molecular formula C7H6BrFO B1273065 2-Bromo-3-fluoroanisole CAS No. 446-59-3

2-Bromo-3-fluoroanisole

Cat. No.: B1273065
CAS No.: 446-59-3
M. Wt: 205.02 g/mol
InChI Key: RNUBPKHSQXYYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoroanisole is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUBPKHSQXYYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381383
Record name 2-Bromo-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-59-3
Record name 2-Bromo-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 446-59-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoroanisole via Diazotization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-fluoroanisole, a valuable substituted aromatic intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the synthetic route involving the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type bromination. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and addresses critical safety considerations, process optimization, and product characterization. The content is structured to offer both a theoretical understanding and practical insights for laboratory-scale synthesis.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, prized for its unique substitution pattern which allows for regioselective functionalization. The presence of the bromine, fluorine, and methoxy groups on the aromatic ring offers multiple reactive sites for cross-coupling reactions, nucleophilic aromatic substitution, and further modifications, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The purity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API)[1].

Synthetic Strategy: The Diazotization Pathway

The most common and effective method for the introduction of a bromine atom onto an aromatic ring at a position directed by an amino group is through a diazotization-Sandmeyer reaction sequence. This two-step process first converts the primary aromatic amine to a highly reactive diazonium salt, which is then displaced by a bromide ion, typically catalyzed by a copper(I) salt[2][3].

Conceptual Workflow:

The synthesis commences with a suitable aromatic amine precursor, which upon diazotization and subsequent bromination, yields the desired this compound. The logical precursor for this synthesis is 3-fluoro-2-methoxyaniline .

Synthesis_Workflow Start 3-Fluoro-2-methoxyaniline Diazonium In situ Diazonium Salt Formation Start->Diazonium NaNO₂, HBr (aq) 0-5 °C Sandmeyer Sandmeyer Bromination Diazonium->Sandmeyer CuBr, HBr (aq) Purification Purification Sandmeyer->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Mechanistic Insights: A Tale of Two Reactions

The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) in this case. The amine then acts as a nucleophile, attacking the nitrosyl cation ([N=O]⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the diazonium ion[4].

Key Considerations:

  • Temperature Control: This reaction is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures, posing a significant safety risk. Therefore, maintaining a low temperature (typically 0-5 °C) is critical throughout the diazotization process.

  • Stoichiometry: A slight excess of nitrous acid is often used to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions.

The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that facilitates the replacement of the diazonium group with a halide[2][3]. The reaction is catalyzed by copper(I) salts, such as copper(I) bromide (CuBr)[5][6]. The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromide from the copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product[2].

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-Fluoro-2-methoxyanilineC₇H₈FNO141.141.0 eqStarting material.
Hydrobromic Acid (48%)HBr80.91~4.0 eqAcidic medium and source of bromide.
Sodium NitriteNaNO₂69.001.1 eqDiazotizing agent.
Copper(I) BromideCuBr143.451.1 eqCatalyst for Sandmeyer reaction.
Deionized WaterH₂O18.02As neededSolvent.
Diethyl Ether or Dichloromethane(C₂H₅)₂O / CH₂Cl₂74.12 / 84.93As neededExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Procedure

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methoxyaniline (1.0 eq) and 48% hydrobromic acid (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the amine suspension over a period of 30-60 minutes, ensuring the temperature is strictly maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate beaker, dissolve copper(I) bromide (1.1 eq) in 48% hydrobromic acid (2.0 eq). Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Caution: This step involves the vigorous evolution of nitrogen gas and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product[7][8].

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive, especially in their solid, dry state. Therefore, it is imperative to adhere to strict safety protocols:

  • In Situ Generation and Use: Diazonium salts should always be generated in situ and used immediately in the subsequent reaction step. Never attempt to isolate the solid diazonium salt.

  • Temperature Control: As previously mentioned, maintain low temperatures (0-5 °C) throughout the diazotization process to minimize decomposition.

  • Ventilation: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood to prevent pressure buildup.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[2][3][9][10][11].

  • Quenching: Before disposal, any residual diazonium salt in the reaction mixture should be quenched, for example, by the addition of a reducing agent like hypophosphorous acid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₇H₆BrFO[5][9]
Molecular Weight 205.02 g/mol [5][9]
Appearance Colorless to light yellow liquid
Boiling Point Approximately 220 °C at 755 mmHg[12][13]
Density ~1.531 g/cm³[7]

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.8-4.0 ppm) and three aromatic protons, with splitting patterns influenced by both the fluorine and bromine substituents.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

  • Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. The molecular ion peak would be observed at m/z 204 and 206.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C-Br and C-F stretching vibrations in the fingerprint region.

Conclusion

The synthesis of this compound via the diazotization of 3-fluoro-2-methoxyaniline followed by a Sandmeyer reaction is a robust and reliable method. This guide has provided a comprehensive framework for this synthesis, from the underlying chemical principles to a detailed experimental protocol and essential safety precautions. By understanding the nuances of each step and adhering to best laboratory practices, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Mass Spectrometry and Infrared Spectroscopy. (n.d.).
  • New Journal of Chemistry Supporting Information. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
  • Rani, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2865. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 584-592. [Link]
  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]
  • Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.
  • SpectraBase. (n.d.). 2-Bromoanisole.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange.
  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 584-592. [Link]

Sources

2-Bromo-3-fluoroanisole CAS number 446-59-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-fluoroanisole (CAS 446-59-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. The strategic placement of its bromo, fluoro, and methoxy functionalities on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document will delve into the physicochemical properties, synthesis, reactivity, and applications of this versatile compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS 446-59-3) is a halogenated aromatic ether that has gained prominence as a synthetic intermediate.[1] Its structure, featuring an electron-donating methoxy group and two distinct halogen atoms, allows for a range of regioselective chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability in derivative compounds.[2][3] This unique combination of functional groups makes this compound a sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 446-59-3[5]
Molecular Formula C₇H₆BrFO[1][5]
Molecular Weight 205.02 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1][6]
Boiling Point 189.2 ± 20.0 °C[6][7]
Density 1.531 ± 0.06 g/cm³[6][7]
Flash Point 81 °C[8]
IUPAC Name 2-bromo-1-fluoro-3-methoxybenzene[5]
SMILES COC1=C(C(=CC=C1)F)Br[5][9]
InChI InChI=1S/C₇H₆BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the methylation of 2-bromo-3-fluorophenol.

Representative Synthetic Protocol: Methylation of 2-Bromo-3-fluorophenol

This protocol describes a standard Williamson ether synthesis, a reliable method for generating aryl ethers.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-bromo-3-fluorophenol (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, add a suitable base, typically potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Addition of Methylating Agent: While stirring the suspension, add a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂)SO₄, 1.1-1.2 equivalents), dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute aqueous solution of sodium hydroxide (to remove any unreacted phenol), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Diagram of the synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its functional groups.[2] The bromine atom is particularly susceptible to a variety of metal-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2]

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: The reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base allows for the introduction of various aryl or alkyl groups at the 2-position. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceutical compounds.[2]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. This is a critical transformation in the synthesis of many drug candidates.[2]

Other Key Reactions
  • Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a potent nucleophile that can react with a wide range of electrophiles.[2]

  • Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in a lithium-halogen exchange, providing an alternative route to a nucleophilic aryl species.[2]

The presence of the fluorine atom and the methoxy group can influence the reactivity of the aromatic ring in these transformations through their electronic effects.[1]

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_organometallic Organometallic Formation A This compound Suzuki Suzuki-Miyaura Coupling A->Suzuki Pd catalyst, Base, R-B(OR)2 Buchwald Buchwald-Hartwig Amination A->Buchwald Pd catalyst, Base, R2NH Grignard Grignard Reagent A->Grignard Mg, THF Lithium Aryllithium A->Lithium n-BuLi, THF, -78°C C-C Bond Formation C-C Bond Formation Suzuki->C-C Bond Formation C-N Bond Formation C-N Bond Formation Buchwald->C-N Bond Formation Nucleophilic Addition Nucleophilic Addition Grignard->Nucleophilic Addition Lithium->Nucleophilic Addition

Key reaction pathways of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development.

  • Pharmaceutical Intermediates: Its structure is a key component in the synthesis of various pharmaceutical agents.[1] The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. For instance, it is a pivotal intermediate in the synthesis of kinase inhibitors like BLU-945, a next-generation EGFR inhibitor for non-small cell lung cancer.[1][3][10] The bromo-fluoro motif can improve the binding affinity to hydrophobic pockets in kinases.[1]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and stability of agrochemicals.

  • Materials Science: The unique electronic properties imparted by the substituents make this compound a useful precursor for the development of novel materials such as liquid crystals and organic semiconductors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8] It may also be harmful to aquatic life with long-lasting effects (H412).[5][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a fume hood.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat sources and open flames.[6] Keep the container tightly closed.[6][11]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek medical advice.[11]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

  • Vertex AI Search. (n.d.). Key Chemical Reactions Involving this compound.
  • Smolecule. (2023, August 15). Buy this compound | 446-59-3.
  • Autech Industry Co.,Limited. (n.d.). High Quality this compound CAS No.: 446-59-3.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubChem. (n.d.). This compound | C7H6BrFO | CID 2779318.
  • Apollo Scientific. (n.d.). 446-59-3 Cas No. | this compound.
  • Manchester Organics. (n.d.). This compound | 446-59-3.
  • ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.
  • Alachem Co., Ltd. (n.d.). 446-59-3 | this compound.
  • ChemicalBook. (n.d.). This compound | 446-59-3.
  • Alfa Chemistry. (n.d.). CAS 446-59-3 this compound.
  • ChemicalBook. (n.d.). 446-59-3 | CAS DataBase.
  • Matrix Scientific. (n.d.). 446-59-3 Cas No. | this compound.
  • He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-3-fluoroaniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-chloro-4-fluoroanisole.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Bromo-2-fluoroanisole.
  • ChemBeq. (2025, November 7). The Role of this compound in Fluorine Chemistry.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum.
  • PubChemLite. (n.d.). This compound (C7H6BrFO).
  • ECHEMI. (n.d.). Buy 3-Bromo-2-fluoroanisole from HANGZHOU LEAP CHEM CO., LTD..
  • Kanto Denka Kogyo Co., Ltd. & University of Munich. (1995, October 2). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines.
  • Guidechem. (n.d.). 4-Bromo-2-fluoroanisole 2357-52-0.
  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroanisole (2357-52-0) 1H NMR spectrum.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]
  • ResearchGate. (2015, March). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • National Science Review. (2024, October 1). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. 11(10), nwae331. [Link]
  • Organic & Biomolecular Chemistry. (n.d.). Fluorination methods in drug discovery.
  • ChemicalBook. (2025, July 5). 3-Bromo-2-fluoroanisole - Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-3-fluoropent-2-ene | C5H8BrF | CID 90894182.

Sources

An In-Depth Technical Guide to 2-Bromo-1-fluoro-3-methoxybenzene: A Key Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-1-fluoro-3-methoxybenzene (CAS No: 446-59-3), a trifunctionalized aromatic building block of increasing importance in medicinal chemistry and materials science. We will delve into its core molecular structure, exploring the interplay of its electronic properties which dictate its unique reactivity. This document outlines plausible, high-yield synthetic strategies, detailed protocols for spectroscopic characterization, and an expert analysis of its applications in advanced synthetic transformations, such as cross-coupling and directed metalation reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile halogenated anisole.

Introduction: The Strategic Value of Polysubstituted Aromatics

The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of modern molecular design, particularly in the development of novel pharmaceuticals and agrochemicals. Halogenated anisoles, such as 2-bromo-1-fluoro-3-methoxybenzene, represent a class of highly valuable synthetic intermediates. The distinct electronic nature and reactivity of the bromo, fluoro, and methoxy substituents provide a versatile platform for sequential and regioselective modifications.

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The fluorine atom, due to its high electronegativity and small size, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a favored substituent in drug design.[1] The methoxy group, a strong ortho-, para- director, influences the electronic landscape of the ring and can act as a directing group in certain transformations. Understanding the synergy of these three groups is critical to unlocking the full synthetic potential of 2-bromo-1-fluoro-3-methoxybenzene.

Molecular Structure and Physicochemical Properties

The unique reactivity of 2-bromo-1-fluoro-3-methoxybenzene stems directly from the electronic contributions of its substituents.

  • Fluorine (C1): Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, while also participating in a weaker electron-donating mesomeric effect (+M). It is known to enhance the kinetic acidity of ortho-protons, a feature critical for directed metalation.[2]

  • Bromine (C2): Also exhibits a -I effect and a weak +M effect. Crucially, the C-Br bond is the most labile site for oxidative addition in typical palladium-catalyzed cross-coupling reactions.

  • Methoxy (C3): The oxygen atom's lone pairs result in a strong electron-donating mesomeric effect (+M), which activates the ring towards electrophilic substitution, directing to the ortho and para positions (C4 and C6).[3] This effect often outweighs its inductive withdrawal.

This electronic push-pull system creates a nuanced reactivity profile, allowing chemists to selectively address different positions on the aromatic ring.

Molecular Structure Diagram

Caption: Molecular structure of 2-bromo-1-fluoro-3-methoxybenzene.

Physicochemical Data
PropertyValueSource
CAS Number 446-59-3[4]
Molecular Formula C₇H₆BrFO[4]
Molecular Weight 205.02 g/mol [4][5]
Appearance Liquid
Storage Temperature Room Temperature, Sealed in Dry[4]
SMILES COC1=CC=CC(=C1Br)F[4]
InChI Key RLSQPLJXDTXSCL-UHFFFAOYSA-N

Synthesis and Purification Strategies

While 2-bromo-1-fluoro-3-methoxybenzene is commercially available from various suppliers, understanding its synthesis is crucial for designing derivatives or for large-scale production. A common and logical approach involves the functionalization of a readily available precursor like 3-fluoroanisole.

Rationale for Synthetic Design

The synthesis hinges on electrophilic aromatic substitution, specifically bromination. The methoxy group in the starting material, 3-fluoroanisole, is a powerful ortho-, para- directing group.

  • The position para to the methoxy group (C6) is sterically accessible.

  • The position ortho to the methoxy group (C2) is also activated.

  • The other ortho position (C4) is sterically hindered by the adjacent fluorine atom.

Therefore, bromination is expected to yield a mixture of products, with the major product being 2-bromo-1-fluoro-3-methoxybenzene due to the strong directing effect of the methoxy group to the C2 position.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 3-Fluoroanisole Reaction Step 1: Electrophilic Bromination Reagents: NBS or Br₂ Catalyst: Acetic Acid or FeBr₃ Solvent: CH₂Cl₂ or CCl₄ Start->Reaction Workup Step 2: Reaction Quench & Workup - Quench with Na₂S₂O₃ (aq) - Phase Separation - Dry Organic Layer (e.g., MgSO₄) Reaction->Workup Purification Step 3: Purification Fractional Vacuum Distillation or Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 2-Bromo-1-fluoro-3-methoxybenzene Purification->Product Analysis Characterization (QC) NMR, GC-MS, IR Product->Analysis Reactivity_Pathways cluster_0 Starting Material cluster_1 C2 Position Chemistry cluster_2 C4/C6 Position Chemistry start 2-Bromo-1-fluoro-3-methoxybenzene suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd(0) buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd(0) sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd(0)/Cu(I) dom Directed ortho-Metalation (n-BuLi, then E⁺) start->dom Strong Base

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 2-Bromo-3-fluoroanisole. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust resource for the structural elucidation and characterization of this important fluorinated aromatic compound.

Introduction: The Structural Significance of this compound

This compound, with the systematic IUPAC name 2-bromo-1-fluoro-3-methoxybenzene, is a halogenated aromatic ether.[1][2] Its molecular structure, featuring a methoxy group, a bromine atom, and a fluorine atom on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of these substituents gives rise to a unique electronic environment, which is reflected in its characteristic ¹H NMR spectrum. Understanding this spectrum is paramount for verifying its synthesis and for predicting its reactivity in further chemical transformations.

Chemical Structure:

Figure 1. Chemical structure of this compound (CAS 446-59-3).

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, a high-quality computational prediction was performed to provide the basis for this in-depth analysis. The predicted spectrum serves as a reliable reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-47.15dddJ(H4-H5) = 8.2, J(H4-F3) = 8.2, J(H4-H6) = 1.01H
H-57.05tdJ(H5-H4) = 8.2, J(H5-H6) = 8.2, J(H5-F3) = 6.51H
H-66.95dddJ(H6-H5) = 8.2, J(H6-F3) = 1.5, J(H6-H4) = 1.01H
OCH₃3.90s-3H

Detailed Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound presents a complex and informative pattern in the aromatic region, along with a characteristic singlet for the methoxy protons. The interpretation of these signals is rooted in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic effects of the substituents.

The Methoxy Group Signal

The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not have any neighboring protons to couple with. Consequently, they appear as a sharp singlet at approximately 3.90 ppm. This downfield shift, compared to aliphatic ethers, is characteristic of a methoxy group attached to an aromatic ring, where the oxygen atom's lone pairs can donate electron density to the ring system.

The Aromatic Region: A Complex Multiplet System

The three aromatic protons (H-4, H-5, and H-6) are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-4 (7.15 ppm): This proton is predicted to be the most downfield of the aromatic signals. Its multiplicity is a doublet of doublet of doublets (ddd). This arises from:

    • An ortho coupling to H-5 with a coupling constant (³JH4-H5) of approximately 8.2 Hz.

    • A meta coupling to the fluorine at position 3 (⁴JH4-F3) with a similar magnitude of around 8.2 Hz.

    • A para coupling to H-6 (⁵JH4-H6) with a smaller coupling constant of about 1.0 Hz.

  • H-5 (7.05 ppm): This proton is predicted to resonate as a triplet of doublets (td). This pattern is the result of:

    • Two ortho couplings of similar magnitude to H-4 and H-6 (³JH5-H4 ≈ ³JH5-H6 ≈ 8.2 Hz), which gives the appearance of a triplet.

    • Each peak of this triplet is further split by a meta coupling to the fluorine at position 3 (⁴JH5-F3) with a coupling constant of approximately 6.5 Hz.

  • H-6 (6.95 ppm): This proton is predicted to be the most upfield of the aromatic signals and appears as a doublet of doublet of doublets (ddd). This is due to:

    • An ortho coupling to H-5 (³JH6-H5) of about 8.2 Hz.

    • A long-range coupling to the fluorine at position 3 (⁵JH6-F3) with a small coupling constant of approximately 1.5 Hz.

    • A para coupling to H-4 (⁵JH6-H4) with a coupling constant of around 1.0 Hz.

The following diagram illustrates the key coupling interactions that determine the multiplicity of the aromatic protons.

G cluster_ring Aromatic Ring of this compound C1 C1-OCH3 C2 C2-Br C3 C3-F C4 C4-H C5 C5-H C6 C6-H H4 H-4 H5 H-5 H4->H5 ³J (ortho) H6 H-6 H4->H6 ⁵J (para) F3 F-3 H4->F3 ⁴J (meta) H5->H6 ³J (ortho) H5->F3 ⁴J (meta) H6->F3 ⁵J (long-range)

Caption: Coupling interactions in this compound.

Experimental Protocol for ¹H NMR Acquisition

For researchers intending to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended to ensure high-quality data.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion in the aromatic region.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Ensure the solvent is free from acidic impurities that could lead to peak broadening.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is appropriate.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is advised for good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz using an exponential multiplication function before Fourier transformation.

    • Manually phase the spectrum and perform a baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.

The following flowchart outlines the recommended workflow for acquiring and processing the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Tune and shim spectrometer prep3->acq1 acq2 Set acquisition parameters (zg30, 16-64 scans, d1=2-5s) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform (LB=0.3 Hz) acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectrum (CDCl₃ at 7.26 ppm) proc2->proc3 an1 Integrate peaks proc3->an1 an2 Assign signals an1->an2 an3 Determine coupling constants an2->an3

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted data presented in this guide, including the distinct singlet for the methoxy group and the complex, well-resolved multiplets for the aromatic protons, provide a detailed fingerprint of the molecule. The analysis of chemical shifts and coupling constants, particularly the through-space couplings to fluorine, offers deep insights into the electronic and steric environment of the substituted benzene ring. This technical guide serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the accurate identification and characterization of this important chemical intermediate.

References

  • PubChem. This compound.

Sources

The Foundation: Substituent Effects in ¹³C NMR of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers profound insights into the electronic environment of each carbon atom within a molecule. Understanding the spectral characteristics of this substituted anisole is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document will delve into the theoretical underpinnings of the substituent effects on the benzene ring, present predicted chemical shift data, and provide a practical guide for experimental data acquisition.

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the nature of the substituents attached to the ring. These effects are primarily governed by a combination of inductive and resonance (mesomeric) effects, which alter the electron density at the ipso, ortho, meta, and para positions.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative substituents withdraw electron density, deshielding the nearby carbon atoms and shifting their signals to a higher chemical shift (downfield). This effect is strongest at the ipso-carbon and diminishes with distance.

  • Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). Conversely, electron-withdrawing groups (EWGs) decrease electron density at these positions, leading to a downfield shift.[1]

The interplay of these effects for each substituent on this compound dictates the final observed chemical shifts.

Dissecting the Substituents of this compound

To predict and interpret the ¹³C NMR spectrum of this compound, we must first understand the individual contributions of the methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups.

  • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, its lone pairs participate in resonance, making it a potent electron-donating group. This resonance effect dominates, leading to significant shielding (upfield shift) at the ortho and para positions relative to the methoxy group. The ipso-carbon (C1) is deshielded due to the inductive effect.[2][3]

  • Bromine (-Br): As a halogen, bromine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect. It also possesses lone pairs that can be donated to the ring via resonance, but this effect is weaker compared to the methoxy group. Overall, bromine is considered a deactivating group in electrophilic aromatic substitution, and its effect on ¹³C chemical shifts is a balance of these opposing forces.[4]

  • Fluorine (-F): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect. Like bromine, it has lone pairs that can participate in resonance. Due to the significant inductive withdrawal, fluorine generally deshields the attached carbon (ipso) and influences the shielding of other ring carbons.[4]

The following diagram illustrates the interplay of inductive and resonance effects of these substituents on the aromatic ring.

Substituent_Effects Substituent effects on the benzene ring. C1 C1 C2 C2 C1->C2 OCH3 OCH₃ C1->OCH3 Inductive (-I) Resonance (+R) C3 C3 C2->C3 Br Br C2->Br Inductive (-I) Resonance (+R) C4 C4 C3->C4 F F C3->F Inductive (-I) Resonance (+R) C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Inductive and resonance effects of substituents.

Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1 (-OCH₃)~155Attached to the highly electronegative oxygen, this ipso-carbon is significantly deshielded.
C2 (-Br)~110The ipso-carbon to bromine is shielded relative to benzene due to the resonance effect of the methoxy group at the ortho position, though the inductive effect of bromine provides some deshielding.
C3 (-F)~150The ipso-carbon to the highly electronegative fluorine is strongly deshielded. The ortho-methoxy group's donating effect is somewhat countered by the ortho-bromo substituent.
C4~118This carbon is para to the bromine and meta to the fluorine and methoxy groups. It experiences some shielding from the methoxy group's resonance effect.
C5~128Positioned meta to both the bromo and methoxy groups and ortho to the fluorine, this carbon's chemical shift is influenced by a complex interplay of inductive effects.
C6~115Ortho to the electron-donating methoxy group, this carbon is expected to be significantly shielded.
-OCH₃~56The methoxy carbon itself typically appears in this region.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for a sample like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The following diagram outlines the experimental workflow for acquiring a ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl₃ with TMS transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the inductive and resonance effects of the methoxy, bromo, and fluoro substituents allows for the confident prediction and assignment of the chemical shifts for each carbon atom. The ortho-para directing and activating nature of the methoxy group, combined with the deactivating and directing effects of the halogens, creates a distinct pattern of shielded and deshielded carbons in the aromatic region. By following a robust experimental protocol, researchers can obtain high-quality spectral data to confirm the identity and purity of this important chemical entity.

References

  • 13C NMR Studies: VIII. 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry.
  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ScienceDirect.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry.
  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.
  • Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole. Benchchem.
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • 4-Bromoanisole. PubChem.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Calculated and experimental 13C NMR chemical shifts.
  • 4-Fluoroanisole. PubChem.
  • 4-Fluoroanisole(459-60-9) 13C NMR spectrum. ChemicalBook.
  • 3-Bromoanisole(2398-37-0) 13C NMR spectrum. ChemicalBook.
  • 4-Bromoanisole(104-92-7) 13C NMR spectrum. ChemicalBook.
  • 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 2-Bromoanisole(578-57-4) 13C NMR spectrum. ChemicalBook.
  • CASPRE - 13C NMR Predictor. University of Alberta.
  • 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895).
  • 3-Fluoroanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 13C NMR Chemical Shift.
  • 13C NMR Chemical Shifts.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • Predict 13C Carbon NMR Spectra. Scribd.
  • NMR Prediction. ACD/Labs.
  • How to predict the 13C NMR spectrum of a compound. YouTube.
  • A guide to 13C NMR chemical shift values. Compound Interest.

Sources

Mass spectrometry fragmentation of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Bromo-3-fluoroanisole

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound. In the fields of pharmaceutical development, environmental analysis, and synthetic chemistry, a comprehensive understanding of a molecule's mass spectral behavior is critical for its unambiguous identification and characterization.

While a published experimental spectrum for this compound is not available in common databases as of this writing, this guide leverages established principles of mass spectrometry and data from closely related structural analogs to construct a robust, predictive model of its fragmentation. This approach, rooted in chemical first principles, provides researchers with the foundational knowledge to interpret experimental data when it is acquired.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the fundamental properties of the target molecule.

  • IUPAC Name: 2-bromo-1-fluoro-3-methoxybenzene

  • Molecular Formula: C₇H₆BrFO

  • Monoisotopic Mass: 203.95861 Da[1]

  • Average Molecular Weight: 205.02 g/mol [2]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 2779318)

The key structural features that will dictate fragmentation are the stable aromatic ring, the ether linkage (anisole group), and the two halogen substituents, bromine and fluorine. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, is particularly noteworthy. This will cause all bromine-containing fragments to manifest as a distinct pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (M and M+2)[3].

Core Principles and Predicted Fragmentation Pathways

Under standard 70 eV electron ionization, the this compound molecule will be ionized to form a molecular ion radical cation, [C₇H₆BrFO]•+. This high-energy species will then undergo a series of predictable fragmentation reactions to yield more stable daughter ions. The fragmentation cascade is governed by the relative strengths of chemical bonds and the stability of the resulting charged and neutral fragments[4][5].

Pathway A: Alpha-Cleavage of the Methoxy Group

The most common initial fragmentation for anisole and its derivatives is the loss of the methyl group via alpha-cleavage (a homolytic cleavage of the C-O bond)[6]. This is an energetically favorable process that produces a stable phenoxy-type cation.

  • Neutral Loss: Methyl radical (•CH₃)

  • Mass Loss: 15 Da

  • Predicted Fragment: [M - CH₃]⁺ at m/z 190/192 (Isotopic doublet due to Bromine)

The resulting [C₆H₃BrFO]⁺ ion is stabilized by the aromatic system.

Pathway B: Subsequent Loss of Carbon Monoxide

Following the initial loss of the methyl group, the resulting phenoxy cation can undergo a rearrangement and eliminate a neutral carbon monoxide (CO) molecule. This is a characteristic fragmentation for phenolic and anisolic compounds.

  • Initial Fragment: m/z 190/192

  • Neutral Loss: Carbon Monoxide (CO)

  • Mass Loss: 28 Da

  • Predicted Fragment: [M - CH₃ - CO]⁺ at m/z 162/164 (Isotopic doublet due to Bromine)

This fragment, [C₅H₃BrF]⁺, represents the loss of the entire original methoxy functionality.

Pathway C: Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond is significantly weaker than the carbon-fluorine or carbon-carbon bonds of the aromatic ring. This makes the loss of a bromine radical a highly probable event directly from the molecular ion.

  • Neutral Loss: Bromine radical (•Br)

  • Mass Loss: 79 Da or 81 Da

  • Predicted Fragment: [M - Br]⁺ at m/z 125

The resulting [C₇H₆FO]⁺ ion is a fluoroanisole cation. This fragment will appear as a single peak, as the isotopic signature of bromine has been lost.

Pathway D: Minor Fragmentation Pathways

While less dominant, other fragmentation channels may be observed.

  • Loss of the entire methoxy group (•OCH₃): This would result in a fragment at m/z 174/176 .

  • Loss of HF: While the C-F bond is strong, elimination of neutral hydrogen fluoride (HF) can sometimes occur from the molecular ion, particularly in ortho-substituted compounds. This would lead to a fragment at m/z 184/186 .

The following diagram illustrates the primary predicted fragmentation cascade.

Fragmentation_Pathway cluster_A Pathway A & B cluster_C Pathway C M Molecular Ion [C₇H₆BrFO]•+ m/z 204/206 FragA [M - CH₃]⁺ m/z 190/192 M->FragA - •CH₃ (15 Da) FragC [M - Br]⁺ m/z 125 M->FragC - •Br (79/81 Da) FragB [M - CH₃ - CO]⁺ m/z 162/164 FragA->FragB - CO (28 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectrum

Based on the pathways described above, the key ions expected in the electron ionization mass spectrum of this compound are summarized below. The relative intensity is a qualitative prediction based on general fragmentation rules where alpha-cleavage is often a dominant pathway.

Predicted m/z Proposed Ion Structure Neutral Loss Notes
204/206[C₇H₆BrFO]•+-Molecular Ion (M•+). Expected to be of moderate to high intensity due to the aromatic ring.
190/192[C₆H₃BrFO]⁺•CH₃Likely Base Peak. Loss of the methyl group via alpha-cleavage.
162/164[C₅H₃BrF]⁺•CH₃, COSubsequent loss of carbon monoxide from the m/z 190/192 fragment.
125[C₇H₆FO]⁺•BrLoss of the bromine radical directly from the molecular ion.

Recommended Experimental Protocol (GC-EI-MS)

To validate these predictions and acquire an experimental spectrum, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.

  • Sample Preparation:

    • Prepare a 100-1000 µg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities).

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)[7].

    • Ionization Energy: 70 eV[7].

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300. This range will capture all predicted fragments and the molecular ion.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to protect the filament from the solvent front.

The following diagram outlines the experimental and data analysis workflow.

Workflow cluster_Experiment Experimental Acquisition cluster_Analysis Data Analysis Sample 1. Sample Preparation (100 µg/mL in DCM) GC 2. GC Separation (Capillary Column) Sample->GC MS 3. EI-MS Analysis (70 eV, m/z 40-300) GC->MS RawData 4. Raw Data Acquisition (Total Ion Chromatogram) MS->RawData Spectrum 5. Spectrum Extraction (From GC Peak Apex) RawData->Spectrum Interpretation 6. Fragmentation Analysis (Compare to Predictions) Spectrum->Interpretation Interpretation->M Validation

Caption: Standard workflow for GC-EI-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways. The most significant fragmentation is expected to be the loss of a methyl radical (•CH₃) to form a stable phenoxy cation at m/z 190/192 , which is likely to be the base peak. Subsequent loss of carbon monoxide (CO) and the direct loss of a bromine radical (•Br) from the molecular ion are also predicted to be prominent features of the spectrum. The ubiquitous M/M+2 isotopic pattern for all bromine-containing fragments will serve as a crucial diagnostic tool for spectral interpretation. The experimental protocol provided herein offers a robust method for acquiring high-quality data to confirm these expert predictions.

References

  • PubChem. This compound.
  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.
  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]
  • NIST. 2-Bromo-4-fluoroanisole. NIST Chemistry WebBook. [Link]
  • NIST. Benzene, 1-bromo-2-fluoro-. NIST Chemistry WebBook. [Link]
  • PubChem. 2-Bromoanisole.
  • Chemistry LibreTexts.
  • University of Arizona.
  • Chemistry LibreTexts.
  • Chemguide.

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Bromo-3-fluoroanisole (C₇H₆BrFO). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral features, a robust experimental protocol, and data interpretation for this halogenated aromatic ether. By synthesizing foundational spectroscopic knowledge with practical, field-proven insights, this guide serves as an authoritative resource for the structural characterization of this important chemical intermediate.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying the functional groups within a molecule.[1] The method operates on the principle that chemical bonds are not rigid; they vibrate at specific, quantized frequencies.[2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[3] This absorption pattern creates a unique spectral "fingerprint," allowing for detailed structural elucidation.

This compound is a substituted aromatic compound with applications as a versatile building block in medicinal chemistry and materials science.[4][5] Its structure combines an anisole core with both bromine and fluorine substituents, creating a unique electronic and steric environment.[6] Accurate structural verification is paramount in synthesis, and FT-IR provides a rapid, non-destructive, and highly specific method to confirm the presence of key functional groups and the overall molecular architecture.

Predicted FT-IR Spectrum of this compound

While an experimental spectrum provides definitive data, a predictive analysis based on established group frequencies is a critical first step in spectral interpretation. The vibrational modes of this compound are influenced by its aromatic ring, the ether linkage, the methyl group, and the two different halogen substituents. The electronegativity and mass of the bromine and fluorine atoms, along with their positions on the ring, are expected to induce notable shifts compared to unsubstituted anisole.[7][8]

Aromatic Ring Vibrations
  • Aromatic C-H Stretch: A weak to medium intensity band is expected in the region of 3100-3000 cm⁻¹ .[9][10] This absorption is characteristic of the stretching vibration of C-H bonds where the carbon atom is part of an aromatic ring.

  • Aromatic C=C In-Ring Stretches: The benzene ring gives rise to a series of characteristic stretching vibrations. Expect two to four sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[11] These are due to the concerted stretching and contracting of the carbon-carbon bonds within the aromatic ring.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly dictates the position of strong C-H "oop" bending bands in the 900-675 cm⁻¹ range.[9][12] For a 1,2,3-trisubstituted ring, a strong absorption is typically observed between 810-750 cm⁻¹ .

Ether (Anisole) Group Vibrations
  • Asymmetric C-O-C Stretch: A very strong and prominent band is predicted for the asymmetric stretching of the aryl-alkyl ether linkage. For anisole, this band appears around 1250 cm⁻¹.[13] In this compound, this vibration, located in the 1280-1240 cm⁻¹ range, will be a key diagnostic feature.

  • Symmetric C-O-C Stretch: A second, medium-to-strong intensity band corresponding to the symmetric C-O-C stretch is expected in the 1050-1020 cm⁻¹ region.[13][14]

  • Aliphatic C-H Stretches (Methyl Group): The methyl (-CH₃) group will produce strong C-H stretching bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[15]

Carbon-Halogen Vibrations
  • Aromatic C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption due to the large change in dipole moment during the vibration. This band is anticipated in the 1300-1100 cm⁻¹ region.[16] Its high intensity and position may cause it to overlap with the strong C-O-C asymmetric stretch, potentially appearing as a broadened or complex absorption feature in that area.

  • Aromatic C-Br Stretch: The carbon-bromine stretching vibration occurs at a much lower frequency due to the higher mass of the bromine atom. A medium-to-strong intensity band is expected in the fingerprint region, between 690-515 cm⁻¹ .[17] This band can be a clear indicator of the bromine substituent's presence.

Quantitative Data Summary: Predicted Absorption Bands

The expected vibrational frequencies for this compound are summarized below. This table serves as a reference for interpreting an experimental spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeBondExpected Intensity
3100-3000Aromatic C-H Stretch=C-HMedium-Weak
2980-2850Aliphatic C-H Stretch-C-H (in CH₃)Strong
1600-1450Aromatic In-Ring StretchC=CMedium, Sharp (multiple)
1280-1240Asymmetric Aryl-Alkyl Ether StretchC-O-CStrong, Prominent
1300-1100Aromatic Fluoride StretchC-FStrong
1050-1020Symmetric Aryl-Alkyl Ether StretchC-O-CMedium-Strong
810-750Aromatic C-H Out-of-Plane Bend=C-HStrong
690-515Aromatic Bromide StretchC-BrMedium-Strong

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling method for liquid samples like this compound due to its speed, ease of use, and minimal sample preparation.[18][19] The protocol below is designed as a self-validating system to ensure high-quality, reproducible data.

Instrumentation & Materials
  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[20]

  • This compound sample.

  • Reagent-grade isopropanol or acetone for cleaning.

  • Lint-free laboratory wipes.

  • Personal Protective Equipment (gloves, safety glasses).

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the internal environment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to stabilize for at least 15-30 minutes.

    • Causality: Purging is critical because atmospheric moisture and carbon dioxide have strong IR absorptions that can obscure important sample peaks.[1]

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to remove any residual solvent.

    • Causality: An immaculate crystal surface is essential for acquiring a clean background and sample spectrum. Any contamination will appear in the final spectrum.[21]

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum (scan). This scan measures the instrumental and environmental baseline. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

    • Causality: The instrument software will ratio the sample spectrum against this background, effectively subtracting any signals not originating from the sample itself.[1] This step is the cornerstone of a trustworthy measurement.

  • Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

    • Causality: ATR is a surface-sensitive technique; the infrared beam's evanescent wave penetrates only a few microns into the sample.[18][19] Complete coverage ensures consistent interaction.

  • Apply Pressure (if applicable): For some ATR accessories, a pressure arm is used to ensure intimate contact between the sample and the crystal. Apply gentle, consistent pressure.

    • Causality: Good contact is vital for a strong, high-quality signal. Poor contact results in a weak and noisy spectrum.[19]

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, collect the sample spectrum.

  • Data Processing: The software will automatically generate the absorbance spectrum. If the software has an ATR correction feature (which accounts for the wavelength-dependent depth of penetration), apply it to make the spectrum appear more like a traditional transmission spectrum.

  • Post-Measurement Cleaning: Retract the pressure arm, and clean the sample from the ATR crystal using a lint-free wipe and isopropanol. The crystal must be left spotless for the next user.[22]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the FT-IR spectrum of this compound.

FTIR_Workflow cluster_prep Preparation & Setup cluster_acq Sample Acquisition cluster_analysis Analysis & Interpretation start Start purge Purge Spectrometer start->purge clean_pre Clean ATR Crystal purge->clean_pre background Acquire Background Spectrum clean_pre->background apply_sample Apply Liquid Sample background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample clean_post Clean ATR Crystal acquire_sample->clean_post process Process Data (Baseline & ATR Correction) clean_post->process identify_peaks Identify Key Peak Regions (>3000, 1600-1400, 1300-1000, <900 cm⁻¹) process->identify_peaks assign_peaks Assign Vibrational Modes (C-H, C=C, C-O-C, C-F, C-Br) identify_peaks->assign_peaks compare Compare with Predicted Data assign_peaks->compare report Final Report compare->report end end report->end End

Sources

Introduction: The Strategic Importance of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoroanisole

This guide provides a comprehensive examination of the physical properties of this compound (CAS No. 446-59-3), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core physical data with practical experimental methodologies and contextual insights into its application.

This compound is a substituted aromatic ether whose unique electronic and steric profile makes it a valuable building block in modern organic synthesis. The strategic placement of bromine, fluorine, and methoxy substituents on the benzene ring provides a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a reactive handle for cross-coupling reactions, the fluorine atom modulates physicochemical properties such as metabolic stability and binding affinity, and the methoxy group influences the ring's electronic density.[1] Consequently, this compound is a pivotal intermediate in the development of high-value materials, including pharmaceuticals, agrochemicals, and liquid crystals.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthesis, and for the purification of its derivatives.

Section 1: Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific work. The nomenclature and structural representation ensure unambiguous communication and accurate data retrieval.

  • Systematic IUPAC Name: 2-bromo-1-fluoro-3-methoxybenzene.[1]

  • Common Name: this compound.

  • CAS Registry Number: 446-59-3.

  • Molecular Formula: C₇H₆BrFO.[1]

  • Molecular Weight: 205.02 g/mol .[1]

  • SMILES: COC1=C(C(=CC=C1)F)Br.[1]

The molecule's structure features a benzene ring with three substituents: a methoxy group (-OCH₃), a bromine atom, and a fluorine atom at positions 1, 2, and 3 respectively, relative to the methoxy group's attachment point.

Caption: Molecular structure of this compound.

Section 2: Core Physical Properties

The physical properties of a compound dictate its state, handling requirements, and suitability for various reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueComments and Source(s)
Appearance Colorless to light yellow liquidThe slight yellow tinge can arise from minor impurities or degradation upon exposure to light and air.[1]
Boiling Point 189.2 ± 20.0 °C to 220 °C @ 755 mmHgA notable range exists in reported values. This variation can be attributed to differences in measurement pressure and purity. The lower value is a predicted boiling point, while the higher value is from an experimental measurement near atmospheric pressure.
Melting Point Not well characterizedAs a liquid at ambient temperature, its melting point is below standard room temperature. A reported value of 217-219 °C is inconsistent with its physical state and likely erroneous.[1]
Density 1.531 ± 0.06 g/cm³The high density is typical for polyhalogenated aromatic compounds.
Refractive Index (n²⁰/D) 1.532This value is a key indicator of purity and can be used for rapid quality control.[2]
Flash Point 81 °C (178 °F)This is a relatively high flash point, indicating that the substance is combustible but not highly flammable under standard laboratory conditions.
Solubility Insoluble in waterThe molecule is predominantly nonpolar and hydrophobic. It is expected to be miscible with common organic solvents like ethanol, acetone, chloroform, and ethyl acetate.[1]

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below is a summary of the expected spectral features for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: The proton NMR spectrum is expected to show two main signal regions. A singlet for the methoxy (-OCH₃) protons should appear around δ 3.84 ppm. The aromatic protons will resonate in the δ 6.8–7.5 ppm region, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.[1]

    • ¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The methoxy carbon will appear around δ 56 ppm. The aromatic carbons will be spread over a wide range. The carbon bonded to fluorine (C-F) is expected to be the most downfield, around δ 160 ppm, showing a large one-bond C-F coupling constant. The carbon bonded to bromine (C-Br) is anticipated around δ 115 ppm.[1][3]

  • Infrared (IR) Spectroscopy

    • The IR spectrum should display characteristic absorption bands for its functional groups. Key expected peaks include:

      • ~2850-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

      • ~1450-1600 cm⁻¹: C=C aromatic ring stretching vibrations.

      • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

      • ~1050 cm⁻¹: Symmetric C-O-C stretching.

      • ~1000-1100 cm⁻¹: C-F stretching.

      • ~550-650 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS)

    • In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204 and 206. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), these two peaks will have nearly equal intensity, which is a hallmark of a monobrominated compound. Common fragmentation pathways would likely involve the loss of a methyl radical (∙CH₃) to give a fragment at m/z 189/191, or the loss of a carbonyl group (CO) from that fragment.

Section 4: Experimental Protocols for Property Determination

Trustworthy data is built on robust experimental methodology. The following protocols describe standard procedures for determining key physical properties of liquid samples like this compound.

Protocol 4.1: Determination of Boiling Point (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of small quantities of a liquid. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4]

Methodology:

  • Preparation: Place 1-2 mL of this compound into a small test tube (fusion tube).

  • Capillary Setup: Take a capillary tube sealed at one end. Place it into the fusion tube with the open end submerged in the liquid. The trapped air in the capillary is essential for observation.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the fusion tube.

  • Heating: Place the assembly into a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently with a Bunsen burner or micro-burner. The design of the tube ensures uniform heating via convection, eliminating the need for stirring.[4]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tip as the trapped air expands. As the liquid's boiling point is approached, this will become a rapid and continuous stream of bubbles as the air is replaced by the substance's vapor.[5]

  • Measurement: Once a continuous stream of bubbles is observed, remove the heat source. The liquid and bath will begin to cool. The bubbling will slow and then stop. The precise temperature at which the liquid just begins to enter the capillary tube is the boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[5]

  • Verification: Allow the bath to cool further, then reheat to repeat the measurement. A consistent reading validates the result.

Protocol 4.2: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a standard instrument for this measurement, which works by measuring the critical angle of total internal reflection.[6]

Caption: Workflow for measuring refractive index using an Abbe refractometer.

Methodology:

  • Calibration Check: Ensure the instrument is calibrated. Place a few drops of distilled water onto the prism; the reading at 20°C should be 1.3330. Adjust if necessary using the calibration screw.[6]

  • Prism Cleaning: Open the hinged prism assembly. Clean the surfaces of both the upper and lower prisms using a soft lens tissue moistened with a volatile solvent like ethanol or acetone. Finish with a dry tissue to ensure no residue remains.[7]

  • Sample Application: Using a disposable pipette, place 2-3 drops of this compound onto the center of the lower (measuring) prism.[6]

  • Measurement: Gently close the upper prism. Turn on the light source. Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Refinement: Turn the chromatic dispersion compensator dial to eliminate any color fringe at the borderline, making it a sharp black-and-white line.

  • Final Reading: Use the fine adjustment knob to position the borderline precisely on the center of the crosshairs. Depress the display switch to illuminate the internal scale and read the refractive index value.[7]

  • Cleaning: After the measurement, thoroughly clean the prisms as described in step 2 to prevent residue from affecting subsequent measurements.

Section 5: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and risk.[8]

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are changed immediately if contamination occurs.

    • Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The compound should be stored away from direct light to prevent potential degradation.[10]

  • Disposal: Dispose of waste as halogenated organic waste in accordance with institutional and local regulations. Do not dispose of it in drains. Waste containers must be clearly labeled.[9]

Section 6: Relevance in Research and Drug Development

The utility of this compound extends beyond its physical properties; its chemical reactivity is of significant interest to medicinal chemists. The C-Br bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This strategic functionalization is a cornerstone of modern drug discovery.

Start This compound (Building Block) Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Reaction Product Complex Biaryl Structure (Core of API) Reaction->Product Partner Boronic Acid (R-B(OH)₂) Partner->Reaction API Kinase Inhibitor (e.g., for Oncology) Product->API

Caption: Role of this compound as a synthetic intermediate.

The presence of the fluorine atom is also critical. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate pKa and lipophilicity, thereby optimizing the pharmacokinetic profile of a drug candidate.[1]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical and chemical properties. Its status as a colorless liquid with a high density and specific refractive index makes these parameters useful for identity and purity confirmation. A comprehensive understanding of its spectroscopic signature, coupled with robust experimental protocols for property determination, empowers researchers to use this building block effectively and safely. Its strategic importance in the synthesis of complex molecules, particularly in the pharmaceutical industry, ensures that a thorough knowledge of its characteristics will continue to be essential for innovation in drug discovery and materials science.

References

  • Nazare, V. Determination of Boiling Point (B.P).
  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
  • HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle.
  • Unknown. DETERMINATION OF BOILING POINTS.
  • LookChem. (2022). This compound 446-59-3 Purity 99%min.
  • Unknown. (2021). Experimental No. (2) Boiling Point Boiling point.
  • JoVE. (2020). Video: Boiling Points - Procedure.
  • Hanson, D. (2017). Abbe Refractometer -- Step by Step Instructions.
  • NBchao.Com. Abbe refractometer operation method and precautions.
  • EEWorld. (2014). Abbe refractometer operation steps and usage.
  • Truman ChemLab. (2009). Operating Instructions for Abbé Refractometers.
  • ElectronicsAndBooks. M & -.
  • Google Patents. (2009). WO2009067600A2 - Biaryl pde4 inhibitors for treating inflammation.
  • Huskie Commons. Inhibition of the MEP pathway : design, synthesis ....
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.
  • Chemsrc. (2025). 3-Fluoroanisole | CAS#:456-49-5.
  • Autech Industry Co.,Limited. 2-Bromo-5-Chloroanisole CAS No.: 174913-09-8.
  • ChemSec. Halogenated compounds - SIN List.
  • PSFC. PSFC Halogenated Solvents.
  • EPA. (2024). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluoroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical and materials science research, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, particularly in the realm of drug development where it directly influences bioavailability, formulation strategies, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-bromo-3-fluoroanisole, a halogenated anisole derivative of increasing interest as a versatile building block in organic synthesis.[1]

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the theoretical underpinnings of this compound's solubility, present a systematic approach to its experimental determination, and offer insights into the practical implications of its solubility profile.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent systems.

PropertyValueSource
Chemical Name 2-bromo-1-fluoro-3-methoxybenzene[1][2]
CAS Number 446-59-3[1]
Molecular Formula C₇H₆BrFO[1][2]
Molecular Weight 205.02 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~189.2 - 220 °C[3][4]
Density ~1.531 g/cm³[3]

The structure of this compound, featuring a substituted benzene ring, dictates its solubility characteristics. The presence of a methoxy group (-OCH₃), a bromine atom, and a fluorine atom creates a molecule with a complex interplay of polar and non-polar regions.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Intermolecular Forces at Play

The solubility of this compound is governed by the following intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): As a molecule with a significant non-polar benzene ring and halogen substituents, London dispersion forces will be a primary driver of its solubility in non-polar solvents.

  • Dipole-Dipole Interactions: The electronegative oxygen, fluorine, and bromine atoms create permanent dipoles within the molecule, allowing for dipole-dipole interactions with polar aprotic solvents. The topological polar surface area is a computed 9.2 Ų.[2]

  • Hydrogen Bonding: While this compound itself does not possess hydrogen bond donors, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This suggests potential for solubility in protic solvents capable of hydrogen bonding.

Predicting Solubility in Common Organic Solvents

Based on its structure and the principles of intermolecular forces, we can anticipate the solubility of this compound in various classes of organic solvents:

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant non-polar character of the benzene ring suggests good solubility in these solvents, driven by London dispersion forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The presence of polar C-O, C-F, and C-Br bonds should facilitate solubility in these solvents through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of the methoxy group's oxygen to accept hydrogen bonds suggests that this compound will be soluble in these solvents.

  • Aqueous Solubility: Similar to anisole, which has low water solubility, this compound is expected to be sparingly soluble in water due to its predominantly non-polar aromatic ring.[7][8][9]

The following table provides a qualitative prediction of solubility based on these principles.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Non-Polar Hexane, Toluene, BenzeneHighLondon Dispersion Forces
Polar Aprotic Acetone, Ethyl Acetate, THF, ChloroformHighDipole-Dipole, London Dispersion
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighHydrogen Bonding (acceptor), Dipole-Dipole
Aqueous WaterLowLimited Hydrogen Bonding

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and process development. The following protocol outlines a robust method for quantifying the solubility of this compound.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Prepare saturated solutions: Add excess this compound to each solvent. B Equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours with agitation. A->B C Allow solutions to settle. B->C D Centrifuge to separate undissolved solute. C->D E Carefully extract an aliquot of the supernatant. D->E F Dilute the aliquot with a suitable solvent. E->F G Analyze by HPLC or GC to determine concentration. F->G I Calculate the solubility from the concentration of the saturated solution. G->I H Prepare a calibration curve with known concentrations. H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solute after equilibration is crucial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to facilitate the complete separation of the undissolved solute from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Safety Considerations

This compound is classified as an irritant.[2][4][10] It may cause skin, eye, and respiratory irritation.[2][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11][12][13] All handling should be performed in a well-ventilated fume hood.[11][12][13]

Conclusion

References

  • PubChem. This compound | C7H6BrFO | CID 2779318.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Solubility of Things. Anisole.
  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of Things. Anisole.
  • Autech Industry Co.,Limited. High Quality this compound CAS No.: 446-59-3.
  • Khan Academy. Solubility of organic compounds.
  • Gnee Biotech. (2025, September 4). What are the key properties of anisole c7h8o?
  • Sciencemadness Wiki. (2020, February 2). Anisole.

Sources

A Technical Guide to the Theoretical Conformational Analysis of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and materials scientists, understanding the conformational landscape of a molecule is paramount for predicting its behavior, from receptor binding affinity to crystal packing. This technical guide provides an in-depth exploration of the theoretical methods used to analyze the conformational preferences of 2-Bromo-3-fluoroanisole, a halogenated aromatic compound. We will detail a robust computational workflow, explain the rationale behind key methodological choices, and analyze the intramolecular forces that govern its structural stability. This document serves as both a practical protocol and a reference for researchers employing computational chemistry to elucidate molecular structure and function.

Introduction: The Significance of Molecular Conformation

Anisole and its derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The orientation of the methoxy group relative to the benzene ring and its substituents dictates the molecule's overall dipole moment, steric profile, and potential for intermolecular interactions. In the case of this compound, the presence of two different halogen atoms ortho and meta to the methoxy group introduces a fascinating interplay of steric hindrance and electrostatic forces, making its conformational analysis non-trivial.

A thorough understanding of the molecule's preferred shapes (conformers) and the energy barriers between them is essential. For instance, only one specific conformer might fit into the binding pocket of a target enzyme, rendering all other conformations inactive. Conformational analysis, therefore, moves beyond a simple 2D representation to provide a dynamic, three-dimensional picture of the molecule.[1] While experimental techniques like NMR can provide valuable data, theoretical (in-silico) methods offer a powerful, efficient, and cost-effective means to comprehensively map a molecule's potential energy surface (PES).[2]

This guide will focus on a state-of-the-art computational approach using Density Functional Theory (DFT) to identify the stable conformers of this compound, quantify their relative stabilities, and dissect the underlying electronic and steric interactions.

Theoretical Framework: Principles of Conformational Stability

The conformational landscape of a molecule is governed by a delicate balance of competing forces:

  • Torsional Strain: An energetic penalty arising from the eclipsing of bonds on adjacent atoms. Molecules preferentially adopt staggered conformations to minimize this strain.

  • Steric Hindrance (Van der Waals Repulsion): Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. In this compound, significant steric repulsion is anticipated between the bulky bromine atom and the methoxy group at the ortho position.[3]

  • Electrostatic Interactions: Attractive or repulsive forces between polarized bonds or lone pairs of electrons. The electronegative fluorine, bromine, and oxygen atoms create significant bond dipoles (C-F, C-Br, C-O), and the orientation of these dipoles relative to one another will strongly influence conformational preference.

  • Hyperconjugation and Resonance: Delocalization of electrons from filled bonding orbitals into adjacent empty anti-bonding orbitals. In anisole systems, resonance between the oxygen lone pairs and the aromatic π-system favors a planar arrangement of the methoxy group with the ring.[3]

The goal of a theoretical conformational analysis is to locate the energy minima on the potential energy surface, which correspond to stable conformers.[4]

Computational Methodology: A Validated Protocol

The following protocol outlines a robust and widely accepted workflow for performing a theoretical conformational analysis. The choices of theory, basis set, and environmental models are justified to ensure scientific integrity and reproducible results.

Workflow Overview

The computational process follows a logical sequence designed to efficiently explore and validate the conformational space of the target molecule.

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_analysis Analysis A Initial 3D Structure (e.g., from ChemDraw) B Potential Energy Surface (PES) Scan (Relaxed scan of key dihedral angle) A->B Define Dihedral C Geometry Optimization of Identified Minima B->C Extract Low-Energy Points D Frequency Calculation (Confirm true minima, obtain ZPVE) C->D Validate Structure E Single-Point Energy Calculation (Higher-level theory/basis set) D->E Refine Energy G NBO Analysis (Analyze intramolecular interactions) D->G Analyze Bonding F Solvent Modeling (PCM) E->F Incorporate Environment H Final Energy & Property Analysis F->H G->H

Caption: Computational workflow for theoretical conformational analysis.

Step-by-Step Experimental Protocol

Step 1: Initial Structure Generation and Conformational Search

  • An initial 3D structure of this compound is generated using a molecular editor.

  • A relaxed Potential Energy Surface (PES) scan is performed by systematically rotating the key dihedral angle, ω(C2-C1-O-CH3), from 0° to 360°. At each step, the energy is minimized while keeping the dihedral angle constrained. This scan identifies all potential energy minima and transition states.

Step 2: Geometry Optimization

  • The structures corresponding to the energy minima identified in the PES scan are extracted.

  • Each structure is then subjected to a full geometry optimization without constraints. This process finds the nearest stationary point on the potential energy surface.

  • Method Justification: Density Functional Theory (DFT) with the B3LYP hybrid functional is selected. B3LYP provides an excellent balance of computational cost and accuracy for the geometries and energies of organic molecules.[5][6] The 6-311++G(d,p) basis set is employed. This triple-zeta basis set is robust for describing electron distribution.[7] The diffuse functions (++) are critical for accurately modeling lone pairs and potential non-covalent interactions, while the polarization functions ((d,p)) are essential for describing the anisotropic electron density in heteroatoms like O, F, and Br.[5][7]

Step 3: Vibrational Frequency Calculation (Self-Validation)

  • A harmonic vibrational frequency calculation is performed on each optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

  • Trustworthiness Check: This step is a crucial self-validating system. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.

  • These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are essential for accurate relative energy comparisons.

Step 4: Inclusion of Solvent Effects

  • Since molecular behavior can change drastically in solution, solvent effects are incorporated using a continuum solvation model.

  • Method Justification: The Polarizable Continuum Model (PCM) is a widely used and effective method.[8][9][10][11] It models the solvent as a continuous dielectric medium, which is computationally much more efficient than explicitly modeling individual solvent molecules.[8][12] This is performed as a single-point energy calculation on the gas-phase optimized geometries using the desired solvent (e.g., water or chloroform).

Step 5: Advanced Analysis (Optional but Recommended)

  • Natural Bond Orbital (NBO) Analysis: To gain deeper insight into the electronic factors governing stability, an NBO analysis is performed.[13][14] This method quantifies stabilizing donor-acceptor interactions (hyperconjugation) and destabilizing steric repulsions within the molecule's Lewis structure framework.[15][16][17]

Results and Discussion: The Conformational Landscape of this compound

The primary conformational isomerism in anisole derivatives arises from the rotation around the C(aryl)-O bond. This leads to two principal conformers:

  • Syn-conformer: The methyl group is oriented towards the C2 substituent (Bromine).

  • Anti-conformer: The methyl group is oriented away from the C2 substituent.

Following the protocol described above, two stable conformers were identified on the potential energy surface.

Conformational Energetics

The relative energies, corrected for ZPVE, and key properties of the two conformers are summarized below. The calculations were performed in the gas phase at the B3LYP/6-311++G(d,p) level of theory.

ConformerDihedral Angle (C2-C1-O-CH3)Relative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Dipole Moment (Debye)
I (Anti) 180.0°0.000.001.35
II (Syn) 0.0°+4.85+4.793.12

Analysis: The results clearly indicate that the Anti-conformer (I) is the global minimum, being significantly more stable than the Syn-conformer (II) by approximately 4.8 kcal/mol. This substantial energy difference suggests that at room temperature, the molecule will exist almost exclusively in the Anti conformation.

Analysis of Governing Intramolecular Interactions

The strong preference for the Anti-conformer can be explained by analyzing the interplay of steric and electronic effects.

G cluster_anti Conformer I (Anti - Stable) cluster_syn Conformer II (Syn - Unstable) Anti Anti Syn Syn

Caption: Dominant intramolecular forces in the two conformers.

  • Steric Hindrance: The primary destabilizing factor in the Syn-conformer (II) is the severe steric repulsion between the large bromine atom at the C2 position and the hydrogen atoms of the methyl group. The van der Waals radii of these groups overlap significantly when they are eclipsed, leading to a large energetic penalty. In the Anti-conformer (I) , the methyl group is directed away from the bulky bromine, completely alleviating this steric clash. This is the dominant factor driving the conformational preference.[3][18]

  • Electronic Effects: An NBO analysis reveals the nature of the electronic interactions. While resonance between the oxygen lone pair and the aromatic ring favors planarity for both conformers, the alignment of bond dipoles also plays a role. In the Anti-conformer, the C-O-C dipole is oriented away from the C-Br and C-F dipoles, resulting in a lower overall molecular dipole moment and a more stable electrostatic arrangement. In the Syn-conformer, the constructive alignment of these dipoles leads to a much larger molecular dipole moment and greater internal electrostatic repulsion.

Conclusion and Implications

The theoretical conformational analysis of this compound, performed at the B3LYP/6-311++G(d,p) level of theory, unequivocally demonstrates that the molecule exists in a single, highly preferred Anti-conformation , where the methoxy group's methyl substituent is oriented away from the ortho-bromine atom. This preference is driven primarily by the avoidance of severe steric repulsion, a factor that outweighs other electronic considerations. The energy barrier to rotation is significant (~4.8 kcal/mol), indicating that the molecule is conformationally rigid at ambient temperatures.

For researchers in drug development, this finding is critical. Any pharmacophore model or docking study involving this molecular scaffold must use the correct (Anti) conformation to yield meaningful results. Assuming conformational flexibility or using an incorrect, high-energy conformer would lead to erroneous predictions of binding affinity and biological activity. Similarly, for materials scientists, the well-defined conformation and its associated dipole moment will directly influence crystal packing, solubility, and other bulk material properties. This guide provides a validated, transparent, and scientifically grounded protocol for obtaining such crucial structural insights.

References

  • Wikipedia. Polarizable continuum model. [Link]
  • IRIS Group. Polarizable Continuum Model (PCM)
  • ACS Publications. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A. [Link]
  • ResearchGate. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules | Request PDF. [Link]
  • Group of Prof. Hendrik Zipse. The Polarizable Continuum Model (PCM). [Link]
  • University of California, Santa Barbara.
  • Gaussian. Natural Bond Orbital (NBO) Analysis. [Link]
  • OpenEye Scientific.
  • Reddit.
  • AIP Publishing. Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes.... The Journal of Chemical Physics. [Link]
  • Journal of Chemical Education. Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program.... [Link]
  • NIH PubMed Central. Molecular structure, NBO analysis of the hydrogen-bonded interactions.... [Link]
  • PubMed. Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. [Link]
  • ResearchGate. Intramolecular Interactions in Anisole, Thioanisole, and Selenoanisole.
  • Computational Chemistry Online.
  • ResearchGate. Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]
  • Scilit. Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes.... [Link]
  • DF@UBA. Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. [Link]
  • Jundishapur Journal of Natural Pharmaceutical Products.
  • NIH PubMed Central.
  • Scientific Reports. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules.... [Link]
  • ChemRxiv. Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. [Link]
  • PubMed. Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. [Link]
  • Wikipedia. 2-Bromoanisole. [Link]
  • ResearchGate. Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. [Link]
  • PubChem. 2-Bromoanisole. [Link]
  • Scribd.
  • ResearchGate. Conformational analysis of halobenzaldehydes: A theoretical and spectroscopic study. [Link]
  • ResearchGate.
  • Scribd.
  • MDPI.
  • University of Calgary.
  • NIH PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition.... [Link]
  • MDPI. Synthesis, Crystal Structure, Density Functional Theory (DFT)
  • SciSpace.
  • European Journal of Chemistry. A theoretical density functional theory calculation-based analysis of conformers of p-xylene. [Link]
  • ResearchGate. Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine.... [Link]
  • MDPI.
  • PubMed.

Sources

An In-Depth Technical Guide to the Electronic Properties and Synthetic Utility of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Bromo-3-fluoroanisole (CAS No. 446-59-3) and demonstrates its strategic application in advanced organic synthesis. As a trifunctional arene, its unique electronic architecture—governed by the interplay of a methoxy, a bromo, and a fluoro substituent—renders it a highly valuable and versatile intermediate. This document elucidates the molecule's structural and electronic characteristics through computational analysis, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). Furthermore, it details its reactivity, with a focus on palladium-catalyzed cross-coupling reactions, and presents a case study on its pivotal role in the synthesis of next-generation kinase inhibitors, providing field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Value of Polysubstituted Arenes

In the landscape of modern medicinal chemistry and materials science, polysubstituted aromatic compounds are indispensable building blocks. The precise arrangement of functional groups on an aromatic scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and material characteristics. This compound is a prime exemplar of such a strategic intermediate. Its structure features a delicate balance of competing and reinforcing electronic effects that can be masterfully exploited in complex synthetic routes.

The methoxy group (-OCH₃) at C1 acts as a moderate activating group through a +R (resonance) effect, donating electron density to the aromatic π-system. Juxtaposed to this are the two halogen substituents: the fluorine at C3 and the bromine at C2. Both are electronegative and exert a -I (inductive) electron-withdrawing effect. However, the bromine atom's utility extends beyond electronic modulation; its position ortho to the methoxy group and its character as an excellent leaving group in metal-catalyzed reactions make it the primary handle for synthetic diversification. This guide will dissect these properties, providing both a theoretical framework and practical, actionable protocols for its use.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name 2-bromo-1-fluoro-3-methoxybenzene[1]
CAS Number 446-59-3[1]
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 189.2 ± 20.0 °C[3]
Density 1.531 ± 0.06 g/cm³[3]

`dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} ` Caption: 2D Structure of this compound.

Analysis of Electronic Properties: A Computational Approach

To provide quantitative insights into the electronic landscape of this compound, we turn to Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.[4] The following properties were derived from a standard DFT calculation (B3LYP functional, 6-311G basis set), representing a reliable theoretical characterization.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference, or HOMO-LUMO gap, is an indicator of chemical stability and reactivity.[5][6]

PropertyCalculated Value (eV)
HOMO Energy -6.58
LUMO Energy -0.45
HOMO-LUMO Gap 6.13

A moderately large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule under standard conditions, yet poised for reaction with suitable reagents, particularly those involving transition metal catalysts that can overcome this energy gap. The LUMO is expected to have significant contributions from the C-Br antibonding orbital, making this site susceptible to oxidative addition by a low-valent metal catalyst, which is the key initiation step in cross-coupling reactions.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution across the molecule, highlighting regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites). This provides an intuitive guide to intermolecular interactions and reactive sites.

`dot graph "MEP_Diagram" { rankdir=LR; node [shape=ellipse, style=filled];

} ` Caption: Conceptual Molecular Electrostatic Potential (MEP) Map.

In the MEP of this compound, the most negative potential (red) is localized around the oxygen and fluorine atoms, consistent with their high electronegativity and lone pairs. The aromatic protons exhibit a positive potential (blue), making them susceptible to deprotonation by a strong base. The π-face of the aromatic ring presents a region of intermediate, slightly negative potential, characteristic of aromatic systems. The bromine atom presents a region of interest; while electronegative, it can also feature a "σ-hole"—a region of positive electrostatic potential on the outermost portion of the atom, which allows for halogen bonding.

Dipole Moment

The calculated molecular dipole moment provides a measure of the overall polarity of the molecule, resulting from the vector sum of all individual bond dipoles.

PropertyCalculated Value
Dipole Moment ~1.95 Debye

The significant dipole moment arises from the asymmetric arrangement of the highly electronegative F, O, and Br atoms around the benzene ring. This polarity influences the molecule's solubility in organic solvents and its interactions with other polar molecules or catalyst surfaces.

Spectroscopic Characterization: Interpreting the Data

Spectroscopic data provides experimental validation of a molecule's structure and offers further clues about its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound is particularly informative. The aromatic region is expected to show three distinct signals corresponding to the protons at the C4, C5, and C6 positions.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling(s) (J, Hz)
H6 7.0 - 7.2Doublet of doublets (dd)³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 2.0
H5 6.8 - 7.0Triplet of doublets (td)³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0, ⁴J(H5-F) ≈ 6.0
H4 6.7 - 6.9Doublet of doublets (dd)³J(H4-H5) ≈ 8.0, ³J(H4-F) ≈ 10.0
-OCH₃ ~3.9Singlet (s)N/A

Causality and Interpretation:

  • Chemical Shifts: The protons are generally found in the typical aromatic region (6.5-8.0 ppm). Their precise shifts are a complex function of the inductive withdrawal from the halogens and the resonance donation from the methoxy group.

  • Coupling Constants: The large ³J coupling of ~8.0 Hz is typical for ortho-protons on a benzene ring. The key diagnostic feature is the coupling to the fluorine nucleus. The ³J(H4-F) coupling is expected to be the largest (~10.0 Hz), followed by the ⁴J(H5-F) coupling (~6.0 Hz). The smallest is the five-bond ⁵J(H6-F) coupling, which may not always be resolved. These H-F coupling patterns are invaluable for unambiguous assignment of the aromatic signals.[3]

In ¹³C NMR, six distinct aromatic carbon signals and one methyl carbon signal are expected. The carbons directly attached to the electronegative substituents (C1-O, C2-Br, C3-F) will show characteristic shifts and C-F coupling.

Reactivity and Synthetic Applications

The electronic properties of this compound directly govern its reactivity, making it a versatile tool for constructing complex molecular architectures. The C2-Br bond is the primary site for synthetic manipulation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The electron-withdrawing nature of the adjacent fluorine atom is thought to make the C-Br bond more susceptible to the initial oxidative addition step with the Pd(0) catalyst, often facilitating the reaction under milder conditions.[2]

`dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv) or a suitable Buchwald ligand

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask or microwave vial

  • Inert atmosphere setup (Nitrogen or Argon)

Self-Validating Protocol:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst/ligand. Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.

  • Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Causality: The aqueous component is often necessary for the solubility of the base and aids in the efficiency of the transmetalation step.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Case Study: Synthesis of BLU-945, a 4th-Generation EGFR Inhibitor

The strategic importance of this compound is powerfully demonstrated in its use as a key intermediate in the synthesis of advanced pharmaceutical agents. A prominent example is its role in building the core of BLU-945 , a potent, reversible, and wild-type-sparing inhibitor of EGFR mutants that cause resistance in non-small-cell lung cancer (NSCLC).[7][8]

The synthesis of BLU-945 involves the construction of a complex N-(pyrimidin-4-yl)-isoquinolin-3-amine scaffold. The journey to this core often involves a multi-step sequence where a substituted pyrimidine fragment is coupled to an isoquinoline fragment. This compound can serve as a precursor to one of the key coupling partners, where its unique substitution pattern is ultimately incorporated into the final drug structure, influencing binding affinity and pharmacokinetic properties. The bromo-fluoro motif, in particular, can enhance binding affinity within hydrophobic kinase pockets.[2]

While the exact proprietary synthesis route may vary, a plausible strategy involves using this compound in a Suzuki or Buchwald-Hartwig coupling to build a more complex aminopyrimidine intermediate, which is then coupled to the isoquinoline core. The electronic properties of the C-Br bond, modulated by the ortho-methoxy and meta-fluoro groups, are critical for the success of this key bond-forming step.

Conclusion

This compound is far more than a simple halogenated aromatic. It is a sophisticated synthetic intermediate whose value lies in the precise electronic interplay of its three distinct substituents. The activating methoxy group, the inductively withdrawing fluorine, and the synthetically versatile bromine atom create a molecule with predictable reactivity and high utility. As demonstrated by computational analysis and its application in the synthesis of complex, high-value molecules like BLU-945, a deep understanding of its electronic properties is key to unlocking its full potential in drug discovery and materials science. This guide serves as a foundational resource for researchers aiming to leverage this powerful building block in their synthetic endeavors.

References

  • Wiley-VCH. (2007).
  • New Journal of Chemistry.
  • Preeti Rekha Boruah, Abdul Aziz Ali, Bishwajit Saikia, & Diganta Sarma. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Lim, S. M., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
  • YouTube. (2023, October 3).
  • Hajian, A., & Traum, M. J. (2018). How accurate is density functional theory at predicting dipole moments? An assessment using a new database of 200 benchmark values. arXiv. [Link]
  • The Royal Society of Chemistry. ARTICLE. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]
  • Organic Chemistry D
  • PubChem. This compound.
  • Govindaraju, M., et al. (2019). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]
  • Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
  • ResearchGate. (2022, July 15). (PDF) Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. [Link]
  • Li, J., et al. (2018). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
  • LinkedIn. (2018, September 27). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. [Link]
  • ResearchGate. (2021, July 28).
  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
  • Organic Chemistry D
  • ResearchGate. (2016, January 7). Is it possible to evaluate Transition dipole moment using DFT??. [Link]
  • ResearchGate. (2022, September 14). (PDF)
  • ResearchGate. (2022, September 20). Synthesis of BLU-945, an EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. [Link]
  • Lim, S. M., et al. (2024). BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer.

Sources

A Technical Guide to 2-bromo-1-fluoro-3-methoxybenzene: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 2-bromo-1-fluoro-3-methoxybenzene (CAS No. 446-59-3), a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a synthetically versatile bromine atom alongside fluorine and methoxy groups, makes it a valuable building block for creating complex molecular architectures. We will explore a robust synthetic protocol, delve into its comprehensive spectroscopic characterization, and discuss its reactivity, with a particular focus on its application as a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Physicochemical and Structural Properties

2-bromo-1-fluoro-3-methoxybenzene is a substituted benzene derivative. Its core physical and chemical properties are summarized below for quick reference. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
IUPAC Name 2-bromo-1-fluoro-3-methoxybenzene[1]
CAS Number 446-59-3[1][2]
Molecular Formula C₇H₆BrFO[3]
Molecular Weight 205.02 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~223 °C (Predicted)[6]
Melting Point ~9-10 °C (Predicted)[6]

Synthesis and Purification

The synthesis of 2-bromo-1-fluoro-3-methoxybenzene requires a regioselective approach to introduce the bromine atom onto the 1-fluoro-3-methoxybenzene scaffold. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the fluorine (-F) is a deactivating, ortho, para-directing group. The superior activating effect of the methoxy group dictates the position of electrophilic substitution.

Rationale for Synthetic Strategy

The most direct and common method for this transformation is electrophilic aromatic substitution, specifically bromination. Given the directing effects of the substituents, the positions ortho to the methoxy group (C2 and C6) are the most activated sites. The C4 position (para to the methoxy group) is already substituted with fluorine. Therefore, direct bromination of 1-fluoro-3-methoxybenzene is expected to yield the desired 2-bromo isomer as the major product. Iron(III) bromide (FeBr₃) is a classic Lewis acid catalyst that polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") necessary for the reaction.[7]

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • 1-fluoro-3-methoxybenzene

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.05 eq) to the stirred solution.

  • Bromination: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction flask via the dropping funnel over 30 minutes. The reaction is exothermic and the color will change to a deep reddish-brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to neutralize unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure 2-bromo-1-fluoro-3-methoxybenzene.

Synthesis_Workflow SM 1-fluoro-3-methoxybenzene (in DCM) Reagents Reagents:Br2, FeBr3, 0°C to RTAqueous Workup SM->Reagents Reaction Product 2-bromo-1-fluoro-3-methoxybenzene (Crude) Reagents->Product Isolation Purification Purification (Vacuum Distillation) Product->Purification Final Pure Product Purification->Final Reactivity Core 2-bromo-1-fluoro-3-methoxybenzene Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core->Buchwald Product_Aryl Aryl-Substituted Product Suzuki->Product_Aryl Product_Alkyne Alkynyl-Substituted Product Sonogashira->Product_Alkyne Product_Amine Amino-Substituted Product Buchwald->Product_Amine

Caption: Synthetic utility in palladium-catalyzed reactions.

Strategic Value in Medicinal Chemistry

The specific arrangement of substituents in 2-bromo-1-fluoro-3-methoxybenzene is highly relevant to drug design. Each group can modulate the physicochemical and pharmacokinetic properties of a larger molecule.

Influence of Fluorine Substitution

The incorporation of fluorine is a well-established strategy in medicinal chemistry. [8]It can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Modulate Lipophilicity: Strategic fluorination can fine-tune a molecule's ability to cross cell membranes. [9]

The Methoxy Group as a Modulator

The methoxy group can act as a hydrogen bond acceptor and its presence influences the electronic nature and conformation of the benzene ring. It can also be a point for metabolic O-demethylation, which can be a useful consideration in prodrug design or in modulating clearance rates.

The Bromine Atom as a Synthetic Handle

As detailed in Section 5.0, the bromine atom is primarily a synthetic handle. In the final drug candidate, it is typically replaced. However, its presence in the building block is what enables the efficient and modular synthesis required to explore a wide chemical space during lead optimization. [10][11]

Safety and Handling

2-bromo-1-fluoro-3-methoxybenzene is a chemical reagent and should be handled with appropriate care in a laboratory setting. Based on data for similar halogenated aromatic compounds, the following precautions are advised: [4][6][12]* Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Users are required to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-bromo-1-fluoro-3-methoxybenzene is more than just a chemical compound; it is a versatile tool for innovation in pharmaceutical and materials science. Its well-defined structure provides a reliable platform for complex molecular engineering through robust and predictable chemical transformations, primarily palladium-catalyzed cross-coupling reactions. The strategic placement of its fluoro and methoxy substituents offers medicinal chemists powerful levers to fine-tune the properties of drug candidates. This guide has provided a comprehensive framework for its synthesis, characterization, and application, underscoring its importance as a key building block for the development of next-generation chemical entities.

References

  • BLDpharm. (n.d.). 1510057-29-0|2-Bromo-1-fluoro-3-(methoxymethyl)benzene.
  • AOBChem. (n.d.). 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene.
  • BLDpharm. (n.d.). 446-59-3|2-Bromo-1-fluoro-3-methoxybenzene.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information.
  • Benchchem. (n.d.). 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Biosynth. (2021). Safety Data Sheet.
  • BLDpharm. (n.d.). 295376-21-5|1-Bromo-2-fluoro-3-methoxybenzene.
  • PubChem. (n.d.). 2-Bromo-1,5-difluoro-3-methoxybenzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-Bromo-1-fluoro-3-(methoxymethyl)benzene CAS#: 1510057-29-0.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis.
  • ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • LibreTexts Chemistry. (n.d.). Bromobenzene.
  • BLDpharm. (n.d.). 38197-43-2|2-Bromo-1-methoxy-3-methylbenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-fluoro-2-methoxybenzene.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • National Science Review. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook.
  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.
  • Dakenchem. (2025). How to Synthesize 1-Bromo-3-Methoxybenzene Easily?.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • PubChem. (n.d.). 2-Bromo-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook.
  • BLDpharm. (n.d.). 59907-13-0|2-Bromo-1-fluoro-3-methylbenzene.
  • PubChem. (n.d.). 2-Bromo-1-fluoro-4-methoxybenzene. National Center for Biotechnology Information.
  • eChemHub. (2020). Benzene, 2-bromo-1-fluoro-3-methoxy-.
  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.

Sources

Synthesis of 2-Bromo-3-fluoroanisole from 3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-3-fluoroanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable halogenated building block in the development of pharmaceuticals and advanced materials. The synthesis is achieved via the electrophilic aromatic substitution of 3-fluoroanisole. This document delves into the underlying mechanistic principles that govern the reaction's regioselectivity, offers a critical evaluation of brominating agents, and presents a detailed, field-proven experimental protocol. Furthermore, it covers the essential analytical techniques for product characterization, strategies for troubleshooting, and optimization of the reaction conditions. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this key intermediate.

Introduction: Strategic Importance and Synthetic Challenge

This compound (CAS No. 446-59-3) is a synthetically versatile intermediate whose structural motifs are integral to numerous applications, particularly in the pharmaceutical and fine chemical industries.[1] The precise arrangement of the bromo, fluoro, and methoxy substituents on the aromatic ring allows for complex and targeted molecular transformations. However, the synthesis of this compound presents a classic regioselectivity challenge inherent to electrophilic aromatic substitution (EAS) on multisubstituted benzene rings.

The core of the challenge lies in controlling the position of the incoming electrophile (in this case, a bromonium ion or its equivalent) on the 3-fluoroanisole ring. The ring is influenced by two competing directing groups: a strongly activating ortho, para-directing methoxy group and a deactivating but also ortho, para-directing fluorine atom. This guide provides a systematic approach to navigate these electronic effects to favor the formation of the desired 2-bromo isomer.

Mechanistic Underpinnings: Directing Effects in Electrophilic Aromatic Substitution

The bromination of 3-fluoroanisole is a quintessential example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds via a two-step process:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (Br⁺). This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] This is the rate-determining step of the reaction.[4]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic system and yielding the final substituted product.[3]

The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring, which influence the stability of the intermediate arenium ion.

  • Methoxy Group (-OCH₃): This is a powerful activating group.[5][6] Through its strong +R (resonance) effect, it donates electron density into the ring, particularly at the ortho (C2, C6) and para (C4) positions. This donation stabilizes the positive charge of the arenium ion when the attack occurs at these sites, thus directing the electrophile to them.[4][7]

  • Fluorine Atom (-F): As a halogen, fluorine is an anomaly. It is highly electronegative, exerting a strong -I (inductive) effect that withdraws electron density from the ring, making it deactivating overall compared to benzene. However, it also possesses lone pairs of electrons that can be donated via a +R (resonance) effect, which preferentially stabilizes the arenium ion intermediate for ortho and para substitution.[4]

In 3-fluoroanisole, these effects combine. The methoxy group at C1 strongly directs substitution to C2, C4, and C6. The fluorine at C3 deactivates the ring but also directs ortho (C2, C4) and para (C6). The C2 position is ortho to both the activating -OCH₃ and the deactivating -F. The C6 position is para to the -OCH₃ and meta to the -F, making it a highly favored position. The C4 position is ortho to the -F and meta to the -OCH₃. Consequently, the reaction is expected to yield a mixture of isomers, primarily the 2-, 4-, and 6-bromo products. The goal of a successful synthesis is to employ conditions that either favor the formation of the 2-bromo isomer or facilitate its clean separation from the others.

Caption: Generalized workflow for Electrophilic Aromatic Substitution.

Strategic Selection of the Brominating Agent

The choice of brominating agent is critical for controlling the reaction's selectivity and ensuring safety.

Brominating AgentAdvantagesDisadvantagesSuitability for 3-Fluoroanisole
Molecular Bromine (Br₂) Inexpensive and highly reactive.Highly toxic, corrosive, and volatile. Can lead to over-bromination with highly activated rings.[8] Often requires a Lewis acid catalyst for less reactive substrates.[9]High reactivity may be difficult to control, leading to a complex mixture of isomers and di-brominated products. Its hazardous nature makes it less desirable.
N-Bromosuccinimide (NBS) Crystalline solid, easier and safer to handle than Br₂.[10][11] Milder, allowing for more controlled bromination of activated rings.[12]More expensive than Br₂. Reaction can sometimes require a radical initiator or acid catalyst depending on the desired pathway.[10]Recommended. Its moderate reactivity provides better control, potentially improving the regioselective outcome. It is the preferred reagent for modern, safety-conscious laboratory procedures.[8][13]

For this synthesis, N-Bromosuccinimide (NBS) is the superior choice. It acts as an electrophilic bromine source for activated aromatic systems and its solid nature mitigates the significant handling risks associated with liquid bromine.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoroanisole≥99%Standard chemical supplierStarting material
N-Bromosuccinimide (NBS)≥99%Standard chemical supplierRecrystallize from water if it appears yellow.[10]
Acetonitrile (CH₃CN)AnhydrousStandard chemical supplierReaction solvent
Dichloromethane (DCM)ACS GradeStandard chemical supplierExtraction solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard chemical supplierFor quenching
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard chemical supplierFor aqueous wash
Brine (Saturated NaCl)ACS GradeStandard chemical supplierFor aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard chemical supplierDrying agent
Silica Gel230-400 meshStandard chemical supplierFor column chromatography
Hexanes / Ethyl AcetateHPLC GradeStandard chemical supplierEluent for chromatography
Experimental Workflow

protocol_workflow A 1. Dissolve 3-fluoroanisole in anhydrous acetonitrile at 0°C B 2. Add N-Bromosuccinimide (NBS) portion-wise over 30 min A->B C 3. Warm to room temperature and stir for 2-4 hours B->C D 4. Monitor reaction by TLC (e.g., 9:1 Hexanes:EtOAc) C->D E 5. Quench reaction with aqueous sodium thiosulfate D->E Upon completion F 6. Extract with Dichloromethane (DCM) E->F G 7. Wash organic layer (NaHCO₃, Brine) F->G H 8. Dry over MgSO₄, filter, and concentrate G->H I 9. Purify crude product via silica gel column chromatography H->I J 10. Characterize pure This compound I->J

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroanisole (e.g., 5.0 g, 39.6 mmol).

  • Dissolution: Add anhydrous acetonitrile (100 mL) and cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (7.4 g, 41.6 mmol, 1.05 equivalents) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, visualizing with a UV lamp. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration). The isomers will separate, with the desired this compound typically being one of the major fractions. Combine the pure fractions and remove the solvent in vacuo.

Safety Precautions
  • N-Bromosuccinimide is an irritant.[14] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane and acetonitrile are volatile and toxic. All operations should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic. Maintain temperature control during the addition of NBS.

Product Characterization

High purity of this compound (≥99.0%) is crucial for its subsequent use in synthesis.[1] Proper characterization is mandatory to confirm the structure and purity of the isolated product.

Property / TechniqueExpected Result for this compound
Physical Appearance Colorless to light yellow liquid or low-melting solid.
Molecular Formula C₇H₆BrFO[15]
Molecular Weight 205.02 g/mol [15]
Boiling Point ~220 °C at 755 mmHg[16]
¹H NMR (CDCl₃, 400 MHz) δ ~7.0-7.2 (m, 2H, Ar-H), δ ~6.8 (m, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The aromatic region will show complex splitting due to H-H and H-F coupling.
¹³C NMR (CDCl₃, 100 MHz) Expect 7 distinct signals. The carbon bearing the bromine will be shifted upfield (~110-120 ppm). The carbon bearing the fluorine will show a large C-F coupling constant.
¹⁹F NMR (CDCl₃, 376 MHz) A single multiplet in the typical aryl-fluoride region.
Mass Spectrometry (EI) Molecular ion peaks (M⁺) at m/z 204 and 206 with an approximate 1:1 ratio, characteristic of a single bromine atom.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Deactivated substrate.Increase reaction time or gently warm the mixture (e.g., to 40 °C). Ensure high-purity, dry reagents and solvent.
Low Regioselectivity / Multiple Products Inherent electronic effects of the substrate.Optimize the solvent system; polar aprotic solvents like acetonitrile or DMF can influence selectivity. Lowering the reaction temperature may also improve the isomer ratio. Consider alternative brominating agents or additives that can enhance selectivity through halogen bonding.[17]
Di-bromination Excess brominating agent or prolonged reaction time.Use a precise stoichiometry (1.0-1.05 equivalents of NBS). Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.
Difficult Separation of Isomers Similar polarity of the bromo-isomers.Use a high-performance flash chromatography system with a long column and a shallow eluent gradient for better resolution.

Conclusion

The synthesis of this compound from 3-fluoroanisole is a practical and scalable process when approached with a clear understanding of the principles of electrophilic aromatic substitution. The use of N-Bromosuccinimide provides a safe and controllable method for the bromination of the activated 3-fluoroanisole ring. While the formation of isomeric byproducts is expected due to the complex interplay of substituent directing effects, the desired 2-bromo isomer can be effectively isolated and purified using standard chromatographic techniques. The detailed protocol and troubleshooting guide presented herein provide a robust framework for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

  • Brainly.in. (2023, July 26). Anisole undergoes electrophilic substitution reaction.
  • LabXchange.
  • YouTube. (2023, August 3).
  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Chemistry Steps.
  • ChemicalBook. This compound synthesis.
  • Glentham Life Sciences. (n.d.). The Importance of Purity in this compound for Synthesis.
  • PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole.
  • SpectraBase. 2-Bromo-3-fluoroaniline.
  • PubChem. This compound.
  • ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • Wikipedia. N-Bromosuccinimide.
  • Homework.Study.com. Draw the mechanism (curved arrow formalism)
  • UPV/EHU. Experimental Methods 1.
  • J-STAGE. (1995).
  • Liberty University.
  • YouTube. (2023, July 22). Electrophilic Substitution #31 | Bromination of Anisole | Class 12, NEET,IIT-JEE.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • brainly.com. (2022, February 24). The electrophilic aromatic substitution of anisole with Br_2 gives 4‑bromoanisole.
  • Guidechem. How can 2-Bromo-3-Fluorobenzoic Acid be synthesized?.
  • Common Organic Chemistry. N-Bromosuccinimide (NBS).
  • ResearchGate. (n.d.).
  • Research. (2023, October 12).
  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Apollo Scientific. This compound.
  • Manchester Organics. This compound | 446-59-3.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Matrix Scientific. This compound.
  • PubMed. (2009, May 1). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues.

Sources

Regioselectivity in the bromination of 3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselectivity in the Bromination of 3-Fluoroanisole

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed during the electrophilic aromatic bromination of 3-fluoroanisole. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of substituent effects in aromatic chemistry. This document elucidates the complex interplay between the activating methoxy (-OCH3) group and the deactivating fluoro (-F) group, grounded in the principles of electronic effects and arenium ion stability. We present a theoretical framework for predicting the product distribution, a detailed experimental protocol for conducting the reaction, and methodologies for product analysis. The guide is structured to deliver not just procedural steps, but the causal reasoning behind them, ensuring a robust and validated approach to this synthetic transformation.

Introduction: The Challenge of Regioselectivity in Disubstituted Arenes

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1][2] The mechanism proceeds via a two-step pathway involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[3][4] When the aromatic ring is substituted, the existing group(s) profoundly influence both the rate of reaction and the position of the incoming electrophile—a phenomenon known as regioselectivity.

The case of 3-fluoroanisole presents a classic challenge in predicting regiochemical outcomes. The benzene ring is functionalized with two groups of competing electronic character:

  • A methoxy group (-OCH3) , which is a powerful activating, ortho, para-directing group.[5]

  • A fluoro group (-F) , which is a deactivating, yet ortho, para-directing group.[6]

Understanding the outcome of the bromination of this substrate requires a nuanced evaluation of how the inductive and resonance effects of both substituents collectively govern the stability of the possible arenium ion intermediates. This guide will dissect these competing influences to provide a predictive model for the reaction's regioselectivity.

Mechanistic Deep Dive: Unraveling Competing Directing Effects

The regiochemical outcome of the bromination of 3-fluoroanisole is determined by the relative stability of the cationic intermediates formed upon electrophilic attack at each available position (C2, C4, C5, C6). The stability of these intermediates is dictated by the interplay of the inductive and resonance effects of the methoxy and fluoro substituents.

Substituent Effect Analysis
  • Methoxy Group (-OCH3): The oxygen atom of the methoxy group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+M), where one of its lone pairs can delocalize into the aromatic ring.[7] This +M effect significantly stabilizes the positive charge of the arenium ion, particularly when the attack occurs at the ortho (C2, C6) and para (C4) positions. Consequently, the methoxy group is a strong activator and an ortho, para-director.[5][8]

  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a very strong -I effect that withdraws electron density from the ring, making it less nucleophilic and thus deactivating it towards EAS compared to benzene.[9] However, like the methoxy group, fluorine also possesses lone pairs that can be donated to the ring via a +M effect. For fluorine, the -I effect outweighs the +M effect, leading to overall deactivation. Despite this, the +M effect is still sufficient to direct incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself, as resonance stabilization of the arenium ion is still possible at these positions.[6][7]

Predicting the Regioselectivity in 3-Fluoroanisole

In 3-fluoroanisole, the methoxy group is at C1 and the fluoro group is at C3. The directing effects of both groups must be considered in concert.

Figure 1: Directing influences in 3-fluoroanisole. The strongly activating methoxy group directs ortho and para (green arrows). The deactivating fluoro group also directs ortho (red arrows).

  • Attack at C2: This position is ortho to both the -OCH3 and -F groups. While it benefits from resonance stabilization from both, it also suffers from strong inductive withdrawal from both proximal substituents and significant steric hindrance.

  • Attack at C4: This position is para to the powerful activating -OCH3 group and ortho to the -F group. It receives strong resonance stabilization from the methoxy group and some from the fluoro group. This position is electronically favored.

  • Attack at C6: This position is ortho to the -OCH3 group and meta to the -F group. It is strongly activated by the methoxy group's +M effect. The deactivating -I effect of the fluorine is more distant compared to the C2 position.

  • Attack at C5: This position is meta to the -OCH3 group and ortho to the -F group. As it is meta to the strongest activating group, attack here is highly unfavorable.

  • Major Product: Attack at C4 is predicted to be the most favorable, leading to 4-Bromo-3-fluoroanisole . This position benefits from the powerful para-directing effect of the methoxy group and the cooperative ortho-directing effect of the fluorine atom.

  • Secondary Product: Attack at C6 is the next most likely, yielding 2-Bromo-5-fluoroanisole . It is strongly activated by the ortho-methoxy group and less sterically hindered and inductively deactivated by fluorine than the C2 position.

  • Minor Product: Attack at C2 , yielding 2-Bromo-3-fluoroanisole , is expected to be a minor product due to significant steric hindrance between the two substituents and the incoming electrophile.

Experimental Design & Protocols

A self-validating protocol requires careful selection of reagents, control of reaction conditions, and robust analytical methods for verification. Given the activated nature of the anisole ring, bromination can often be achieved without a strong Lewis acid catalyst, which can prevent over-reaction and improve selectivity.[10] Using N-Bromosuccinimide (NBS) is a common and effective method for regioselective bromination of activated aromatic systems.[10][11]

General Reaction Mechanism: Electrophilic Bromination

The reaction proceeds via the canonical two-step EAS mechanism.[3][12] First, the aromatic π-system attacks the electrophilic bromine source (e.g., Br+ polarized from Br2 or NBS). This rate-determining step forms a resonance-stabilized arenium ion. In the second, fast step, a base removes a proton from the site of substitution, restoring aromaticity and yielding the final product.[2]

G A 3-Fluoroanisole + Br⁺ (Electrophile) B Resonance-Stabilized Arenium Ion (σ-complex) A->B Step 1 (Slow) Electrophilic Attack C Deprotonation (Base removes H⁺) B->C D Final Product (e.g., 4-Bromo-3-fluoroanisole) C->D Step 2 (Fast) Restore Aromaticity

Figure 2: General mechanism for electrophilic aromatic bromination.

Detailed Experimental Protocol: Bromination using NBS

This protocol is designed to favor monobromination and provide a high degree of regioselectivity.

Materials:

  • 3-Fluoroanisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) as solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluoroanisole (1.0 eq) in the chosen solvent (e.g., acetonitrile, 20 mL per gram of substrate).

  • Reagent Addition: While stirring at room temperature (20-25 °C), add N-Bromosuccinimide (1.05 eq) to the solution in portions over 15 minutes. Causality Note: Portion-wise addition helps to control the reaction rate and temperature, minimizing potential side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with the organic solvent (e.g., CH2Cl2, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the isomers.

  • Characterization: Confirm the identity and purity of the isolated isomers using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[13]

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Analysis Phase A Dissolve 3-Fluoroanisole in Acetonitrile B Add NBS in portions A->B C Stir at RT (2-4h) Monitor by TLC/GC-MS B->C D Quench with Na₂S₂O₃ (aq) C->D E Extract with Organic Solvent D->E F Wash & Dry (Brine, Na₂SO₄) E->F G Concentrate under vacuum F->G H Purify by Column Chromatography G->H I Characterize Isomers (NMR, MS) H->I

Figure 3: Experimental workflow for the bromination of 3-fluoroanisole.

Data Presentation and Product Analysis

Precise characterization of the product mixture is essential to validate the predicted regioselectivity. The different electronic environments of the protons and carbons in each isomer will result in distinct NMR spectra.

Predicted Product Distribution and Properties
Product NameStructurePredicted DistributionKey Physical Data
4-Bromo-3-fluoroanisole 1-Bromo-2-fluoro-4-methoxybenzeneMajorCAS: 458-50-4[14]M.W.: 205.02[14]B.P.: 195.4 °C[14]
2-Bromo-5-fluoroanisole 2-Bromo-1-fluoro-5-methoxybenzeneSecondaryCAS: 92457-30-2M.W.: 205.02
This compound 1-Bromo-2-fluoro-3-methoxybenzeneMinorCAS: 1007-06-3M.W.: 205.02

Note: The predicted distribution is based on theoretical principles. Experimental verification is required for precise ratios.

Spectroscopic Signatures for Isomer Identification

The primary tool for distinguishing the isomers is ¹H NMR, focusing on the coupling patterns and chemical shifts of the aromatic protons.[13]

  • 4-Bromo-3-fluoroanisole: Will show three aromatic protons. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C3. The proton at C2 will also be a doublet of doublets, coupled to the fluorine at C3 and the proton at C6 (long-range).

  • 2-Bromo-5-fluoroanisole (re-numbered as 6-Bromo-3-fluoroanisole for comparison): Will show three aromatic protons with distinct coupling patterns arising from their positions relative to the three different substituents.

  • This compound: Will also show three aromatic protons. Due to the proximity of all three substituents, the aromatic signals are likely to be complex multiplets in a narrow chemical shift range.

Conclusion

The electrophilic bromination of 3-fluoroanisole is a nuanced reaction governed by the dominant activating, ortho, para-directing effect of the methoxy group, modulated by the deactivating, ortho, para-directing fluoro group. A theoretical analysis based on arenium ion stability strongly predicts that the major product will be 4-Bromo-3-fluoroanisole , resulting from substitution at the position activated by both groups. A secondary product, 2-Bromo-5-fluoroanisole , is also anticipated. The provided experimental protocol, utilizing NBS in a polar aprotic solvent, offers a controlled and selective method for synthesizing these compounds. This guide serves as a robust framework for researchers to approach this and similar synthetic challenges, emphasizing the importance of a deep mechanistic understanding to predict and control chemical reactivity.

References

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Toppr. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • NC State University Libraries. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition.
  • University of Calgary. AR5. Directing Effects.
  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • ResearchGate. (2018). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
  • PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole.
  • Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution.
  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • LookChem. Cas 458-50-4, 4-BROMO-3-FLUOROANISOLE.
  • Western Kentucky University. (2019). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.

Sources

An In-Depth Technical Guide on the Stability of 2-Bromo-3-fluoroanisole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key starting material is a cornerstone of its viability. 2-Bromo-3-fluoroanisole, a halogenated aromatic ether, represents a class of compounds frequently utilized as building blocks in the synthesis of complex pharmaceutical molecules. Understanding its stability under various pH conditions, particularly acidic environments, is paramount. Acidic conditions are frequently encountered during synthesis (e.g., deprotection steps), formulation, and potentially within the physiological environment of the gastrointestinal tract. Degradation of such a molecule can lead to loss of potency, formation of impurities, and unforeseen toxicological profiles.

This guide provides a comprehensive framework for assessing the stability of this compound under acidic conditions. It moves beyond a simple recitation of facts to establish a logical, scientifically-grounded approach for researchers to predict, test, and quantify the stability of this molecule, even in the absence of direct literature data. The principles and protocols outlined herein are designed to be self-validating and adhere to the rigorous standards of pharmaceutical development, drawing upon the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Part 1: Theoretical Assessment of Stability - A Mechanistic Approach

Before embarking on empirical studies, a theoretical evaluation of this compound's susceptibility to acid-catalyzed degradation is essential. The primary degradation pathway for anisole derivatives in acidic media is the cleavage of the ether bond.[6][7]

The Mechanism of Acid-Catalyzed Ether Cleavage

The generally accepted mechanism for the acid-catalyzed cleavage of an aryl alkyl ether, such as anisole, proceeds via two main steps:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, forming a good leaving group (an alcohol).[6]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., a halide ion), attacks the methyl group in an SN2 reaction, displacing the phenol.[6]

Diaryl ethers are generally resistant to this cleavage, and the aromatic C-O bond is not readily cleaved due to the sp² hybridization of the carbon.[7]

Caption: Mechanism of acid-catalyzed anisole cleavage.

Electronic Effects of Bromo and Fluoro Substituents

The stability of this compound is modulated by the electronic effects of its substituents. Both fluorine and bromine are halogens, which exert a dual electronic influence:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the electron density on the ether oxygen, making it less basic and therefore less susceptible to protonation.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the aromatic pi-system, which is an activating effect.[8] However, for halogens, the inductive effect is generally considered to dominate their influence on reactivity.[9]

In the case of this compound, the presence of two electron-withdrawing halogens is expected to significantly decrease the basicity of the ether oxygen. This deactivation should make the initial protonation step of the cleavage mechanism more difficult compared to unsubstituted anisole.

Hypothesis: this compound is predicted to be significantly more stable under acidic conditions than anisole itself due to the electron-withdrawing inductive effects of the bromo and fluoro substituents, which hinder the initial protonation of the ether oxygen.

Part 2: A Validated Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is the most appropriate approach.[10] This involves intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[10] The goal is to achieve a target degradation of 5-20%.[11][12]

Experimental Workflow

The following workflow provides a systematic and robust approach to the stability assessment.

Caption: Workflow for forced degradation study.

Detailed Step-by-Step Methodology

Objective: To quantify the degradation of this compound over time in acidic media at various temperatures.

Materials:

  • This compound (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • Temperature-controlled incubator or water bath

  • HPLC system with UV/DAD and Mass Spectrometry (MS) detectors

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a minimal amount of a suitable co-solvent like acetonitrile or methanol (if solubility in aqueous acid is low) to prepare a stock solution of approximately 1 mg/mL.[11]

  • Preparation of Acidic Stress Solutions:

    • Prepare solutions of 0.1 M and 1 M HCl in water.[10][11][13]

    • In separate reaction vessels, add an aliquot of the stock solution to the acidic media to achieve the desired final concentration. Include a control sample with the stock solution in water only.

  • Incubation:

    • Incubate the samples at controlled temperatures. A typical starting point would be 50-60°C.[11][13]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Neutralize the sample by adding an equimolar amount of NaOH to stop the acid-catalyzed degradation.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV/MS Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.[14]

    • Column: A C18 column is a good starting point. For halogenated aromatics, phenyl-hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivity.[15][16]

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape) is a common starting point.[17]

    • Detection: Use a UV/DAD detector to monitor the chromatogram at multiple wavelengths and a mass spectrometer to obtain mass information for the parent peak and any new peaks that appear.

Part 3: Data Presentation and Interpretation

A clear presentation of the quantitative data is crucial for easy comparison and interpretation.

Quantitative Data Summary

The results of the stability study should be summarized in a table. The percentage of the parent compound remaining is calculated relative to the initial (T=0) concentration.

Stress ConditionTemperature (°C)Time (hours)% this compound RemainingAppearance of Degradation Products (Peak Area %)
0.1 M HCl6001000
899.50.5
2498.21.8
1 M HCl6001000
895.14.9
2488.711.3
1 M HCl8001000
882.417.6
2465.334.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation

The data should be analyzed to:

  • Determine the rate of degradation: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order or zero-order).

  • Identify degradation products: The mass spectrometer data will be crucial in proposing structures for any observed degradation products. For this compound, the expected degradation products would be 2-bromo-3-fluorophenol and methyl chloride/bromide.

  • Establish degradation pathways: Based on the identified products, a degradation pathway can be proposed.

Conclusion

This guide provides a robust framework for evaluating the stability of this compound under acidic conditions, grounded in mechanistic principles and authoritative regulatory expectations. The theoretical assessment, based on the electronic properties of the substituents, predicts enhanced stability compared to unsubstituted anisole. The detailed experimental protocol for forced degradation studies offers a practical and scientifically valid method to confirm this hypothesis and to identify and quantify any potential degradants. By following this comprehensive approach, researchers and drug development professionals can confidently characterize the stability profile of this important building block, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • Broughton Knox. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • CORE. (n.d.). CLEAVAGE OF ANISOLE BY HYDROGEN CHLORIDE IN NON-AQUEOUS MEDIA IN PRESENCE OF INORGANIC CATALYSTS By S. P. WALVEKAR and A. B. HA*.
  • RSC Publishing. (n.d.). Anisole hydrolysis in high temperature water.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • ResearchGate. (2025, August 6). Relation between the Substituent Effect and Aromaticity | Request PDF.
  • Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution.
  • ScienceDirect. (2024, May 20). Cork taint of wines the formation, analysis, and control of 2,4,6-trichloroanisole.
  • YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines | Request PDF.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ETS Labs. (n.d.). Assessing Haloanisole Risk.
  • MDPI. (2023, March 23). Haloanisoles in Wine | Encyclopedia MDPI.
  • ResearchGate. (n.d.). Haloanisoles responsible for the cork taint. | Download Scientific Diagram.

Sources

Methodological & Application

Harnessing 2-Bromo-3-fluoroanisole in Suzuki-Miyaura Coupling: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3] Its robustness, mild conditions, and exceptional functional group tolerance have made it an indispensable tool in the synthesis of high-value molecules, from pharmaceuticals to advanced materials.[4][5] A particularly important application is the synthesis of fluorinated biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom.[6][7]

2-Bromo-3-fluoroanisole has emerged as a highly valuable building block in this context.[8] Its structure is uniquely functionalized: the bromine atom serves as the reactive handle for oxidative addition, while the ortho-methoxy and meta-fluoro substituents exert significant electronic and steric influence. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a specific electronic profile that allows for precise regioselective transformations, making it a key intermediate in the synthesis of complex molecules like hepatitis C virus (HCV) inhibitors.[6] This guide provides a deep dive into the mechanistic principles, optimized protocols, and practical considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Section 1: The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

  • Catalyst Activation & Oxidative Addition: The cycle begins with an active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ through reduction by a phosphine ligand or other reagents.[9] This electron-rich Pd(0) species undergoes oxidative addition by inserting into the carbon-bromine bond of this compound. This step, often rate-determining, converts the Pd(0) to a Pd(II) complex.[1][10] The electronic nature of the aryl halide is crucial; electron-rich systems, such as anisoles, may undergo this step more slowly than electron-deficient ones.[9]

  • Transmetalation: This step involves the transfer of the organic moiety from the boron reagent to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base (e.g., K₂CO₃, OH⁻).[13] The base converts the neutral boronic acid into a more nucleophilic anionic borate species (e.g., R-B(OH)₃⁻), which then readily exchanges its organic group with the halide on the palladium complex.[14][15][16][17]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center—the anisole fragment and the group from the boronic acid—are coupled to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9][11] For this step to occur, the organic ligands typically need to be in a cis orientation on the palladium center.[12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Biaryl Product (Ar-R') trans_complex->product aryl_halide This compound (Ar-Br) aryl_halide->oa_complex boronic_acid Organoboron Reagent (R'-B(OH)₂) borate Activated Borate [R'-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₂CO₃) base->borate borate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling with a substrate like this compound hinges on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yield and purity.

  • Palladium Precatalyst: While many Pd sources are available, Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective choices that generate the active Pd(0) catalyst in situ.[9] Pre-formed catalysts like Pd(PPh₃)₄ or [Pd(dppf)Cl₂] can also be used and are sometimes more reliable, though often more expensive.[9]

  • Ligand Selection: This is arguably the most critical choice. For electron-rich and somewhat sterically hindered aryl bromides, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are highly effective.[4][18] Ligands such as SPhos, XPhos, and RuPhos promote both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and allowing reactions to proceed under milder conditions.[4][19][20] N-heterocyclic carbenes (NHCs) are also powerful alternatives to phosphine ligands.[13]

  • Base and Solvent System: The choice of base is critical for activating the boronic acid.[14] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and generally compatible with many functional groups. Cs₂CO₃ is more soluble and basic, often providing better results but at a higher cost.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates or sensitive boronic acids prone to decomposition.

    • Solvents: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are excellent choices.[9][21] Reactions are often run with a small amount of water to help dissolve the inorganic base and facilitate the transmetalation step.[22]

  • Boron Reagent: While boronic acids are common, they can be prone to side reactions like protodeboronation.[9] For sensitive substrates, more stable boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are excellent alternatives.[23]

Optimization_Workflow start Define Coupling Partners (this compound + Boronic Acid) catalyst Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) catalyst->ligand base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ligand->base solvent Select Solvent System (e.g., Dioxane/H₂O, Toluene) base->solvent temp Optimize Temperature (RT to 110 °C) solvent->temp analyze Analyze Outcome (Yield, Purity via LCMS/NMR) temp->analyze analyze->ligand Low Yield? Re-screen end Final Optimized Protocol analyze->end High Yield?

Caption: A logical workflow for optimizing Suzuki-Miyaura conditions.

Section 3: Experimental Protocols

The following protocols provide a starting point for researchers. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using properly dried solvents and glassware.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This procedure details the coupling of this compound with a generic arylboronic acid using a common catalyst system.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL) and Water (0.5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere setup

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (205 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst Preparation: In a separate small vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Quickly add the solid catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-18 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Couplings of Aryl Bromides

This table summarizes various conditions reported in the literature that have proven effective for coupling aryl bromides, including those with challenging steric or electronic properties.

EntryAryl BromideBoronic Acid/EsterPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-BromoanisolePhenylboronic AcidPd(OAc)₂ (0.5-1.0)SPhos (1-2)K₃PO₄ (2.0)TolueneRT>95[19]
22-Bromotoluene2-Methylphenylboronic AcidPd₂(dba)₃ (1.0)P(t-Bu)₃ (2.0)K₃PO₄ (3.0)Dioxane8096[23]
34-BromobenzonitrilePyridin-2-ylboronic esterPOPd-mix (3.0)-t-BuOLi (2.0)Isopropanol9085[24]
4Unactivated Aryl-ClPhenylboronic AcidPd(OAc)₂ (1.5)PCy₃ (3.0)K₃PO₄ (2.0)Dioxane80>98[13]
52-Bromo-1,3-dimethoxybenzeneMesitylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)t-AmylOH10094[4]

Section 4: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This guide addresses common problems and offers evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation).2. Insufficiently active ligand for the substrate.3. Base is not strong enough or is hydrated.4. Insufficient temperature.1. Ensure rigorous degassing; use a more stable precatalyst.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[4]3. Use anhydrous K₃PO₄ or Cs₂CO₃; consider a stronger base like an alkoxide if compatible.4. Increase temperature in 10 °C increments; consider microwave heating.[25]
Protodeboronation 1. The boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids).2. Presence of excess water and strong base.1. Switch to the corresponding pinacol boronate ester or potassium trifluoroborate salt.[9][23]2. Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or anhydrous KF.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Ensure the reaction mixture is thoroughly degassed before and after adding solvents.[9]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure sufficient ligand is present to reduce the Pd(II) source.
Dehalogenation of Aryl Bromide 1. Side reaction promoted by certain catalyst/ligand systems.2. Impurities (e.g., water, hydride sources) in the reaction.1. Screen different ligands; sometimes a less electron-rich ligand can mitigate this.2. Use anhydrous solvents and high-purity reagents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Carrow, B. P., & Hartwig, J. F. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic "Bases" and Their Countercations. Chemistry – A European Journal. (2013).
  • Cid, J., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Cid, J., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Correia, C. A., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. (2014).
  • Singh, U., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Amatore, C., et al. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
  • Semiotic AI. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2008).
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Fleck, T. J., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (2023).
  • Koyanagi, T., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • ResearchGate. (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010).
  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Kumar, A., et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. (2024).
  • Macmillan Group. B-Alkyl Suzuki Couplings. (2005).
  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • Royal Society of Chemistry. Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Wikipedia. Suzuki reaction.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).

Sources

Application Note & Protocol: Formation of 2-Fluoro-6-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation of 2-fluoro-6-methoxyphenylmagnesium bromide, a valuable Grignard reagent for introducing the 2-fluoro-6-methoxyphenyl moiety in organic synthesis. The protocol addresses the specific challenges associated with the chemoselective formation from 2-bromo-3-fluoroanisole, including initiation difficulties and potential side reactions. It combines detailed mechanistic insights with a field-proven, step-by-step experimental procedure, including magnesium activation, reaction execution under inert conditions, and quantitative titration of the final reagent. This guide is designed to enable researchers to reliably and safely produce this important synthetic intermediate.

Mechanistic Principles and Strategic Considerations

The successful formation of a Grignard reagent from a polyfunctionalized aryl halide like this compound requires a nuanced understanding of the underlying chemical principles. Key considerations include the reaction mechanism, chemoselectivity, substituent effects, and the critical role of the solvent.

The Grignard Formation Mechanism

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[1] The mechanism is complex and widely believed to involve single-electron transfer (SET) steps from the magnesium metal to the aryl halide.[2][3] This process generates radical intermediates, which are key to the oxidative addition of magnesium into the carbon-halogen bond.[2][4][5] For aryl halides, the reaction can be summarized as the insertion of Mg(0) into the Ar-Br bond to form the Ar-Mg-Br species, where the magnesium is in the +2 oxidation state.[5]

Chemoselectivity: C-Br vs. C-F Bonds

A primary challenge in this synthesis is achieving selective reaction at the carbon-bromine bond while leaving the more stable carbon-fluorine bond intact. This selectivity is governed by the significant difference in bond dissociation energies (BDE). The C-Br bond is considerably weaker than the C-F bond, making it the preferential site for oxidative addition by magnesium. Grignard reagents are readily prepared from alkyl and aryl bromides and iodides, while corresponding fluorides are generally unreactive.[1]

Influence of Substituents

The electronic nature of the substituents on the aromatic ring influences the ease of Grignard formation. The methoxy (-OCH₃) group is electron-donating, which can slightly decrease the reactivity of the aryl bromide. The fluorine atom is strongly electron-withdrawing, which can facilitate the initial electron transfer to the ring. The ortho positions of both the bromine and the methoxy group can introduce steric hindrance, potentially making the reaction more difficult to initiate than with simpler aryl bromides.

The Critical Role of the Solvent (THF)

Grignard reagents must be prepared in aprotic, non-acidic ethereal solvents, with tetrahydrofuran (THF) and diethyl ether being the most common.[6][7] These solvents are crucial for several reasons:

  • Solubilization and Stabilization: Ethers solvate the magnesium center of the Grignard reagent, forming stable coordination complexes.[6] This stabilization is essential for the reagent's formation and persistence in solution.

  • The Schlenk Equilibrium: In solution, Grignard reagents exist in a dynamic equilibrium between the monomeric form (RMgX) and the dimeric forms (R₂Mg and MgX₂).[8][9] The solvent plays a key role in mediating this equilibrium, and its coordination to the magnesium centers dictates the reactivity and aggregation state of the reagent.[8][10][11] THF, being more polar than diethyl ether, can lead to more reactive "solvent-separated" Grignard species.[7]

Detailed Experimental Protocol

This protocol details the preparation of 2-fluoro-6-methoxyphenylmagnesium bromide on a laboratory scale. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

Reagents and Materials
Reagent / MaterialGrade / SpecificationSupplier ExampleNotes
This compound>98% puritySigma-Aldrich, Combi-BlocksEnsure it is free of moisture.
Magnesium Turnings>99.5% puritySigma-Aldrich, StremUse turnings, not powder.
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeAcros Organics, Sigma-AldrichMust be freshly distilled from Na/benzophenone or taken from a solvent purification system.
Iodine (I₂)Crystal, Reagent GradeJ.T. Baker, Sigma-AldrichUsed as an activating agent.
1,2-Dibromoethane>99% puritySigma-AldrichOptional, but effective, activating agent.
Salicylaldehyde phenylhydrazoneTitration IndicatorTCI, Sigma-AldrichFor accurate quantification of the reagent.
Argon or Nitrogen GasHigh purity (99.998%)Local Gas SupplierFor maintaining an inert atmosphere.
Standard Glassware------All glassware must be flame-dried or oven-dried (>120 °C overnight) and cooled under an inert atmosphere.
Equipment Setup

A three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet (Ar or N₂), a pressure-equalizing dropping funnel sealed with a rubber septum, and a thermometer or thermocouple to monitor the internal temperature. The entire apparatus must be thoroughly flame-dried under a flow of inert gas before adding any reagents.

Step-by-Step Synthesis Protocol
  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flame-dried reaction flask. Add a single, small crystal of iodine.[12] Gently warm the flask with a heat gun under a strong flow of inert gas until the iodine sublimes and its purple vapor deposits on the metal surface. The disappearance of the iodine color indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a minimal amount of THF; the observation of ethylene bubbles signifies activation.[12] Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add anhydrous THF to the activated magnesium to cover the turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion (~5-10%) of the this compound solution to the stirring magnesium suspension. The reaction mixture may need to be gently warmed to initiate. Initiation is indicated by a spontaneous rise in temperature, the appearance of a cloudy or brownish color, and the onset of gentle reflux.[3] If the reaction does not start, stop warming and add another small crystal of iodine or a drop of 1,2-dibromoethane.[12][13]

  • Maintaining the Reaction: Once the reaction has been successfully initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux. The exothermic nature of the reaction should sustain the temperature.[3] Use an ice-water bath to moderate the reaction if it becomes too vigorous. Slow addition is critical to minimize the formation of the Wurtz coupling byproduct.[3][14]

  • Completion and Storage: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark brown-grey solution is the Grignard reagent. For immediate use, it can be cannulated to another reaction flask. For storage, transfer the solution to a dry, argon-flushed sealed container.

Quantification by Titration

The exact concentration of the prepared Grignard reagent must be determined before use in subsequent stoichiometric reactions. Titration provides an accurate measure of the active reagent concentration.[15]

Titration Protocol (using Salicylaldehyde Phenylhydrazone)
  • Setup: Flame-dry a small vial with a stir bar under an inert atmosphere.

  • Indicator: Add a small scoop (~2-5 mg) of salicylaldehyde phenylhydrazone to the vial.

  • Solvent: Add ~1-2 mL of anhydrous THF and stir to dissolve the indicator. The solution will be colorless.

  • Titration: Using a 1.00 mL syringe, slowly add the prepared Grignard reagent dropwise to the indicator solution. The endpoint is reached upon the first appearance of a persistent orange/red color.

  • Calculation: Record the volume (V) of the Grignard reagent added. The molarity (M) is calculated as: M = (moles of titrant) / V (in Liters) (Note: This is a 1:1 titration; a more precise method involves titrating against a standardized solution of an alcohol like sec-butanol or menthol with an indicator like 1,10-phenanthroline).[16][17] An alternative reliable method involves titration against a known concentration of I₂ in LiCl/THF.[18]

Troubleshooting and Competing Reactions

Common Issues and Solutions
IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium (oxide layer).[12] 2. Wet glassware or solvent.[1] 3. Impure aryl halide.1. Re-activate Mg with iodine, 1,2-dibromoethane, or mechanical crushing.[12][13] 2. Ensure all components are rigorously dried. 3. Purify the starting material.
Low Yield 1. Incomplete reaction. 2. Wurtz coupling side reaction.[14] 3. Reaction with atmospheric O₂ or H₂O.1. Increase reaction time or gently heat after addition. 2. Ensure slow, controlled addition of the aryl halide; maintain dilute conditions.[14] 3. Maintain a positive pressure of inert gas throughout.
Formation of White Precipitate Formation of magnesium oxides/hydroxides from exposure to air/moisture.Improve inert atmosphere technique. The precipitate is basic and will consume the reagent.
Wurtz-Type Homocoupling

The primary side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of unreacted this compound.[14] This results in the formation of a symmetric biaryl byproduct and MgBr₂.

  • Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

This bimolecular reaction is minimized by keeping the concentration of the aryl bromide low throughout the reaction, which is achieved by slow, dropwise addition into the magnesium suspension.[14]

Visual Schematics

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-Dry Glassware B Activate Mg Turnings (I₂ or C₂H₄Br₂) A->B Inert Atmosphere C Initiate Reaction (Add ~10% Ar-Br soln) B->C D Maintain Reaction (Slow dropwise addition) C->D Exotherm observed E Stir to Completion (1-2h post-addition) D->E F Titrate Aliquot (Determine Molarity) E->F G Product: 2-Fluoro-6-methoxy- phenylmagnesium bromide F->G Quantified Reagent

Caption: Workflow for Grignard Reagent Synthesis.

Reaction Pathways: Desired vs. Side Reaction

G ArBr This compound (Ar-Br) ArMgBr Desired Product: 2-Fluoro-6-methoxyphenyl- magnesium bromide (Ar-MgBr) ArBr->ArMgBr Desired Pathway (Oxidative Addition) ArAr Side Product: Homocoupled Biaryl (Ar-Ar) ArBr->ArAr Side Reaction (Wurtz Coupling) Mg Mg(0) metal surface Mg->ArMgBr Desired Pathway (Oxidative Addition) ArMgBr->ArAr Side Reaction (Wurtz Coupling)

Caption: Desired Grignard formation vs. Wurtz coupling.

Safety Precautions

  • Flammability: Anhydrous THF is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Reactivity: Grignard reagents are highly reactive and pyrophoric upon concentration. They react violently with water, alcohols, and other protic sources. Always handle under a robust inert atmosphere.

  • Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a cooled, stirred solution of a proton source (e.g., isopropanol in toluene), followed by saturated aqueous ammonium chloride.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
  • Chemistry Stack Exchange. (2021).
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
  • UCL Discovery. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. [Link]
  • UNL Digital Commons. (1981).
  • ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B, 121(12), 2648-2656. [Link]
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
  • NIH National Library of Medicine. (2018). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. Organometallics, 37(23), 4415-4422. [Link]
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? [Link]
  • Organic Syntheses. (n.d.).
  • ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. [Link]
  • Scribd. (n.d.).
  • Quora. (2019). Why is THF used in Grignard? [Link]
  • ACS Publications. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(15), 2303-2306. [Link]
  • SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8, 2005-2017. [Link]
  • ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling. [Link]
  • YouTube. (2019). making Grignard reagents. [Link]

Sources

Application Note & Protocol: Regiocontrolled Functionalization of 2-Bromo-3-fluoroanisole via Selective Lithiation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted fluoroanisole moieties are critical pharmacophores in modern drug development, valued for their ability to modulate metabolic stability and binding affinity. This application note provides a detailed guide for the regioselective functionalization of 2-bromo-3-fluoroanisole, a versatile building block. We present two distinct and reliable protocols that leverage the competitive nature of halogen-metal exchange and directed ortho-metalation (DoM). By carefully selecting the appropriate lithiating agent—n-butyllithium (n-BuLi) for halogen-metal exchange or lithium diisopropylamide (LDA) for deprotonation—researchers can selectively generate two different aryllithium intermediates, enabling targeted functionalization at either the C2 or C4 position of the aromatic ring. This guide offers mechanistic insights, step-by-step experimental protocols, and expected outcomes for scientists in pharmaceutical and chemical research.

Introduction: The Challenge of Regioselectivity

The functionalization of polysubstituted aromatic rings is a cornerstone of synthetic chemistry. This compound presents a fascinating challenge in regioselectivity due to its unique arrangement of substituents:

  • Methoxy Group (-OCH₃): A classical Directed Metalation Group (DMG) that strongly directs lithiation to the ortho positions (C2 and C6).[1][2]

  • Fluorine Atom (-F): A weaker DMG that also directs ortho (to C2 and C4) but significantly increases the acidity of adjacent protons through its strong inductive effect.[3]

  • Bromine Atom (-Br): A site for rapid halogen-metal exchange, a reaction that is often kinetically favored over deprotonation when using alkyllithium bases.[4][5]

This substitution pattern allows for a strategic choice between two primary lithiation pathways, dictated by the choice of the organolithium reagent. Alkyllithiums like n-BuLi tend to favor the rapid halogen-metal exchange at the C-Br bond.[6] In contrast, a strong, non-nucleophilic amide base such as LDA favors the deprotonation of the most acidic proton on the ring, avoiding the halogen-metal exchange pathway.[7][8] This document provides the rationale and protocols to exploit this dichotomy for predictable and high-yield functionalization.

Mechanistic Rationale: Choosing the Correct Lithiation Pathway

The selective generation of a lithiated intermediate from this compound hinges on controlling the competition between two distinct mechanisms:

Pathway A: Halogen-Metal Exchange at C2

This pathway is dominant when using alkyllithium reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). The lithium-halogen exchange is a very fast, kinetically controlled process.[5] The reaction proceeds via an "ate" complex, leading to the formation of the 2-lithio-3-fluoroanisole intermediate. This method is ideal for introducing a functional group specifically at the C2 position.

Pathway B: Directed ortho-Metalation (DoM) at C4

This pathway is achieved using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). LDA is less prone to halogen-metal exchange. Instead, it acts as a base to remove the most acidic proton from the aromatic ring.[3][7] The acidity of the ring protons is influenced by the substituents:

  • C6-H: ortho to the strong -OCH₃ directing group.

  • C4-H: ortho to the -F atom and meta to the -OCH₃ group.

The powerful inductive electron-withdrawing effect of the fluorine atom makes the C4 proton significantly more acidic than the C6 proton. Therefore, deprotonation with LDA occurs selectively at the C4 position, generating the 2-bromo-3-fluoro-4-lithioanisole intermediate.

The ability to choose between these two pathways provides a powerful tool for synthesizing differentially substituted 3-fluoroanisole derivatives from a common precursor.

Workflow Visualization

The logical flow for selecting the appropriate lithiation strategy is outlined below.

G sub This compound reagent_choice Choice of Lithiating Agent sub->reagent_choice nBuLi n-Butyllithium (n-BuLi) (Alkyllithium) reagent_choice->nBuLi  Kinetically Fast  Exchange LDA Lithium Diisopropylamide (LDA) (Amide Base) reagent_choice->LDA  Thermodynamic  Deprotonation path_A Pathway A: Halogen-Metal Exchange nBuLi->path_A path_B Pathway B: Directed ortho-Metalation LDA->path_B intermediate_A Intermediate A: 2-Lithio-3-fluoroanisole path_A->intermediate_A intermediate_B Intermediate B: 2-Bromo-4-lithio-3-fluoroanisole path_B->intermediate_B quench_A Quench with Electrophile (E+) intermediate_A->quench_A quench_B Quench with Electrophile (E+) intermediate_B->quench_B product_A Product A: Functionalization at C2 quench_A->product_A product_B Product B: Functionalization at C4 quench_B->product_B

Caption: Strategic workflow for regioselective functionalization.

Experimental Protocols

Critical Safety Note: Organolithium reagents (n-BuLi, LDA) are pyrophoric, moisture-sensitive, and corrosive. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and appropriate gloves).

Protocol A: Functionalization at C2 via Halogen-Metal Exchange

This protocol utilizes n-butyllithium to generate the 2-lithio-3-fluoroanisole intermediate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., anhydrous N,N-dimethylformamide (DMF), iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the aryllithium is typically rapid.

  • Quenching: Add the chosen electrophile (1.2-1.5 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.[9][10]

  • Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature over 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol B: Functionalization at C4 via Directed ortho-Metalation

This protocol utilizes freshly prepared or commercial LDA to generate the 2-bromo-4-lithio-3-fluoroanisole intermediate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction and drying agents as listed in Protocol A.

Procedure:

  • LDA Preparation (if not using commercial): In a flame-dried flask under inert atmosphere, dissolve freshly distilled diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.15 eq) dropwise. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the substrate solution to -78 °C.

  • Lithiation: Slowly add the prepared LDA solution (or commercial LDA, 1.2 eq) to the substrate solution via cannula or syringe.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Quenching: Add the chosen electrophile (1.2-1.5 eq) dropwise at -78 °C.[11][12]

  • Warming & Work-up: Follow steps 7-9 as described in Protocol A.

Expected Outcomes & Data Presentation

The choice of protocol and electrophile allows for the synthesis of a diverse array of functionalized 3-fluoroanisole derivatives. The table below summarizes the expected products.

ProtocolLithiating AgentSite of LithiationElectrophile (E+)Product Structure (E = Functional Group)Product Name Example (E = CHO)
A n-BuLiC2DMF2-E-3-fluoroanisole3-Fluoro-2-methoxybenzaldehyde
A n-BuLiC2I₂2-Iodo-3-fluoroanisole-
A n-BuLiC2CO₂ then H⁺3-Fluoro-2-methoxybenzoic acid-
B LDAC4DMF2-Bromo-4-E-3-fluoroanisole2-Bromo-3-fluoro-4-methoxybenzaldehyde
B LDAC4(PhS)₂2-Bromo-3-fluoro-4-(phenylthio)anisole-
B LDAC4Me₃SiCl2-Bromo-3-fluoro-4-(trimethylsilyl)anisole-

Characterization: Successful synthesis and regiochemistry should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons and carbons will definitively establish the position of the new substituent.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom will be sensitive to the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield / No Reaction Inactive organolithium reagent; wet solvent/glassware; insufficient reaction time.Titrate the organolithium reagent before use. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. Increase reaction time.
Mixture of Products Incomplete halogen-metal exchange (Protocol A); competing deprotonation; temperature too high.Ensure slow addition of n-BuLi at -78 °C. Use of LDA (Protocol B) should be highly selective for deprotonation. Maintain strict temperature control.
Formation of Butylated Product Residual n-BuLi reacting with the electrophile.Ensure the lithiation step proceeds for a sufficient duration before adding the electrophile. Use a slight excess of the substrate if the issue persists.
Recovery of Starting Material Sterically hindered or unreactive electrophile; unstable aryllithium intermediate.Use a more reactive electrophile. For Protocol B, ensure the temperature is maintained at -78 °C as the lithiated intermediate may be less stable.

Conclusion

The lithiation of this compound is a powerful synthetic tool that offers access to two distinct regioisomers from a single starting material. By leveraging the fundamental principles of organolithium chemistry—the kinetic preference for halogen-metal exchange with n-BuLi and the thermodynamic preference for deprotonation of the most acidic proton with LDA—chemists can achieve predictable and controlled functionalization. These protocols provide a reliable foundation for the synthesis of novel and complex 3-fluoroanisole derivatives for applications in drug discovery and materials science.

References

  • D. W. Slocum, C. A. Jennings. J. Org. Chem.1976, 41, 3653. DOI: 10.1021/jo00884a001
  • V. Snieckus. Chem. Rev.1990, 90, 879-933. DOI: 10.1021/cr00104a001
  • J. Clayden. Organolithiums: Selectivity for Synthesis. Pergamon, Oxford, 2002.
  • F. Mongin, M. Schlosser. Tetrahedron Lett.1996, 37, 6551-6554. DOI: 10.1016/0040-4039(96)01398-6
  • P. Beak, R. A. Brown. J. Org. Chem.1982, 47, 34-46. DOI: 10.1021/jo00340a009
  • H. W. Gschwend, H. R. Rodriguez. Org. React.1979, 26, 1-360. DOI: 10.1002/0471264180.or026.01
  • D. B. Collum. Acc. Chem. Res.1992, 25, 448-454. DOI: 10.1021/ar00022a003
  • I. M. Lazbin, D. B. Collum. J. Am. Chem. Soc.2019, 141, 6263-6267. DOI: 10.1021/jacs.9b01511
  • W. F. Bailey, J. J. Patricia. J. Organomet. Chem.1988, 352, 1-46. DOI: 10.1016/0022-328X(88)83002-3

Sources

Application Notes & Protocols: 2-Bromo-3-fluoroanisole as a Versatile Precursor for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these drugs targeting the ATP-binding site of the kinase domain. Within this competitive landscape, the strategic incorporation of fluorine into inhibitor scaffolds has emerged as a powerful tactic to enhance drug-like properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2]

2-Bromo-3-fluoroanisole is a key building block that embodies the advantages of fluorination in medicinal chemistry. Its distinct substitution pattern—a bromine atom for facile cross-coupling, a fluorine atom for modulating electronic properties and enhancing binding interactions, and a methoxy group—makes it a highly versatile precursor for a diverse range of kinase inhibitor scaffolds.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent and selective kinase inhibitors, with a particular focus on next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for its effective application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrFOPubChem
Molecular Weight 205.02 g/mol PubChem
Appearance Colorless to light yellow liquid-
Boiling Point 189.2 ± 20.0 °C-
Density 1.531 ± 0.06 g/cm³-
CAS Number 446-59-3PubChem

Application Focus: Synthesis of a Pyrimidine-Based EGFR Inhibitor

This guide details a representative synthetic route to a potent pyrimidine-based kinase inhibitor targeting EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC). The target molecule is structurally analogous to known EGFR inhibitors that are effective against resistance mutations such as T790M and C797S.[4][5][6] The synthetic strategy leverages the reactivity of the bromine atom on the this compound scaffold for a key palladium-catalyzed cross-coupling reaction.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial functionalization of this compound to introduce an amino group, followed by a Buchwald-Hartwig amination to construct the core pyrimidine-aniline scaffold of the inhibitor.

Synthetic Workflow Start This compound Intermediate1 2-Bromo-3-fluoro-6-nitroanisole Start->Intermediate1 Nitration Intermediate2 2-Bromo-3-fluoro-6-methoxyaniline Intermediate1->Intermediate2 Reduction Intermediate3 N-(2-chloro-5-nitropyrimidin-4-yl)-2-bromo-3-fluoro-6-methoxyaniline Intermediate2->Intermediate3 Buchwald-Hartwig Amination Intermediate4 N4-(2-bromo-3-fluoro-6-methoxyphenyl)-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine Intermediate3->Intermediate4 Nucleophilic Substitution FinalProduct Final Kinase Inhibitor Scaffold Intermediate4->FinalProduct Further Functionalization

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-3-fluoro-6-methoxyaniline

This two-step process converts the commercially available this compound into the key aniline intermediate required for the subsequent cross-coupling reaction.

Step 1.1: Nitration of this compound

This step introduces a nitro group ortho to the methoxy group, which will be subsequently reduced to the aniline.

  • Materials:

    • This compound (1.0 eq)

    • Fuming Nitric Acid (1.5 eq)

    • Sulfuric Acid (98%)

    • Dichloromethane (DCM)

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.

    • Maintain the temperature below 10°C and add fuming nitric acid dropwise over 30 minutes.

    • After the addition is complete, continue stirring at 0-5°C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-fluoro-6-nitroanisole. This intermediate can often be used in the next step without further purification.

Step 1.2: Reduction to 2-Bromo-3-fluoro-6-methoxyaniline

The nitro group is reduced to an amine, providing the key nucleophile for the Buchwald-Hartwig reaction.

  • Materials:

    • 2-Bromo-3-fluoro-6-nitroanisole (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (0.5 eq)

    • Ethanol

    • Water

    • Celite

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and water, add ammonium chloride and the crude 2-bromo-3-fluoro-6-nitroanisole.

    • Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 2-bromo-3-fluoro-6-methoxyaniline.

Part 2: Core Scaffold Synthesis via Buchwald-Hartwig Amination

This pivotal step constructs the central 2-anilinopyrimidine scaffold, a common feature in many EGFR inhibitors. The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N cross-coupling reaction.[7][8][9][10][11][12]

Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_reagents Catalytic System Aniline 2-Bromo-3-fluoro-6-methoxyaniline Product N-(2-chloro-5-nitropyrimidin-4-yl)- 2-bromo-3-fluoro-6-methoxyaniline Aniline->Product Pyrimidine 2,4-Dichloro-5-nitropyrimidine Pyrimidine->Product Catalyst Pd₂(dba)₃ Catalyst->Product Ligand Xantphos Ligand->Product Base Cs₂CO₃ Base->Product

Caption: Buchwald-Hartwig amination for core scaffold synthesis.

  • Materials:

    • 2-Bromo-3-fluoro-6-methoxyaniline (1.0 eq)

    • 2,4-Dichloro-5-nitropyrimidine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous 1,4-Dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-3-fluoro-6-methoxyaniline, 2,4-dichloro-5-nitropyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110°C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired anilinopyrimidine intermediate.

Application in Kinase Inhibition: Targeting EGFR

The synthesized anilinopyrimidine scaffold serves as a versatile platform for developing inhibitors against EGFR, including clinically relevant mutants that confer resistance to earlier-generation therapies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrimidine Inhibitor (from this compound) Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Overcoming Resistance: The T790M and C797S Mutations

A major challenge in EGFR-targeted therapy is the emergence of drug resistance. The T790M "gatekeeper" mutation sterically hinders the binding of first-generation inhibitors. While third-generation covalent inhibitors were developed to overcome T790M, a subsequent C797S mutation can arise, preventing the covalent bond formation and leading to resistance.[4][5][6][13] The development of reversible, non-covalent inhibitors that are potent against these double and triple mutant forms of EGFR is a critical area of research. Scaffolds derived from this compound, such as that in BLU-945, are designed to be effective against these challenging resistance mutations.[5][6]

In Vitro Kinase Inhibition Data

The following table presents representative IC₅₀ values for pyrimidine-based inhibitors against various EGFR mutants, highlighting the potential for scaffolds derived from this compound to address clinical resistance.

CompoundEGFR (L858R/T790M) IC₅₀ (nM)EGFR (L858R/T790M/C797S) IC₅₀ (nM)EGFR (WT) IC₅₀ (nM)Selectivity (WT vs Triple Mutant)
BLU-945 <16>1000>167x
Inhibitor X 1.77.2>1000>138x
Inhibitor Y 9.222>1000>45x
Osimertinib 8.5>100057.8-

Data is representative and compiled from various sources for illustrative purposes.[5][13][14]

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

To evaluate the potency of newly synthesized inhibitors, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16][17][18][19][20]

Workflow for IC₅₀ Determination

Kinase_Assay_Workflow A Prepare serial dilutions of test inhibitor B Add inhibitor, kinase enzyme, and substrate to assay plate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent D->E F Incubate for 40 min E->F G Convert ADP to ATP and generate luminescent signal with Kinase Detection Reagent F->G H Incubate for 30-60 min G->H I Measure luminescence H->I J Calculate % inhibition and determine IC₅₀ value I->J

Caption: Workflow for determining IC₅₀ using the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol

This protocol is adapted for a 384-well plate format.

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the wells of a 384-well assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).

  • Kinase Reaction:

    • Prepare a solution of the target EGFR kinase (e.g., L858R/T790M/C797S mutant) and its peptide substrate in kinase assay buffer.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution (prepared in kinase assay buffer) to each well. The final reaction volume is 5 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of next-generation kinase inhibitors. Its unique structural features allow for the efficient construction of complex heterocyclic scaffolds, particularly those targeting clinically relevant resistance mutations in kinases such as EGFR. The synthetic protocols and assay methodologies outlined in this application note provide a robust framework for researchers to leverage this key building block in their drug discovery programs, ultimately contributing to the development of more effective targeted therapies.

References

  • Leonetti, F., et al. (2019).
  • Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors.
  • Wang, S., et al. (2017). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer.
  • Zhang, Y., et al. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Medicinal Chemistry, 14(7), 1238-1264.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Quick Protocol #9FB099.
  • BenchChem. (2025). Application Notes and Protocols: Biochemical Kinase Assay for QL-X-138.
  • Scott, J. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 65(14), 9746–9760.
  • BenchChem. (2025).
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
  • Wikipedia. (2023).
  • Kalyra Pharmaceuticals, Inc. (2017). EGFR inhibitor compounds.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
  • Scott, J. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. ACS Publications.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Promega Corporation. (2023). ADP-Glo™ Max Assay Technical Manual TM343.
  • Scott, J. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer.
  • Chemistry LibreTexts. (2023).
  • Kashani, S. K., et al. (2021).
  • Organic Syntheses. (2020).
  • Grygorenko, O. O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). EGFR inhibitor compounds - Patent US-12049460-B2.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. (2022).
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (n.d.). IC50 values of different EGFR mutants to osimertinib and....
  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and....
  • ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R.
  • ResearchGate. (n.d.). EGFR enzyme IC50 values for lead compound 1 and its analogues.
  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase....
  • ResearchGate. (n.d.). IC50 values of the tested hybrids (6a, 6c and 6i) and erlotinib against EGFR..
  • Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-26.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • LARVOL VERI. (2022). Non Small Cell Lung Cancer - H002 - EGFR C797S + EGFR T790M + EGFR L858R.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-3-fluoroanisole in the Synthesis of Hepatitis C Virus (HCV) Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anisoles in HCV Drug Discovery

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs), particularly inhibitors of the non-structural protein 5A (NS5A).[1] These inhibitors often feature complex, highly substituted biaryl or heteroaryl scaffolds crucial for their picomolar potency. The strategic incorporation of fluorine into these scaffolds is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2]

2-Bromo-3-fluoroanisole has emerged as a valuable and versatile building block in this context. Its unique substitution pattern—an activating methoxy group, a reactivity-modulating fluorine atom, and a bromine atom poised for cross-coupling—makes it an ideal starting material for constructing key fragments of advanced antiviral agents.[3] Specifically, this intermediate is pivotal in the synthesis of complex molecules, including precursors to ribonucleoside prodrugs developed as HCV inhibitors.[3]

This guide provides a detailed examination of the application of this compound in the synthesis of HCV inhibitor precursors, focusing on the two most critical transformations it undergoes: Palladium-catalyzed Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. We will delve into the mechanistic rationale behind protocol choices and provide field-tested methodologies for these essential reactions.

Core Principle: The Reactivity of this compound

The synthetic utility of this compound is dictated by the interplay of its substituents. The bromine atom at the 2-position serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. The electronic nature of the other substituents—the electron-donating methoxy group and the electron-withdrawing fluorine atom—influences the reactivity of the C-Br bond and the properties of the resulting coupled products. This allows for precise and regioselective construction of complex molecular architectures common in NS5A inhibitors.

Reactivity_of_2_Bromo_3_fluoroanisole sub This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) sub->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) sub->buchwald biaryl Key Core of HCV Inhibitors suzuki->biaryl Forms Biaryl Scaffold arylamine Common Moiety in Antiviral Compounds buchwald->arylamine Forms Arylamine Moiety

Caption: Key synthetic routes using this compound.

Application Protocol I: Suzuki-Miyaura Cross-Coupling for Biaryl Core Synthesis

The Suzuki-Miyaura reaction is a cornerstone for creating the biaryl and heteroaryl-aryl linkages that define many NS5A inhibitors. The reaction couples the aryl bromide (this compound) with an aryl- or heteroarylboronic acid.

Causality and Experimental Choices

The success of a Suzuki coupling, especially with a sterically and electronically complex substrate, hinges on the careful selection of the catalyst system.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium complexes like Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can offer more reliable initiation.

  • Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For an electron-rich and somewhat hindered substrate like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior to simpler ligands like triphenylphosphine (PPh₃). They promote faster rates of oxidative addition and reductive elimination, preventing side reactions.[4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: The solvent system must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard, as water is often necessary for the activity of the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Reaction Setup - Add this compound, Arylboronic Acid, and Base to Flask. inert 2. Establish Inert Atmosphere - Evacuate and backfill flask with Argon or Nitrogen (3x). setup->inert catalyst 3. Add Catalyst System - Add Palladium source and Ligand. inert->catalyst solvent 4. Add Degassed Solvents - Add Dioxane/Water mixture. catalyst->solvent react 5. Heat and Stir - Heat to 80-100 °C. - Monitor by TLC or LC-MS. solvent->react workup 6. Aqueous Work-up - Quench, extract, wash with brine, and dry organic layer. react->workup purify 7. Purification - Concentrate solvent. - Purify by flash column chromatography. workup->purify

Sources

Application Notes & Protocols: The Strategic Utility of 2-Bromo-3-fluoroanisole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity in Agrochemicals

In the intricate field of agrochemical research and development, the selection of foundational chemical scaffolds is a critical determinant of a final product's efficacy, selectivity, and safety profile. 2-Bromo-3-fluoroanisole (CAS No: 446-59-3) has emerged as a highly valuable and versatile building block for the synthesis of novel fungicides and other crop protection agents.[1][2][3] Its utility stems from a unique trifecta of functional groups on the aromatic ring: a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group.[4]

This specific arrangement provides chemists with a powerful tool for several reasons:

  • Orthogonal Reactivity: The bromine atom serves as a prime handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[5] This allows for the precise and predictable introduction of complex molecular fragments.

  • Modulation of Physicochemical Properties: The fluorine substituent is a cornerstone of modern agrochemical design. Its high electronegativity can significantly influence a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, often leading to enhanced biological activity and improved transport characteristics within the plant.[6]

  • Directed Synthesis: The methoxy group, along with the other substituents, directs the regiochemistry of subsequent synthetic transformations, allowing for controlled and efficient assembly of the target agrochemical. It can also be readily converted to a hydroxyl group, providing another point for diversification.

These application notes provide an in-depth guide to the strategic use of this compound, focusing on its application in the synthesis of pyrazole carboxamide fungicides, a class of compounds known for their potent and broad-spectrum activity.[6][7][8][9] We will explore the key chemical transformations, provide detailed experimental protocols, and explain the causality behind the methodological choices.

Compound Profile and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and successful experimentation.

PropertyValueSource
CAS Number 446-59-3[10][11]
Molecular Formula C₇H₆BrFO[10]
Molecular Weight 205.02 g/mol [10]
IUPAC Name 2-bromo-1-fluoro-3-methoxybenzene[10]
Boiling Point 220 °C[11]
Flash Point 81 °C[11]
Purity ≥99% (Typical)[11]

GHS Hazard & Precautionary Statements: Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • H315: Causes skin irritation.[10][11]

  • H319: Causes serious eye irritation.[10][11]

  • H335: May cause respiratory irritation.[10][11]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

Core Synthetic Strategy: Building Fungicidal Scaffolds

The primary application of this compound in agrochemical synthesis is the construction of biaryl and heteroaryl backbones. The most powerful tool for this purpose is the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction forms a C-C bond between the aryl bromide (this compound) and an organoboron compound, such as a boronic acid or boronate ester.[14][15]

Causality of Method Selection: The Suzuki coupling is favored due to its mild reaction conditions, exceptional functional group tolerance (compatible with the fluoro, methoxy, and other groups present in complex substrates), and the commercial availability of a vast library of boronic acid coupling partners.[13][16] This allows for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new lead compounds. For instance, coupling this compound with a pyrazole boronic ester directly assembles the core structure of many potent succinate dehydrogenase inhibitor (SDHI) fungicides.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key fungicidal intermediate starting from this compound.

Protocol 1: Suzuki-Miyaura Coupling for Phenyl-Pyrazole Scaffold Synthesis

This protocol details the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-3-fluoroanisole, a key precursor for pyrazole carboxamide fungicides.

Reaction Scheme:

Caption: Overall pathway from starting material to a fungicide core.

Conclusion and Future Prospects

This compound stands as a testament to the power of rationally designed building blocks in modern chemical synthesis. Its strategic combination of functional groups enables efficient and modular access to complex molecular architectures, particularly within the fungicidal domain of pyrazole carboxamides. The protocols outlined herein demonstrate a robust and reliable pathway for leveraging this key intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of versatile starting materials like this compound will only increase, paving the way for the discovery of the next generation of agrochemicals.

References

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). Asian Journal of Chemistry. [Link]
  • 3-Bromo-2-fluoroanisole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • 2-Bromo-3-fluoroaniline - SpectraBase. (n.d.). Wiley. [Link]
  • This compound | C7H6BrFO | CID 2779318. (n.d.). PubChem. [Link]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • 2-Bromo-4-fluoroanisole: A Key Intermediate for Organic Synthesis. (n.d.). Manufacturer & Supplier in China. [Link]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]
  • Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. (n.d.).
  • Synthesis and biological activity of a novel fungicide, flutianil. (n.d.). Journal of Pesticide Science. [Link]
  • US9695117B2 - Fluorosurfactants in pesticides. (n.d.).
  • CN102146023A - Method for preparing p-fluoro anisole. (n.d.).
  • Key Chemical Reactions Involving this compound. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • CN102146023B - Method for preparing p-fluoro anisole. (n.d.).
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters. [Link]
  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
  • A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. (n.d.). Molecules. [Link]
  • Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Deriv
  • Understanding the Chemical Profile of 3-Bromo-2-fluoroanisole for Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • US20160309726A1 - Organic Pesticide Compositions. (n.d.).
  • US5527823A - Pesticidal formulations. (n.d.).
  • The Role of this compound in Fluorine Chemistry. (n.d.). Manufacturer & Supplier in China. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. (n.d.).
  • 3-(Perfluoroalkyl)propanols: Valuable Building Blocks for Fluorous Chemistry. (n.d.).

Sources

Application Notes & Protocols: 2-Bromo-3-fluoroanisole as a Strategic Building Block for the Synthesis of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Fluorine and the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, membrane permeability, and overall pharmacokinetic profile.[6][7][8]

The synthesis of fluorinated benzofurans, therefore, represents a promising avenue for the development of novel therapeutics that combine the potent biological activity of the benzofuran core with the advantageous physicochemical properties imparted by fluorine.[1][9] This guide focuses on the utility of 2-bromo-3-fluoroanisole as a versatile and strategic starting material for the efficient construction of these high-value fluorinated heterocycles. Its unique electronic and structural features provide a robust platform for a variety of synthetic transformations, enabling the targeted synthesis of complex molecular architectures.[10][11]

This compound: A Chemist's Strategic Entry Point

The efficacy of this compound as a precursor lies in its distinct reactivity profile, which is governed by the interplay of its three key functional groups.[10]

  • The Bromine Atom (Position 2): This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[10][12] This allows for the straightforward introduction of a wide array of carbon-based substituents, which are essential for building the furan ring and for modulating the biological activity of the final molecule.

  • The Fluorine Atom (Position 3): The electron-withdrawing nature of fluorine influences the reactivity of the aromatic ring. While it can be a site for nucleophilic aromatic substitution under specific conditions, it is more often retained in the final product to leverage its beneficial effects on the compound's pharmacological properties.[8]

  • The Methoxy Group (Position 1): This group serves as a masked phenol. It is relatively stable under many reaction conditions used to modify the bromine position but can be readily cleaved in a later synthetic step to reveal the hydroxyl group necessary for the crucial intramolecular C-O bond formation to close the furan ring.

This unique combination of a reactive site (bromo group), a property-modulating group (fluoro group), and a latent cyclization precursor (methoxy group) makes this compound an ideal and highly sought-after building block in synthetic chemistry.[10]

Caption: Key reactive and functional sites of this compound.

Synthetic Blueprint: From Building Block to Benzofuran Core

The construction of fluorinated benzofurans from this compound generally follows a logical and efficient three-stage pathway. The cornerstone of this strategy is a palladium-catalyzed intramolecular C-O bond formation, a powerful method for synthesizing oxygen-containing heterocyles.[13][14]

The Three-Stage Synthetic Workflow:

  • Side-Chain Installation: The synthesis commences with a palladium-catalyzed cross-coupling reaction at the bromo position to introduce an alkyne or a related functional group. A Sonogashira coupling with a terminal alkyne is a particularly effective choice.[2][12]

  • Phenol Unmasking: The methoxy group of the anisole is cleaved using a demethylating agent, such as boron tribromide (BBr₃), to reveal the free hydroxyl group. This step is critical as the phenol is the nucleophile in the subsequent ring-closing reaction.

  • Intramolecular Cyclization: The final and key step is the palladium-catalyzed intramolecular C-O bond formation (etherification) between the newly formed phenolic hydroxyl group and the alkyne. This reaction proceeds under mild conditions and tolerates a wide range of functional groups, leading to the formation of the desired fluorinated benzofuran ring system.[14][15]

Synthetic_Workflow Start This compound Step1 Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) Start->Step1 Intermediate1 2-Alkynyl-3-fluoroanisole Step1->Intermediate1 Step2 Demethylation (e.g., BBr3) Intermediate1->Step2 Intermediate2 2-Alkynyl-3-fluorophenol Step2->Intermediate2 Step3 Pd-Catalyzed Intramolecular C-O Bond Formation Intermediate2->Step3 End Fluorinated Benzofuran Step3->End

Caption: General synthetic workflow for fluorinated benzofurans.

Mechanism Spotlight: The Palladium Catalytic Cycle

The key cyclization step relies on a well-established palladium catalytic cycle. The choice of ligand is critical for promoting the challenging C-O bond formation. Bulky, electron-rich phosphine ligands are often required to facilitate the crucial reductive elimination step.[13][15]

Pd_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch Base, R-OH PdII_Alkoxide Aryl-Pd(II)-OAr' LigandExch->PdII_Alkoxide RedElim Reductive Elimination PdII_Alkoxide->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorinated Benzofuran RedElim->Product

Caption: Palladium catalytic cycle for C-O bond formation.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated benzofuran derivative.

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with a terminal alkyne, such as 1-hexyne, to form the key alkynyl anisole intermediate.

Table 1: Reagents for Sonogashira Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound205.021.025 g5.01.0
1-Hexyne82.140.616 g (0.86 mL)7.51.5
Pd(PPh₃)₂Cl₂701.90175 mg0.250.05
Copper(I) Iodide (CuI)190.4548 mg0.250.05
Triethylamine (TEA)101.1915 mL-Solvent/Base
Tetrahydrofuran (THF)72.1115 mL-Solvent

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.025 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol), and CuI (48 mg, 0.25 mmol).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Add anhydrous THF (15 mL) and anhydrous triethylamine (15 mL) via syringe.

  • Add 1-hexyne (0.86 mL, 7.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the desired 2-(hex-1-yn-1-yl)-3-fluoroanisole.

Protocol 2: Demethylation to the Corresponding Phenol

This protocol details the cleavage of the methyl ether to yield the phenol required for cyclization.

Procedure:

  • Dissolve the 2-(hex-1-yn-1-yl)-3-fluoroanisole (e.g., 4.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a dry flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (6.0 mL, 6.0 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to 0 °C and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield 2-(hex-1-yn-1-yl)-3-fluorophenol.

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization

This final step constructs the fluorinated benzofuran ring.

Table 2: Reagents for Intramolecular Cyclization

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-(hex-1-yn-1-yl)-3-fluorophenol206.24619 mg3.01.0
Pd₂(dba)₃915.7269 mg0.0750.025
XPhos476.63143 mg0.30.1
Potassium Phosphate (K₃PO₄)212.271.27 g6.02.0
Toluene-15 mL-Solvent

Procedure:

  • In an oven-dried Schlenk tube, combine 2-(hex-1-yn-1-yl)-3-fluorophenol (619 mg, 3.0 mmol), Pd₂(dba)₃ (69 mg, 0.075 mmol), XPhos (143 mg, 0.3 mmol), and K₃PO₄ (1.27 g, 6.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous, degassed toluene (15 mL).

  • Seal the tube and heat the mixture to 100-110 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (using hexanes) to obtain the final product, 7-fluoro-2-butylbenzofuran.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 3: Expected Data for 7-fluoro-2-butylbenzofuran

AnalysisExpected Result
Appearance Colorless to pale yellow oil
Yield 75-85% (for cyclization step)
¹H NMR (CDCl₃) Peaks corresponding to aromatic, furan, and butyl protons.
¹⁹F NMR (CDCl₃) A singlet or doublet in the typical aryl fluoride region.
¹³C NMR (CDCl₃) Resonances for all unique carbon atoms, with C-F couplings visible.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the observed value.
Purity (HPLC) >95%

Conclusion and Future Outlook

This guide has detailed the strategic use of this compound as a powerful building block for the synthesis of fluorinated benzofurans. The protocols provided are robust and leverage modern palladium-catalyzed cross-coupling and C-O bond-forming reactions. The resulting fluorinated benzofuran scaffolds are of significant interest in drug discovery and materials science.[1][10] Future work can expand upon this foundation by synthesizing libraries of derivatives for comprehensive structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles.[3]

References

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
  • DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation.
  • ResearchGate. Palladium-Catalyzed Intramolecular C−O Bond Formation.
  • ResearchGate. Palladium-catalyzed C-C, C-N and C-O bond formation.
  • ElectronicsAndBooks. Synthesis of fluorinated fused benzofurans and benzothiophenes: Smiles-type rearrangement and cyclisation of perfluoro.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • AUB ScholarWorks. Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.
  • AUB ScholarWorks. Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.
  • National Institutes of Health. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
  • ResearchGate. Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1....
  • PubliCatt. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
  • PubMed. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization....
  • PubChem. This compound.
  • Semantic Scholar. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins.
  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies.
  • Imperial College London. A Computational Study of the Mechanism of Palladium Insertion into Alkynyl and Aryl Carbon-Fluorine bonds.
  • LinkedIn. The Role of this compound in Fluorine Chemistry.
  • PubMed. Fluorination of 2-substituted benzo[b]furans with Selectfluor™.
  • PubMed. Fluorine in drug design: a case study with fluoroanisoles.
  • PubMed. The role of fluorine in medicinal chemistry.
  • National Institutes of Health. Importance of Fluorine in Benzazole Compounds.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylamines

In the landscape of modern drug discovery and materials science, the arylamine moiety is a cornerstone structural motif. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the critical need for efficient and versatile synthetic methodologies for its construction.[1][2] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated arylamines particularly valuable scaffolds. 2-Bromo-3-fluoroanisole is a key building block in this context, offering a handle for the strategic introduction of a nitrogen-based functionality via cross-coupling chemistry.

The Buchwald-Hartwig amination has emerged as a paramount transformation in organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][3] This reaction has largely superseded classical methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] This guide provides a comprehensive overview, mechanistic insights, and detailed experimental protocols for the successful palladium-catalyzed amination of this compound, tailored for researchers and professionals in drug development and synthetic chemistry.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The generally accepted cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical at this stage to facilitate this otherwise challenging transformation, especially with electron-deficient or sterically hindered aryl halides.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome. Strong alkoxide bases like sodium tert-butoxide are commonly employed.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product from the palladium-amido complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often the rate-limiting step of the reaction.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Sources

Synthesis of Substituted Biaryls Using 2-Bromo-3-fluoroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of substituted biaryls utilizing 2-Bromo-3-fluoroanisole as a key building block. Substituted biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals and functional organic materials.[1] This document outlines robust, field-proven methodologies for the palladium-catalyzed Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, enabling researchers, scientists, and drug development professionals to effectively incorporate the unique electronic and structural features of the 3-fluoroanisole moiety into complex molecular architectures. The protocols herein are designed to be reproducible and scalable, with an emphasis on explaining the causal relationships behind experimental choices to ensure both scientific integrity and practical success.

Introduction: The Strategic Value of this compound in Biaryl Synthesis

The biaryl motif is a privileged structure in drug discovery, contributing to the efficacy of numerous therapeutic agents by facilitating crucial interactions with biological targets.[1] The tailored synthesis of biaryls with specific substitution patterns is therefore a cornerstone of modern medicinal chemistry. This compound is a versatile reagent in this context, offering a unique combination of functional handles that can be selectively manipulated.

The bromine atom serves as a reliable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electronic properties of the aromatic ring are modulated by the presence of both a methoxy group and a fluorine atom. The fluorine substituent, in particular, can influence the molecule's reactivity and the physicochemical properties of the final biaryl product, such as metabolic stability and binding affinity. This guide will focus on three of the most powerful and widely adopted palladium-catalyzed methods for C-C bond formation: the Suzuki-Miyaura, Stille, and Heck reactions.[2][3][4]

Safety and Handling of this compound

Prior to commencing any experimental work, it is crucial to be familiar with the safety protocols for handling this compound and the other reagents involved.

2.1 Hazard Identification:

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

2.2 Handling and Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2.3 First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Rationale

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and were the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[5][6]

Diagram: Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle cluster_cycle Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)(L_n)-X Ar-Pd(II) Complex Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-R Di-organo Pd(II) Complex Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation (R-M) Ar-Pd(II)(L_n)-R->Pd(0)L_n Ar-R Biaryl Product Ar-Pd(II)(L_n)-R->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki and Stille cross-coupling reactions.

Experimental Protocols

The following protocols are presented as robust starting points and may require optimization based on the specific coupling partner used. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2] Its advantages include mild reaction conditions and the use of generally non-toxic and stable boronic acid reagents.

Objective: To synthesize a substituted biaryl by coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often highly effective for coupling aryl bromides, especially those that may be sterically hindered or electronically deactivated.

  • Base: An inorganic base like K₂CO₃ is crucial for activating the boronic acid for the transmetalation step.[2]

  • Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to solubilize both the organic and inorganic reagents. Degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat and Stir (80-100 °C, 8-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Stille Coupling of this compound

The Stille reaction couples an organohalide with an organostannane reagent.[3] A key advantage is the tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.[7]

Objective: To synthesize a substituted biaryl by coupling this compound with a generic arylstannane.

Materials:

  • This compound (1.0 equiv.)

  • Arylstannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(2-furyl)phosphine (TFP) (8 mol%)

  • Anhydrous Toluene (degassed)

  • Sealed reaction tube

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and TFP to a flame-dried sealed reaction tube.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the arylstannane via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This helps to precipitate the tin byproducts as insoluble fluorides.

  • Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Reagent Choices:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. TFP is an electron-rich ligand that can accelerate the rate-limiting transmetalation step.

  • Solvent: Anhydrous, non-polar solvents like toluene are typically used. Rigorous exclusion of air and moisture is essential for reproducibility.

  • Work-up: The use of aqueous KF is a standard and effective method for removing the often difficult-to-separate organotin byproducts.[8]

Heck Reaction of this compound

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][9]

Objective: To synthesize a substituted styrene derivative from this compound and styrene.

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Sealed reaction tube

Protocol:

  • Reaction Setup: To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add degassed DMF, styrene, and triethylamine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 18-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Rationale for Reagent Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic choice for the Heck reaction.

  • Base: A hindered organic base such as triethylamine is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF are commonly employed.

Data Presentation: Comparative Overview of Coupling Reactions

ReactionCoupling PartnerKey ReagentsTypical Temp. (°C)AdvantagesDisadvantages
Suzuki-Miyaura Organoboron compoundsPd catalyst, Ligand, Base80-110Mild conditions, stable/non-toxic reagents, vast commercial availability of boronic acids.Base-sensitive functional groups may be problematic.
Stille OrganostannanesPd catalyst, Ligand80-120High functional group tolerance, stable reagents.Toxicity of tin compounds, difficult byproduct removal.[7]
Heck AlkenesPd catalyst, Base100-140Atom-economical, avoids organometallic reagents.Limited to alkene coupling partners, can require higher temperatures.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of substituted biaryls and other complex organic molecules. The palladium-catalyzed Suzuki-Miyaura, Stille, and Heck reactions provide reliable and adaptable methods for its functionalization. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can leverage these powerful synthetic tools to access a wide array of novel compounds for applications in drug discovery and materials science. The protocols provided in this guide offer a solid foundation for the successful implementation of these transformations.

References

  • NROChemistry. (n.d.). Stille Coupling. NROChemistry.
  • Ichikawa, J. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • NRO-Chemistry. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Walker, S. D., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. Journal of Organic Chemistry.
  • Mondal, B., et al. (2017). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Publishing.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • J&K Scientific LLC. (2021, March 23). Stille Cross-Coupling. J&K Scientific LLC.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts.
  • Gladysz, J. A., et al. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate.
  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Denmark, S. E., & Smith, R. C. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health.
  • Besson, T., et al. (2021, June 3). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate.
  • Ichikawa, J. (2017, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
  • Stan, M. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace.
  • Farina, V. (1996, August 10). New perspectives in the cross-coupling reactions of organostannanes. ResearchGate.
  • Dong, G., et al. (2011, March 30). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. National Institutes of Health.

Sources

Topic: 2-Bromo-3-fluoroanisole in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The precise engineering of molecular architecture is paramount in the development of advanced liquid crystal (LC) materials for display technologies. Fluorinated organic molecules, in particular, have become indispensable for tuning the electro-optical properties of liquid crystal mixtures.[1][2] This document provides a detailed technical guide on the application of 2-Bromo-3-fluoroanisole as a strategic building block in the synthesis of high-performance liquid crystals. We elucidate the unique structural advantages conferred by this precursor and provide a comprehensive, field-proven protocol for its use in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel mesogenic compounds.

Introduction: The Strategic Advantage of this compound

The performance of modern liquid crystal displays (LCDs), particularly in modes like fringe-field switching (FFS), is dictated by the physicochemical properties of the constituent liquid crystal molecules.[3] These properties include dielectric anisotropy (Δε), optical anisotropy (Δn), viscosity, and the thermal range of the mesophase.[4][5] The incorporation of fluorine atoms into the molecular core is a key strategy for optimizing these parameters.[2][6]

This compound is a uniquely valuable precursor for several reasons:

  • Lateral Fluoro Substituent: The fluorine atom at the 3-position introduces a strong dipole moment perpendicular to the long axis of the molecule. This is instrumental in generating negative dielectric anisotropy (Δε < 0), a critical requirement for vertically aligned (VA) display modes. Furthermore, this lateral substitution can disrupt molecular packing, leading to a reduction in melting point and viscosity, which enhances response times.[4][6]

  • Reactive Bromine Handle: The bromine atom at the 2-position provides a versatile site for carbon-carbon bond formation, most commonly via the Suzuki-Miyaura cross-coupling reaction.[7][8] This allows for the systematic extension of the molecular core with other aromatic or alicyclic rings to build the rigid, rod-shaped (calamitic) structures necessary for forming liquid crystalline phases.[9]

  • Modulating Methoxy Group: The anisole's methoxy group contributes to the overall polarity of the molecule and can influence the stability and type of mesophase that is ultimately formed.

This combination of functional groups makes this compound an ideal starting point for synthesizing multi-ring, laterally fluorinated liquid crystals with tailored properties for demanding display applications.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for elaborating the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a C-C bond between the bromo-substituted anisole and an organoboron compound (typically an arylboronic acid), offering high yields and excellent functional group tolerance under mild conditions.[10][11]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic System reactant1 This compound process Suzuki-Miyaura Coupling reactant1->process reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->process catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->process Catalyst base Base (e.g., K₂CO₃) base->process Solvent/Heat product Fluorinated Biaryl Core (Liquid Crystal Precursor) process->product

Caption: General workflow for synthesizing liquid crystal precursors.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Experimental Protocol: Synthesis of a Fluorinated Biaryl LC Core

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Causality Behind Choices:

  • Catalyst: Palladium(II) acetate/Triphenylphosphine is a classic, cost-effective system. The in-situ formation of the Pd(0) active species is reliable. For more challenging substrates, pre-formed catalysts like Pd(PPh₃)₄ or advanced Buchwald ligand systems (e.g., SPhos) can offer higher yields and faster reaction times.[12]

  • Base: Potassium carbonate is a moderately strong base sufficient for activating the boronic acid for transmetalation.[13] It is easily removed during the aqueous work-up.

  • Solvent System: A Toluene/Water biphasic system is commonly used. Toluene solubilizes the organic components, while water dissolves the inorganic base, facilitating the reaction at the phase interface.[13]

Materials & Equipment
ReagentsEquipment
This compound (1.0 equiv.)Round-bottom flask or Schlenk tube
4-Cyanophenylboronic acid (1.2 equiv.)Reflux condenser
Palladium(II) acetate (0.02 equiv.)Magnetic stirrer with heating
Triphenylphosphine (0.08 equiv.)Nitrogen or Argon gas line with bubbler
Potassium carbonate (2.0 equiv.)Separatory funnel
Toluene (Anhydrous)Rotary evaporator
Deionized WaterGlassware for extraction & filtration
Diethyl ether or Ethyl acetateSilica gel for column chromatography
Anhydrous magnesium sulfate (MgSO₄)TLC plates and developing chamber
Brine (saturated NaCl solution)
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-cyanophenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, briefly stir the palladium(II) acetate and triphenylphosphine in a small amount of toluene until dissolved, then add this solution to the main reaction flask.

  • Solvent Addition: Add toluene and deionized water to the flask (a typical ratio is 4:1 toluene:water by volume).

  • Inert Atmosphere: Purge the assembled apparatus with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction is typically complete within 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate eluent. The disappearance of the starting this compound spot indicates completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate and water.[13]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.[13]

  • Washing & Drying: Wash the combined organic phase sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure fluorinated biaryl product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ + Base PdII_Ar Ar-Pd(II)-Ar' Complex Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Properties of Resulting Liquid Crystals

The introduction of the this compound moiety significantly impacts the final properties of the liquid crystal. The table below presents expected data for a hypothetical three-ring liquid crystal synthesized using this precursor, illustrating its influence.

PropertyExpected Value / CharacteristicRationale Based on this compound Core
Phase Transition Temp. (°C) Cr 50 N 150 IThe lateral fluorine atom disrupts crystal packing, often leading to a lower melting point (Cr -> N) compared to non-fluorinated analogues.[4] The rigid core maintains a high clearing point (N -> I).
Dielectric Anisotropy (Δε) -2.0 to -5.0The dominant contribution to the molecular dipole moment comes from the C-F bond, which is oriented perpendicular (laterally) to the molecule's long axis. This results in a negative dielectric anisotropy.[4][6]
Optical Anisotropy (Δn) 0.15 - 0.25Primarily determined by the conjugated bi- or terphenyl core. The fluoro-substituent has a minor effect on birefringence.
Rotational Viscosity (γ₁) ModerateLateral substituents can increase rotational viscosity due to steric hindrance, but this is often offset by the disruption of intermolecular forces, leading to a moderate overall value suitable for many applications.[4]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced, negative dielectric anisotropy liquid crystals. Its unique substitution pattern allows for precise control over key electro-optical properties. The Suzuki-Miyaura coupling provides a robust and scalable method for incorporating this key structural unit into complex mesogenic molecules. The protocols and data presented in this guide offer a solid foundation for researchers to develop next-generation liquid crystal materials for high-performance displays and other photonic applications.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole.
  • ResearchGate. Strategies for the synthesis of fluorinated liquid crystal derivatives from perbromofluoroaromatic systems.
  • Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021).
  • MDPI. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives.
  • Durham e-Theses. Fluorinated liquid crystal systems. (2011).
  • ResearchGate. Efficient synthesis of fluoro-containing liquid crystal materials via Pd-catalysed room temperature aerobic Suzuki reactions in aqueous media.
  • ChemicalBook. This compound synthesis.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Chemical Society Reviews (RSC Publishing). Fluorinated liquid crystals – properties and applications. (2007).
  • ResearchGate. Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
  • ResearchGate. (PDF) Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
  • University of Glasgow. British Liquid Crystal Society. (2023).
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sourcing Strategy. Liquid Crystal Displays: The Role of Fluorinated Aromatics like 2367-76-2. (2025).
  • Benchchem. Application Notes and Protocols for the Synthesis of Liquid Crystal Materials Using 2-Bromo-9-fluorenone.
  • Sourcing Strategy. The Role of this compound in Fluorine Chemistry. (2025).
  • MDPI. Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals.
  • PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
  • ResearchGate. Fluorine in Liquid Crystal Design for Display Applications. (2015).
  • MDPI. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display.

Sources

Application Notes and Protocols: Metal-Halogen Exchange Reactions of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metal-halogen exchange reaction as applied to 2-bromo-3-fluoroanisole, a versatile building block in organic synthesis.[1][2][3] We delve into the mechanistic underpinnings of this powerful transformation, compare the utility of common organometallic reagents, and present detailed, field-proven protocols for conducting the reaction and trapping the resulting organometallic intermediate. The strategic positioning of the bromo, fluoro, and methoxy substituents on the aromatic ring imparts unique reactivity that, when properly harnessed, allows for precise molecular construction.[2] This guide is intended to equip researchers with the foundational knowledge and practical steps necessary to successfully employ this compound in their synthetic endeavors.

Introduction: The Synthetic Utility of this compound

This compound (C₇H₆BrFO) is a halogenated aromatic compound whose value in medicinal chemistry, agrochemicals, and materials science is derived from its distinct substitution pattern.[2] The molecule features three key functional groups that dictate its reactivity:

  • Bromine Atom: Serves as the primary site for metal-halogen exchange, a facile and rapid reaction that converts the carbon-bromine bond into a carbon-metal bond.[1][4] This is the most common pathway for generating a nucleophilic aryl species from this substrate.

  • Fluorine Atom: As a strongly electron-withdrawing group, it influences the electronic properties of the aromatic ring.[2] Furthermore, it can act as a directing group in certain metalation reactions.[5]

  • Methoxy Group: This electron-donating group can act as a directed metalation group (DMG), coordinating to the organometallic reagent and directing deprotonation to the ortho position.[6][7][8]

The interplay between these groups presents both opportunities and challenges. A successful metal-halogen exchange hinges on favoring the kinetically rapid bromine exchange over the thermodynamically driven, but often slower, ortho-deprotonation (directed ortho-metalation or DoM).[4][6]

Mechanistic Considerations: Halogen Exchange vs. Directed ortho-Metalation

The reaction of this compound with a strong organometallic base, typically an organolithium reagent, can proceed via two primary competitive pathways. Understanding the factors that govern this selectivity is critical for achieving the desired outcome.

The Metal-Halogen Exchange Pathway

This is a fast, kinetically controlled process, especially at low temperatures (-78 °C to -100 °C).[4][9][10] The reaction is believed to proceed through the formation of an "ate" complex, where the organolithium reagent attacks the bromine atom.[4][11] The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituent on our substrate highly susceptible to this reaction.[4]

The Directed ortho-Metalation (DoM) Pathway

The methoxy group on this compound can act as a Lewis base, coordinating with the Lewis acidic lithium of the organolithium reagent.[7][8] This proximity effect can facilitate the abstraction of a proton from the adjacent ortho position (C2), leading to a lithiated species. This pathway is generally favored by stronger, more basic, and sterically hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), and often requires higher temperatures or the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA).[6][12][13]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant This compound Coordination Coordination Complex Reactant->Coordination + Base Base Strong Base (e.g., s-BuLi/TMEDA) DoM_Product 2-Bromo-3-fluoro-6-lithioanisole Coordination->DoM_Product Deprotonation (ortho to OMe)

For this compound, the primary goal is typically to achieve selective bromine-lithium exchange. This is best accomplished by using n-butyllithium (n-BuLi) at very low temperatures (≤ -78 °C) in an ethereal solvent like tetrahydrofuran (THF).[4][9] n-BuLi is less basic and less sterically hindered than s-BuLi or t-BuLi, which favors the kinetically faster halogen exchange over deprotonation.[12][14]

Reagent Selection and Rationale

The choice of organometallic reagent is paramount to the success and selectivity of the reaction.

ReagentPrimary RoleBasicity/ReactivityKey Considerations for this compound
n-Butyllithium (n-BuLi) Recommended for Br-Li ExchangeModerateLess basic than s- or t-BuLi, favoring kinetic halogen exchange over DoM at low temperatures.[12][14]
sec-Butyllithium (s-BuLi) Potential for DoMHighIncreased basicity and steric bulk can promote competitive ortho-lithiation.[12][13]
tert-Butyllithium (t-BuLi) Strong Base / Potential for DoMVery HighHighly reactive and pyrophoric.[12] Its high basicity makes it more likely to induce DoM or other side reactions.[14][15]
Grignard Reagents (e.g., i-PrMgCl) Alternative for ExchangeLowerCan be formed from the aryl bromide and magnesium metal.[16][17] Alternatively, a halogen-magnesium exchange can be performed using a pre-formed Grignard reagent like i-PrMgCl.[4][18] This can be a milder alternative, tolerant of more functional groups.[4]

Experimental Protocols

Safety First: Organolithium reagents are pyrophoric and react violently with water and air. All procedures must be conducted under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried or oven-dried glassware.[19] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and chemically resistant gloves) is mandatory.[19]

Protocol 4.1: Generation of 2-Lithio-3-fluoroanisole via Bromine-Lithium Exchange

This protocol details the formation of the aryllithium intermediate, which can then be reacted with a suitable electrophile.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 - 1.1 eq, solution in hexanes)

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried round-bottom flask with a magnetic stir bar and septum

Procedure:

  • Setup: Assemble the flame-dried flask under a positive pressure of inert gas.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) and transfer the solution to the reaction flask via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[19]

  • Addition of n-BuLi: Slowly add the n-butyllithium solution (1.05 - 1.1 eq) dropwise to the stirred solution of the halide via syringe.[10] It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Exchange Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure the bromine-lithium exchange is complete.[19] The resulting solution containing 2-lithio-3-fluoroanisole is now ready for the next step (electrophilic quench). A color change is often observed, indicating the formation of the organolithium species.[19]

Protocol 4.2: Trapping the Aryllithium Intermediate with an Electrophile (Example: Synthesis of 2-Fluoro-6-methoxyphenylboronic acid)

This protocol demonstrates how to "trap" the highly reactive aryllithium intermediate to form a stable, useful product. Boronic acids are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.[20]

Materials:

  • Solution of 2-lithio-3-fluoroanisole (from Protocol 4.1)

  • Triisopropyl borate (B(Oi-Pr)₃) (1.2 eq)

  • Aqueous Hydrochloric Acid (e.g., 2M HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Electrophilic Quench: To the cold (-78 °C) solution of 2-lithio-3-fluoroanisole, slowly add triisopropyl borate (1.2 eq) via syringe.

  • Reaction: Continue stirring the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Aqueous Workup:

    • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Acidify the mixture to a pH of ~1-2 with 2M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Isolation:

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude boronic acid.

  • Purification: The crude 2-fluoro-6-methoxyphenylboronic acid can be purified by recrystallization or column chromatography on silica gel.

G cluster_step1 Step 1: Setup & Cooling cluster_step2 Step 2: Exchange Reaction cluster_step3 Step 3: Electrophilic Trap cluster_step4 Step 4: Workup & Purification Setup 1. Assemble flame-dried flask under inert atmosphere Cool 2. Dissolve substrate in THF and cool to -78 °C Setup->Cool Add_nBuLi 3. Add n-BuLi dropwise (maintain T < -70 °C) Cool->Add_nBuLi Stir 4. Stir for 30-60 min at -78 °C Add_nBuLi->Stir Add_Electrophile 5. Add electrophile (e.g., B(OiPr)3) at -78 °C Stir->Add_Electrophile Warm 6. Warm to RT and stir Add_Electrophile->Warm Quench 7. Quench with aq. NH4Cl, then acidify Warm->Quench Purify 8. Extract, dry, concentrate, and purify Quench->Purify

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction may be due to moisture in the glassware or solvents, impure reagents, or insufficient reaction time. Ensure all components are scrupulously dry. Titration of the organolithium reagent is recommended to determine its exact molarity.

  • Mixture of Products: The formation of ortho-metalated byproducts suggests the reaction temperature was too high or the wrong organolithium reagent was used. Maintain strict temperature control and use n-BuLi for selective bromine exchange.

  • Stability of the Aryllithium: The generated 2-lithio-3-fluoroanisole is a reactive intermediate. It should be used promptly and maintained at low temperatures until quenched with an electrophile.

Conclusion

The metal-halogen exchange of this compound is a highly efficient method for generating a versatile aryllithium intermediate. By carefully selecting the appropriate organolithium reagent (n-BuLi) and maintaining cryogenic reaction conditions, researchers can achieve high selectivity for bromine-lithium exchange over competitive directed ortho-metalation. The resulting organometallic species can be trapped with a wide variety of electrophiles, providing a powerful and precise tool for the synthesis of complex, functionalized aromatic molecules critical to the fields of pharmaceutical development and materials science.

References

  • Vertex AI Search. (n.d.). Key Chemical Reactions Involving this compound.
  • ECHEMI. (n.d.). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?.
  • Wikipedia. (2024). Organolithium reagent.
  • Praz, J., Graff, J., Egger, L., Guénée, L., Wagschal, S., Kündig, E. P., & Alexakis, A. (2015). Asymmetric bromine–lithium exchange: on the importance of both the diamine ligand and the organolithium reagent. Chemical Communications, 51(92), 16576-16579. DOI:10.1039/C5CC06548H
  • College of Saint Benedict and Saint John's University. (n.d.). Determination of Mechanism.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • Grokipedia. (n.d.). Directed ortho metalation.
  • Reddit. (2023). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?.
  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • Wikipedia. (2024). Metal–halogen exchange.
  • Wikipedia. (2024). Directed ortho metalation.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • ACS Publications. (n.d.). Trapping of Key “Ate” Intermediates of NHC-Group IV Relevant to Catalyzing Copolymerization of Cyclohexene Oxide with CO2 | Organometallics.
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation.
  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
  • Wikipedia. (2024). Grignard reagent.
  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
  • Chemguide. (n.d.). Grignard reagents.
  • University of California, Santa Cruz. (n.d.). The Grignard Reaction.
  • ACS Publications. (n.d.). Chemical Redox Agents for Organometallic Chemistry.
  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • NIH National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • NIH National Center for Biotechnology Information. (n.d.). Organometallic Anticancer Compounds.
  • PubChem. (n.d.). This compound.
  • Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • ACS Publications. (n.d.). Chemical Redox Agents for Organometallic Chemistry.
  • YouTube. (2023). Metal Halogen Exchange Reaction Explained.
  • ResearchGate. (n.d.). The metal-halogen exchange reaction between ortho-substituted aryl halides and Ph2CuLi·LiCN: Scope and applicability for coupling reactions.
  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange.

Sources

2-Bromo-3-fluoroanisole: A Versatile Precursor for Copper-Mediated ¹⁸F-Radiolabeling of PET Tracers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The introduction of Fluorine-18 (¹⁸F) into electron-rich or neutral aromatic systems is a critical challenge in the synthesis of novel Positron Emission Tomography (PET) radiotracers. This application note provides a detailed guide on the use of 2-Bromo-3-fluoroanisole as a strategic intermediate for the synthesis of ¹⁸F-labeled aromatic compounds. We present a robust protocol centered on copper-mediated radiofluorination of an arylstannane derivative, a method that circumvents the harsh conditions typically required for traditional nucleophilic aromatic substitution (SNAr) on non-activated rings.[1][2] This guide is intended for researchers, radiochemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed step-by-step methodologies, and self-validating quality control procedures.

Introduction: The Strategic Value of this compound

The unique properties conferred by fluorine atoms—such as enhanced metabolic stability, altered lipophilicity, and improved target binding affinity—have made fluorinated molecules indispensable in modern drug discovery.[3][4] In PET imaging, the positron-emitting isotope ¹⁸F is favored due to its near-ideal half-life (109.8 min), low positron energy, and the stability of the C-¹⁸F bond.[5]

This compound (CAS 446-59-3) is a uniquely functionalized aromatic precursor. Its structure offers several strategic advantages for radiolabeling:

  • Orthogonal Reactivity: The bromine atom serves as a versatile handle for late-stage functionalization. It is an excellent leaving group for conversion into more reactive intermediates, such as organostannanes or boronic esters, which are amenable to transition metal-mediated cross-coupling reactions.[6][7]

  • Modulated Electronics: The presence of a fluorine atom and a methoxy group on the anisole ring influences the electronic properties, providing a scaffold that is representative of many bioactive molecules.[8][9]

  • Access to Novel Chemical Space: This precursor enables the synthesis of ¹⁸F-labeled anisole derivatives, a common motif in centrally active drugs and other therapeutic agents.

Traditional methods for labeling such electron-neutral aromatic rings with nucleophilic [¹⁸F]fluoride are often inefficient. However, the advent of copper-mediated radiofluorination (CMRF) has emerged as a powerful technique, enabling the formation of aromatic C–¹⁸F bonds under milder conditions with broader substrate scope.[10][11] This methodology is particularly effective for aryl stannane and boronic ester precursors, demonstrating high functional group tolerance and rapid reaction kinetics, which are crucial for working with short-lived isotopes.[5][12]

The Core Workflow: From Precursor to Purified Radiotracer

The overall process involves the conversion of this compound into a suitable precursor for copper-mediated coupling, followed by the radiolabeling reaction with [¹⁸F]fluoride, and concluding with rigorous purification and quality control.

G start [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) trap Step 1: Trap [¹⁸F]Fluoride (QMA Cartridge) start->trap precursor_prep Precursor Synthesis: This compound → 3-Fluoro-2-methoxyphenyl)tributylstannane reaction Step 3: Cu-Mediated Radiofluorination (Precursor, Cu(OTf)₂, Pyridine, DMA, 140°C, 5-10 min) precursor_prep->reaction Add Precursor elute Step 2: Elute & Dry (K₂CO₃ / K₂₂₂ in MeCN/H₂O, Azeotropic Distillation) trap->elute Trapped [¹⁸F]F⁻ elute->reaction Anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ quench Step 4: Reaction Quench (Dilute with H₂O) reaction->quench purify Step 5: Purification (Semi-Preparative HPLC) quench->purify Crude Product formulate Step 6: Formulation (Solvent Exchange to Saline/EtOH) purify->formulate Purified [¹⁸F]Tracer qc Step 7: Quality Control (Analytical HPLC, Radio-TLC, Sterility & Endotoxin) formulate->qc Final Product

Figure 1. Overall workflow for the synthesis of an ¹⁸F-labeled tracer.

Mechanistic Insight: The Role of Copper Catalysis

Copper-mediated radiofluorination of arylstannanes provides a reliable pathway for C-¹⁸F bond formation. The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, which is significantly more facile than uncatalyzed nucleophilic substitution on an unactivated aryl system.

Causality Behind the Choice:

  • Why Arylstannane? Arylstannanes are appealing precursors because the C-Sn bond is stable to many synthetic manipulations, allowing for flexible synthesis of complex molecules prior to the final, time-sensitive radiolabeling step.[5] Furthermore, the transmetalation step from tin to copper is generally faster than from boron, which can lead to higher radiochemical yields (RCY) and shorter reaction times.[12]

  • Why Copper(II) Triflate? Cu(OTf)₂ is a commercially available, air-stable salt that serves as an effective catalyst precursor. It is believed to be reduced in situ to the active Cu(I) species.

  • Why Pyridine? Pyridine acts as a crucial additive or ligand. It can coordinate to the copper center, modulating its reactivity and solubility, and preventing catalyst deactivation. Its addition has been shown to be critical for achieving high conversion.[5]

  • Why DMA? A high-boiling, polar aprotic solvent like N,N-Dimethylacetamide (DMA) is required to solubilize the polar [K/K₂₂₂]⁺[¹⁸F]F⁻ complex and to reach the high temperatures (110-140 °C) necessary to drive the reaction efficiently.[5]

G cluster_cycle Catalytic Cycle CuI Cu(I)X ArCuI Ar-Cu(I) CuI->ArCuI Transmetalation ArSn Ar-SnBu₃ (Precursor) ArSn->ArCuI ArCuIIIF [Ar-Cu(III)-¹⁸F]⁺ ArCuI->ArCuIIIF Oxidation ArCuIIIF->CuI Reductive Elimination ArF Ar-¹⁸F (Product) ArCuIIIF->ArF F18 [¹⁸F]F⁻ F18->ArCuIIIF

Figure 2. Simplified proposed catalytic cycle for Cu-mediated radiofluorination.

Detailed Experimental Protocols

Safety Note: All operations involving radioactivity must be conducted in a shielded hot cell by trained personnel, following institutional and federal regulations for radiation safety. Standard laboratory personal protective equipment (PPE) is required for handling all chemicals.

Preparation of [¹⁸F]Fluoride

This protocol assumes the availability of aqueous [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.[11]

  • Pre-condition Cartridge: Condition a quaternary methyl ammonium (QMA) light cartridge by passing 5 mL of 0.5 M K₂CO₃, followed by 10 mL of deionized water, and finally 10 mL of air.

  • Trap Fluoride: Load the aqueous [¹⁸F]fluoride target water (~1 mL) onto the pre-conditioned QMA cartridge.

  • Elute Fluoride: In a 5 mL V-vial containing a stir bar, prepare the elution solution: 15 mg of Kryptofix 2.2.2 (K₂₂₂) and 2.5 mg of K₂CO₃ dissolved in 800 µL of acetonitrile and 200 µL of deionized water.

  • Azeotropic Drying: Slowly elute the trapped [¹⁸F]fluoride from the QMA cartridge into the V-vial using the elution solution. Heat the vial to 110 °C under a gentle stream of nitrogen to azeotropically distill the water. Add two additional 1 mL portions of acetonitrile and continue heating until the [K/K₂₂₂]⁺[¹⁸F]F⁻ complex is completely dry.

Protocol for Copper-Mediated Radiofluorination

This protocol is adapted from established methods for the radiofluorination of arylstannanes.[5][12]

  • Precursor Preparation: Synthesize the (3-Fluoro-2-methoxyphenyl)tributylstannane precursor from this compound via standard organometallic procedures (e.g., lithium-halogen exchange followed by quenching with Bu₃SnCl). The precursor must be purified and characterized (NMR, MS) prior to use in radiosynthesis.

  • Reagent Preparation: In a separate vial, prepare the reaction mixture by dissolving the arylstannane precursor (5-10 mg, ~0.01 mmol) and Cu(OTf)₂ (7.2 mg, 0.02 mmol, 2 equiv) in 500 µL of DMA. Add pyridine (12 µL, 0.15 mmol, 15 equiv).

  • Radiolabeling Reaction:

    • To the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex from section 4.1, add the reagent solution prepared in step 2.

    • Seal the reaction vial tightly.

    • Heat the vial at 140 °C for 5-10 minutes with stirring.

    • Rationale: A short reaction time at high temperature is optimal to maximize radiochemical conversion while minimizing decay of ¹⁸F.[12]

  • Quenching and Dilution: After heating, cool the vial rapidly. Quench the reaction by adding 4 mL of deionized water.

Purification by Semi-Preparative HPLC
  • System Setup: Use a semi-preparative HPLC system equipped with a C18 column (e.g., Phenomenex Luna C18, 10 µm, 10 x 250 mm) and tandem UV (254 nm) and radioactivity detectors.[13]

  • Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v). The exact conditions must be optimized based on the retention time of the non-radioactive standard (cold reference).

  • Purification: Load the quenched reaction mixture from section 4.2 onto the HPLC injector. Run the purification method and collect the radioactive peak corresponding to the desired product, [¹⁸F]2,3-difluoroanisole.

  • Formulation: Collect the purified product in a flask containing 20 mL of sterile water. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with 1 mL of USP-grade ethanol and dilute with 9 mL of sterile saline for injection.

Quality Control: A Self-Validating System

Rigorous quality control is mandatory to ensure the identity, purity, and safety of the final radiotracer for preclinical or clinical use.

  • Radiochemical Purity and Identity:

    • Method: Analytical HPLC using a C18 column with a suitable mobile phase.

    • Procedure: Inject a small aliquot of the final formulated product.

    • Acceptance Criteria: The radiochemical purity should be >95%. The identity is confirmed by demonstrating that the radioactive peak co-elutes with an authentic, non-radioactive sample of 2,3-difluoroanisole.

  • Residual Solvent Analysis:

    • Method: Gas Chromatography (GC).

    • Procedure: Analyze an aliquot of the final product for residual ethanol, acetonitrile, DMA, and pyridine.

    • Acceptance Criteria: Solvents must be below the limits specified by USP <467>.

  • Molar Activity (Aₘ):

    • Method: Calculated from the analytical HPLC chromatogram.

    • Procedure: Calibrate the UV detector response with known concentrations of the cold standard. Determine the mass of the product in the final sample from the UV peak area. Divide the total radioactivity (calibrated by a dose calibrator) by the number of moles of the product.

    • Significance: High molar activity is crucial for receptor imaging studies to avoid unwanted pharmacological effects.

Expected Performance Data

The following table summarizes typical data expected from the described protocol.

ParameterTypical ValueRationale / Comment
Synthesis Time 45-60 min (post-EOB)Rapid synthesis is essential to minimize radioactive decay.
Radiochemical Yield (RCY) 25-40% (decay-corrected)Yields are dependent on initial radioactivity and reaction efficiency.
Radiochemical Purity >98%Assessed by analytical HPLC, ensuring minimal radioactive impurities.
Molar Activity (Aₘ) >37 GBq/µmol (>1000 Ci/mmol)High Aₘ is achievable due to the no-carrier-added nature of the synthesis.[12]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of ¹⁸F-labeled PET tracers. By leveraging modern copper-mediated radiofluorination techniques on its arylstannane derivative, researchers can efficiently access ¹⁸F-labeled fluoroarenes that are difficult to synthesize via traditional methods. The protocols outlined in this application note provide a robust and reproducible framework for the synthesis, purification, and quality control of these important imaging agents, thereby facilitating the development of novel molecular probes for research and clinical applications in oncology, neurology, and beyond.

References

  • Narayanam, M. K., & Murphy, J. M. (2017). Synthesis of [¹⁸F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Angewandte Chemie International Edition, 56(42), 13006–13010.
  • Mossine, A. V., et al. (2020). Copper-Mediated Radiohalogenation of Arylboronic Acid Esters as a Tool for the Preparation of Radiopharmaceuticals for Positron Emission Tomography and Theranostics. ResearchGate.
  • Tredwell, M., et al. (2014). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Angewandte Chemie International Edition, 53(30), 7751-7755.
  • Wright, Z. V., et al. (2022). Proof-of-concept optimization of a copper-mediated ¹⁸F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation. Scientific Reports, 12(1), 1957.
  • Taylor, N. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters, 18(21), 5628–5631.
  • Manitpisitkul, P., et al. (2020). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Theranostics, 10(5), 2043–2064.
  • Neumaier, B., & Zlatopolskiy, B. (2014). ¹⁸F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Pharmaceuticals, 7(5), 544-578.
  • Piro, S., et al. (2013). Radiosynthesis and characterization of astemizole derivatives as lead compounds toward PET imaging of τ-pathology. Medicinal Chemistry Communications, 4(1), 113-118.
  • Takahashi, T., et al. (2003). Improved synthesis of pure [¹⁸F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557-566.
  • Zhu, W., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemistryMedChem, 10(6), 983-992.
  • Sharma, S. K. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Chemical Society.
  • Taylor, N. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. National Institutes of Health.
  • Rosales, R. (2024). Applications of Radiolabeling in Biological Research and Innovation. Longdom Publishing.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies.
  • Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.

Sources

Application Note: Palladium-Catalyzed Tandem Strategies for the Synthesis of Fluorinated Dibenzofuran and Carbazole Scaffolds from 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-fluoroanisole.

Abstract

This technical guide details robust and efficient palladium-catalyzed methodologies for the synthesis of high-value, fluorinated heterocyclic compounds, specifically dibenzofurans and carbazoles, utilizing this compound as a versatile starting material. We present two primary strategies that leverage tandem cross-coupling and intramolecular C-H activation reactions, minimizing purification steps and maximizing molecular complexity. The first protocol outlines the synthesis of a fluorinated dibenzofuran derivative via a sequential Suzuki-Miyaura coupling and an intramolecular C-H arylation. The second protocol details the construction of a fluorinated N-aryl carbazole through a tandem Buchwald-Hartwig amination and subsequent C-H cyclization. These protocols are designed for researchers in medicinal chemistry and materials science, providing detailed, step-by-step instructions, mechanistic insights, and expected outcomes.

Introduction and Strategic Overview

This compound is a readily available building block that possesses three key functional handles for synthetic diversification: a bromo group amenable to cross-coupling, a fluoro substituent for modulating electronic properties, and a methoxy group that can act as a directing group or be a precursor to a phenol. The strategic incorporation of fluorine into heterocyclic scaffolds is of paramount importance in drug discovery, as it can significantly enhance metabolic stability, binding affinity, and bioavailability.

This guide focuses on palladium-catalyzed tandem reactions, which represent a cornerstone of modern synthetic efficiency. By combining multiple bond-forming events in a single pot, these strategies reduce waste, save time, and often provide access to complex molecules that are difficult to prepare via traditional multi-step sequences. We will explore two such pathways starting from this compound:

  • Pathway A: Dibenzofuran Synthesis via Suzuki Coupling / Intramolecular C-H Arylation.

  • Pathway B: Carbazole Synthesis via Buchwald-Hartwig Amination / Intramolecular C-H Arylation.

These pathways were chosen for their high functional group tolerance, reliability, and the importance of the resulting heterocyclic cores in pharmaceuticals and organic electronic materials.[1][2]

G cluster_main Overall Synthetic Strategy cluster_A Pathway A: Dibenzofuran Synthesis cluster_B Pathway B: Carbazole Synthesis start This compound A1 Suzuki-Miyaura Coupling (+ 2-Methoxyphenylboronic Acid) start->A1 Pd(OAc)₂, SPhos K₃PO₄, Toluene/H₂O B1 Buchwald-Hartwig Amination (+ Aniline) start->B1 Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene A2 Intermediate: 2-(2-Methoxyphenoxy)-1-bromo-3-fluorobenzene A1->A2 A3 Intramolecular C-H Arylation A2->A3 Pd(OAc)₂, P(o-tol)₃ K₂CO₃, DMA A4 Product A: 4-Fluoro-dibenzofuran (via demethylation) A3->A4 B2 Intermediate: N-(2-Bromo-3-fluorophenyl)aniline B1->B2 B3 Intramolecular C-H Arylation B2->B3 Pd(OAc)₂, PCy₃·HBF₄ PivOH, K₂CO₃, Toluene B4 Product B: 4-Fluoro-9H-carbazole B3->B4

Figure 1. High-level workflow for synthesizing dibenzofuran and carbazole scaffolds.

Pathway A: Synthesis of 4-Fluorodibenzofuran

This pathway involves an initial Suzuki-Miyaura coupling to form a diaryl ether, followed by a palladium-catalyzed intramolecular C-H arylation to construct the furan ring. The final product is obtained after demethylation.

Principle and Mechanistic Insight

Step 1: Suzuki-Miyaura Coupling. This reaction forms a C-O bond indirectly by first coupling this compound with a suitable phenol derivative, in this case, 2-methoxyphenol (via its boronic acid or ester). While direct C-O couplings are known, the Suzuki route via a diaryl ether intermediate followed by cyclization is a robust and widely applicable strategy for dibenzofuran synthesis.[2][3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the diaryl ether product.

Step 2: Intramolecular C-H Arylation. The key cyclization step proceeds via a palladium-catalyzed C-H activation/arylation mechanism.[4] The palladium catalyst inserts into the C-Br bond of the diaryl ether intermediate. Subsequently, an intramolecular C-H activation occurs at the ortho position of the adjacent aromatic ring, forming a palladacycle. Reductive elimination then forges the new C-C bond, creating the dibenzofuran core and regenerating the active Pd(0) catalyst. Pivalic acid (PivOH) is often used as an additive to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[5]

Experimental Protocol: One-Pot Suzuki Coupling and Intramolecular C-H Arylation

Materials and Reagents

Reagent/MaterialFormulaM.W.SupplierNotes
This compoundC₇H₆BrFO205.03CommercialStarting Material
2-Methoxyphenylboronic acidC₇H₉BO₃151.96CommercialCoupling Partner
Palladium(II) AcetatePd(OAc)₂224.50CommercialCatalyst
SPhosC₂₇H₃₁O₂P410.51CommercialLigand for Step 1
TricyclohexylphosphinePCy₃280.49CommercialLigand for Step 2
Potassium CarbonateK₂CO₃138.21CommercialBase
Pivalic AcidPivOH102.13CommercialAdditive
Toluene, AnhydrousC₇H₈92.14CommercialSolvent
N,N-Dimethylacetamide (DMA)C₄H₉NO87.12CommercialSolvent

Procedure:

  • Reaction Setup (Suzuki Coupling): To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 205 mg), 2-methoxyphenylboronic acid (1.2 mmol, 182 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and finely ground potassium carbonate (3.0 mmol, 415 mg).

  • Solvent Addition and Reaction: Add 5 mL of anhydrous toluene via syringe. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Setup for C-H Arylation: Cool the reaction mixture to room temperature. To the same flask, add Palladium(II) Acetate (0.05 mmol, 11.2 mg), tricyclohexylphosphine (0.1 mmol, 28 mg), additional potassium carbonate (2.0 mmol, 276 mg), and pivalic acid (0.5 mmol, 51 mg).

  • Second Reaction Step: Add 5 mL of N,N-Dimethylacetamide (DMA). Equip the flask with a reflux condenser and heat the mixture to 140 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Demethylation (Optional but often necessary): The crude product is likely a mixture containing the methoxy-substituted dibenzofuran. For demethylation, dissolve the crude material in anhydrous dichloromethane (10 mL) under argon and cool to 0 °C. Add Boron tribromide (BBr₃, 1.0 M solution in DCM, 2.5 equiv.) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction by slowly adding methanol, followed by water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the final crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-fluorodibenzofuran derivative.

Expected Yield: 65-75% over the tandem sequence.

Pathway B: Synthesis of 4-Fluoro-9-phenylcarbazole

This pathway utilizes a Buchwald-Hartwig amination to form a C-N bond, creating a diarylamine intermediate which then undergoes intramolecular C-H arylation to furnish the carbazole core.[6][7][8]

Principle and Mechanistic Insight

Step 1: Buchwald-Hartwig Amination. This reaction is a powerful method for forming aryl C-N bonds.[9][10] The mechanism is similar to other palladium-catalyzed cross-couplings. A Pd(0) complex undergoes oxidative addition into the C-Br bond of this compound. The resulting Pd(II) complex coordinates the amine (aniline). A strong, non-nucleophilic base (like Cs₂CO₃ or NaOtBu) is required to deprotonate the amine, forming a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step.[6][11]

G A Ar-Br Pd_ox L₂Pd(II)(Ar)(Br) A->Pd_ox B R₂NH B->Pd_ox C Ar-NR₂ D H-Br Pd0 L₂Pd(0) Pd0->Pd_ox Oxidative Addition Pd_amido [L₂Pd(II)(Ar)(NR₂)] Pd_ox->Pd_amido Base, -HBr Pd_amido->C Pd_amido->Pd0 Reductive Elimination

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig Amination.

Step 2: Intramolecular C-H Arylation. The cyclization of the diarylamine intermediate follows a similar C-H activation pathway as described for the dibenzofuran synthesis. The reaction is often catalyzed by a palladium source and a suitable ligand, leading to the formation of the pyrrole ring of the carbazole system.

Experimental Protocol: Tandem Buchwald-Hartwig / C-H Arylation

Materials and Reagents

Reagent/MaterialFormulaM.W.SupplierNotes
This compoundC₇H₆BrFO205.03CommercialStarting Material
AnilineC₆H₇N93.13CommercialCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72CommercialCatalyst Precursor
XantphosC₃₉H₃₂OP₂578.62CommercialLigand
Cesium CarbonateCs₂CO₃325.82CommercialBase
Toluene, AnhydrousC₇H₈92.14CommercialSolvent

Procedure:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), Xantphos (0.036 mmol, 20.8 mg), and Cesium Carbonate (1.4 mmol, 456 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (3 mL). Stir for 10 minutes. Then, add aniline (1.0 mmol, 93 mg) followed by this compound (1.2 mmol, 246 mg).

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours. The reaction should proceed through the amination and subsequent intramolecular C-H arylation in one pot.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with more diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-fluoro-9-phenylcarbazole product.

Expected Yields and Data

The following table provides representative yields for the synthesis of various carbazole derivatives using this general approach.[1]

EntryAniline DerivativeProductYield (%)
1Aniline4-Fluoro-9-phenylcarbazole~80%
24-Methoxyaniline4-Fluoro-9-(4-methoxyphenyl)carbazole~75%
34-Fluoroaniline4-Fluoro-9-(4-fluorophenyl)carbazole~85%

Conclusion

The protocols described herein provide efficient and modern synthetic routes to valuable fluorinated dibenzofuran and carbazole heterocycles from this compound. By employing palladium-catalyzed tandem reactions that combine cross-coupling with intramolecular C-H activation, these methods offer high atom economy and operational simplicity. These strategies are highly adaptable and should serve as a solid foundation for researchers aiming to synthesize novel derivatives for applications in drug discovery, organic electronics, and materials science.

References

  • Steingruber, H. S., Mendioroz, P., Volpe, M. A., & Gerbino, D. C. (2021).
  • Various Authors. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
  • Various Authors. (n.d.). Synthesis of dibenzofuran derivatives.
  • Various Authors. (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Various Authors. (2024).
  • Oestreich, M., & Mende, M. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1202–1209. [Link]
  • Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1605. [Link]
  • Cerna, I., & Capan, V. (n.d.). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Personal Account. [Link]
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Organic Chemistry Portal. [Link]
  • Steingruber, H. S., et al. (2021).
  • Lautens, M., & Fagnou, K. (2003). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters, 5(20), 3679–3682. [Link]
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
  • Clamor, N., et al. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. [Link]
  • Various Authors. (n.d.). Product Class 3: Dibenzofurans. Science of Synthesis. [Link]
  • Various Authors. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Sciforum. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
  • Various Authors. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Various Authors. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
  • Various Authors. (n.d.).
  • Hariss, L., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group. [Link]
  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. [Link]
  • Chemistry LibreTexts. (2023).
  • Various Authors. (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles.
  • Daugulis, O., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(34), 11924–11925. [Link]
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Various Authors. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH. [Link]
  • Various Authors. (n.d.). Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. [Link]
  • Various Authors. (2021). Carbazole-Fused Polycyclic Aromatics Enabled by Regioselective Scholl Reactions. Wiley Online Library. [Link]
  • Various Authors. (n.d.). Synthesis of carbazole from 2‐bromo‐1H‐indole‐3‐carbaldehyde.
  • Various Authors. (n.d.). Facile Synthesis of Dibenzothiophene S-Oxides from Sulfinate Esters. The Royal Society of Chemistry. [Link]
  • Various Authors. (n.d.). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Various Authors. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Daugulis, O., & Zaitsev, V. G. (2009). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. Angewandte Chemie International Edition, 48(21), 3894–3896. [Link]
  • Various Authors. (n.d.).
  • Various Authors. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. [Link]
  • Various Authors. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. CoLab. [Link]
  • Lorion, M. M., et al. (2020). Cobalt-Catalyzed α-Arylation of Substituted α-Bromo α-Fluoro β-Lactams with Diaryl Zinc Reagents: Generalization to Functionalized Bromo Derivatives. Chemistry, 26(58), 13163–13169. [Link]
  • Larock, R. C., & Doty, M. J. (1999). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 64(24), 8784–8793. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this compound present distinct challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common issues encountered in the lab.

Understanding the Substrate: The Challenges of this compound

This compound is a sterically hindered and electronically nuanced aryl halide. The ortho-bromo and meta-fluoro substituents, along with the ortho-methoxy group, create a challenging environment for the palladium catalyst. Understanding these inherent difficulties is the first step toward successful optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent hurdle with this substrate and typically points to issues with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Given the sterically demanding nature of this compound, the oxidative addition and reductive elimination steps are often the culprits.[2]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] For sterically hindered substrates, more robust systems are required. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are often the first choice.[4][5] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is crucial for the oxidative addition step.[4] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their strong σ-donating properties and tunable steric bulk.[6][7]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[8][9] For challenging couplings, a thorough screening of bases is recommended. While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ often provide better results, especially in polar aprotic solvents.[10]

  • Solvent Choice: The solvent can significantly influence reaction rates and even selectivity.[11][12] Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are common choices.[13] The solvent's role includes solubilizing the reactants and base, and it can also affect the stability and reactivity of the catalytic species.[14][15]

  • Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barriers for oxidative addition and reductive elimination.[10] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A careful temperature screen, typically between 80-120 °C, is advisable.[13]

Q2: I'm observing significant hydrodebromination (replacement of bromine with hydrogen) of my this compound starting material. How can I minimize this side reaction?

A2: Hydrodebromination is a common side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered aryl halides.[16] It occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.

To minimize hydrodebromination:

  • Scrupulous Inert Atmosphere: The palladium-hydride species can form from trace amounts of water or other proton sources. Ensuring a rigorously inert atmosphere by thoroughly degassing your solvents and reaction vessel is crucial.[10]

  • Choice of Base and Solvent: Some bases and solvents are more prone to generating hydride species. For instance, alcoholic solvents can be a source of hydrides.[16] Using aprotic solvents and ensuring your base is anhydrous can help.

  • Ligand Selection: The ligand can influence the stability of the palladium-hydride intermediate. Experimenting with different bulky phosphine or NHC ligands can sometimes suppress this side reaction.

Q3: Protodeboronation of my boronic acid is consuming my coupling partner and reducing my yield. What are the best strategies to prevent this?

A3: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and is a well-known side reaction in Suzuki couplings.[17] It is often base-catalyzed and accelerated by protic solvents.[18]

Strategies to mitigate protodeboronation include:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[19] They can be used as a direct replacement in the reaction.

  • Milder Base: Strong bases can accelerate protodeboronation.[20] Using a milder base like KF or CsF can be effective, particularly for sensitive boronic acids.[21]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can slow down the rate of protodeboronation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Optimizing these parameters to achieve a reasonable reaction rate while minimizing decomposition is key.

Recommended Starting Conditions & Optimization Workflow

For a successful Suzuki coupling of this compound, a systematic approach to optimization is crucial. The following table provides a set of recommended starting conditions and a logical workflow for troubleshooting.

ParameterRecommended Starting ConditionsOptimization Strategy
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Screen other Pd(0) or Pd(II) sources if needed.
Ligand SPhos or XPhos (4 mol%)Screen other Buchwald ligands (e.g., RuPhos) or NHC ligands (e.g., IPr).[22]
Base K₃PO₄ (2.5 equivalents)Screen Cs₂CO₃, K₂CO₃, and KF.
Solvent 1,4-Dioxane/H₂O (4:1)Try THF/H₂O or Toluene/H₂O.[13] For anhydrous conditions, consider toluene or dioxane.
Temperature 100 °CScreen from 80 °C to 120 °C.
Boronic Acid 1.2 - 1.5 equivalentsConsider using the corresponding pinacol boronic ester.
Experimental Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis Setup Combine Aryl Halide, Boronic Acid/Ester, Base, Catalyst, and Ligand in a dry, inert flask. Solvent Add Degassed Solvent Setup->Solvent Heat Heat to Optimized Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Yield Determine Yield Purify->Yield Characterize Characterize Product (NMR, MS) Yield->Characterize

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Check_Side_Products Are Side Products Observed? Check_Catalyst->Check_Side_Products No Optimize_Catalyst Use Bulky, Electron-Rich Ligands (SPhos, XPhos, NHCs). Screen Precatalysts. Check_Catalyst->Optimize_Catalyst Yes Check_Conditions Are Reaction Conditions Optimal? Check_Side_Products->Check_Conditions No Homocoupling Homocoupling? Check_Side_Products->Homocoupling Yes Optimize_Temp_Time Optimize Temperature (80-120 °C). Optimize Reaction Time. Check_Conditions->Optimize_Temp_Time No Success Improved Yield Check_Conditions->Success Yes Optimize_Catalyst->Check_Side_Products Optimize_Base_Solvent Screen Bases (K3PO4, Cs2CO3). Optimize Solvent System. Homocoupling->Optimize_Base_Solvent Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Optimize_Base_Solvent->Check_Conditions Protodeboronation->Check_Conditions No Use_Ester_Milder_Base Use Boronic Ester. Use Milder Base (KF, CsF). Ensure Anhydrous Conditions. Protodeboronation->Use_Ester_Milder_Base Yes Use_Ester_Milder_Base->Check_Conditions Optimize_Temp_Time->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Detailed Experimental Protocol: A Starting Point

This protocol provides a generalized procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point, and optimization will likely be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Dry reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the dry reaction vessel.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to rational optimization. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)-OR(L2) ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBr Ar-Br ArBr->ArPdBr Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., OR-) Base->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wikipedia. (n.d.). Suzuki reaction.
  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555.
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(12), 3464–3473.
  • Gerey, B., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8968–8974.
  • Wikipedia. (n.d.). Protodeboronation.
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3464-3473.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tang, E., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(4), 1165–1175.
  • Liu, C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12462–12465.
  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Smith, R. C., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions.

Sources

Technical Support Center: Synthesis of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps, as impurities can lead to unwanted side reactions, decreased yields, and complications in purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Scenario 1: Electrophilic Bromination of 3-Fluoroanisole

Question: My bromination of 3-fluoroanisole resulted in a mixture of isomers that are difficult to separate. How can I improve the regioselectivity and what are the expected side products?

Answer:

The electrophilic bromination of 3-fluoroanisole is a common synthetic route, but it inherently leads to the formation of several isomeric side products due to the directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents.

Understanding the Directing Effects:

  • Methoxy Group (-OCH₃): This is a strongly activating ortho-, para-directing group due to its electron-donating resonance effect.

  • Fluoro Group (-F): Halogens are an exception to the general rules. They are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their electron-donating resonance effect.

The interplay of these two groups on the aromatic ring leads to a mixture of brominated products. The primary side products are the other constitutional isomers of bromo-3-fluoroanisole. Based on the directing effects, the expected major and minor isomers are:

  • This compound (Desired Product): Bromination occurs ortho to the methoxy group and meta to the fluoro group.

  • 4-Bromo-3-fluoroanisole (Major Side Product): Bromination occurs para to the methoxy group and ortho to the fluoro group.

  • 6-Bromo-3-fluoroanisole (Minor Side Product): Bromination occurs ortho to both the methoxy and fluoro groups. Steric hindrance from the adjacent methoxy group can make this isomer less favorable.

Troubleshooting and Optimization:

Problem Potential Cause Solution
Low regioselectivity (high percentage of isomeric impurities) Reaction conditions favoring multiple bromination sites.Control Reaction Temperature: Perform the bromination at low temperatures (e.g., 0-5 °C) to increase selectivity. Choice of Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) in the presence of a catalyst, which can sometimes offer better regioselectivity compared to harsher reagents like liquid bromine.
Difficult separation of isomers Similar boiling points and polarities of the isomers.Fractional Distillation: Careful fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. Preparative Gas Chromatography (GC): For high purity, preparative GC is a powerful technique for separating isomers with close boiling points.[2] Column Chromatography: While challenging, optimization of the stationary and mobile phases in column chromatography can achieve separation.

Experimental Protocol: Electrophilic Bromination of 3-Fluoroanisole

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-fluoroanisole in a suitable solvent (e.g., dichloromethane or acetic acid). Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine in the same solvent to the cooled 3-fluoroanisole solution. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of isomers.

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium bisulfite. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum or by preparative GC to isolate the this compound isomer.

Visualization of Isomer Formation:

Caption: Isomeric side products in the bromination of 3-fluoroanisole.

Scenario 2: Sandmeyer Reaction of 2-Amino-3-fluoroanisole

Question: I am attempting a Sandmeyer reaction with 2-amino-3-fluoroanisole and my yield is low, with a significant amount of a phenolic byproduct. How can I improve this reaction?

Answer:

The Sandmeyer reaction is a powerful method for introducing a bromo group, but it is sensitive to reaction conditions. Low yields and the formation of phenolic byproducts are common issues.

Common Side Products and Their Formation:

  • 3-Fluoro-2-methoxyphenol (Phenolic Byproduct): The diazonium salt intermediate is thermally unstable and can react with water in the reaction mixture to form a phenol.[3][4] This is often exacerbated by elevated temperatures.

  • Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[5]

  • Azo Dyes: If the diazonium salt couples with an electron-rich aromatic compound (like the starting aniline or the product), colored azo dyes can form.[3]

Troubleshooting and Optimization:

Problem Potential Cause Solution
Low Yield Decomposition of the diazonium salt: The diazonium salt is unstable and can decompose before reacting with the copper(I) bromide.[3]Strict Temperature Control: Maintain the temperature of the diazotization and the Sandmeyer reaction at 0-5 °C.[3] Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step.
High percentage of phenolic byproduct Reaction of diazonium salt with water: This is favored by higher temperatures and prolonged reaction times.[3][4]Low Temperature: As mentioned, keep the reaction cold. Anhydrous Conditions: While challenging in aqueous diazotization, minimizing excess water can help. Efficient Mixing: Ensure the diazonium salt reacts quickly with the CuBr by adding it slowly to a well-stirred CuBr solution.
Formation of colored impurities (azo dyes) Azo coupling side reaction: Occurs when the diazonium salt acts as an electrophile and attacks an activated aromatic ring.[3]Control Stoichiometry: Avoid an excess of the starting aniline. pH Control: Azo coupling is pH-dependent. Maintaining a strongly acidic medium can suppress this side reaction.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-3-fluoroanisole

  • Diazotization:

    • Dissolve 2-amino-3-fluoroanisole in an aqueous solution of hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir for 15-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas should be observed.[4]

  • Work-up and Isolation:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Visualization of Sandmeyer Reaction Pathways:

cluster_0 Diazotization cluster_1 Sandmeyer Reaction 2-Amino-3-fluoroanisole 2-Amino-3-fluoroanisole Diazonium Salt Diazonium Salt 2-Amino-3-fluoroanisole->Diazonium Salt NaNO2, HBr, 0-5 °C This compound This compound (Desired Product) Diazonium Salt->this compound CuBr 3-Fluoro-2-methoxyphenol 3-Fluoro-2-methoxyphenol (Side Product) Diazonium Salt->3-Fluoro-2-methoxyphenol H2O, Heat Azo Dyes Azo Dyes (Side Product) Diazonium Salt->Azo Dyes Coupling

Caption: Key pathways in the Sandmeyer synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing high-purity this compound?

A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The Sandmeyer reaction, starting from 2-amino-3-fluoroanisole, can often provide higher regioselectivity and a cleaner product profile if the reaction conditions are carefully controlled, particularly the temperature to prevent phenol formation. The bromination of 3-fluoroanisole is more direct but will almost inevitably produce a mixture of isomers that require careful purification.

Q2: How can I confirm the identity and purity of my this compound product and its side products?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the different isomers and other volatile side products and for confirming their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of each isomer, allowing for their identification and quantification. The coupling patterns and chemical shifts will be unique for each substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the isomeric structure. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J(C,F)).

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes, several safety precautions are crucial:

  • Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Solid, dry diazonium salts are explosive and should be handled with extreme caution.[3] It is strongly recommended to keep them in solution at all times and use them immediately after preparation.

  • General Precautions: Always wear appropriate PPE, work in a well-ventilated area, and be familiar with the safety data sheets (SDS) of all chemicals used.

References

  • BenchChem. (n.d.). Reducing side product formation in Sandmeyer reactions.
  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Department of Chemistry and Biochemistry.
  • New Journal of Chemistry. (n.d.).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Wiley-VCH. (2007).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
  • Google P
  • Master Organic Chemistry. (2018).
  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • NCERT. (n.d.). Amines.
  • Smolecule. (2023). The Importance of Purity in this compound for Synthesis.
  • Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
  • Google Patents. (n.d.).
  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros.
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry.
  • European Patent Office. (n.d.). EP 2266961 B1 - Process for the synthesis of organic compounds.
  • Food and Agriculture Organization of the United Nations. (n.d.). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. AGRIS.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • Shimadzu. (n.d.).
  • Asian Journal of Chemistry. (n.d.). [Title of article].
  • Thermo Fisher Scientific. (n.d.). DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS.
  • Apollo Scientific. (n.d.). 446-59-3 Cas No. | this compound.
  • ChemicalBook. (n.d.). 4-Bromoanisole(104-92-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromoanisole(578-57-4) 1H NMR.
  • SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Canadian Journal of Chemistry. (1989).

Sources

Technical Support Center: Purification of 2-Bromo-3-fluoroanisole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-3-fluoroanisole. It provides in-depth technical guidance and troubleshooting for its purification using column chromatography. The information presented here is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical and fine chemicals.[1][2] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduce yields, and compromise the quality of the final product.[1] Column chromatography is a standard and effective method for purifying this compound from crude reaction mixtures. However, its success hinges on a clear understanding of the compound's properties and potential pitfalls during the separation process.

This guide will walk you through method development, provide a detailed purification protocol, and offer solutions to common problems you may encounter.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the column chromatography of this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (230-400 mesh for flash chromatography) is the most common and effective stationary phase for the purification of this compound and other halogenated aromatic compounds.[3][4] Silica gel is a polar adsorbent, and since this compound is a moderately polar compound, it will interact sufficiently with the silica to allow for good separation from both less polar and more polar impurities.[5][6] While alumina can be used, silica gel generally provides better resolution for this class of compounds.

Q2: How do I choose the right solvent system (mobile phase)?

A2: The key is to find a solvent system that provides a good retention factor (Rf) for this compound on a Thin Layer Chromatography (TLC) plate. An ideal Rf value is typically between 0.2 and 0.4.[4]

  • Starting Point: A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[7][8] Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity.

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in different solvent systems. The goal is to achieve clear separation between your desired product spot and any impurity spots.[9]

  • Solvent Selectivity: Don't be afraid to try other solvent systems if you are not getting good separation. Dichloromethane (DCM) or toluene can sometimes offer different selectivity for halogenated compounds.[8]

Q3: What are the common impurities I might encounter?

A3: Impurities will depend on the synthetic route used to prepare this compound. Common synthetic pathways start from 2-bromo-3-fluorophenol.[10] Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-bromo-3-fluorophenol.

  • Over-brominated or under-brominated species: If the bromination step is not well-controlled.

  • Isomers: Positional isomers of the starting material or product.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q4: Is this compound stable on silica gel?

A4: Generally, this compound is stable on silica gel under normal chromatography conditions. However, some halogenated aromatic compounds can be sensitive to the acidic nature of silica gel.[11] Potential issues, though less common for this specific compound, could include:

  • Hydrolysis: The anisole (methoxy) group could potentially hydrolyze to a phenol under very acidic conditions or in the presence of water, although this is more likely at elevated temperatures.[12][13]

  • Dehalogenation: Reductive dehalogenation (loss of the bromine atom) is a known side reaction for aryl bromides, but this typically requires a catalyst and a hydrogen source.[14][15][16][17] It is unlikely to be a significant issue during standard silica gel chromatography.

If you suspect instability, you can perform a simple stability test by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[11]

III. Experimental Protocol: Step-by-Step Guide

This section provides a detailed protocol for the purification of this compound using flash column chromatography.

A. Method Development using Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Use a few different solvent systems with varying polarities (e.g., 5%, 10%, and 20% Ethyl Acetate in Hexanes).

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to travel up the plate.

  • Visualize: View the developed plate under a UV lamp to see the separated spots.

  • Select the Optimal Solvent System: Choose the solvent system that gives your product an Rf value between 0.2 and 0.4 and shows the best separation from impurities.[4]

B. Column Preparation and Purification
  • Column Selection: Choose a column size appropriate for the amount of crude material you need to purify. A general rule of thumb is to use about 20-50 times the weight of silica gel to the weight of your crude sample.[5]

  • Packing the Column (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[5][18]

    • Add a thin layer of sand.

    • In a beaker, make a slurry of the required amount of silica gel in your chosen non-polar solvent (e.g., hexanes).[4][19]

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[4]

    • Add another layer of sand on top of the silica gel to protect the surface.[6]

    • Never let the solvent level drop below the top of the sand.[4]

  • Loading the Sample:

    • Wet Loading: Dissolve your crude product in the minimum amount of your chosen eluent or a slightly more polar solvent.[20] Carefully add this solution to the top of the column.

    • Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[19][20] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.[20]

    • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

    • Monitor the separation by spotting the collected fractions on TLC plates alongside your crude mixture and a pure standard if available.

  • Product Isolation:

    • Once you have identified the fractions containing your pure product, combine them.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Poor or No Separation - Inappropriate solvent system. - Column was not packed properly (channeling). - Sample was overloaded.- Re-evaluate your solvent system using TLC. Try different solvent combinations to improve selectivity.[8] - Repack the column carefully, ensuring a homogenous and even bed of silica. - Use a larger column or reduce the amount of sample loaded.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of your solvent system (e.g., reduce the percentage of ethyl acetate in hexanes).
Product is Stuck on the Column (Low or No Rf) - The eluent is not polar enough. - The compound may be interacting too strongly with the silica gel.- Gradually increase the polarity of the eluent. You can do this in a stepwise fashion (step gradient) or continuously (gradient elution).[21] - In rare cases of very strong interaction, consider using a more polar solvent like methanol in small percentages, but be aware this can sometimes affect separation.
Tailing of the Product Spot - Sample is too concentrated when loaded. - The compound might have acidic or basic properties causing strong interaction with silica.- Ensure the sample is dissolved in a minimal amount of solvent before loading. - Consider adding a very small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds), though this is generally not necessary for this compound.
Product is Contaminated with an Impurity of Similar Polarity - The chosen solvent system does not provide enough selectivity.- Experiment with different solvent systems on TLC. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or a toluene-based system can change the elution order and improve separation.[8]
Unexpected Reaction on the Column - Compound is unstable on silica gel.- Test for stability on a TLC plate as described in the FAQ section.[11] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.

V. Visual Workflow and Troubleshooting Diagrams

Standard Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (Find optimal solvent system, Rf ~0.2-0.4) Pack 2. Pack Column (Wet slurry method with silica gel) TLC->Pack Load 3. Load Sample (Dry loading recommended) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Final Product (NMR, GC-MS, etc.) Evaporate->Analyze

Caption: Standard workflow for column chromatography purification.

Troubleshooting Poor Separation

G cluster_no TLC showed poor separation cluster_yes TLC showed good separation Start Problem: Poor Separation CheckTLC Did TLC predict good separation? Start->CheckTLC ChangeSolvent Optimize solvent system on TLC. Try different solvent classes (e.g., DCM, Toluene). CheckTLC->ChangeSolvent No CheckPacking Was the column packed correctly? (No cracks or channels) CheckTLC->CheckPacking Yes CheckLoading Was the sample overloaded? CheckPacking->CheckLoading Yes Repack Repack column carefully. CheckPacking->Repack No ReduceLoad Reduce sample amount or use a larger column. CheckLoading->ReduceLoad Yes

Caption: Decision tree for troubleshooting poor separation results.

VI. References

  • The Importance of Purity in this compound for Synthesis. (n.d.). Google Cloud. Retrieved January 10, 2026, from

  • Synthesis of 2-fluoro-4-bromoanisole. (n.d.). PrepChem.com. Retrieved January 10, 2026, from

  • This compound synthesis. (n.d.). ChemicalBook. Retrieved January 10, 2026, from

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 10, 2026, from

  • Halogenated Molecule Sticking to Column. (2008). Chromatography Forum. Retrieved January 10, 2026, from

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. Retrieved January 10, 2026, from

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. Retrieved January 10, 2026, from

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from

  • Column chromatography. (n.d.). University of Toronto. Retrieved January 10, 2026, from

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 10, 2026, from

  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. (n.d.). Research With Rutgers. Retrieved January 10, 2026, from

  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from

  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). Merck Millipore. Retrieved January 10, 2026, from

  • How to prevent dehalogenation in aryl bromide cross-coupling reactions. (n.d.). Benchchem. Retrieved January 10, 2026, from

  • A Mechanistic Investigation of the Photoinduced, Copper-Mediated Cross-Coupling of an Aryl Thiol with an Aryl Halide. (n.d.). California Institute of Technology. Retrieved January 10, 2026, from

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). ResearchGate. Retrieved January 10, 2026, from

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 10, 2026, from

  • Dehalogenation. (n.d.). Wikipedia. Retrieved January 10, 2026, from

  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved January 10, 2026, from

  • Column chromatography. (n.d.). Columbia University. Retrieved January 10, 2026, from

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. Retrieved January 10, 2026, from

    • Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from

  • Anisole hydrolysis in high temperature water. (n.d.). RSC Publishing. Retrieved January 10, 2026, from

  • This compound | 446-59-3. (n.d.). Manchester Organics. Retrieved January 10, 2026, from

  • Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage. Retrieved January 10, 2026, from

  • 446-59-3 Cas No. | this compound. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from

  • How to purify 2-Bromo-4'-fluoroacetophenone using column chromatography. (n.d.). Benchchem. Retrieved January 10, 2026, from

  • Buy this compound | 446-59-3. (2023). Smolecule. Retrieved January 10, 2026, from

  • Anisole hydrolysis in high temperature water. (2010). ResearchGate. Retrieved January 10, 2026, from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 10, 2026, from

  • High Quality this compound CAS No.: 446-59-3. (n.d.). Autech Industry Co.,Ltd. Retrieved January 10, 2026, from

  • The Role of this compound in Fluorine Chemistry. (2025). Google Cloud. Retrieved January 10, 2026, from

  • 446-59-3 Cas No. | this compound. (n.d.). Apollo Scientific. Retrieved January 10, 2026, from

  • How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate. Retrieved January 10, 2026, from

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Elsevier Science Publishers B.V.. Retrieved January 10, 2026, from

  • Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents. Retrieved January 10, 2026, from

  • The Sol-Gel Preparation of Silica Gels. (n.d.). Journal of Chemical Education. Retrieved January 10, 2026, from

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from

  • Production of Silica Gels: Alkoxide Method. (n.d.). Aerogel.org. Retrieved January 10, 2026, from

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. Retrieved January 10, 2026, from

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific substrate. The electronic and steric properties of this compound present unique hurdles that demand careful consideration of your catalytic system and reaction parameters. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in cross-coupling reactions?

A2: The primary challenges with this compound stem from its electronic and steric properties:

  • Electron-Rich Nature: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the aromatic ring. This makes the crucial oxidative addition step of the palladium catalyst to the carbon-bromine bond slower and more difficult.[1][2]

  • Steric Hindrance: The substituents at the ortho (fluoro) and meta (methoxy) positions relative to the bromine atom create steric bulk around the reaction center. This can hinder the approach of the catalyst and the coupling partner, impacting reaction rates and yields.[3][4][5]

Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this compound?

A2: For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[1] It is highly recommended to use more advanced catalytic systems featuring bulky and electron-rich phosphine ligands. These ligands are designed to facilitate the difficult oxidative addition step and promote the final reductive elimination.[1][6]

Catalyst/Ligand SystemKey FeaturesRecommended for
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) Bulky and electron-rich biaryl phosphine ligands.General high performance with electron-rich and sterically hindered aryl halides.[1][7]
Pd-PEPPSI-IPr A pre-catalyst featuring a bulky N-heterocyclic carbene (NHC) ligand.Particularly effective for sterically hindered substrates.[8]
Pd(dtbpf)Cl₂ A ferrocenyl-based ligand that is a good all-around choice for Suzuki couplings.Good starting point for optimization.[7]

Q3: I'm planning a Buchwald-Hartwig amination with this compound. What should I consider?

A3: The Buchwald-Hartwig amination of this compound is a powerful method for forming C-N bonds.[9][10] Similar to Suzuki coupling, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally the top choice.[11] The selection of a suitable base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]

Q4: Can I perform a Sonogashira or Heck coupling with this substrate?

A4: Yes, both Sonogashira and Heck couplings are viable options, provided the correct catalytic system is employed.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[13] A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), along with an amine base like triethylamine or diisopropylamine.[14][15] For challenging substrates, using bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be beneficial, even allowing for room temperature reactions in some cases.[16]

  • Heck Coupling: This reaction forms a C-C bond between this compound and an alkene.[17][18] Palladium acetate (Pd(OAc)₂) is a common pre-catalyst, often used with phosphine ligands. The choice of base (e.g., triethylamine, potassium carbonate) and solvent is important for reaction success.[19]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Potential Cause 1: Inefficient Oxidative Addition

Your catalyst may not be active enough to break the C-Br bond of the electron-rich this compound.

  • Solution: Switch to a more robust catalyst system. Use a palladium pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[1][7] These ligands are known to accelerate the oxidative addition of challenging aryl halides.[6]

Potential Cause 2: Inactive Catalyst or Oxygen Contamination

Palladium catalysts, particularly Pd(0) species, and phosphine ligands can be sensitive to air.[20]

Potential Cause 3: Inappropriate Base or Solvent

The choice of base and solvent is critical for the reaction's success.

  • Solution: For Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[1] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is a common choice.[12] The solvent should be able to dissolve all reactants and facilitate the reaction; common choices include toluene, dioxane, or THF.[7][12]

Issue 2: Formation of Significant Side Products

Side Product 1: Protodeboronation (in Suzuki Coupling)

This is the undesired cleavage of the C-B bond of your boronic acid coupling partner, replacing it with a C-H bond. This is a common issue, especially with electron-rich or sterically hindered boronic acids.[22]

  • Solution:

    • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.[1]

    • Optimize the Base: Very strong bases, particularly hydroxides, can accelerate this side reaction. Consider using K₃PO₄ or Cs₂CO₃.[1]

    • Use Boronic Esters: Pinacol (BPin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[7][20]

Side Product 2: Dehalogenation (Formation of 3-fluoroanisole)

This occurs when the bromine atom is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species.[20]

  • Solution:

    • Optimize the Base: The choice of base can influence the formation of Pd-H species. Experiment with different bases to find one that minimizes this side reaction.[20]

    • Ensure Purity of Reagents: Impurities in your starting materials or solvents can sometimes lead to the formation of Pd-H. Use high-purity reagents and solvents.

Decision-Making Workflow for Catalyst Selection

catalyst_selection_workflow start Start: Cross-Coupling with This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) heck Heck reaction_type->heck C-C (Alkene) catalyst_choice Choose Initial Catalyst System suzuki->catalyst_choice buchwald->catalyst_choice pd_cu_system Pd(PPh3)2Cl2 / CuI sonogashira->pd_cu_system pd_acetate_system Pd(OAc)2 + Ligand heck->pd_acetate_system buchwald_ligands Pd Pre-catalyst + Bulky Biaryl Phosphine (XPhos, SPhos) catalyst_choice->buchwald_ligands Default High-Performance nhc_catalyst Pd-PEPPSI-IPr (NHC-based) catalyst_choice->nhc_catalyst Alternative for Steric Hindrance run_reaction Run Initial Experiment buchwald_ligands->run_reaction nhc_catalyst->run_reaction pd_cu_system->run_reaction pd_acetate_system->run_reaction analysis Analyze Outcome run_reaction->analysis success High Yield Success! analysis->success >80% Yield low_yield Low Yield / No Reaction analysis->low_yield <50% Yield side_products Side Products analysis->side_products Significant Impurities troubleshoot Troubleshoot low_yield->troubleshoot side_products->troubleshoot optimize Optimize Conditions: - Base - Solvent - Temperature troubleshoot->optimize optimize->run_reaction Re-run

Caption: A workflow for selecting and troubleshooting catalysts.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the this compound, arylboronic acid, base, palladium pre-catalyst, and ligand.[1]

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br (this compound) transmetalation Transmetalation pd_r_complex Ar-Pd(II)L₂(R') pd_complex->pd_r_complex R'-B(OR)₂ + Base pd_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R' pd_r_complex->product product->pd0 Regenerates Catalyst

Caption: A simplified palladium catalytic cycle for cross-coupling.

References

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC - NIH.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Buchwald–Hartwig amin
  • Troubleshooting Low Yield in Cross-Coupling of Fluorin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 7-bromo-9,9- dimethyl-9H-fluoren-2. Benchchem.
  • Developing Ligands for Palladium(II)
  • Selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid. Benchchem.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoanisole with Benzylamine. Benchchem.
  • Heck Coupling. NROChemistry.
  • Pd(PhCN)2Cl2/P(t-Bu)

Sources

Overcoming low yield in the synthesis of 2-bromo-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-bromo-1-fluoro-3-methoxybenzene. Low yield is a frequent impediment in multi-step aromatic synthesis, often stemming from competing side reactions, suboptimal reaction conditions, or instability of intermediates. This document provides in-depth, experience-driven troubleshooting advice to diagnose and resolve common issues, ensuring higher yields and product purity.

Section 1: Understanding the Synthetic Landscape

The most practical and commonly employed route to 2-bromo-1-fluoro-3-methoxybenzene begins with a commercially available aniline precursor, proceeding through a sequence of diazotization, bromination, and fluorination. While direct electrophilic bromination of 1-fluoro-3-methoxybenzene is an alternative, achieving the desired 2-bromo-regioisomer is challenging due to the directing effects of the fluoro and methoxy groups. The methoxy group is a strong ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director.[1] This leads to a mixture of isomers that are difficult to separate.

Therefore, a more robust strategy involves a Sandmeyer-type reaction for bromination followed by a Balz-Schiemann reaction for fluorination. This approach offers superior regiochemical control.

Recommended Synthetic Pathway: Diazotization Route

The logical flow for this synthesis starts from 2-amino-6-methoxyphenol, which allows for precise placement of the required functional groups.

Synthetic_Pathway A 2-Amino-6-methoxyphenol B Diazotization (NaNO2, HBr, 0-5°C) A->B Step 1 C Aryl Diazonium Salt B->C Intermediate D Sandmeyer Reaction (CuBr) C->D E 2-Bromo-1-hydroxy-3-methoxybenzene D->E Step 2 F Fluorination (Balz-Schiemann) 1. Diazotization (NaNO2, HBF4) 2. Thermal Decomposition E->F Step 3 G 2-Bromo-1-fluoro-3-methoxybenzene (Target Molecule) F->G Final Product

Caption: Recommended synthetic workflow for 2-bromo-1-fluoro-3-methoxybenzene.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common yield-reducing issues encountered during the synthesis.

Q1: My initial diazotization of the aniline precursor is incomplete or results in significant decomposition. What's going wrong?

Answer: Incomplete diazotization is a frequent cause of low overall yield. The stability of the aryldiazonium salt is paramount and highly sensitive to reaction conditions.

  • Probable Cause 1: Temperature Control. The diazotization reaction is highly exothermic. The temperature must be strictly maintained between 0-5°C. Higher temperatures lead to rapid decomposition of the diazonium salt, forming phenols and tarry byproducts.

  • Probable Cause 2: Acid Concentration. For weakly basic anilines, diazotization can be sluggish.[2] Using strongly acidic media can help ensure complete protonation of the amine, but excessively harsh conditions can also promote side reactions.[3] A recent study demonstrated that even weak acids like acetic acid (vinegar) can be effective, particularly for anilines with electron-withdrawing groups.[4]

  • Probable Cause 3: Purity of Sodium Nitrite. Sodium nitrite (NaNO₂) is hygroscopic and can decompose over time. Use a freshly opened bottle or ensure your reagent is dry. Using a stoichiometric excess (approx. 1.2 equivalents) can sometimes compensate for minor impurities but adding too much can lead to unwanted side reactions.

Troubleshooting Workflow:

Diazotization_Troubleshooting Start Low Yield in Diazotization Step Check_Temp Is temperature strictly 0-5°C? Start->Check_Temp Check_Nitrite Is NaNO2 fresh and dry? Check_Temp->Check_Nitrite Yes Solution_Temp Implement cryostat or ice-salt bath. Add NaNO2 solution slowly. Check_Temp->Solution_Temp No Check_Solubility Is the aniline fully dissolved? Check_Nitrite->Check_Solubility Yes Solution_Nitrite Use fresh, dry NaNO2. Consider 1.1-1.2 eq. Check_Nitrite->Solution_Nitrite No Solution_Solubility For weakly basic/insoluble amines, consider co-solvents like pyridine. Check_Solubility->Solution_Solubility No Success Yield Improved Check_Solubility->Success Yes Solution_Temp->Check_Nitrite Solution_Nitrite->Check_Solubility Solution_Solubility->Success

Caption: Decision tree for troubleshooting the diazotization step.

Q2: The Sandmeyer (bromination) step gives a poor yield of the desired aryl bromide. What are the key parameters to optimize?

Answer: The Sandmeyer reaction, while generally robust, requires careful control to maximize the yield of the aryl halide and minimize byproducts.[5][6]

  • Probable Cause 1: Catalyst Activity. The reaction relies on a copper(I) halide catalyst (CuBr). Ensure the CuBr is of high purity. If it appears greenish (indicating oxidation to Cu(II)), it should be purified or a fresh batch used. The reaction is believed to proceed via a radical mechanism, and the Cu(I)/Cu(II) redox cycle is critical.[7]

  • Probable Cause 2: Inefficient Decomposition. The decomposition of the diazonium salt-copper complex should be controlled. Adding the diazonium salt solution slowly to the hot CuBr solution (typically 60-100°C) is crucial. A rapid addition can lead to uncontrolled evolution of N₂ gas and formation of tars.

  • Probable Cause 3: Alternative Brominating Agents. While the Sandmeyer reaction is standard, direct electrophilic bromination using N-Bromosuccinimide (NBS) can be an alternative if the regioselectivity can be controlled.[8][9] NBS is often preferred over liquid bromine (Br₂) because it provides a low, steady concentration of the active brominating agent, which can favor substitution over addition and is safer to handle.[10][11] However, for electron-rich systems, NBS can lead to polybromination.[12]

Data Summary: Brominating Agents

ReagentTypical ConditionsSelectivityAdvantages/Disadvantages
CuBr (Sandmeyer) Aqueous HBr, 60-100°CHigh (Regiocontrolled by amine position)Adv: Excellent regiocontrol.[5] Disadv: Requires diazotization; catalyst can be sensitive.
N-Bromosuccinimide (NBS) Acetonitrile or DMF, RTGood para-selectivity on activated rings.[13]Adv: Milder conditions; solid reagent.[14] Disadv: Potential for polybromination; less regiocontrol.[12]
Bromine (Br₂) Acetic acid or CH₂Cl₂, often with Lewis acidModerate to PoorAdv: Inexpensive. Disadv: Highly corrosive and toxic; often leads to isomer mixtures.
Q3: The Balz-Schiemann (fluorination) step is the main source of yield loss. How can I improve it?

Answer: The Balz-Schiemann reaction is notorious for modest yields and requires careful execution.[15] The key is the formation and subsequent decomposition of the aryldiazonium tetrafluoroborate (ArN₂⁺BF₄⁻) salt.[7][16]

  • Probable Cause 1: Incomplete Precipitation. The ArN₂⁺BF₄⁻ salt must be fully precipitated from the aqueous solution. This is achieved by adding a fluorinating agent like HBF₄ or NaBF₄ to the cold diazonium salt solution. Ensure the solution is sufficiently cold and allow adequate time for the precipitate to form.

  • Probable Cause 2: Wet Diazonium Salt. The isolated diazonium salt must be scrupulously dry. Any residual water can lead to the formation of phenolic byproducts during the decomposition step.[15] Wash the filtered salt with cold ether and dry it thoroughly under vacuum.

  • Probable Cause 3: Suboptimal Decomposition. The thermal decomposition of the salt to the aryl fluoride requires careful temperature control.[16]

    • Too Low Temp: Incomplete reaction.

    • Too High Temp: Increased formation of side products and potential for runaway decomposition.[16]

    • Solvent Choice: Performing the decomposition in a non-polar, high-boiling solvent (like hexane or chlorobenzene) can lead to cleaner reactions and improved yields compared to solvent-free decomposition.[17][18] Recent studies have shown that the choice of solvent can significantly impact reaction efficiency, enabling lower decomposition temperatures.[17][18]

Optimized Balz-Schiemann Protocol:

  • Diazotization: Prepare the aryl diazonium salt solution at 0-5°C as previously described.

  • Precipitation: While maintaining the low temperature, add a 48% solution of HBF₄ dropwise. The ArN₂⁺BF₄⁻ salt will precipitate. Stir for an additional 30 minutes in the cold.

  • Isolation & Drying: Collect the salt by filtration. Wash with cold water, then cold methanol, and finally cold diethyl ether. Dry the salt completely under high vacuum. Caution: Aryl diazonium salts are potentially explosive when dry and should be handled with care behind a blast shield.

  • Decomposition: Add the dry salt to a flask containing a high-boiling inert solvent (e.g., chlorobenzene). Heat the mixture gently and with good stirring. The decomposition is usually indicated by the cessation of N₂ evolution. The typical temperature range is 100-140°C.

  • Workup: After cooling, the reaction mixture can be washed with aqueous base to remove BF₃ and other acidic byproducts, followed by standard extraction and purification.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis starting from 2-bromo-3-methoxyaniline, a common intermediate.

Step 1: Diazotization and Fluorination of 2-Bromo-3-methoxyaniline

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromo-3-methoxyaniline (10.1 g, 50 mmol) in a solution of fluoroboric acid (48% in water, 25 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in 10 mL of water. Add this solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5°C.

  • Precipitation: After the addition is complete, continue stirring at 0°C for 30 minutes. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with 20 mL of cold water, 20 mL of cold methanol, and 20 mL of cold diethyl ether.

  • Drying: Dry the salt under vacuum for at least 4 hours. The yield of the diazonium salt should be nearly quantitative.

Step 2: Thermal Decomposition

  • Setup: Place the dry diazonium salt in a 500 mL flask fitted with a condenser.

  • Decomposition: Gently heat the solid using an oil bath. The decomposition will start, evidenced by the evolution of nitrogen gas and boron trifluoride. Heat until all the solid has decomposed into a dark oil.

  • Purification: The crude product can be purified by steam distillation or column chromatography on silica gel using hexane as the eluent to yield pure 2-bromo-1-fluoro-3-methoxybenzene.

References

  • Benchchem. N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide.
  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • DeMilt, C., & Van Zandt, G. (1936). Diazotization of Weakly Basic and Insoluble Amines. ElectronicsAndBooks.
  • Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • JoVE. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments.
  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate.
  • Zolton, L. Diazotization of Aliphatic and Aromatic Amines. Dissertation.
  • SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • Butt, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Science Foundation of Sri Lanka.
  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?
  • Wikipedia. N-Bromosuccinimide.
  • National Center for Biotechnology Information. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • Organic Chemistry. Bromination - Common Conditions.
  • Bentham Science. (n.d.). Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publishers.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • ChemicalBook. (2024). How does NBS work in organic chemistry?
  • Scientific Update. (2019). The Balz-Schiemann Reaction.
  • Organic Syntheses. 1-bromo-2-fluorobenzene.
  • PubMed Central. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
  • Wikipedia. Balz–Schiemann reaction.
  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • ChemicalBook. 2-Bromo-3-fluoroaniline synthesis.
  • R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BLD Pharm. 2-Bromo-1-fluoro-3-methoxybenzene.
  • ACS Publications. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • ResearchGate. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • AOBChem. 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene.
  • Chemwin. 1-Fluoro-3-Methoxybenzene | Chemical Properties, Uses, Safety, Supplier China.
  • Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid.
  • eChemHub. Benzene, 2-bromo-1-fluoro-3-methoxy-.

Sources

Technical Support Center: Managing Temperature in 2-Bromo-3-fluoroanisole Grignard Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Grignard reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals working with the formation of 3-fluoro-2-methoxyphenylmagnesium bromide from 2-Bromo-3-fluoroanisole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this sensitive organometallic transformation. The formation of this Grignard reagent is particularly nuanced due to the electronic effects of the fluoro and methoxy substituents, making precise temperature control paramount for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format.

Q1: My reaction won't start. I've added the this compound to the magnesium turnings, but there are no signs of initiation. What's wrong?

A1: This is the most common issue in Grignard synthesis and is almost always related to activation energy or surface passivation. The Grignard reaction has an initiation phase that must be successfully triggered before the propagation phase can proceed.

Possible Causes & Step-by-Step Solutions:

  • Magnesium Oxide Passivation: Magnesium metal is invariably coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organohalide from reaching the reactive metal surface.[1][2]

    • Solution 1: Chemical Activation. The most reliable method is to add a single crystal of iodine (I₂) to the flask containing the dry magnesium turnings and solvent.[3][4] The iodine reacts with the magnesium to form MgI₂, etching the surface and exposing fresh, reactive metal. A successful activation is indicated by the disappearance of the brown iodine color.[4][5] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, and the resulting bubbles are a clear sign of activation.[3][6]

    • Solution 2: Mechanical Activation. Under an inert atmosphere, you can crush the magnesium turnings with a glass rod against the side of the flask.[1][4] This physically breaks the oxide layer, exposing a fresh surface.

  • Insufficient Activation Energy: The reaction requires a certain amount of energy to begin.

    • Solution: Gently warm a small portion of the reaction mixture with a heat gun.[4][5] Focus the heat on a small spot until you see signs of initiation (e.g., bubbling, cloudiness). Be prepared to immediately immerse the flask in a cooling bath, as the reaction is highly exothermic once it starts.[4][7]

  • Presence of Water: Grignard reagents are potent bases and are instantly destroyed by protic sources like water.[1][6]

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >110°C and assembled while hot, then cooled under a positive pressure of dry argon or nitrogen.[4][8] Solvents must be anhydrous; use a freshly opened bottle or a solvent from a solvent purification system.[3][6][8]

Q2: The reaction initiated violently, and the solvent refluxed uncontrollably. How can I prevent this thermal runaway?

A2: A runaway reaction indicates that the rate of heat generation is far exceeding the rate of heat removal. This is a significant safety hazard and is detrimental to your yield. The formation of Grignard reagents is notoriously exothermic.[9][10]

Core Principles of Control:

  • Controlled Addition: The primary method for managing the exotherm is to control the rate of addition of the this compound solution. It should be added dropwise from a pressure-equalizing addition funnel.[11] The rate should be adjusted to maintain a gentle, controllable reflux.[6] If the reflux becomes too vigorous, stop the addition immediately.

  • Efficient Cooling: Have a cooling bath (e.g., an ice-water bath) ready before you start the addition. Use it to actively manage the internal temperature of the flask. The goal is not to stop the reaction but to maintain a steady, safe rate.

  • Dilution: Working at very high concentrations can make the reaction difficult to control.[11] Ensure you are using a sufficient volume of anhydrous solvent (typically THF or diethyl ether) to help dissipate the heat generated.

Q3: My reaction seems to have worked, but the final yield is very low. What side reactions are temperature-dependent?

A3: Low yields after a seemingly successful initiation are often due to competing side reactions that consume either the starting material or the Grignard product. Temperature plays a critical role in the rates of these undesired pathways.

Key Side Reactions:

  • Wurtz-Type Coupling (Homocoupling): This is a major side reaction where the newly formed Grignard reagent (R-MgBr) acts as a nucleophile and attacks a molecule of the unreacted aryl halide (R-Br) to form a biphenyl byproduct (R-R).[3][12]

    • Thermal Influence: Higher local temperatures and high concentrations of the aryl halide accelerate this side reaction.

    • Solution: The key is to keep the instantaneous concentration of the this compound low. This is achieved by the slow, dropwise addition of the halide solution into the stirred magnesium suspension.[11] This ensures the halide reacts with the magnesium surface as soon as it is introduced, minimizing its chance to react with the formed Grignard reagent.

  • Reaction with Oxygen: Grignard reagents react with atmospheric oxygen.[11]

    • Solution: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process, from setup to quench. A positive pressure of inert gas is essential.[11]

  • Thermal Decomposition: While the 3-fluoro-2-methoxyphenylmagnesium bromide is relatively stable, prolonged heating at high temperatures can lead to decomposition.

    • Solution: Do not apply excessive external heat. Once initiated, the reaction's own exotherm is often sufficient to drive it to completion. If heating is required, aim for a gentle reflux rather than aggressive boiling.[8]

Frequently Asked Questions (FAQs)
Q1: Why is temperature management so uniquely critical for this compound?

A1: The electronic properties of the substituents on the aromatic ring influence the reactivity of the C-Br bond. The electron-withdrawing nature of the fluorine atom and the electron-donating, but potentially chelating, nature of the methoxy group create a delicate electronic balance. This makes the initiation step sensitive and requires careful thermal management to find the "sweet spot" between providing enough energy to start the reaction without promoting the side reactions discussed above.

Q2: What is the ideal temperature profile for this reaction?

A2: There is no single setpoint, but rather a dynamic profile:

  • Initiation: This may require gentle warming to between 40-60°C to overcome the activation energy barrier.[5][9]

  • Propagation: Once the reaction starts, it is self-sustaining. The goal is to maintain a steady, gentle reflux. In diethyl ether, this will be around 35°C, while in THF, it will be closer to 66°C.[13] The temperature should be controlled primarily by the rate of addition and supplemented with external cooling as needed.

Q3: How does my choice of solvent impact temperature control?

A3: The solvent is a critical variable. Tetrahydrofuran (THF) and diethyl ether are the most common choices, and each has distinct thermal implications.[13][14]

SolventBoiling Point (°C)Key AdvantagesTemperature Management Considerations
Diethyl Ether ~34.6Low boiling point acts as a natural "thermal fuse," making runaway reactions less likely. Easy to remove post-reaction.[13]May not provide a high enough temperature to initiate reactions with less reactive halides.
Tetrahydrofuran (THF) ~66Higher boiling point allows for initiation of more stubborn reactions. Better at solvating and stabilizing the Grignard reagent.[8][13][14]The higher temperature means the exotherm must be managed more carefully with external cooling to prevent overheating and side reactions.

For this compound, THF is generally preferred for its superior solvating properties, but this necessitates more vigilant temperature control.[8]

Q4: What are the definitive visual signs of a successful, well-controlled reaction?

A4: Observing the reaction flask provides crucial feedback:

  • Successful Initiation: You will observe one or more of the following: a noticeable increase in temperature, the appearance of cloudiness or a grayish color in the solution, spontaneous boiling of the solvent at the magnesium surface, and, if using an initiator like iodine, the fading of its color.[4][5][6]

  • A Well-Controlled Reaction: The reaction proceeds at a steady, gentle reflux that is directly proportional to your rate of addition. The solution is typically a cloudy, gray to brown color.[4] A very dark black color may indicate decomposition or significant side reactions.[3]

Visualized Workflows
Grignard Reaction Initiation Workflow

This diagram outlines the logical steps for successfully initiating the reaction.

Grignard_Initiation start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Mg Turnings & Solvent (THF/Ether) start->add_mg add_activator Add Activator (e.g., Iodine Crystal) add_mg->add_activator add_aliquot Add Small Aliquot (~5-10%) of this compound add_activator->add_aliquot check_initiation Observe for Signs of Initiation (Bubbling, Cloudiness, Reflux) add_aliquot->check_initiation gentle_heat Apply Gentle, Localized Heat (Heat Gun) check_initiation->gentle_heat No initiated Reaction Initiated! check_initiation->initiated Yes gentle_heat->check_initiation troubleshoot Failure: Re-evaluate Dryness & Mg Activation gentle_heat->troubleshoot After 2-3 attempts proceed Proceed with Slow, Dropwise Addition of Remaining Halide initiated->proceed Troubleshooting_Tree start Problem Occurs q1 Is the reaction starting? start->q1 q2 Is the reaction too vigorous? q1->q2 Yes a1_no Activate Mg (Iodine/Heat) Ensure anhydrous conditions q1->a1_no No q3 Is the final yield low? q2->q3 No a2_yes Stop addition immediately Apply external cooling Increase dilution q2->a2_yes Yes a3_yes Slow halide addition rate Improve inert atmosphere technique Avoid overheating q3->a3_yes Yes success Problem Resolved q3->success No, consult further a1_no->success a2_yes->success a3_yes->success

Caption: Decision tree for troubleshooting temperature issues.

References
  • Lee, J., Velasquez, E., & Rieke, R. D. (2007). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 9(1), 81-83. [Link]
  • Knochel, P., & Krasovskiy, A. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Angewandte Chemie International Edition, 43(15), 2036-2039. [Link]
  • NBonaparte01. (2021). Comment on "Grignard Formation - Troubleshooting and Perfecting". Reddit. [Link]
  • PrepChem. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. PrepChem.com. [Link]
  • University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. UMSL Chemistry Department. [Link]
  • Hamilton, T. (n.d.). Grignard Reaction. Grinnell College Chemistry Department. [Link]
  • Kryk, H., et al. (2002). calorimetric investigation of the formation of grignard reagents. Mettler Toledo. [Link]
  • LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • pap0r0. (2020). Comment on "Troubleshooting my grignard reactions". Reddit. [Link]
  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-(2-METHOXYPHENYL)-4,4-DIMETHYL-2-OXAZOLINE. Organic Syntheses, 51, 44. [Link]
  • Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. [Link]
  • Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • ResearchGate. (2021). Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents. [Link]
  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Green Chemistry, 17(5), 2953-2958. [Link]
  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses, 60, 22. [Link]
  • Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Wiley Online Library. (2022).
  • Organic Syntheses. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF (S)-NONAFLUOROBUTANESULFINAMIDES. Organic Syntheses, 92, 204. [Link]
  • Chemistry Stack Exchange. (2018).

Sources

Troubleshooting protodeboronation in Suzuki reactions of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide focuses on a particularly challenging substrate, 2-Bromo-3-fluoroanisole, and provides in-depth troubleshooting strategies to overcome the common and often yield-limiting side reaction of protodeboronation. The advice herein is tailored for researchers, chemists, and process development professionals aiming to maximize the efficiency of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is it a critical issue in my Suzuki reaction?

Protodeboronation is an undesired chemical process where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your Suzuki-Miyaura coupling, this reaction consumes your nucleophilic partner, converting it into a simple arene byproduct. This directly leads to reduced yields of your desired coupled product and introduces an impurity that can complicate purification.[1][3]

Q2: Why does my this compound reaction seem especially prone to generating the 3-fluoroanisole byproduct?

The susceptibility of a Suzuki reaction to protodeboronation is influenced by the electronic and steric properties of both coupling partners. While not as prone as some heteroaromatic boronic acids, the conditions required to activate the sterically hindered and electron-rich this compound can inadvertently favor protodeboronation of the boronic acid partner.

The methoxy (-OCH₃) and fluoro (-F) groups on the anisole ring are both electron-donating through resonance, making the aryl bromide electron-rich. Activating such substrates for oxidative addition often requires more forcing conditions, such as higher temperatures and highly active, sterically demanding catalyst systems.[4][5] These very conditions—especially high temperatures, prolonged reaction times, and the presence of aqueous base—are known to accelerate protodeboronation.[3] Therefore, you are likely facing a scenario where the conditions needed for the desired coupling are also ideal for the undesired side reaction.

Q3: What are the primary reaction parameters that I should control to minimize protodeboronation?

Several factors significantly impact the rate of protodeboronation. Understanding and controlling these is key to optimizing your reaction.

  • Base: The choice, strength, and concentration of the base are critical. Strong bases in the presence of water generate a high concentration of the boronate anion ([ArB(OH)₃]⁻), which is often more susceptible to protonolysis.[3][6]

  • Solvent: The presence of a proton source, most commonly water or alcohols, is a prerequisite for protodeboronation.[1]

  • Temperature: Higher reaction temperatures accelerate both the desired coupling and the undesired protodeboronation, but often the latter to a greater extent.[1]

  • Catalyst & Ligand: A slow catalytic cycle gives the boronic acid more time to decompose. Conversely, some highly active catalyst systems with bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.[4][5]

  • Boron Reagent Stability: Boronic acids are generally less stable than their corresponding ester derivatives. Using more stable forms like pinacol esters or MIDA boronates can suppress premature decomposition.[1][7]

Troubleshooting Guide: From Low Yield to High Fidelity

This section addresses specific experimental failures with actionable solutions.

Problem: My reaction yield is low, and I've isolated a significant amount of 3-fluoroanisole.

This is the classic signature of protodeboronation outcompeting the desired cross-coupling. The goal is to accelerate the Suzuki catalytic cycle while simultaneously suppressing the protonolysis pathway.

G start Low Yield & High Protodeboronation Observed base base start->base Primary Action check1 Re-run Experiment. Problem Solved? success Success! High Yield Achieved check1->success Yes boron boron check1->boron No check2 Re-run Experiment. Problem Solved? check2->success Yes end Consult Further (Consider alternative coupling) check2->end No solvent solvent base->solvent temp temp solvent->temp temp->check1 catalyst catalyst boron->catalyst catalyst->check2

Sources

Improving regioselectivity in the synthesis of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-3-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The primary challenge in producing this valuable intermediate is achieving high regioselectivity, a common hurdle that can lead to low yields and difficult purification processes.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you optimize your synthetic strategy.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My direct bromination of 3-fluoroanisole is resulting in a mixture of isomers, with low selectivity for the desired 2-bromo product. Why is this happening and how can I improve it?

Answer: This is the most common challenge and stems from the competing directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents on the aromatic ring.

  • Understanding the Directing Effects: Both the methoxy group and the fluorine atom are ortho, para-directors for electrophilic aromatic substitution.[2][3]

    • The methoxy group is a powerful activating group due to its strong +M (mesomeric) effect, donating electron density to the ring, particularly at the C2, C4, and C6 positions.

    • The fluorine atom has a more complex influence. It is an ortho, para-director due to its +M effect (lone pair donation), but it is also a deactivating group overall because of its strong -I (inductive) effect, which withdraws electron density from the ring.[4][5]

This combination of effects means that electrophilic attack is possible at multiple positions, leading to a mixture of isomers. The primary isomers formed are typically 2-bromo-, 4-bromo-, and 6-bromo-3-fluoroanisole.

Strategies to Improve Regioselectivity:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[6]

  • Choice of Brominating Agent: While elemental bromine (Br₂) is common, it is highly reactive and often unselective. Consider using a milder, bulkier brominating agent which can increase steric hindrance at the more exposed C4 and C6 positions, potentially favoring the C2 position.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Solvents like hexafluoroisopropanol (HFIP) have been shown to enhance the reactivity of N-halosuccinimides and can improve regioselectivity in some halogenation reactions.[7]

However, it is crucial to understand that direct bromination will likely always produce a mixture of isomers. For high purity, a more regioselective synthetic strategy is strongly recommended (see FAQ 1).

Question 2: I am observing significant amounts of di-brominated byproducts in my reaction mixture. How can I prevent over-bromination?

Answer: The formation of multiple bromination products occurs because the initial product, bromo-3-fluoroanisole, can be reactive enough to undergo a second bromination. The key to preventing this is precise control over the reaction stoichiometry and conditions.

  • Control Stoichiometry: Use no more than 1.0 equivalent of your brominating agent. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all of the brominating agent is consumed before significant di-bromination occurs.

  • Slow Addition: Add the brominating agent slowly to the solution of 3-fluoroanisole over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination. A syringe pump is ideal for this.[6]

  • Monitor the Reaction: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

Question 3: The isomers of bromo-3-fluoroanisole are extremely difficult to separate using column chromatography. What are my options?

Answer: The similar polarity of the isomers makes chromatographic separation challenging and often impractical on a large scale.[8]

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective purification method. This is often more scalable than chromatography.

  • Alternative Synthetic Routes: The most effective solution is to avoid the problem altogether by employing a highly regioselective synthesis that produces predominantly one isomer. The Directed ortho-Metalation (DoM) strategy is the premier choice for this (see Protocol 2).

  • Derivatization (Advanced): In some cases, it might be possible to selectively react one of the undesired isomers to form a derivative with a significantly different polarity, making it easier to remove. This is highly substrate-specific and would require significant methods development.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method for synthesizing high-purity this compound?

Answer: The most robust and highly regioselective method is Directed ortho-Metalation (DoM) .[9] This strategy leverages the ability of the methoxy group to direct deprotonation to the adjacent (ortho) position.

The process involves treating 3-fluoroanisole with a strong organolithium base (like n-butyllithium) at low temperature. The methoxy group's oxygen atom coordinates to the lithium, directing the base to remove a proton from the C2 position specifically. This forms a lithiated intermediate which can then be quenched with an electrophilic bromine source to yield almost exclusively the this compound isomer.[9][10] This method avoids the isomer mixture inherent in electrophilic aromatic substitution.

Another excellent, highly selective route is the methylation of 2-bromo-3-fluorophenol using a reagent like iodomethane or dimethyl sulfate in the presence of a base.[11] This Williamson ether synthesis builds the anisole from a precursor where the bromine and fluorine are already in the correct positions.

Question 2: Can you illustrate the conflicting directing effects in the direct bromination of 3-fluoroanisole?

Answer: Certainly. The diagram below shows how both the methoxy and fluoro groups direct incoming electrophiles to the ortho and para positions relative to themselves. The methoxy group is a strong activator, while the fluoro group is a weak deactivator. The arrows indicate the positions activated for electrophilic attack.

Caption: Competing directing effects in the bromination of 3-fluoroanisole.

Question 3: Which analytical techniques are best for characterizing my product and determining the isomer ratio?

Answer: A combination of techniques is recommended for unambiguous characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating the different isomers and confirming their molecular weight (m/z). The retention times will allow for quantification of the isomer ratio in your product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will help confirm the substitution pattern through the coupling constants and chemical shifts of the aromatic protons.

    • ¹³C NMR: Provides information on the number and electronic environment of the carbon atoms.

    • ¹⁹F NMR: Is highly valuable for confirming the presence and environment of the fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C-O-C stretch of the ether and the C-Br and C-F bonds.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Direct Bromination of 3-Fluoroanisole (Illustrative Method)

This protocol illustrates a common direct bromination approach. Note that this method is expected to yield a mixture of isomers.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, dissolve 3-fluoroanisole (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent via the addition funnel over 1-2 hours. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. If acetic acid was used, neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil will be a mixture of isomers requiring purification, likely by fractional distillation.

Protocol 2: Regioselective Synthesis via Directed ortho-Metalation (DoM)

This is the recommended protocol for achieving high regioselectivity for this compound.

DoM_Workflow start 1. Dissolve 3-Fluoroanisole in dry THF under N2 cool 2. Cool to -78 °C (Dry Ice/Acetone Bath) start->cool Inert Atmosphere add_base 3. Add n-BuLi (1.1 eq) slowly via syringe cool->add_base Maintain Temp lithiate 4. Stir for 1-2 hours at -78 °C add_base->lithiate Formation of Aryllithium quench 5. Quench with 1,2-Dibromoethane (1.2 eq) lithiate->quench Electrophilic Trap warm 6. Warm to Room Temp and Quench with H2O quench->warm workup 7. Standard Aqueous Workup & Extraction warm->workup purify 8. Purify by Column Chromatography or Distillation workup->purify

Caption: Workflow for the Directed ortho-Metalation (DoM) synthesis.

Detailed Steps:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.

  • Reagents: Add anhydrous tetrahydrofuran (THF) via syringe, followed by 3-fluoroanisole (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may cause a color change.

  • Quenching: Slowly add 1,2-dibromoethane (1.2 eq) as the bromine source. Stir for an additional hour at -78 °C.

  • Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield high-purity this compound.

Protocol 3: Synthesis from 2-Bromo-3-fluorophenol

This protocol offers another highly regioselective route via Williamson ether synthesis.[11]

  • Setup: In a round-bottom flask, dissolve 2-bromo-3-fluorophenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the suspension.

  • Methylation: Add iodomethane (CH₃I, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat (e.g., to 50 °C) to accelerate the reaction. Monitor by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like diethyl ether or hexane.

  • Purification: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product is typically of high purity but can be further purified by distillation if necessary.

Data Summary

Table 1: Comparison of Synthetic Routes to this compound

FeatureDirect BrominationDirected ortho-Metalation (DoM)From 2-Bromo-3-fluorophenol
Starting Material 3-Fluoroanisole3-Fluoroanisole2-Bromo-3-fluorophenol
Regioselectivity Poor; mixture of isomersExcellent; highly selective for C2Excellent; position is pre-defined
Key Reagents Br₂, NBSn-BuLi, 1,2-dibromoethaneK₂CO₃, CH₃I
Reaction Conditions 0 °C to RTCryogenic (-78 °C)Room Temp to 50 °C
Yield of Target Low to ModerateGood to ExcellentExcellent
Purification Difficult (distillation)Moderate (chromatography)Easy
Pros Fewer steps, simple reagentsHighest regioselectivityHigh selectivity, mild conditions
Cons Poor selectivity, difficult purificationRequires anhydrous/inert conditions, cryogenic temperatures, pyrophoric reagentsStarting material may be more expensive

Troubleshooting Decision Tree

This flowchart can help you diagnose and solve issues in your synthesis, guiding you toward the most effective solution.

Troubleshooting_Tree start Synthesis Issue? q_selectivity Poor Regioselectivity? (Isomer Mixture) start->q_selectivity q_yield Low Overall Yield? start->q_yield q_purity Purification Difficulty? start->q_purity a_direct_brom Using Direct Bromination? q_selectivity->a_direct_brom a_incomplete Incomplete Reaction? q_yield->a_incomplete a_overreaction Di-bromination observed? q_yield->a_overreaction a_isomers Co-eluting Isomers? q_purity->a_isomers sol_dom SOLUTION: Switch to Directed ortho-Metalation (DoM) (See Protocol 2) a_direct_brom->sol_dom Yes sol_phenol SOLUTION: Use 2-Bromo-3-fluorophenol route (See Protocol 3) a_direct_brom->sol_phenol Yes sol_incomplete CHECK: - Reagent purity - Reaction time/temp - Monitor by TLC/GC-MS a_incomplete->sol_incomplete Yes sol_overreaction ACTION: - Use <=1.0 eq Bromine - Slow reagent addition - Monitor reaction closely a_overreaction->sol_overreaction Yes sol_purify_alt ACTION: - Attempt fractional distillation - BEST: Change synthesis route to DoM to avoid isomers a_isomers->sol_purify_alt Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Wikipedia. (2023). Electrophilic aromatic directing groups.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube.
  • SpectraBase. (n.d.). 2-Bromo-3-fluoroaniline.
  • PubChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • PubChemLite. (n.d.). This compound (C7H6BrFO).
  • Autech. (n.d.). The Importance of Purity in this compound for Synthesis.
  • Wikipedia. (2023). Directed ortho metalation.
  • Organic Chemistry Portal. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • Organic Chemistry Portal. (n.d.). Mild and Regioselective Bromination of Aromatic Compounds....
  • Myers, A. G. Research Group, Harvard University. (n.d.). Directed Ortho Metalation.
  • Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride.
  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2999.
  • Royal Society of Chemistry. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 49(35), 3628-3630.
  • Indian Academy of Sciences. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 95(5-6), 449-456.
  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.
  • The Journal of Organic Chemistry. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. 74(11), 4169-4180.
  • National Institutes of Health. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 77(17), 7608-7615.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides....
  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?

Sources

Technical Support Center: Purification of Commercial 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-3-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their synthetic applications. The presence of even minor impurities can significantly impact reaction outcomes, leading to reduced yields, unexpected side products, and difficulties in downstream processing.[1] This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common purity-related challenges encountered with commercial-grade this compound.

Understanding the Impurity Profile

The impurity profile of commercial this compound is largely dependent on its synthetic route. Common methods include the diazotization of 2-bromo-3-aminophenol followed by methylation, or the methylation of 2-bromo-3-fluorophenol.[2] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Residual 2-bromo-3-aminophenol or 2-bromo-3-fluorophenol.

  • Isomeric Impurities: Positional isomers such as 4-Bromo-2-fluoroanisole or other regioisomers.[3][4]

  • Side-Reaction Products: Phenolic byproducts from incomplete diazotization or hydrolysis.

  • Residual Solvents: Solvents used during synthesis and work-up procedures.

This guide will provide detailed protocols to effectively remove these impurities.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low when using commercial this compound. Could impurities be the cause?

A1: Absolutely. Impurities in your starting material can have a significant impact on your reaction's success.[1] Unreacted starting materials, such as aminophenols, can interfere with reactions involving organometallics or strong bases. Isomeric impurities may have different reactivities, leading to a mixture of products and a lower yield of your desired compound. It is crucial to begin with material of the highest possible purity for predictable and reproducible results.

Q2: I observe a persistent color in my this compound, even after initial purification. What is the likely cause and how can I remove it?

A2: A persistent color, often yellow or brown, is typically indicative of phenolic impurities or byproducts from the diazotization step. These compounds are often more polar than the desired product.

Troubleshooting Steps:

  • Acid/Base Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium hydroxide (1M) to remove acidic phenolic impurities. Follow this with a wash with dilute hydrochloric acid (1M) to remove any basic impurities, and finally with brine to remove residual water.

  • Activated Carbon Treatment: If the color persists, you can treat a solution of the compound with a small amount of activated charcoal. However, be aware that this can lead to some loss of the desired product due to adsorption.

  • Column Chromatography: This is a highly effective method for removing colored, polar impurities.

Q3: My NMR analysis shows the presence of an isomeric impurity. How can I separate it from the main product?

A3: The separation of isomers can be challenging due to their similar physical properties.[5][6] The choice of method will depend on the specific isomer and the scale of your purification.

Separation Strategies:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different (ideally >20 °C), fractional distillation under reduced pressure can be an effective separation technique.

  • Preparative High-Performance Liquid Chromatography (HPLC): For small-scale purifications where high purity is critical, preparative HPLC is often the most effective method for separating isomers.

  • Column Chromatography: With careful optimization of the solvent system, it is often possible to achieve separation of isomers using column chromatography. A less polar solvent system will generally provide better resolution between closely related isomers.

Q4: I suspect my this compound is contaminated with the starting material, 2-bromo-3-aminophenol. How can I confirm this and remove it?

A4: The presence of 2-bromo-3-aminophenol can be confirmed by techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy. The phenolic and amine protons will have distinct chemical shifts. To remove it, an acid-base extraction is highly effective. The basic amine and acidic phenol functionalities will allow it to be extracted into the aqueous acidic and basic layers, respectively, leaving the neutral this compound in the organic phase.

Purification Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing polar impurities, including starting materials and colored byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexanes. The less polar this compound will move down the column faster than the more polar impurities.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., 2-5% ethyl acetate in hexanes) to elute compounds with slightly higher polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Workflow for Column Chromatography

start Start Purification problem Poor Separation or Co-elution of Impurities start->problem check_rf Check TLC Rf values of product and impurities problem->check_rf check_loading Review Sample Loading Technique (ensure minimal solvent volume) problem->check_loading check_column Inspect Column Packing (check for cracks or channels) problem->check_column optimize_solvent Optimize Solvent System (decrease polarity for better separation) check_rf->optimize_solvent solution2 Use a less polar eluent or a shallower gradient optimize_solvent->solution2 solution3 Dry load the sample onto silica check_loading->solution3 solution1 Repack column if necessary check_column->solution1 end Pure Product Obtained solution1->end solution2->end solution3->end start Crude this compound impurity_type Identify Primary Impurity Type start->impurity_type polar_impurities Polar Impurities (e.g., phenols, starting materials) impurity_type->polar_impurities Polar isomeric_impurities Isomeric Impurities impurity_type->isomeric_impurities Isomeric non_volatile_impurities Non-volatile Impurities impurity_type->non_volatile_impurities Non-volatile method_column Column Chromatography polar_impurities->method_column method_distillation Fractional Distillation (if boiling points differ) isomeric_impurities->method_distillation method_hplc Preparative HPLC (for high purity) isomeric_impurities->method_hplc method_recrystallization Recrystallization (if crystallizable) non_volatile_impurities->method_recrystallization end Purified Product method_column->end method_distillation->end method_recrystallization->end method_hplc->end

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-3-fluoroanisole (CAS No. 446-59-3). As a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals, its efficient and pure synthesis at scale is paramount.[1][2] The unique substitution pattern on the aromatic ring presents distinct challenges, particularly concerning regioselectivity and purification, which can be exacerbated during scale-up.

This guide is designed to provide researchers, process chemists, and drug development professionals with practical, field-proven insights to overcome these hurdles. We will delve into the causality behind common experimental issues and offer robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: Two primary routes are generally considered for industrial scale.

  • Electrophilic Bromination of 3-Fluoroanisole: This is often the most direct route. However, it presents a significant regioselectivity challenge. Both the methoxy group and the fluorine atom are ortho-, para-directing, potentially leading to a mixture of isomers. The methoxy group's stronger activating effect typically directs the incoming electrophile, but precise control of reaction conditions is crucial to favor the desired 2-bromo isomer.

  • Methylation of 2-Bromo-3-fluorophenol: This route offers unambiguous regiochemistry, as the substitution pattern is set by the phenol precursor. The primary challenge here shifts to the efficient and safe handling of the starting materials and methylation agent (e.g., iodomethane, dimethyl sulfate) at scale.[3] A common method involves reacting 2-Bromo-3-fluorophenol with a methylating agent in the presence of a base.

The choice between these routes often depends on the cost and availability of the starting materials, as well as the stringency of purity requirements for the final product.

Q2: What are the critical safety precautions for this synthesis?

A2: Safety is non-negotiable. The primary hazards are associated with the reagents and the product itself.

  • Brominating Agents: Elemental bromine (Br₂) is highly corrosive, toxic, and volatile. When scaling up, consider using safer alternatives like N-Bromosuccinimide (NBS), which is a solid and easier to handle, though process optimization is required.[4] All bromination reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Product Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Ensure proper handling procedures are in place to avoid contact.

  • Solvents and Reagents: Many protocols use chlorinated solvents, strong acids, or bases, which have their own specific handling requirements.[7][8] Always consult the Safety Data Sheet (SDS) for every chemical used in the process.[9]

Q3: What purity level is typically required for this compound, and why is it so important?

A3: For use as a pharmaceutical or fine chemical intermediate, a purity of ≥99.0% is standard.[6][10] The presence of impurities, particularly structural isomers, can have severe consequences in subsequent synthetic steps. They can lead to unintended side reactions, complicate purification of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts, compromising the safety and efficacy of the end product.[10]

Troubleshooting Guide: From Bench to Plant

This section addresses specific issues encountered during the scale-up synthesis, focusing on the electrophilic bromination route due to its inherent regioselectivity challenges.

Issue 1: Poor Regioselectivity and Isomer Contamination

Question: My scaled-up batch shows significant contamination with other bromo-isomers (e.g., 4-Bromo-3-fluoroanisole). How can I improve the selectivity for the 2-bromo product?

Probable Causality: The directing effects of the methoxy (-OCH₃) and fluoro (-F) groups are competitive. While the -OCH₃ group at position 1 is a stronger activator and should direct ortho (position 2) and para (position 4), subtle changes in reaction conditions at scale can alter this ratio. Factors include reaction temperature, solvent polarity, and the nature of the brominating agent.[11]

Solutions:

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Perform the bromination at 0°C or below.[12]

  • Solvent Selection: The polarity of the solvent can influence the distribution of isomers. Experiment with less polar solvents like chloroform or dichloromethane, which may improve selectivity compared to more polar options.[7]

  • Choice of Brominating Agent: The reactivity of the brominating agent is key. A less reactive agent can be more selective. Consider replacing elemental bromine with N-Bromosuccinimide (NBS) in the presence of an acid catalyst.

  • Slow Addition: At scale, adding the brominating agent slowly and sub-surface ensures localized concentration remains low, which can suppress the formation of undesired isomers and di-brominated byproducts.

Table 1: Effect of Conditions on Bromination Regioselectivity
ParameterCondition A (Less Selective)Condition B (More Selective)Rationale
Temperature Room Temperature0°C to -10°CReduces reaction rate, allowing for greater differentiation between activation energies for competing pathways.[11]
Solvent Acetic AcidDichloromethane (DCM) / ChloroformLess polar solvents can better stabilize the desired transition state.[7]
Reagent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder source of electrophilic bromine, leading to higher selectivity.[4]
Addition Rate Rapid / Bulk AdditionSlow, controlled dropwise additionPrevents localized high concentrations of bromine, minimizing side reactions.[12]
Issue 2: Formation of Di-brominated Byproducts

Question: My analysis shows the presence of di-bromo species, reducing the yield and complicating purification. What is the cause?

Probable Causality: The product, this compound, is still an activated aromatic ring and can undergo a second bromination if conditions are too harsh or if excess brominating agent is present. This is a common issue in electrophilic aromatic substitution.[13]

Solutions:

  • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is the excess reagent.

  • Reaction Monitoring: Do not run the reaction based on time alone. Monitor the progress closely using an appropriate analytical technique (GC, HPLC, or TLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Efficient Mixing: In large reactors, poor mixing can create "hot spots" where the brominating agent is in high concentration, leading to over-bromination. Ensure the stirring is efficient and creates a homogenous reaction mixture.

Issue 3: Difficult Purification at Scale

Question: Column chromatography is not feasible for my multi-kilogram batch. How can I effectively purify the product?

Probable Causality: The boiling points of the various bromo-fluoroanisole isomers are often very close, making separation by standard distillation challenging. Their solubility profiles can also be similar, complicating crystallization.[13]

Solutions:

  • Fractional Vacuum Distillation: This is the most common industrial method for separating liquids with close boiling points. A column with a high number of theoretical plates is required. The boiling point of this compound is approximately 220°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[6][14]

  • Melt Crystallization: If the isomeric impurities form a eutectic mixture with the main product, melt crystallization can be an effective, solvent-free purification method. This requires specialized equipment but can achieve very high purity.

  • Recrystallization (if applicable): While the product is a liquid at room temperature, it may be possible to form a solid derivative, purify it by recrystallization, and then cleave the derivative to regenerate the pure product. This is a multi-step process but can be a powerful tool for achieving high purity.

Issue 4: Potential for Thermal Runaway

Question: The bromination reaction is highly exothermic. How do I manage the thermal risk during scale-up?

Probable Causality: Electrophilic bromination has a significant heat of reaction. What is easily managed in a lab flask with an ice bath can become a serious safety hazard in a large reactor where the surface-area-to-volume ratio is much lower, reducing the efficiency of heat removal.[12]

Solutions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow, maximum temperature of the synthesis reaction (MTSR), and potential for adiabatic temperature rise.

  • Controlled Addition: As mentioned previously, the addition rate of the brominating agent is your primary means of controlling the rate of heat generation. Use a reliable pump for slow, consistent addition.

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the total heat output of the reaction with a safety margin.

  • Semi-Batch Operation: Instead of adding all the 3-fluoroanisole at once, consider adding it and the brominating agent concurrently (co-feed) or adding the brominating agent to a solution of the starting material in portions.

Visualizing the Process

Diagram 1: General Workflow for Controlled Bromination

This diagram illustrates the key control points for a successful and safe scale-up of the bromination step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Charge Reactor with 3-Fluoroanisole & Solvent Cool Cool to Target Temp (e.g., 0°C) Start->Cool Add_Br Slow, Controlled Addition of Brominating Agent Cool->Add_Br Monitor Monitor Reaction (GC/HPLC) Add_Br->Monitor Decision Starting Material < 1%? Monitor->Decision Decision->Monitor No Quench Quench Reaction (e.g., Na₂S₂O₃ soln) Decision->Quench Yes Wash Aqueous Washes Quench->Wash Purify Fractional Vacuum Distillation Wash->Purify End Pure this compound Purify->End

Caption: Workflow for controlled scale-up bromination.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Use this logical guide to diagnose the root cause of low product yield.

G Start Low Yield Observed Check_SM High Starting Material in Crude? (GC/HPLC) Start->Check_SM Check_Byproducts Significant Byproducts Observed? Check_SM->Check_Byproducts No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Check_Loss Review Work-up & Purification Logs Check_Byproducts->Check_Loss No Side_Rxn Side Reactions Dominant Check_Byproducts->Side_Rxn Yes Loss_Workup Product Loss During Isolation Check_Loss->Loss_Workup Cause_Incomplete Cause: - Insufficient time/temp - Reagent decomposition Solution_Incomplete Solution: - Increase reaction time - Verify reagent activity Cause_Side Cause: - Poor regioselectivity - Over-bromination Solution_Side Solution: - Lower temperature - Adjust stoichiometry - See 'Issue 1 & 2' Cause_Loss Cause: - Emulsion formation - Inefficient extraction - Poor distillation cut Solution_Loss Solution: - Use brine wash - Optimize solvent choice - Improve distillation efficiency

Caption: A decision tree for troubleshooting low yield.

References
  • Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com. PrepChem.com.
  • This compound | C7H6BrFO | CID 2779318 - PubChem. National Center for Biotechnology Information.
  • CN116063184 - Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. World Intellectual Property Organization.
  • A New, Simple Synthesis of Fluoroanisoles from Polyfluoroanilines. Journal of Heterocyclic Chemistry.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • WO 99/19275 - A process for the selective bromination of activated aromatic compounds. Google Patents.
  • Large‐scale synthesis of 2 a and application of mono‐bromination... - ResearchGate. ResearchGate.
  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. Google Patents.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - NIH. National Institutes of Health.
  • Synthesis of 2 bromoanisole - YouTube. YouTube.
  • CN102146023B - Method for preparing p-fluoro anisole - Google Patents. Google Patents.
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. National Institutes of Health.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

Technical Support Center: Stability and Handling of 2-Bromo-3-fluoroanisole in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-bromo-3-fluoroanisole. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers and chemists working with this versatile synthetic intermediate, particularly concerning its stability and reactivity in the presence of basic reagents. As Senior Application Scientists, we've compiled this information based on established chemical principles and practical laboratory experience to help you navigate the nuances of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during reactions involving this compound and basic media. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Low Yield of Desired Product and Formation of Unexpected Isomers

Scenario: You are attempting a nucleophilic substitution reaction on this compound using a strong base like sodium amide (NaNH₂) or an alkoxide, but you observe a low yield of your target compound along with a mixture of regioisomers.

Root Cause Analysis:

This outcome is a classic indicator of a benzyne-mediated reaction pathway (also known as an elimination-addition mechanism) competing with or dominating the intended nucleophilic aromatic substitution (SNAr).[1][2][3] Strong, sterically unhindered bases can deprotonate the aromatic ring at the position adjacent (ortho) to the bromine atom.[1] This is followed by the elimination of the bromide, leading to a highly reactive benzyne intermediate.[1][2] The incoming nucleophile can then attack either of the two carbons of the "triple bond" in the benzyne ring, leading to a mixture of products.[2][3][4]

The structure of this compound has protons at C4 and C6, both ortho to the bromine atom, making benzyne formation a likely event with strong bases.

Troubleshooting Protocol:

  • Re-evaluate Your Choice of Base:

    • If SNAr is the goal: Switch to a weaker, non-nucleophilic base if its only purpose is to act as an acid scavenger. If a basic nucleophile is required, consider if the reaction can proceed without a strong, non-nucleophilic co-base.

    • For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally not strong enough to induce benzyne formation but are effective in the catalytic cycles of these reactions.[5]

  • Modify Reaction Temperature:

    • Benzyne formation often has a higher activation energy than some desired substitution pathways. Running the reaction at a lower temperature may favor the intended reaction and suppress the elimination-addition pathway. Start at 0 °C or even -78 °C and slowly warm the reaction, monitoring for product formation.

  • Consider an Alternative Synthetic Route:

    • If benzyne formation is unavoidable under the required conditions, a different synthetic strategy might be necessary. For instance, a metal-catalyzed cross-coupling reaction could be a more selective method to introduce the desired substituent.[5]

Issue 2: Complete Degradation of Starting Material with No Identifiable Product

Scenario: Upon addition of a strong base, your this compound starting material is consumed (as per TLC or LC-MS), but no desired product is formed, and the resulting mixture is complex or polymeric.

Root Cause Analysis:

The highly reactive benzyne intermediate, if formed, can undergo polymerization or react with other species in the reaction mixture in an uncontrolled manner, especially at higher concentrations or temperatures.[6] Benzynes are known to be excellent dienophiles and can participate in various cycloaddition reactions.[2] If your reaction contains any diene-like structures or if the benzyne itself can dimerize or trimerize, a complex mixture will result.

Troubleshooting Protocol:

  • Control the Rate of Reagent Addition:

    • Add the strong base slowly and at a low temperature (e.g., -78 °C) to keep the instantaneous concentration of the benzyne intermediate low. This minimizes side reactions like polymerization.

  • Employ a "Benzyne Trap":

    • If the goal is to leverage the benzyne intermediate, ensure a suitable trapping agent (a nucleophile or a diene for cycloaddition) is present in the reaction mixture before the base is added. This allows the benzyne to be consumed productively as it is formed.

  • Solvent Choice:

    • Ensure your solvent is inert to the strong base and the benzyne intermediate. Ethereal solvents like THF or diethyl ether are common choices. Protic solvents are generally incompatible with the strong bases used to generate benzynes.

Issue 3: Unexpected Ether Cleavage

Scenario: You are performing a reaction in a basic medium and notice the formation of 2-bromo-3-fluorophenol as a significant by-product.

Root Cause Analysis:

While the anisole (methoxy) group is generally stable, certain harsh basic conditions, particularly with strong nucleophilic bases at elevated temperatures, can lead to the cleavage of the methyl ether. This is a nucleophilic substitution reaction at the methyl carbon of the anisole.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: Ether cleavage is typically more pronounced at higher temperatures. If the desired reaction can proceed at a lower temperature, this will likely suppress the formation of the phenol by-product.

  • Use a Non-Nucleophilic Base: If the base is not intended to be the primary nucleophile, switch to a bulkier, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkoxide like potassium tert-butoxide. However, be aware that these are strong bases and can still promote benzyne formation.

  • Protecting Group Strategy: If ether cleavage is unavoidable under the required conditions, consider if the synthesis can be re-routed to install the methyl group at a later stage, after the base-sensitive step.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main pathways for the reaction of this compound in basic media?

A1: There are two primary competitive pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This addition-elimination mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups, which is not strongly the case for this compound.[7][8][9]

  • Elimination-Addition (Benzyne Mechanism): This pathway is common with very strong bases (e.g., NaNH₂, LDA, strong alkoxides).[1][2][3] The base abstracts a proton ortho to the bromine, leading to elimination and the formation of a highly reactive benzyne intermediate.[1][2]

The dominant pathway is highly dependent on the strength of the base, the reaction temperature, and the nature of the nucleophile.

Q2: How do the fluorine and methoxy groups influence the stability and reactivity of the molecule in basic media?

A2:

  • Fluorine: As a halogen, fluorine is an inductively electron-withdrawing group, which can slightly increase the acidity of the ortho protons, potentially facilitating deprotonation and benzyne formation.[1] In SNAr reactions, fluorine is generally a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[9]

  • Methoxy Group (-OCH₃): This group is an ortho-, para-director and is activating in electrophilic aromatic substitution.[10] In the context of nucleophilic attack or deprotonation, its effect is more complex. It has an electron-withdrawing inductive effect but a resonance-donating effect. The inductive effect can influence the acidity of adjacent protons.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[11] It should be kept in a tightly sealed container, away from strong bases, oxidizing agents, and sources of ignition.[11] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling, as it can cause skin and eye irritation.[12][13]

Q4: Can I use hydroxide or carbonate bases with this compound?

A4:

  • Hydroxides (e.g., NaOH, KOH): Under forcing conditions (high temperature and pressure), aryl halides can react with hydroxides to form phenols, though this is generally a difficult reaction without activating groups.[8] At lower temperatures, they are less likely to cause significant degradation or benzyne formation.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are considered weaker bases and are commonly and safely used in many metal-catalyzed cross-coupling reactions involving aryl halides like this compound.[5] They are generally not strong enough to induce benzyne formation.

Section 3: Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and potential outcomes when using this compound with bases.

G start Start: this compound + Base base_type Is the base strong and non-nucleophilic? (e.g., NaNH₂, LDA) start->base_type benzyne Benzyne Formation (Elimination-Addition) base_type->benzyne Yes no_path Is the reaction a metal-catalyzed cross-coupling? base_type->no_path No benzyne_outcome Potential Outcomes: - Mixture of regioisomers - Polymerization/Degradation benzyne->benzyne_outcome coupling Desired Cross-Coupling Product (e.g., Suzuki, Buchwald-Hartwig) no_path->coupling Yes (with weak base like K₂CO₃) snar Potential for S_N_Ar or No Reaction (Depends on nucleophile & conditions) no_path->snar No

Caption: Decision workflow for reactions of this compound with bases.

G cluster_elimination Step 1: Elimination cluster_addition Step 2: Addition A This compound B Deprotonation by strong base (B⁻) A->B C Anionic Intermediate B->C D Loss of Bromide (Br⁻) C->D E Benzyne Intermediate D->E F Nucleophilic Attack (Nu⁻) at C2 or C3 E->F Highly Reactive G Mixture of Aryl Anions F->G H Protonation (from BH) G->H I Mixture of Regioisomeric Products H->I

Caption: The two-step Elimination-Addition (Benzyne) mechanism.

References

  • Key Chemical Reactions Involving this compound. Google Sites.
  • Buy this compound | 446-59-3 - Smolecule. Smolecule. (2023-08-15).
  • Benzyne, Arynes & Nucleophilic Aromatic Substitution - Making Molecules. Making Molecules.
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
  • Benzyne Chemistry.
  • What is the mechanism for the formation of benzyne? - Quora. Quora. (2018-03-08).
  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy.
  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. (2023-01-04).
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. YouTube. (2021-03-16).
  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. Master Organic Chemistry. (2018-09-17).
  • This compound | C7H6BrFO | CID 2779318 - PubChem. PubChem.
  • High Quality this compound CAS No.: 446-59-3.
  • 446-59-3 Cas No. | this compound - Apollo Scientific. Apollo Scientific.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-bromo-3-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically complex substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally selecting ligands for successful C-C and C-N bond formation.

Section 1: Understanding the Substrate: The 'Why' Behind the Challenge

Successful cross-coupling begins with a deep understanding of the substrate's unique properties. This compound presents a dual challenge:

  • Steric Hindrance: The fluorine atom at the ortho position to the bromine significantly increases steric bulk around the reaction center. This bulk can impede the crucial initial step of many catalytic cycles: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1][2]

  • Electronic Effects: The substrate possesses a competing electronic profile. The methoxy group is electron-donating, which deactivates the aryl bromide towards oxidative addition by increasing electron density on the aromatic ring.[3] Conversely, the fluorine atom is strongly electron-withdrawing, but its effect is more complex and can influence catalyst-ligand interactions.

These combined factors mean that standard, off-the-shelf cross-coupling conditions (e.g., using Pd(PPh₃)₄) are often sluggish or fail completely, leading to low yields, starting material recovery, or the formation of undesired byproducts.[4]

Section 2: Troubleshooting Workflow & FAQs

This section addresses the most common problems encountered when working with this compound in a direct question-and-answer format.

Troubleshooting Decision Tree

Before diving into specific FAQs, use this workflow to diagnose the state of your reaction.

G start Reaction Start: Low or No Conversion q1 Is the reaction setup rigorously inert? start->q1 sol1 Action: Degas solvents (freeze-pump-thaw or sparge) and run under Ar/N2. Oxygen deactivates the catalyst, causing homocoupling. q1->sol1 No q2 Are you using a bulky, electron-rich ligand? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Switch from standard ligands (e.g., PPh3) to a Buchwald-type ligand (SPhos, XPhos) or an NHC ligand to facilitate oxidative addition. q2->sol2 No q3 What is the primary side product? q2->q3 Yes a2_yes Yes a2_no No sol3_dehalo Action: Lower temperature. Screen different ligands or bases. This side reaction can be promoted by certain catalyst systems. q3->sol3_dehalo Dehalogenation sol3_homo Action: Improve inert atmosphere technique. Oxygen is a common culprit. q3->sol3_homo Homocoupling sol3_proto Action: Use a more stable boronate ester (e.g., pinacol) instead of boronic acid. Ensure base is anhydrous. q3->sol3_proto Protodeboronation q4 Have you screened bases and solvents? q3->q4 No specific side product, just starting material a3_dehalo Dehalogenation (3-fluoroanisole) a3_homo Homocoupling a3_proto Protodeboronation (Suzuki) sol4 Action: Stronger bases (K3PO4, Cs2CO3) are often needed for challenging substrates. Solvent choice (e.g., Dioxane, Toluene) affects solubility and catalyst stability. q4->sol4 No a4_yes Yes a4_no No

Caption: A workflow diagram for troubleshooting low yields.

General Troubleshooting FAQs

Q1: My reaction with this compound shows no conversion of the starting material. Where should I begin troubleshooting?

A1: Start by verifying the three most critical components for this substrate:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The primary reason for failure is the difficult oxidative addition step due to steric hindrance and electronic deactivation.[5] You must use a catalyst system known for coupling hindered, electron-rich aryl halides. This means switching to a bulky, electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[6][7] Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can also give more reliable results than generating the active species in situ.[8][9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[10] Incomplete degassing of your solvent or a poor seal on your reaction vessel can lead to rapid catalyst decomposition and zero product formation. Ensure your solvent is rigorously degassed (using at least three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[8][11]

  • Reagent Purity: Ensure all reagents—especially the solvent and base—are anhydrous and pure. Water can facilitate side reactions like protodeboronation in Suzuki couplings, and impurities can poison the catalyst.[8]

Q2: I am observing a significant amount of 3-fluoroanisole as a byproduct. What is causing this dehalogenation and how can I stop it?

A2: The formation of 3-fluoroanisole is due to a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[3] This occurs after the oxidative addition step, where the Ar-Pd(II)-Br intermediate undergoes reduction instead of cross-coupling. To minimize this:

  • Optimize the Ligand: Some ligand systems are more prone to this pathway. Screening different bulky phosphine ligands can identify one that favors reductive elimination of the desired product over the dehalogenation pathway.

  • Adjust Temperature: High temperatures can sometimes promote dehalogenation. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C instead of 110 °C).[7]

  • Check Your Reagents: The hydrogen source can be trace water or even the solvent or amine base in some cases. Ensuring anhydrous conditions is a critical first step.

Q3: My Suzuki reaction is plagued by the homocoupling of my boronic acid coupling partner. What is the cause?

A3: Homocoupling of the boronic acid (to form a biaryl) is almost always a sign of oxygen in your reaction vessel.[3][8] When the active Pd(0) catalyst is oxidized by O₂ to Pd(II), it can then catalyze the homocoupling of the boronic acid. The solution is to improve your inert atmosphere technique, as detailed in Q1. Ensure all reagents, including aqueous base solutions, are properly degassed.[8]

Reaction-Specific FAQs

Q4 (Suzuki-Miyaura): What is the best starting ligand/base/solvent combination for a Suzuki coupling with this compound?

A4: For a challenging substrate like this, a robust starting point is essential.

  • Ligand/Catalyst: Use a second-generation Buchwald ligand. SPhos or XPhos are excellent choices due to their steric bulk and electron-donating properties, which promote the difficult oxidative addition step.[6][7] Use a pre-catalyst like SPhos Pd G2 or generate the catalyst in situ from Pd₂(dba)₃ and the ligand.

  • Base: A strong inorganic base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like K₂CO₃.[7] The base must be finely powdered and anhydrous.

  • Solvent: A 1,4-dioxane/water or toluene/water mixture is a common and effective choice. The water is often necessary to solubilize the inorganic base and facilitate transmetalation, but keep it to a minimum (e.g., a 10:1 organic:water ratio) to reduce the risk of protodeboronation.[7]

Q5 (Buchwald-Hartwig): I am trying to couple this compound with a secondary amine and getting low yields. What should I change?

A5: C-N coupling with this substrate also requires careful optimization.

  • Ligand Choice: The choice of ligand is highly dependent on the amine. For sterically hindered secondary amines, ligands like BrettPhos or RuPhos are often superior. For less hindered amines, XPhos can be effective. A ligand screening is highly recommended.

  • Base Selection: The base is critical and often a source of failure. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, likely requiring higher temperatures.[9][12]

  • Solvent: Toluene or dioxane are standard solvents for Buchwald-Hartwig aminations.[9]

Section 3: Ligand Selection Guide

The correct ligand is the single most important variable for a successful reaction. The table below compares common ligand classes for coupling with this compound.

Ligand ClassExample(s)Key FeaturesRecommended ForRationale & Causality
Bulky Monophosphines SPhos, XPhos, RuPhos, BrettPhosHigh steric bulk, strongly electron-donating.[6]Suzuki, Buchwald-Hartwig, Sonogashira These ligands stabilize the highly reactive, monoligated L-Pd(0) species necessary to overcome the steric and electronic barrier of oxidative addition. The electron-rich nature of the ligand increases the electron density on the palladium, further promoting its insertion into the C-Br bond.[3][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong σ-donors, sterically bulky.Suzuki, Heck NHCs form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. Their strong electron-donating ability is highly effective at promoting oxidative addition with deactivated aryl halides.[13]
Bidentate Phosphines DPPF, BINAPChelating ligands.Buchwald-Hartwig (certain amines) While often less effective for this specific substrate's oxidative addition step compared to bulky monophosphines, bidentate ligands can sometimes prevent the formation of inactive palladium dimers and can be effective for coupling specific classes of amines.[14]
Traditional Phosphines PPh₃, P(o-tol)₃Less bulky, less electron-donating.Not Recommended These ligands typically fail to form the highly active catalytic species required for this substrate. Reactions often result in no or very low conversion.[15]

Section 4: Visualizing the Catalytic Cycle

Understanding the mechanism highlights the critical role of the ligand. The oxidative addition step is the primary bottleneck for this compound.

Catalytic_Cycle cluster_0 Key Challenge for this compound pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-Br(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-Br note This step is slow due to steric hindrance and electron-rich nature of the anisole ring. A bulky, electron-rich ligand (L) is CRITICAL to accelerate this step and form the active L-Pd(0) species. trans_complex Ar-Pd(II)-R(L) (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R-B(OH)2 (Suzuki) or + H-NR'R'' (Buchwald) trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product center

Sources

Technical Support Center: Workup Procedures for 2-Bromo-3-fluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of reactions involving 2-bromo-3-fluoroanisole. Our goal is to equip you with the expertise to navigate the complexities of post-reaction processing, ensuring high purity and yield of your target compounds.

Introduction to this compound in Synthesis

This compound (CAS 446-59-3) is a versatile halogenated aromatic compound widely used as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its structure, featuring bromine, fluorine, and methoxy substituents, allows for a diverse range of chemical transformations.[2][3] The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.[2]

Given its utility, understanding the nuances of workup procedures for reactions involving this intermediate is critical for success. Impurities, even in trace amounts, can lead to unintended side reactions, compromise the quality of the final product, and complicate purification.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you might encounter during the workup of common reactions with this compound.

Grignard Reactions

Q1: I've formed the Grignard reagent from this compound and reacted it with an electrophile. What is the correct quenching and workup procedure?

A1: The workup of a Grignard reaction is crucial for protonating the alkoxide intermediate and removing magnesium salts.

Detailed Protocol: Grignard Reaction Workup [5][6]

  • Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath. Grignard reactions are often exothermic, and cooling prevents uncontrolled quenching.[7]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring. This is a mildly acidic quench that will protonate the alkoxide to form the desired alcohol and precipitate magnesium salts as hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times (e.g., 3 x 50 mL) to ensure full recovery of the product.[8]

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by techniques such as flash column chromatography on silica gel.[10]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q2: My Suzuki-Miyaura coupling reaction with this compound is complete, but the workup is messy, and I'm getting low yields. What can I do?

A2: A common issue in Suzuki-Miyaura couplings is the presence of inorganic salts and palladium residues that can complicate extraction and purification.

Troubleshooting Low Yields and Impurities:

  • Incomplete Conversion: If you observe unreacted starting material, consider increasing the catalyst loading or using more robust pre-catalysts.[10] Ensure your base is of high quality and used in sufficient excess (2.5-3.0 equivalents).[10]

  • Homocoupling and Protodeboronation: These are common side reactions.[11] To minimize them, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[10][11]

  • Palladium Black: The formation of palladium black indicates catalyst decomposition. Adding a small amount of extra phosphine ligand can sometimes prevent this.[12]

Detailed Protocol: Suzuki-Miyaura Coupling Workup [13][14]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water or brine.[11] This will help remove any remaining water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product using flash column chromatography. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.[14]

Q3: What is the recommended workup for a Buchwald-Hartwig amination reaction using this compound?

A3: The workup for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with a focus on removing the palladium catalyst, base, and any unreacted amine.[15]

Detailed Protocol: Buchwald-Hartwig Amination Workup [15]

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Wash the organic mixture with water and then with brine. This will help to remove the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired N-substituted amine.

General Workup and Purification

Q4: I'm having trouble separating my this compound-derived product from organic impurities. Are there any general purification strategies?

A4: Beyond standard column chromatography, other techniques can be employed depending on the nature of the impurities.

  • Acid-Base Extraction: If your product has an acidic or basic functional group and the impurities are neutral, an acid-base extraction can be a powerful purification tool.[16] For instance, if your product is an amine, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and move it into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified amine.[16]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

Visualizing the Workup Workflow

To better illustrate the decision-making process during the workup of a generic cross-coupling reaction, the following workflow diagram is provided.

Workup_Workflow start Reaction Complete cool Cool to Room Temperature start->cool filter_celite Filter through Celite®? cool->filter_celite filter_yes Filter through Celite® filter_celite->filter_yes Yes dilute Dilute with Organic Solvent filter_celite->dilute No filter_yes->dilute aqueous_workup Aqueous Workup (Wash with Water/Brine) dilute->aqueous_workup dry Dry Organic Layer (e.g., Na₂SO₄) aqueous_workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product concentrate->purify chromatography Column Chromatography purify->chromatography Liquid/Oil recrystallization Recrystallization (if solid) purify->recrystallization Solid acid_base_extraction Acid-Base Extraction (if applicable) purify->acid_base_extraction Acidic/Basic end Pure Product chromatography->end recrystallization->end acid_base_extraction->end

Caption: A generalized workflow for the workup of cross-coupling reactions.

Key Considerations for Successful Workups

  • Inert Atmosphere: For many of the reactions involving this compound, maintaining an inert atmosphere is crucial to prevent side reactions.[10]

  • Solvent Purity: Always use high-purity, dry solvents, especially for moisture-sensitive reactions like Grignard reagent formation.

  • Monitoring Reaction Progress: Before initiating the workup, ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

This technical guide is intended to provide a solid foundation for troubleshooting and optimizing the workup procedures for reactions involving this compound. For highly specific or unusual issues, consulting the primary literature for analogous transformations is always recommended.

References

  • Vertex AI Search. (n.d.). Key Chemical Reactions Involving this compound.
  • Smolecule. (2023, August 15). Buy this compound | 446-59-3.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2026, January). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine.
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Vertex AI Search. (n.d.). The Importance of Purity in this compound for Synthesis.
  • Montes, R., Rodríguez, I., Rubí, E., Bollaín, M. H., & Cela, R. (2007). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. Analytica Chimica Acta, 599(1), 84–91.
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • University of Missouri–St. Louis. (n.d.). Grignard Reaction.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • California State University, Northridge. (n.d.). 6. Grignard Reaction.
  • YouTube. (2025, February 17). Organometallic Coupling Reactions Part 1.
  • University of Victoria. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2025, November 7). The Role of this compound in Fluorine Chemistry.
  • ECHEMI. (n.d.). 3-Bromo-2-fluoroanisole Formula.
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025, April 3).
  • Wikipedia. (n.d.).
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Apollo Scientific. (n.d.). This compound.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.
  • OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • PubMed. (n.d.). Halogenated methyl-phenyl ethers (anisoles)
  • Chemistry LibreTexts. (2021, December 27). 15.1: Organometallic Coupling Reactions.
  • Matrix Scientific. (n.d.). This compound.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-fluoroanisole and 2-Bromo-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriately functionalized building blocks is paramount to the success of complex molecular construction. Aryl halides, such as the bromofluoroanisole isomers, serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 2-Bromo-3-fluoroanisole and 2-Bromo-4-fluoroanisole. By examining their behavior in key synthetic transformations, supported by mechanistic principles and available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

Structural and Electronic Profile of the Isomers

The differential reactivity of this compound and 2-Bromo-4-fluoroanisole stems from the distinct electronic and steric environments conferred by the relative positions of the methoxy, fluoro, and bromo substituents on the benzene ring.

  • This compound (meta-fluoro isomer): The fluorine atom is positioned meta to the bromine atom. In this arrangement, the strong inductive electron-withdrawing effect (-I) of the fluorine atom influences the electron density of the C-Br bond. The methoxy group, a powerful electron-donating group (+M), is ortho to the bromine, which can influence both the electronic and steric environment of the reaction center.

  • 2-Bromo-4-fluoroanisole (para-fluoro isomer): Here, the fluorine atom is situated para to the bromine. This positioning allows for both an inductive (-I) and a weak resonance (+M) effect of the fluorine to impact the entire aromatic system, including the C-Br bond. The methoxy group remains ortho to the bromine.

These subtle yet significant structural differences dictate the propensity of each isomer to participate in various chemical reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern C-C and C-N bond formation. The reactivity of aryl bromides in these transformations is primarily governed by the rate of the initial oxidative addition step to the Pd(0) catalyst.

Theoretical Reactivity Prediction

The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic and the bond itself more susceptible to cleavage.

  • In 2-Bromo-4-fluoroanisole , the fluorine atom is para to the bromine. Its strong inductive electron-withdrawing effect (-I) is expected to render the C-Br bond more electron-deficient and thus more reactive towards oxidative addition by the palladium catalyst.

  • In This compound , the fluorine's -I effect is still present but its influence on the C-Br bond at the meta position is generally considered to be less pronounced than a para substituent.

Therefore, from a purely electronic standpoint, 2-Bromo-4-fluoroanisole is predicted to be the more reactive isomer in palladium-catalyzed cross-coupling reactions.

Experimental Data Summary
ReactionSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-Bromo-4-fluoroanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~85Inferred from[1]
Suzuki-Miyaura 2-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~80Inferred from[1]
Buchwald-Hartwig 2-Bromo-4-fluoroanisoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~90Inferred from[2]
Buchwald-Hartwig 2-BromoanisoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~85Inferred from[2]

Note: The yields presented are representative and can vary based on specific reaction optimization.

The data, while not a direct comparison, supports the trend that the presence of an electron-withdrawing fluorine atom, particularly at the para position, can lead to slightly higher yields in cross-coupling reactions compared to the unsubstituted analogue. This suggests that 2-Bromo-4-fluoroanisole would likely exhibit a faster reaction rate and/or higher conversion than this compound under identical conditions.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for aryl halides. The feasibility and rate of SNAr reactions are highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the negatively charged Meisenheimer intermediate.

Theoretical Reactivity Prediction
  • In 2-Bromo-4-fluoroanisole , the fluorine atom is para to the bromine. While fluorine is itself a leaving group, the bromine is a better leaving group in many SNAr reactions. The electron-withdrawing nature of the fluorine at the para position can help to stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the bromine.

  • In This compound , the fluorine atom is meta to the bromine. In this position, it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

Therefore, 2-Bromo-4-fluoroanisole is predicted to be more susceptible to nucleophilic aromatic substitution at the bromine position compared to this compound.

It is important to note that under strongly basic conditions, elimination-addition (benzyne mechanism) can also occur, which would lead to a different regiochemical outcome.

Other Key Reactions

Lithiation and Grignard Formation

Both isomers can undergo metal-halogen exchange, typically with organolithium reagents (lithiation) or magnesium metal (Grignard formation), to generate the corresponding aryllithium or Grignard reagents. The relative rates of these reactions can also be influenced by the electronic environment. The increased electrophilicity of the C-Br bond in 2-Bromo-4-fluoroanisole may facilitate these transformations. However, the ortho-methoxy group in both isomers can also direct ortho-lithiation, leading to potential regioselectivity issues depending on the reaction conditions.

Experimental Protocols

The following are generalized, step-by-step methodologies for key reactions, which should be optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To a solution of the bromofluoroanisole (1.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) are added the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/PPh₃, 1-5 mol%).

  • The reaction mixture is thoroughly degassed with an inert gas (e.g., Argon) for 15-30 minutes.

  • The mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Diagram of a General Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Aryl Bromide - Boronic Acid - Base - Solvent Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Degas Degas with Inert Gas Catalyst->Degas Heat Heat & Stir Degas->Heat Monitor Monitor byTLC/GC-MS Heat->Monitor Quench Quench with H₂O Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox, an oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • The vessel is sealed, removed from the glovebox, and the anhydrous, degassed solvent (e.g., toluene) is added.

  • The mixture is stirred at room temperature for 10-15 minutes for catalyst pre-formation.

  • The bromofluoroanisole (1.0 equivalent) and the amine (1.2-1.5 equivalents) are added to the reaction mixture.

  • The reaction is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the N-arylated product.[2]

Conclusion

The choice between these two isomers will ultimately depend on the specific transformation being performed and the desired outcome. For applications requiring higher reactivity in cross-coupling, the 4-fluoro isomer may be preferable. However, other factors such as the potential for side reactions, cost, and availability will also play a crucial role in the decision-making process for any synthetic campaign.

References

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Halogenated Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency and scope. This guide provides an in-depth comparative analysis of halogenated anisoles—specifically iodo-, bromo-, and chloro-anisoles—in Suzuki coupling reactions. We will explore the interplay of electronic and steric effects, supported by experimental data, to provide a clear understanding of their relative performance and guide you in your synthetic endeavors.

The Fundamental Principles: Reactivity in Suzuki Coupling

The generally accepted reactivity trend for aryl halides in the Suzuki coupling is I > Br >> Cl.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This leads to faster reaction rates and allows for milder reaction conditions when using iodo-substituted substrates.

The methoxy group (-OCH₃) of the anisole ring, being an electron-donating group, generally increases the electron density of the aromatic ring. This can make the oxidative addition step more challenging compared to electron-deficient aryl halides. However, its influence is nuanced and depends on its position relative to the halogen.

Comparative Reactivity: Iodo- vs. Bromo- vs. Chloro-anisoles

To provide a quantitative perspective, the following sections present a comparative overview of the performance of iodo-, bromo-, and chloro-anisoles in Suzuki coupling reactions. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the data presented from various studies consistently supports the established reactivity trend.

Iodo-anisoles: The Most Reactive Partners

Due to the labile C-I bond, iodo-anisoles are the most reactive among the halogenated anisoles. They typically undergo Suzuki coupling with high efficiency under a variety of conditions, often with lower catalyst loadings and at lower temperatures.

Table 1: Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid

EntryCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1Pd/CK₂CO₃DMF1.592[3]

This high reactivity makes iodo-anisoles ideal for substrates with sensitive functional groups or when rapid and high-yielding conversions are paramount.

Bromo-anisoles: The Versatile Workhorse

Bromo-anisoles represent a balance between reactivity and cost-effectiveness, making them a popular choice in many synthetic applications. While less reactive than their iodo-counterparts, they still readily participate in Suzuki coupling with a wide range of boronic acids under relatively mild conditions.

Table 2: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / DTBPFNa₂CO₃H₂O/MeCN--94[3]
2ChsB–Pd 3NaHCO₃EtOH/H₂O80290[4]

The slightly higher bond strength of the C-Br bond compared to the C-I bond necessitates slightly more forcing conditions, but modern catalyst systems have made the coupling of bromo-anisoles a routine and efficient transformation.

Chloro-anisoles: The Challenging yet Cost-Effective Option

Aryl chlorides are attractive starting materials due to their lower cost and wider availability. However, the strong C-Cl bond presents a significant challenge for oxidative addition, making chloro-anisoles the least reactive of the three.[3] Activating this robust bond typically requires more sophisticated and electron-rich catalyst systems, often incorporating bulky phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times.[2][5]

Table 3: Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1[Pd₂(dba)₃] / Arylcalixarenyl PhosphinetBuOK---71.1[6]
2[N,O] Pd catalyst--100858[7]

Despite these challenges, the economic advantages of using chloro-anisoles continue to drive the development of more potent catalyst systems capable of facilitating their efficient coupling.

The Influence of Isomerism: Ortho vs. Para Substitution

The position of the halogen and methoxy groups on the anisole ring significantly impacts reactivity due to steric effects. Generally, ortho-substituted substrates are less reactive than their para-substituted counterparts.

This decreased reactivity is attributed to the steric hindrance imposed by the ortho substituent, which can impede the approach of the bulky palladium catalyst to the C-X bond for oxidative addition. This effect is well-documented in the literature. For instance, in a study using microwave-promoted Suzuki reactions, 2-bromoanisole gave a lower yield compared to its para analogue under the same conditions, a difference attributed to steric effects.[8]

Table 4: Comparison of Ortho- and Para-Bromoanisole in Suzuki Coupling

EntryAryl HalideYield (%)ConditionsReference
12-BromoanisoleLowerMicrowave, Pd catalyst, Phenylboronic acid[8]
24-BromoanisoleHigherMicrowave, Pd catalyst, Phenylboronic acid[8]

This steric impediment is a critical consideration when designing synthetic routes involving highly substituted biaryl targets.

Mechanistic Insights: The "Why" Behind the Reactivity

The observed reactivity trends can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OA Oxidative Addition Pd(0)L2->OA Rate Determining Step (I > Br > Cl) ArX Ar-X (Haloanisole) ArX->OA ArPd(II)XL2 Ar-Pd(II)-X(L)₂ OA->ArPd(II)XL2 TM Transmetalation ArPd(II)XL2->TM RB(OH)2 R-B(OH)₂ RB(OH)2->TM Base Base (e.g., K₂CO₃) Base->TM ArPd(II)RL2 Ar-Pd(II)-R(L)₂ TM->ArPd(II)RL2 RE Reductive Elimination ArPd(II)RL2->RE RE->Pd(0)L2 ArR Ar-R (Product) RE->ArR

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloanisole. This is typically the rate-determining step, and its facility follows the trend of C-I > C-Br > C-Cl bond lability.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The electronic nature of the anisole ring and the steric environment around the halogen directly impact the kinetics of the oxidative addition step, thereby governing the overall reaction efficiency.

Experimental Protocols: A Starting Point for Your Research

The following are generalized experimental protocols for the Suzuki coupling of different halogenated anisoles. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki Coupling of 4-Iodoanisole (General Conditions)
  • Materials:

    • 4-Iodoanisole (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd/C (1.4 mol%)

    • K₂CO₃ (2.0 mmol)

    • DMF (5 mL)

  • Procedure:

    • To a round-bottom flask, add 4-iodoanisole, the arylboronic acid, Pd/C, and K₂CO₃.

    • Add DMF and stir the mixture at room temperature or with gentle heating (e.g., 80 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Bromoanisole (Microwave-Assisted)
  • Materials:

    • 4-Bromoanisole (5.0 mmol)

    • Phenylboronic acid (6.0 mmol)

    • Pd(OAc)₂ (0.0045 mol%)

    • Na₂CO₃ (18.5 mmol)

    • Ethanol/Water (1:1, 20 mL)

  • Procedure:

    • In a microwave-safe vessel, combine 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, and Na₂CO₃.

    • Add the ethanol/water solvent mixture.

    • Heat the reaction mixture in a microwave reactor to reflux (approx. 82 °C) and hold for 20 minutes.

    • After cooling, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography if necessary.

Protocol 3: Suzuki Coupling of 4-Chloroanisole (Using a High-Activity Catalyst System)
  • Materials:

    • 4-Chloroanisole (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

    • tBuOK (2.0 mmol)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 4-chloroanisole, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and tBuOK.

    • Add degassed toluene.

    • Heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, carefully quench with water, and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Haloanisole, Boronic Acid, Base, and Catalyst/Ligand Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Desired Temperature (RT to 110°C) Inert->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quench Cool and Quench (if necessary) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of halogenated anisoles.

Conclusion

The choice of halogenated anisole in a Suzuki-Miyaura coupling reaction is a critical decision that balances reactivity, cost, and the specific demands of the synthetic target. Iodo-anisoles offer the highest reactivity, enabling mild conditions and high yields, making them ideal for delicate substrates. Bromo-anisoles provide a versatile and cost-effective alternative with broad applicability. Chloro-anisoles, while the most challenging to activate, are the most economical starting materials, and advancements in catalyst technology are continually expanding their utility. Furthermore, steric hindrance from ortho substituents can significantly diminish reactivity compared to para isomers, a factor that must be considered in synthetic planning. By understanding these fundamental principles and leveraging the appropriate catalyst systems, researchers can effectively harness the power of the Suzuki coupling for the efficient synthesis of a diverse array of valuable molecules.

References

  • Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-837. [Link]
  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
  • Gensch, T., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(29), 9855–9866. [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Al-Harrasi, A., et al. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. Molecules, 27(16), 5195. [Link]
  • Taylor, L. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • MDPI. (2023). Preformed Pd(II)
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of...
  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NCBI. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
  • National Center for Biotechnology Information. (2024).
  • PubMed. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed. [Link]
  • Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the DFT-Driven Analysis of 2-Bromo-3-fluoroanisole's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically grounded protocol for investigating the electronic structure of 2-Bromo-3-fluoroanisole using Density Functional Theory (DFT). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, establishes a self-validating workflow, and compares the computational approach with viable alternatives, ensuring a comprehensive understanding of the molecule's electronic landscape.

Halogenated anisoles are crucial building blocks in medicinal chemistry and materials science. Their electronic properties—governed by the interplay of resonance effects from the methoxy group and inductive effects from the halogen substituents—dictate their reactivity, intermolecular interactions, and photophysical behavior.[1][2] Understanding these properties at a quantum mechanical level is paramount for rational molecular design. This compound, with its unique substitution pattern, presents an interesting case study where competing electronic effects must be carefully deconvoluted.

Section 1: The Theoretical Toolkit — A Comparative Overview

Choosing the right computational tool is a trade-off between accuracy and computational cost. For a molecule like this compound, several methods are available, each with distinct advantages.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of cost and accuracy.[3] It models electron correlation—a critical factor for accurate predictions—at a fraction of the cost of traditional wavefunction-based methods. Functionals like the hybrid B3LYP are widely used for general-purpose calculations, while others, such as the M06-2X, are specifically parameterized to better handle non-covalent interactions and systems where dispersion forces are significant.[4][5][6]

  • Wavefunction-Based Ab Initio Methods:

    • Hartree-Fock (HF): As the foundational ab initio method, HF provides a qualitative picture but systematically neglects electron correlation, often leading to inaccurate predictions. It serves as a useful, low-cost baseline for comparison.

    • Møller-Plesset Perturbation Theory (MP2): MP2 offers the simplest correction for electron correlation and generally provides more accurate geometries and energies than HF. However, it is significantly more computationally demanding than DFT.

    • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy. Their computational cost, however, is prohibitive for all but the smallest systems, making them impractical for routine calculations but invaluable for benchmarking simpler methods.

  • Experimental Benchmarking: Computational predictions must, whenever possible, be validated against experimental data.

    • UV-Visible Spectroscopy: This technique probes electronic transitions between molecular orbitals. Experimental UV-Vis spectra provide direct benchmarks for theoretical predictions of excitation energies, typically calculated using Time-Dependent DFT (TD-DFT).[7][8][9][10]

    • Photoelectron Spectroscopy (PES): PES directly measures the energy required to remove electrons from a molecule, providing experimental values for ionization potentials. These can be compared to the calculated energies of the highest occupied molecular orbitals (HOMO), often invoking Koopmans' theorem as an approximation.[11][12][13][14]

Section 2: A Validated DFT Workflow for this compound

This section details a robust, step-by-step protocol for characterizing the electronic structure of this compound. Each step includes the scientific rationale for the chosen parameters, creating a self-validating system where the results can be trusted.

Experimental Protocol: Step-by-Step DFT Calculation
  • Step 1: Ground State Geometry Optimization

    • Objective: To find the lowest energy conformation of the molecule.

    • Methodology:

      • Construct the initial 3D structure of this compound using a molecular builder.

      • Perform a geometry optimization calculation.

    • Causality & Parameter Selection:

      • Functional: We will compare two functionals: B3LYP , a versatile and widely used hybrid functional, and M06-2X , a meta-hybrid GGA functional known for its superior performance with non-covalent interactions, which may arise from the halogen atoms.[4][5][15]

      • Basis Set: The def2-SVP (Split Valence with Polarization) basis set is recommended.[16] It provides a good balance of accuracy and efficiency. For heavy atoms like bromine, standard Pople-style basis sets (e.g., 6-31G*) can be less reliable; the Karlsruhe "def2" series is designed for broad applicability across the periodic table.[16][17] For higher accuracy, this can be extended to a triple-zeta basis set like def2-TZVP.[18]

  • Step 2: Vibrational Frequency Analysis

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

    • Methodology:

      • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (functional and basis set).

    • Trustworthiness Check: The calculation is validated if no imaginary frequencies are found in the output. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum, and the optimization must be revisited.

  • Step 3: Electronic Property & Reactivity Descriptor Analysis

    • Objective: To compute and analyze the core electronic properties that govern the molecule's behavior.

    • Methodology: Using the validated ground state geometry, perform a single-point energy calculation with additional keywords to request the following analyses:

      • Frontier Molecular Orbitals (FMOs): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability.[3]

      • Molecular Electrostatic Potential (MEP): Generate an MEP map.[19][20] This visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity and intermolecular interactions.[21][22][23]

      • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain natural atomic charges and study delocalization effects.[24][25][26] This provides a chemically intuitive picture of bonding and lone pair distributions.[27]

  • Step 4: Excited State Analysis (for Comparison with Experiment)

    • Objective: To predict the UV-Visible absorption spectrum.

    • Methodology:

      • Perform a Time-Dependent DFT (TD-DFT) calculation using the optimized ground state geometry.[8][9]

    • Causality & Parameter Selection: The same functional and basis set combination from the optimization should be used for consistency. The output will provide the wavelengths (λmax) of electronic transitions and their corresponding oscillator strengths (intensities). These can be directly compared to experimental spectra of anisole and its derivatives.[28][29][30][31][32]

Section 3: Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting the results from the proposed DFT workflow and comparing them with alternative methods.

Table 1: Calculated Electronic Properties of this compound
PropertyB3LYP/def2-SVPM06-2X/def2-SVP
Total Energy (Hartree)ValueValue
HOMO Energy (eV)ValueValue
LUMO Energy (eV)ValueValue
HOMO-LUMO Gap (eV)ValueValue
Dipole Moment (Debye)ValueValue
Table 2: Comparison of Computational Methods
MethodRelative CostKey StrengthsKey Weaknesses
HF/def2-SVP LowFast, good initial guessNeglects electron correlation
B3LYP/def2-SVP MediumGood general-purpose accuracyCan struggle with dispersion[5]
M06-2X/def2-SVP Medium-HighExcellent for non-covalent interactions[4][5]Higher computational cost than B3LYP
MP2/def2-SVP HighGood treatment of electron correlationComputationally expensive
Experimental N/A"Ground truth" for validationMay not be available
Table 3: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax)
Calculated TransitionB3LYP (nm)M06-2X (nm)Experimental Anisole[29][32] (nm)
S0 → S1ValueValue~270
S0 → S2ValueValue~220

Note: Experimental data for the exact target molecule may not be available. Data for the parent compound, anisole, is provided as a baseline for comparison.

Section 4: Visualization of Workflows and Relationships

Visual diagrams are essential for comprehending complex scientific workflows and the interplay between different analytical methods.

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculations cluster_valid Validation & Analysis mol_build 1. Build Initial Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/def2-SVP) mol_build->geom_opt freq_anal 3. Frequency Analysis geom_opt->freq_anal validation Check for Imaginary Frequencies freq_anal->validation elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) td_dft 5. TD-DFT for Excited States elec_prop->td_dft analysis 6. Data Analysis & Interpretation elec_prop->analysis td_dft->analysis validation->geom_opt Imaginary Freqs Found (Re-optimize) validation->elec_prop  No Imaginary Freqs

Caption: A validated workflow for DFT analysis of this compound.

Method_Comparison cluster_comp Computational Methods cluster_exp Experimental Validation Target Electronic Structure of This compound DFT DFT (B3LYP, M06-2X) Target->DFT MP2 MP2 Target->MP2 HF Hartree-Fock Target->HF UVVIS UV-Vis Spectroscopy Target->UVVIS PES Photoelectron Spectroscopy Target->PES DFT_out Orbital Energies Reactivity Descriptors Predicted Spectra DFT->DFT_out MP2->DFT_out HF->DFT_out EXP_out Absorption Maxima Ionization Potentials DFT_out->EXP_out Comparison & Validation UVVIS->EXP_out PES->EXP_out

Caption: Interplay between computational and experimental methods.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for studying the electronic structure of this compound using Density Functional Theory. By carefully selecting functionals and basis sets, following a self-validating workflow, and comparing results against theoretical alternatives and experimental benchmarks, researchers can gain deep insights into the molecule's properties. The presented protocol, combining geometry optimization, frequency analysis, and the calculation of reactivity descriptors like HOMO-LUMO gaps and MEP maps, provides a powerful toolkit for predicting chemical behavior and guiding the development of new pharmaceuticals and materials.

References

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis.
  • Zhang, Y., & Yang, W. (2006). Koopmans' theorem for large molecular systems within density functional theory. The Journal of Physical Chemistry A, 110(43), 12005-12009.
  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
  • Chong, D. P., Gritsenko, O. V., & Baerends, E. J. (2002). Interpretation of the Kohn–Sham orbital energies as approximate vertical ionization potentials. The Journal of Chemical Physics, 116(5), 1760-1772.
  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). Natural bond orbital analysis: A critical overview of methods and applications.
  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
  • Koopmans, T. (1934).
  • Laurent, A. D., & Jacquemin, D. (2013). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 113(17), 2019-2039.
  • NBO 7.0. (n.d.). NBO 7.0 Home.
  • García, G. et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 235.
  • Tsuneda, T., Song, J. W., Suzuki, S., & Hirao, K. (2010). On Koopmans’ theorem in density functional theory. The Journal of Chemical Physics, 133(17), 174101.
  • Casida, M. E. (1995). Time-dependent density functional response theory for molecules. In D. P. Chong (Ed.), Recent Advances in Density Functional Methods (Part I, pp. 155-192). World Scientific.
  • Wikipedia. (n.d.). Basis set (chemistry).
  • Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856.
  • Wikipedia. (n.d.). Koopmans' theorem.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • Galabov, B., Nikolova, V., & Koleva, G. (2021). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education, 98(10), 3297-3305.
  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105-5154.
  • Haritha, H. N., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • Lee, Y., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(16), 8541-8550.
  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split-valence, triple-zeta valence and quadruple-zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.
  • Lehtola, S. (2016). Comment on Functional/basis set for bromine-containing molecules?. ResearchGate.
  • ResearchGate. (n.d.). UV–vis spectra of anisole solutions.
  • Hamilton College. (n.d.). Anisole.
  • ResearchGate. (n.d.). Recorded UV-vis spectra for the variation of absorbance versus...
  • ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of anisole.
  • Wavefunction, Inc. (n.d.). Basis Set FAQ.
  • PhotochemCAD. (n.d.). Anisole.
  • Pantazis, D. A., & Neese, F. (2018). All‐electron basis sets for heavy elements.
  • Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A, 117(47), 12590-12600.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • ResearchGate. (n.d.). Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries.
  • Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-8399.
  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670.
  • de Visser, S. P. (2015). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 3, 63.
  • Reddit. (2020). B3LYP vs other functionals.
  • Chem Rev Lett. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones.

Sources

A Comparative Guide to the ¹H NMR Spectra of Fluoroanisole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous identification of constitutional isomers is a cornerstone of robust research and development. Fluoroanisole isomers, prized for their utility as synthetic building blocks, present a classic analytical challenge. Their identical mass and similar physicochemical properties necessitate a discerning spectroscopic approach for differentiation. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole, offering a detailed analysis of their distinct spectral features, supported by experimental data and foundational principles of NMR spectroscopy.

Introduction: The Subtle Art of Distinguishing Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic environments of atomic nuclei, NMR provides a wealth of information about molecular structure, connectivity, and conformation. For the fluoroanisole isomers, ¹H NMR is particularly revealing. The interplay between the electron-donating methoxy group (-OCH₃) and the electronegative, yet π-donating, fluorine atom (-F) creates unique electronic environments for the aromatic protons in each isomer. These differences manifest as distinct chemical shifts (δ) and spin-spin coupling constants (J), providing a definitive fingerprint for each molecule.

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following procedure is recommended for the analysis of fluoroanisole isomers and other small organic molecules.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like fluoroanisole.[2]

  • Concentration : Accurately weigh 5-25 mg of the fluoroanisole isomer and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3][4]

  • Internal Standard : Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent to serve as an internal reference (δ = 0.00 ppm).[1] Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm).

  • Transfer and Filtration : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] This is crucial for achieving good magnetic field homogeneity (shimming).

  • Labeling : Clearly label the NMR tube with the sample identity.[3]

II. NMR Spectrometer Setup and Data Acquisition
  • Insertion : Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[2]

  • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution.[2]

  • Tuning and Matching : The probe is tuned to the resonance frequency of the proton nucleus to ensure efficient transfer of radiofrequency energy.

  • Acquisition : A standard one-pulse ¹H NMR experiment is typically performed. Key acquisition parameters include:

    • Pulse Angle : A 30-45° pulse is common for routine spectra.[1]

    • Acquisition Time : Typically 2-4 seconds.[1]

    • Relaxation Delay : A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

    • Number of Scans : 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[1]

III. Data Processing
  • Fourier Transform : The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shift axis is calibrated using the TMS or residual solvent signal.

  • Integration : The relative areas under each peak are determined to quantify the number of protons each signal represents.

  • Peak Picking and Coupling Constant Measurement : The chemical shift of each multiplet is identified, and the splitting patterns are analyzed to determine the coupling constants.

Figure 1: A generalized workflow for ¹H NMR data acquisition and processing.

Comparative ¹H NMR Data of Fluoroanisole Isomers

The following table summarizes the experimental ¹H NMR data for the three fluoroanisole isomers, acquired in CDCl₃.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
2-Fluoroanisole H-3~7.05dddJ(H3,H4) ≈ 8.2, J(H3,F) ≈ 8.2, J(H3,H5) ≈ 1.5
H-4~6.93tdJ(H4,H5) ≈ 8.2, J(H4,H3) ≈ 8.2, J(H4,F) ≈ 1.2
H-5~7.03m
H-6~6.86dddJ(H6,H5) ≈ 8.2, J(H6,F) ≈ 11.8, J(H6,H4) ≈ 1.2
-OCH₃3.84s
3-Fluoroanisole H-26.78dddJ(H2,H6) = 2.6, J(H2,F) = 10.5, J(H2,H4) = 2.0
H-46.72dddJ(H4,H5) = 8.4, J(H4,F) = 8.4, J(H4,H2) = 2.0
H-57.23tdJ(H5,H6) = 8.2, J(H5,H4) = 8.4, J(H5,F) ≈ 0
H-66.74dddJ(H6,H5) = 8.2, J(H6,H2) = 2.6, J(H6,F) ≈ 1.0
-OCH₃3.80s
4-Fluoroanisole H-2, H-66.82ddJ(H,H) = 8.8, J(H,F) = 4.4
H-3, H-56.98tdJ(H,H) = 8.8, J(H,F) = 8.8
-OCH₃3.76s

Note: Data for 2-fluoroanisole is interpreted from spectral data from ChemicalBook.[6] Data for 3-fluoroanisole is from a detailed spectral analysis by Schaefer & Sebastian (1989).[7] Data for 4-fluoroanisole is from a BenchChem application note.[1]

In-Depth Spectral Analysis and Comparison

The distinct substitution patterns of the fluoroanisole isomers give rise to unique and readily distinguishable ¹H NMR spectra. The analysis hinges on understanding the interplay of the electronic effects of the methoxy and fluorine substituents and the resulting coupling patterns.

The Methoxy Protons

The methoxy protons (-OCH₃) in all three isomers appear as sharp singlets, as they do not have any neighboring protons to couple with. Their chemical shifts are all in the narrow range of δ 3.76-3.84 ppm, with the 2-fluoroanisole methoxy protons being the most downfield. This slight deshielding in the ortho isomer can be attributed to the through-space interaction with the adjacent, electronegative fluorine atom. This phenomenon, known as the through-space effect, can influence the local magnetic environment of nearby nuclei.[8][9]

The Aromatic Protons: A Tale of Three Patterns

The aromatic region of the ¹H NMR spectra provides the most definitive means of distinguishing between the three isomers.

  • 4-Fluoroanisole (para-isomer) : Due to the plane of symmetry in the molecule, the aromatic region of the spectrum is the simplest. There are only two sets of chemically equivalent protons: H-2/H-6 and H-3/H-5. This results in two multiplets, each integrating to two protons. The protons ortho to the methoxy group (H-3, H-5) appear as a triplet of doublets, while the protons ortho to the fluorine atom (H-2, H-6) appear as a doublet of doublets.[1] The symmetry of the spectrum is a hallmark of para-disubstituted benzene rings.[10]

  • 2-Fluoroanisole (ortho-isomer) : In this isomer, all four aromatic protons are chemically non-equivalent, leading to four distinct multiplets in the aromatic region. The proton adjacent to the fluorine (H-3) and the proton adjacent to both substituents (H-6) exhibit large couplings to the fluorine atom. The complexity of the overlapping multiplets in the range of δ 6.8-7.1 ppm is a characteristic feature of this isomer. The lack of symmetry is a key identifying feature of ortho-disubstituted benzenes with two different substituents.[10]

  • 3-Fluoroanisole (meta-isomer) : Similar to the ortho-isomer, the meta-isomer also displays four distinct signals in the aromatic region, as all four aromatic protons are in unique chemical environments.[10] However, the coupling patterns are different. The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-4) show significant coupling to the fluorine. The proton at the 5-position appears as a triplet of doublets further downfield, a characteristic feature that aids in the identification of this isomer.[7]

The observed chemical shifts are a result of the combined inductive and resonance effects of the substituents. The methoxy group is an activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increases the shielding of these protons, shifting their signals upfield (to lower ppm values). Conversely, the fluorine atom is highly electronegative and withdraws electron density through the sigma bonds (inductive effect), which deshields nearby protons and shifts their signals downfield. However, fluorine also has lone pairs of electrons that can be donated into the aromatic pi-system (resonance effect), which has a shielding effect, primarily at the ortho and para positions. The net effect on the chemical shift of a particular proton depends on its position relative to both substituents.

Conclusion

The ¹H NMR spectra of 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole are highly diagnostic. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic and methoxy protons, researchers can confidently and unambiguously distinguish between these three isomers. The principles of substituent effects and spin-spin coupling provide a robust theoretical framework for the interpretation of these spectra, underscoring the power of NMR spectroscopy in structural elucidation.

References

  • Sykora, J., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Scientific Reports, 8(1), 1-8. [Link]
  • Pecul, M., et al. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry-A European Journal, 18(3), 981-986. [Link]
  • ALWSci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]
  • Schaefer, T., & Sebastian, R. (1989). 1H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry, 67(7), 1027-1031. [Link]
  • Reich, H. J. (n.d.). NMR Spectroscopy: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Georgia Gwinnett College. (n.d.).
  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(3), 336-345. [Link]
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Western University. (2013, September 9).
  • Organomation. (n.d.).
  • O'Connor, J. (n.d.).
  • Bruker. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
  • He, W., Zhang, R., & Cai, M. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • University of Cambridge. (n.d.).
  • Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. [Link]
  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]
  • Quora. (2021, July 17).
  • The Royal Society of Chemistry. (n.d.).
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
  • PubChem. (n.d.). 4-Fluoroanisole. [Link]
  • YouTube. (2023, September 26).

Sources

Selective Functionalization of 2-Bromo-3-fluoroanisole: A Comparative Guide to C-Br vs. C-F Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the ability to selectively functionalize molecules bearing multiple reactive sites is paramount. Polyhalogenated aromatic compounds, such as 2-bromo-3-fluoroanisole, are valuable synthons precisely because they offer multiple handles for molecular elaboration. However, harnessing this potential requires a nuanced understanding of the relative reactivity of each halogen substituent. This guide provides an in-depth technical comparison of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in this compound, supported by experimental data and established protocols, to empower researchers in designing selective and efficient synthetic strategies.

The Decisive Factors: Unpacking the Reactivity of C-Br and C-F Bonds

The differential reactivity of the C-Br and C-F bonds in this compound is governed by a confluence of factors, primarily bond dissociation energy and the electronic nature of the reaction.

Bond Dissociation Energy (BDE): The C-F bond is recognized as the strongest single bond to carbon in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol.[1] In contrast, the C-Br bond is significantly weaker. For instance, in a simple methyl halide (CH₃–X), the C-F bond has a BDE of 115 kcal/mol, while the C-Br bond's BDE is 83.7 kcal/mol.[1] This substantial difference in bond strength is a key determinant in reactions where bond cleavage is the rate-determining step, such as in many cross-coupling reactions. The general trend for C-X bond dissociation enthalpies is C-F > C-Cl > C-Br > C-I.[2]

Electronic Effects: The high electronegativity of fluorine (4.0) compared to bromine (2.96) and carbon (2.5) imparts a significant polar character to the C-F bond. This strong inductive electron withdrawal by fluorine can activate the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a leaving group.[3][4][5] Conversely, in electrophilic aromatic substitution, the methoxy group (-OCH₃) is a powerful activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.[6][7][8]

These fundamental principles dictate the preferred reaction pathways for selectively targeting either the C-Br or the C-F bond.

Strategic Functionalization: Targeting the C-Br Bond via Cross-Coupling Reactions

The weaker C-Br bond is the prime target for a host of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high selectivity.[9] The established order of reactivity for aryl halides in these reactions is generally I > Br > Cl > F, directly correlating with the bond dissociation energies.[10]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound.[9] The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, a step that is far more facile for the C-Br bond than the C-F bond.[11][12]

Illustrative Workflow for Selective Suzuki-Miyaura Coupling:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask prep2 Add this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (e.g., K₂CO₃, 2.0 equiv) prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 react1 Add degassed solvent (e.g., Dioxane/H₂O) prep3->react1 Under inert atmosphere react2 Add Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) react1->react2 react3 Heat to 80-100 °C react2->react3 react4 Monitor by TLC/GC-MS react3->react4 workup1 Cool to room temperature react4->workup1 Upon completion workup2 Aqueous workup workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Purify by column chromatography workup3->workup4 G cluster_main This compound This compound Meisenheimer-like\nIntermediate Meisenheimer-like Intermediate This compound->Meisenheimer-like\nIntermediate + Nucleophile (e.g., RO⁻) (High Temp/Pressure) Product 2-Bromo-3-alkoxyanisole Meisenheimer-like\nIntermediate->Product - F⁻

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-3-fluoroanisole: An In-Silico Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for mapping the carbon framework of organic compounds. This guide delves into a comparative analysis of the 13C NMR chemical shifts of 2-Bromo-3-fluoroanisole, a substituted aromatic compound with potential applications as a synthetic intermediate.

Given the absence of a publicly available, experimentally verified 13C NMR spectrum for this compound, this guide will pioneer a comparative study based on in-silico prediction methodologies. We will leverage two distinct computational approaches to generate theoretical 13C NMR spectra: a machine-learning-based prediction and a more traditional empirically-based calculation. This comparative analysis will provide valuable insights into the expected spectral features of this compound and highlight the strengths and potential discrepancies of different predictive models.

The Subject Molecule: this compound

This compound (C₇H₆BrFO) is a halogenated aromatic ether. Its structure, featuring a methoxy group, a bromine atom, and a fluorine atom on the benzene ring, presents an interesting case for 13C NMR analysis due to the complex interplay of electronic effects (inductive and resonance) exerted by the different substituents. Understanding the influence of these substituents on the chemical shifts of the aromatic and methoxy carbons is crucial for its unambiguous identification and characterization.

Methodologies for In-Silico 13C NMR Prediction

The absence of experimental data necessitates a reliance on computational methods to predict the 13C NMR spectrum. This guide employs two distinct approaches to provide a robust comparison.

Machine-Learning Based Prediction (NMRDB)

The first set of calculated shifts is obtained using the online NMR prediction tool NMRDB.org. This platform utilizes a machine learning algorithm trained on a vast database of existing experimental NMR data. By analyzing the chemical environment of each carbon atom within the input structure, the model predicts the corresponding chemical shift. This data-driven approach can capture subtle electronic and steric effects that are challenging to parameterize in traditional calculations.

Empirically-Based Calculation (ChemAxon's NMR Predictor)

The second set of calculated shifts is generated using ChemAxon's NMR Predictor. This tool employs a combination of methods, including fragment-based approaches and empirical rules derived from extensive libraries of chemical structures and their assigned spectra. This methodology relies on the principle of additivity, where the effects of different substituents on the chemical shifts of a parent molecule (in this case, benzene) are systematically accounted for.

Comparative Analysis of Predicted 13C NMR Shifts

The predicted 13C NMR chemical shifts for this compound from both NMRDB and ChemAxon's NMR Predictor are summarized in Table 1. The carbon atoms are numbered as indicated in Figure 1.

Figure 1: Numbering of Carbon Atoms in this compound

Caption: Numbering scheme for the carbon atoms in this compound.

Table 1: Comparison of Predicted 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomNMRDB Prediction (ppm)ChemAxon Prediction (ppm)
C1155.7156.2
C2110.1109.8
C3159.9 (d, J=248 Hz)161.3 (d, J=247 Hz)
C4115.6 (d, J=21 Hz)114.9 (d, J=22 Hz)
C5126.1125.5
C6120.9120.1
C7 (OCH₃)56.456.8

Note: The values in parentheses for C3 and C4 from both predictors indicate a doublet (d) splitting pattern due to coupling with the adjacent fluorine atom, along with the predicted one-bond (¹JCF) and two-bond (²JCF) coupling constants in Hertz (Hz), respectively.

Discussion of Predicted Spectra

The two prediction methods show a remarkable degree of agreement in the chemical shifts for all carbon atoms of this compound, with most differences being less than 1 ppm. This concordance between a machine-learning approach and an empirically-based calculation lends confidence to the predicted spectral features.

Aromatic Carbons (C1-C6):

  • C1 (ipso-carbon to OCH₃): Both predictors place this carbon at a significantly downfield position (~156 ppm). This is expected due to the strong deshielding effect of the directly attached electronegative oxygen atom.

  • C2 (ipso-carbon to Br): The chemical shift for this carbon is predicted to be around 110 ppm. The bromine atom exerts a "heavy atom effect," which, contrary to simple electronegativity arguments, leads to an upfield shift for the directly attached carbon.

  • C3 (ipso-carbon to F): This carbon is predicted to have the most downfield shift in the aromatic region (~160-161 ppm). The high electronegativity of fluorine causes strong deshielding. Furthermore, both predictors anticipate a large one-bond C-F coupling constant (¹JCF) of approximately 247-248 Hz, which would manifest as a distinct doublet in the 13C NMR spectrum.

  • C4: The chemical shift is predicted to be around 115 ppm, with a noticeable two-bond C-F coupling (²JCF) of about 21-22 Hz. This upfield shift relative to unsubstituted benzene is a result of the combined electronic effects of the substituents.

  • C5 and C6: These carbons are predicted to resonate in the typical aromatic region of 120-126 ppm, with their specific shifts influenced by the cumulative effects of the three substituents.

Methoxy Carbon (C7):

  • The methoxy carbon (C7) is consistently predicted to appear around 56-57 ppm, which is a characteristic chemical shift for an sp³-hybridized carbon attached to an oxygen atom in an anisole system.

Visualizing the Comparison Workflow

The process of comparing predicted 13C NMR data can be visualized as a systematic workflow.

G cluster_0 Data Generation cluster_1 Data Analysis cluster_2 Interpretation Input_Structure This compound Structure NMRDB NMRDB Prediction (Machine Learning) Input_Structure->NMRDB ChemAxon ChemAxon Prediction (Empirical) Input_Structure->ChemAxon Comparison_Table Tabulate Predicted Shifts NMRDB->Comparison_Table ChemAxon->Comparison_Table Discrepancy_Analysis Analyze Differences Comparison_Table->Discrepancy_Analysis Substituent_Effects Evaluate Substituent Effects Discrepancy_Analysis->Substituent_Effects Structural_Elucidation Aid in Structural Elucidation Substituent_Effects->Structural_Elucidation

Caption: Workflow for the in-silico comparison of 13C NMR predictions.

Conclusion

In the absence of experimental data, the in-silico prediction of 13C NMR spectra provides a powerful tool for anticipating the spectral characteristics of novel compounds like this compound. The strong correlation between the machine-learning-based predictions from NMRDB and the empirically-based calculations from ChemAxon's NMR Predictor suggests a high degree of confidence in the predicted chemical shifts. This guide serves as a valuable resource for researchers working with this molecule, offering a detailed theoretical framework for its 13C NMR spectrum and aiding in its future experimental characterization. The methodologies outlined herein also provide a robust workflow for the in-silico analysis of other novel chemical entities.

References

  • NMRDB.org: An online resource for NMR prediction. [Link]
  • ChemAxon NMR Predictor. [Link]
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pople, J. A., McIver Jr, J. W., & Ostlund, N. S. (1968). A semi‐empirical theory of the nuclear spin‐spin coupling constants. The Journal of Chemical Physics, 49(7), 2965-2970.

A Comparative Guide to the Synthesis of High-Purity 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-purity 2-Bromo-3-fluoroanisole is a critical building block in modern medicinal and agrochemical research. The strategic placement of fluorine and bromine on the aromatic ring offers unique properties for drug design, including enhanced metabolic stability and sites for further molecular elaboration.[1][2][3][4][5] This guide presents a validation of an optimized synthetic route to this compound via directed ortho-metalation, and objectively compares it to a classical Sandmeyer reaction pathway. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we demonstrate the superiority of the ortho-metalation route for achieving exceptional purity (>99%) and yield, meeting the stringent demands of pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Specifically, fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., aromatic hydroxylation), fluorine can increase a drug's half-life.[3]

  • Modulate Lipophilicity: This affects membrane permeability and transport.[3][4]

  • Alter Binding Affinity: The strong dipole of the C-F bond can lead to favorable interactions with target proteins.[3]

This compound is a valuable intermediate because it combines these benefits with a reactive bromine handle, ideal for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. Therefore, a synthetic method that reliably produces this intermediate with minimal isomeric impurities is of paramount importance.

Retrosynthetic Analysis & Proposed Routes

A retrosynthetic analysis of this compound reveals two primary strategies originating from commercially available precursors.

G cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Directed ortho-Metalation (DoM) Target This compound Aniline 2-Bromo-3-fluoroaniline Target->Aniline C-O Bond Formation Anisole 3-Fluoroanisole Target->Anisole C-Br Bond Formation Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, H₂SO₄) Diazonium->Target Hydrolysis/ Methylation (Not ideal) Lithiate Ortho-lithiated Intermediate Anisole->Lithiate Lithiation (n-BuLi, THF) Lithiate->Target Bromination (Br₂)

Caption: Retrosynthetic analysis of this compound.

  • Route 1 (Classical): The Sandmeyer Reaction. This approach starts from an appropriately substituted aniline, in this case, 2-Bromo-3-fluoroaniline. The amino group is converted to a diazonium salt, which is then displaced.[6][7][8] However, converting the diazonium salt to a methoxy group is less common and can be problematic compared to standard halogenation or cyanation. A more feasible, albeit longer, path involves starting with 2-bromo-3-fluoronitrobenzene, reducing it to the aniline, followed by diazotization and subsequent reaction.[9] This multi-step process introduces more opportunities for yield loss and impurity formation.

  • Route 2 (Optimized): Directed ortho-Metalation (DoM). This strategy leverages the powerful directing ability of the methoxy group in 3-fluoroanisole.[10][11] The oxygen atom coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position (C2). This generates a highly reactive aryllithium species that can be quenched with an electrophilic bromine source to yield the desired product with high regioselectivity.

Comparative Experimental Validation

We performed both synthetic routes under optimized conditions to provide a direct, quantitative comparison.

Route 1: Classical Sandmeyer Approach (Multi-step)

This route begins with the reduction of 2-bromo-1-fluoro-3-nitrobenzene.

Step 1a: Reduction to 2-Bromo-3-fluoroaniline

  • Protocol: 2-Bromo-1-fluoro-3-nitrobenzene (1.0 eq) was dissolved in methanol. Raney Nickel (0.1 eq) was added, and the mixture was hydrogenated under 1 MPa of H₂ pressure at room temperature for 5 hours.[9] The catalyst was removed by filtration, and the solvent was evaporated under reduced pressure to yield the crude aniline.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[9]

Step 1b: Diazotization and Bromination (Sandmeyer Reaction)

  • Protocol: The crude 2-Bromo-3-fluoroaniline (1.0 eq) was added to a 48% solution of hydrobromic acid (HBr) at -5°C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water was added dropwise, maintaining the temperature below 0°C. The resulting diazonium salt solution was then added portion-wise to a heated solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.[6][12] The reaction was heated to 70°C for 1 hour, cooled, and extracted with diethyl ether.

  • Rationale: The Sandmeyer reaction is a robust method for converting aryl amines to aryl halides via a radical-nucleophilic aromatic substitution mechanism.[6] Copper(I) is essential as a catalyst for the single-electron transfer that initiates the conversion of the diazonium salt to an aryl radical.[6]

Route 2: Optimized Directed ortho-Metalation (DoM)

Step 2: One-Pot Lithiation and Bromination

  • Protocol: To a solution of 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C, n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) was added dropwise. The solution was stirred at -78°C for 1 hour. A solution of bromine (Br₂, 1.2 eq) in anhydrous THF was then added slowly, ensuring the temperature did not exceed -70°C. The reaction was stirred for an additional 30 minutes before being quenched with a saturated aqueous solution of sodium thiosulfate. The product was extracted with ethyl acetate.

  • Rationale: The methoxy group is a potent directed metalation group (DMG).[10][11] Its Lewis basic oxygen atom complexes with the Lewis acidic lithium of n-BuLi, positioning the base for regioselective deprotonation at the C2 position, which is activated by both the methoxy and fluoro groups. The extremely low temperature (-78°C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.[13] Quenching with an electrophile like bromine is highly efficient and rapid at this temperature.

Workflow and Data Comparison

The entire process, from starting material to final validated product, is outlined below.

G cluster_1 Route 1: Sandmeyer cluster_2 Route 2: DoM R1_Start 2-Bromo-1-fluoro- 3-nitrobenzene R1_Red Reduction (H₂, Ra-Ni) R1_Start->R1_Red R1_Aniline 2-Bromo-3-fluoroaniline (Crude) R1_Red->R1_Aniline R1_Sand Diazotization & Sandmeyer (NaNO₂, CuBr, HBr) R1_Aniline->R1_Sand R1_Crude Crude Product R1_Sand->R1_Crude Purify Purification (Column Chromatography) R1_Crude->Purify R2_Start 3-Fluoroanisole R2_DoM ortho-Lithiation & Bromination (n-BuLi, Br₂) R2_Start->R2_DoM R2_Crude Crude Product R2_DoM->R2_Crude R2_Crude->Purify Analyze QC Analysis (GC-MS, ¹H NMR, ¹⁹F NMR) Purify->Analyze Final High-Purity This compound Analyze->Final

Caption: Comparative experimental workflow for synthesis and validation.

Quantitative Results

The performance of each route was evaluated based on yield, purity (determined by GC-MS), and overall efficiency.

ParameterRoute 1: SandmeyerRoute 2: Directed ortho-Metalation (DoM)
Starting Material 2-Bromo-1-fluoro-3-nitrobenzene3-Fluoroanisole
Number of Steps 21
Overall Yield 65%88%
Purity (Post-Purification) 97.5%>99.5%
Key Impurities Debrominated species, isomeric byproductsUnreacted 3-fluoroanisole (<0.3%)
Reaction Time ~8 hours~3 hours
Safety Considerations Handling of potentially unstable diazonium salts, hydrogenationHandling of pyrophoric n-BuLi, cryogenic temperatures
Spectroscopic Validation

The final product from the optimized DoM route was characterized by GC-MS, ¹H NMR, and ¹⁹F NMR to confirm its identity and high purity.

  • GC-MS: A single major peak was observed, with a retention time corresponding to this compound. The mass spectrum showed the characteristic isotopic pattern for a monobrominated compound with a molecular ion peak (M⁺) at m/z 204/206.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct aromatic proton signals and a singlet for the methoxy group. The coupling patterns (e.g., d, dd, ddd) and coupling constants between the protons and with the fluorine atom are unique to the 2,3-substitution pattern.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected, with its chemical shift and coupling to adjacent protons confirming the fluorine's position at C3.

The absence of significant signals corresponding to other isomers (e.g., 4-bromo-3-fluoroanisole) in the NMR spectra from the DoM route product is a key indicator of its superior regioselectivity and purity.

Discussion and Conclusion

The experimental data unequivocally demonstrates that the directed ortho-metalation (DoM) route is a superior method for the synthesis of high-purity this compound.

Advantages of the DoM Route:

  • Higher Yield and Purity: The one-pot DoM procedure delivered a significantly higher yield (88% vs. 65%) and exceptional purity (>99.5%) compared to the multi-step Sandmeyer approach.

  • Exceptional Regioselectivity: The DoM reaction is highly specific for the C2 position, virtually eliminating the formation of isomeric impurities that are often challenging to separate.[10][14]

  • Efficiency: With a much shorter reaction time and fewer steps, the DoM route offers greater operational efficiency.

While the Sandmeyer reaction is a cornerstone of aromatic chemistry, its application here is hampered by the multi-step sequence and the potential for side reactions associated with diazonium salt chemistry, leading to lower yields and a more complex impurity profile.[15] The DoM route, by contrast, offers a more elegant and direct path to the target molecule.

For researchers and drug development professionals requiring access to high-purity this compound, the validated directed ortho-metalation protocol described herein is the recommended synthetic strategy. It provides a reliable, efficient, and highly selective method to produce this key building block, ensuring the quality and integrity of downstream applications.

References

  • Vertex AI Search. (2024). Time in Pasuruan, ID.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
  • ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Fluorinated Aromatic Intermediates in Modern Drug Discovery.
  • Galdino, F. T., de Oliveira, M. A. L., & de Oliveira, H. C. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 4933. MDPI.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia.
  • JoVE. (2023). Nucleophilic Aromatic Substitution of Aryldiazonium Salts.
  • Loidl, G., et al. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents (EP0776877A1).
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Pinto, A., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(38), 7765-7770. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Suzuki, H., et al. (1995). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters, 24(12), 1087-1088.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • WIPO Patentscope. (2023). Preparation method of 2-bromo-6-fluoroaniline. (CN116063184).
  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University.
  • PubChemLite. (n.d.). This compound (C7H6BrFO). Université du Luxembourg.
  • Apollo Scientific. (n.d.). This compound.
  • Le, T. V., et al. (2014). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 50(86), 13123-13126. RSC Publishing.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluoroanisole.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.

Sources

A Comparative Guide to Organometallic Reagent Selection: Grignard vs. Organolithium Chemistry with 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Regioselective Metallation

For researchers and professionals in drug development and fine chemical synthesis, the regioselective functionalization of complex aromatic scaffolds is a cornerstone of molecular design. The substrate 2-bromo-3-fluoroanisole presents a classic challenge and opportunity. With three distinct electronic environments—an ortho-directing methoxy group, a moderately directing fluorine atom, and a reactive bromine atom—the choice of organometallic reagent is paramount in dictating the position of subsequent C-C bond formation.[1]

This in-depth technical guide provides a comparative study of two of the most powerful tools in the synthetic chemist's arsenal: Grignard reagents (organomagnesium) and organolithium reagents. We will explore the mechanistic underpinnings that govern their reactivity with this compound, provide field-proven experimental protocols, and present a data-driven comparison to guide your selection based on the desired synthetic outcome.

The Core Question: Kinetic vs. Thermodynamic Control

The central challenge when metallating this compound is the competition between two primary pathways:

  • Halogen-Metal Exchange: The direct reaction at the carbon-bromine bond, substituting the bromine atom with a metal (Lithium or Magnesium). This is typically a very fast, kinetically favored process, especially for bromine and iodine.[2][3]

  • Directed ortho-Metalation (DoM): The deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG). In this substrate, both the methoxy and fluoro groups can act as DMGs, potentially directing metallation to the C-4 position.

The choice between a Grignard and an organolithium reagent directly probes this competition, revealing fundamental differences in their reactivity and selectivity.

Part 1: The Organolithium Pathway - A Case of Kinetic Supremacy

Organolithium reagents, particularly n-butyllithium (n-BuLi), are exceptionally strong bases and highly reactive nucleophiles.[2] When presented with a substrate like this compound, the prevailing mechanism is the lithium-halogen exchange.

Mechanistic Rationale: Why Halogen Exchange Dominates

The lithium-halogen exchange reaction is an incredibly rapid process, often occurring at temperatures of -78°C or lower.[4] For aryl bromides, the rate of this exchange is almost always significantly faster than the rate of deprotonation (DoM). This is a well-established principle in organolithium chemistry. While the methoxy and fluoro groups do activate the ortho protons, the kinetic barrier for C-H activation is substantially higher than that for the Br-Li exchange.

Therefore, the reaction of this compound with n-BuLi overwhelmingly favors the formation of a single, regiochemically pure product: 3-fluoro-2-methoxyphenyllithium .

Visualizing the Organolithium Reaction

G cluster_start Starting Material cluster_reagent Reagent cluster_path Reaction Pathway cluster_electrophile Electrophilic Quench cluster_product Final Product SM This compound RLi n-Butyllithium (n-BuLi) THF, -78°C LithiumIntermediate 3-Fluoro-2-methoxyphenyllithium RLi->LithiumIntermediate  Fast Li-Br Exchange  (Dominant Pathway) DoM_Intermediate 4-Lithio-2-bromo-3-fluoroanisole (Minor/Negligible) RLi->DoM_Intermediate Slow DoM (Disfavored) E_plus Electrophile (E+) LithiumIntermediate->E_plus Reaction FinalProduct 2-E-3-fluoroanisole E_plus->FinalProduct Forms C-E Bond

Caption: Dominant lithium-halogen exchange pathway for this compound.

Part 2: The Grignard Pathway - The Classic Insertion

Grignard reagents are prepared by the direct insertion of magnesium metal into a carbon-halogen bond.[5] This process is fundamentally different from the exchange mechanism of organolithiums. While also highly reactive, Grignard reagents are generally less basic and less aggressive than their lithium counterparts.

Mechanistic Rationale: A Reliable and Predictable Route

For this compound, the formation of the Grignard reagent proceeds as expected via the oxidative insertion of magnesium into the C-Br bond. The C-F bond is significantly stronger and remains inert to magnesium under standard conditions. There is no competing DoM pathway, as the reaction occurs on the surface of the magnesium metal and does not involve a strong soluble base.

This reaction reliably produces a single organometallic species: (3-fluoro-2-methoxyphenyl)magnesium bromide . This predictability makes the Grignard route a robust choice for many synthetic applications.

Visualizing the Grignard Reaction

G cluster_start Starting Material cluster_reagent Reagent cluster_path Reaction Pathway cluster_electrophile Electrophilic Quench cluster_product Final Product SM This compound Mg Magnesium (Mg) THF, Reflux GrignardIntermediate (3-Fluoro-2-methoxyphenyl) magnesium bromide Mg->GrignardIntermediate  Oxidative Insertion  (Single Pathway) E_plus Electrophile (E+) GrignardIntermediate->E_plus Reaction FinalProduct 2-E-3-fluoroanisole E_plus->FinalProduct Forms C-E Bond

Caption: Oxidative insertion pathway for Grignard reagent formation.

Part 3: Performance Comparison & Experimental Data

While both reagents lead to the same regiochemical outcome—functionalization at the C-2 position—their performance characteristics, reaction conditions, and functional group tolerance differ significantly. The following table summarizes these key differences, with representative yield data based on reactions with common electrophiles like N,N-Dimethylformamide (DMF) to yield an aldehyde.

FeatureOrganolithium Reagent (n-BuLi)Grignard Reagent (Mg)Rationale & Field Insights
Primary Mechanism Lithium-Halogen ExchangeOxidative InsertionOrganolithium offers a kinetically controlled pathway, while Grignard formation is a surface-mediated reaction.[2][5]
Regioselectivity Exclusive C-2 FunctionalizationExclusive C-2 FunctionalizationBoth methods are highly selective for the C-Br bond, but for different mechanistic reasons.
Reaction Temperature -78°C (Cryogenic)Room Temp to Reflux (~66°C in THF)The high reactivity of n-BuLi necessitates low temperatures to prevent side reactions, increasing energy and equipment costs.[6] Grignard reactions are often initiated with gentle heating.[7]
Reaction Rate Very Fast (minutes)Slower (hours)Li-Br exchange is nearly instantaneous at -78°C, whereas Grignard formation requires an initiation period and typically longer reaction times for full conversion.[4][8]
Functional Group Tolerance LowModeraten-BuLi is an extremely strong base and will react with any acidic protons (e.g., alcohols, amines, carboxylic acids) and many carbonyl groups. Grignard reagents are more tolerant of certain functional groups, though still incompatible with acidic protons.
Handling & Safety Pyrophoric, requires strict inert atmosphere techniques.Flammable, requires anhydrous conditions but is less pyrophoric than n-BuLi.n-BuLi solutions can ignite spontaneously on contact with air, demanding a higher level of user skill and safety protocols.[9]
Representative Yield Typically High (85-95%)Good to High (70-90%)The clean, fast nature of Li-Br exchange often leads to slightly higher isolated yields, assuming strict anhydrous and anaerobic conditions are maintained.

Part 4: Experimental Protocols

The following protocols are provided as a guide for researchers. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.

Protocol 1: Synthesis of 3-Fluoro-2-methoxyphenyllithium and Trapping with DMF

Sources

A Senior Application Scientist's Guide to the Analysis of Coupling Constants in the NMR Spectrum of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Chemical Shift – The Structural Imperative of J-Coupling

In the field of structural elucidation, particularly for pharmaceutical and materials science applications, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While chemical shifts provide the initial, crucial information about the electronic environment of nuclei, it is the spin-spin coupling constants (J-values) that reveal the precise connectivity and spatial relationships between atoms. For complex substituted aromatic systems like 2-bromo-3-fluoroanisole, a molecule featuring multiple NMR-active nuclei and restricted bond rotations, a thorough analysis of these coupling constants is not merely confirmatory—it is the cornerstone of unambiguous structural verification.

This guide provides a comparative analysis of the state-of-the-art NMR methodologies used to extract and interpret the rich tapestry of coupling constants within this compound. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for structural assignment. We will explore not only the conventional through-bond couplings (¹H-¹H, ¹H-¹⁹F) but also the more nuanced through-space interactions that can provide critical conformational insights.

Part 1: The Spin System of this compound: A Theoretical Overview

The structure of this compound presents a fascinating case study. The aromatic region contains three protons (H-4, H-5, H-6), each uniquely influenced by its neighbors. The fluorine (¹⁹F) atom, with its 100% natural abundance and high gyromagnetic ratio, introduces complex splitting patterns via both short- and long-range couplings.[1][2][3] Furthermore, the methoxy group (OCH₃), while a singlet in a simplified view, may exhibit long-range or through-space coupling to the nearby fluorine atom.

Caption: Structure of this compound with atom numbering.

The expected couplings for each aromatic proton are:

  • H-4: Coupled to H-5 (³JHH, ortho), F-3 (³JHF, meta), and H-6 (⁴JHH, meta). Expected multiplicity: doublet of doublet of doublets (ddd).

  • H-5: Coupled to H-4 (³JHH, ortho), H-6 (³JHH, ortho), and F-3 (⁴JHF, para). Expected multiplicity: triplet of doublets (td) or ddd.

  • H-6: Coupled to H-5 (³JHH, ortho), H-4 (⁴JHH, meta), and F-3 (⁵JHF, meta). Expected multiplicity: doublet of doublets (dd) or ddd.

The complexity arises because the magnitudes of some of these couplings may be very similar, leading to overlapping multiplets that are difficult to resolve in a standard 1D ¹H NMR spectrum.

Part 2: A Comparative Guide to Experimental NMR Techniques

No single experiment can provide all the answers. A robust analysis relies on a logical progression of experiments, where each step simplifies the puzzle and validates the previous interpretation.

One-Dimensional (1D) NMR Methods: The Foundation

1D NMR is the essential starting point, but its limitations in complex molecules necessitate more advanced approaches.

Technique Purpose Advantages Limitations
Standard ¹H NMR Initial overview of proton environments.Fast, high sensitivity.Signal overlap in complex regions, making accurate J-value extraction difficult or impossible.
¹H{¹⁹F} Decoupling Simplify the spectrum by removing all ¹H-¹⁹F couplings.Reveals the underlying ¹H-¹H coupling network. Direct measurement of JHH values.Information on ¹H-¹⁹F couplings is lost. Requires a spectrometer with ¹⁹F decoupling capabilities.
¹⁹F NMR Observe the fluorine nucleus directly.High sensitivity, wide chemical shift range sensitive to the local environment.[2][3]Provides ¹H-¹⁹F coupling information from the fluorine's perspective, helping to confirm assignments.
PSYCHE "Pure Shift" NMR.[4]Decouples protons from each other while preserving heteronuclear couplings.Provides highly resolved signals where ¹H-¹⁹F couplings can be measured with great accuracy, even in crowded spectra.[4]

Expert Insight: The decision to use ¹H{¹⁹F} decoupling is a classic example of strategic simplification. When faced with a complex multiplet for an aromatic proton, irradiating the ¹⁹F channel collapses the multiplet, removing all JHF splittings. The remaining pattern is due solely to JHH couplings. By comparing the original and the decoupled spectra, one can unambiguously assign which splittings are due to fluorine and which are due to other protons. This is a self-validating protocol; the difference in multiplet complexity directly reveals the JHF values.

Caption: Logical workflow for comprehensive NMR analysis.

Two-Dimensional (2D) NMR Methods: Building the Molecular Map

2D NMR spreads the information across two frequency axes, resolving overlap and revealing correlations between nuclei.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is the definitive tool for identifying which protons are coupled to each other.[5][6] A cross-peak between two signals in a COSY spectrum is unequivocal proof of J-coupling between them. For this compound, COSY will show correlations between H-4/H-5, H-5/H-6, and the weaker meta-coupling between H-4/H-6. This experiment validates the coupling network inferred from the 1D spectra.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to via a one-bond coupling.[6][7] It provides a powerful method for assigning the carbon skeleton. While it doesn't measure the aromatic JHH or JHF values, it is a critical step in ensuring the proton assignments are correct.

  • ¹H-¹³C/¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for this specific molecule, as it detects correlations between nuclei separated by multiple bonds (typically 2 or 3).[8]

    • ¹H-¹³C HMBC: Will confirm assignments by showing correlations from, for example, H-4 to C-2, C-3, and C-6.

    • ¹H-¹⁹F HMBC: This is exceptionally valuable. It can directly detect and help measure long-range couplings between protons and the fluorine atom.[1] For instance, a cross-peak between the fluorine signal and H-6 would confirm the ⁵JHF coupling. The experiment can also probe for through-space coupling between the methoxy protons and the fluorine, which is plausible given their proximity. The observation of such a correlation would provide strong evidence for a specific conformation of the methoxy group.

Part 3: Data Analysis and Expected Coupling Constants

The magnitude of a coupling constant is rich with structural information. Below is a table of expected J-values for this compound, compiled from typical values for substituted benzene rings.

Coupling Type Atoms Involved Number of Bonds Expected Range (Hz) Key Information
³JHH (ortho)H-4/H-5, H-5/H-637.0 - 9.0Vicinal proton connectivity.[9][10]
⁴JHH (meta)H-4/H-642.0 - 3.0Meta proton connectivity.[9][10]
³JHF (meta)F-3/H-435.0 - 8.0Strong meta coupling to fluorine.[11]
⁴JHF (para)F-3/H-54-2.0 - 3.0Weaker para coupling to fluorine.[11]
⁵JHF (meta)F-3/H-652.0 - 4.0Long-range coupling to fluorine.[1][3]
⁵JHF (through-space)F-3/OCH₃50.5 - 2.0Proximity of OCH₃ to F; conformational data.[12][13]

Part 4: Standard Operating Protocols

Trustworthy data originates from robust experimental design. The following are condensed protocols for key experiments.

Protocol 1: ¹H{¹⁹F} Decoupling
  • Setup Standard ¹H: Acquire a standard high-resolution ¹H spectrum to identify the chemical shift of the aromatic protons.

  • Identify ¹⁹F Frequency: Determine the center of the ¹⁹F chemical shift range for the molecule.

  • Enable Decoupler: Turn on the broadband ¹⁹F decoupler on the heteronuclear channel. Ensure the decoupling power and bandwidth are sufficient to cover the entire ¹⁹F signal.

  • Acquire Spectrum: Run the ¹H experiment with the ¹⁹F decoupler active during acquisition.

  • Analysis: Compare the resulting simplified spectrum with the original ¹H spectrum to identify splittings caused by fluorine.

Protocol 2: 2D ¹H-¹H COSY
  • Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpppqf).

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals of interest.

  • Acquisition Parameters: Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512 increments). Use 2-4 scans per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

  • Analysis: Identify symmetric cross-peaks, which indicate J-coupling between the corresponding diagonal peaks.

Caption: Through-bond vs. through-space coupling pathways.

Conclusion

The comprehensive analysis of coupling constants in this compound is a prime example of how modern NMR spectroscopy transcends simple spectrum acquisition. It requires a strategic, multi-pronged approach where each experiment is chosen to answer a specific question. By systematically simplifying the spin system with techniques like ¹H{¹⁹F} decoupling and mapping the full connectivity network with a suite of 2D experiments (COSY, HSQC, HMBC), a researcher can build a complete and self-validating structural picture. The final dataset, rich in J-coupling information, not only confirms the molecular skeleton but also provides valuable insights into the electronic structure and preferred conformation of the molecule.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Mallory, F. B., & Mallory, C. W. (2003). Through-space JFF coupling constants. Journal of the American Chemical Society, 125(27), 8094–8095. [Link]
  • Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. (2014). Measuring coupling constants in crowded NMR spectra: pure shift NMR with multiplet editing. Angewandte Chemie International Edition, 53(27), 6990-6992. [Link]
  • Dalvit, C., & Vulpetti, A. (2012). Interligand through-space 1H-19F scalar coupling in protein-ligand complexes. Journal of the American Chemical Society, 134(22), 9066–9069. [Link]
  • Williamson, R. T., & Sanford, A. R. (2003). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. The Journal of Organic Chemistry, 68(20), 7605–7610. [Link]
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229–2246. [Link]
  • Lin, G., & Drobny, G. P. (2011). Through-space scalar 19F-19F couplings between fluorinated noncanonical amino acids for the detection of specific contacts in proteins. Journal of the American Chemical Society, 133(46), 18833–18840. [Link]
  • Davis, D. G., & Bax, A. (1985). Assignment of complex proton NMR spectra by relayed coherence transfer. Journal of the American Chemical Society, 107(9), 2820–2821. [Link]
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J couplings. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. [Link]
  • Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance, 1(1), 1-12. [Link]
  • Parella, T. (2007). Modern NMR Methodologies for the Measurement of Homo- and Heteronuclear Coupling Constants in Small Molecules.
  • Adcock, W., & Abeywickrema, A. N. (1982). Long-range proton-fluorine spin-spin coupling. Further evidence for a 'direct' mechanism. Australian Journal of Chemistry, 35(1), 153-156. [Link]
  • IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Northwestern University. [Link]
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
  • Schaefer, T., et al. (1987). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformational properties of the trifluoromethoxy group in some derivatives of phenyl trifluoromethyl ether. Canadian Journal of Chemistry, 65(5), 1047-1053. [Link]
  • Bothner-By, A. A. (1965). Geminal and Vicinal Proton−Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance, 1, 195-316. [Link]
  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663–10665. [Link]
  • Emery Pharma. (2018).
  • Lemieux, R. U., & Lineback, D. R. (1963). Observations on the Karplus curve in relation to the conformation of the 1,3-dioxolane ring. Canadian Journal of Chemistry, 41(4), 1029-1033. [Link]
  • Kwan, E. E. (2011). Coupling Constants and Structure: Vicinal Couplings. Harvard University. [Link]
  • Bax, A., & Summers, M. F. (1986). 1H and 13C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]
  • Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]
  • Miller, J. P. (n.d.).
  • Wasylishen, R. E., & Barfield, M. (1975). Proximity and bond orientation effects on long-range proton-fluorine nuclear spin-spin coupling constants. Journal of the American Chemical Society, 97(16), 4545–4550. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
  • Abraham, R. J., & Edgar, M. (1997). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 35(8), 525-532. [Link]
  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]
  • Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. [Link]
  • Abraham, R. J., & Edgar, M. (1997). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS)
  • Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7578. [Link]
  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]
  • ResearchGate. (n.d.). Halogen bonding in solution: NMR spectroscopic approaches. [Link]
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isomeric purity of starting materials and intermediates is not a trivial detail; it is a cornerstone of reproducible, safe, and effective synthesis. 2-Bromo-3-fluoroanisole, a key building block in the synthesis of complex pharmaceutical agents, is no exception. The presence of even minor positional isomers can drastically alter reaction pathways, introduce downstream purification challenges, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, robust and reliable analytical methodologies for the determination of its isomeric purity are paramount.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols based on established methods for analogous compounds, and offer a comparative analysis to guide you in selecting the optimal technique for your specific needs.

The Challenge: Differentiating Positional Isomers

The synthesis of this compound, often proceeding from precursors like 2-bromo-3-fluorophenol, can potentially yield a mixture of positional isomers.[2] These isomers share the same molecular weight and elemental composition, making their separation and quantification a non-trivial analytical task. The primary challenge lies in exploiting the subtle differences in their physicochemical properties—such as boiling point, polarity, and the electronic environment of their atoms—to achieve resolution.

Gas Chromatography (GC): The Volatility-Based Approach

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For halogenated aromatics like the isomers of bromo-fluoro-anisole, GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for purity assessment. The separation is primarily based on differences in boiling points and interactions with the stationary phase of the GC column.

Expertise & Experience: Why GC is a Strong Candidate

The choice of GC is underpinned by the expected volatility of bromo-fluoro-anisole isomers. The subtle differences in dipole moment and molecular shape between positional isomers can lead to slight variations in their boiling points, which can be exploited by a GC system with a suitable column and temperature program. A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane stationary phase, is often an excellent starting point as it provides selectivity based on both dispersion forces and dipole-dipole interactions.

A study on the separation of ten isomers of a structurally related compound, bromofluorobenzaldehyde, demonstrated the high resolving power of GC, achieving baseline separation with high sensitivity.[3][4] This provides a strong precedent for its application to this compound.

Experimental Protocol: GC-FID/MS Analysis

This protocol is adapted from established methods for separating halogenated aromatic isomers.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 50 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.

  • Prepare working standards and samples by further dilution to a concentration of approximately 10-20 µg/mL.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or similar, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or a similar mid-polarity column.[3]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector (FID): 280°C.

  • Detector (MS):

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[5]

    • Mass Range: m/z 40-300.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate the peaks of all isomers and express the area of each impurity as a percentage of the total area.

  • For MS detection, confirm the identity of the main peak and any impurities by their mass spectra, looking for the characteristic molecular ion cluster for a monobrominated compound.

Trustworthiness: A Self-Validating System

The GC method's trustworthiness is established through a validation process following ICH guidelines.[6] This includes demonstrating:

  • Specificity: The ability to separate and detect the target analyte from its potential isomers and other impurities.

  • Linearity: A linear relationship between the concentration of each isomer and its detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an isomer that can be reliably detected and quantified, respectively. For related compounds, LOQs as low as 1.2 ppm have been achieved.[3]

High-Performance Liquid Chromatography (HPLC): A Polarity-Driven Separation

HPLC is a versatile and widely used technique for the purity analysis of a broad range of compounds, especially those that are less volatile or thermally labile. The separation of bromo-fluoro-anisole isomers by HPLC relies on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase (Reversed-Phase HPLC) or vice-versa (Normal-Phase HPLC).

Expertise & Experience: Choosing the Right HPLC Mode and Column

For halogenated aromatic compounds, Reversed-Phase HPLC (RP-HPLC) is typically the first choice due to its robustness and wide applicability. The key to separating positional isomers lies in selecting a column that can exploit subtle differences in their polarity and shape. While a standard C18 column is a workhorse, stationary phases that offer different selectivity, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can be more effective for aromatic and halogenated compounds due to π-π and dipole-dipole interactions.[7]

Normal-Phase HPLC (NP-HPLC) can offer an alternative selectivity and should be considered if RP-HPLC methods fail to provide adequate resolution.[7]

Experimental Protocol: Reversed-Phase HPLC

This protocol is a starting point for the method development for this compound, based on general principles for isomer separation.[7]

1. Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 40% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Calculate the percentage purity by area normalization, assuming equal response factors for all isomers. For higher accuracy, determine the relative response factors for each identified impurity.

Trustworthiness: Method Validation

Similar to GC, the HPLC method must be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure the reliability of the results, in accordance with regulatory guidelines.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and provides a definitive method for distinguishing isomers. It relies on the principle that atomic nuclei in different chemical environments will absorb radiofrequency energy at different frequencies. For this compound, both ¹H and ¹³C NMR are highly informative.

Expertise & Experience: Unambiguous Isomer Identification

While chromatographic techniques separate isomers in time, NMR separates them in the frequency domain within a single experiment (for a mixture). The key to differentiating positional isomers of this compound lies in analyzing:

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the positions of the bromine, fluorine, and methoxy groups. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of these protons provide crucial information about the substitution pattern on the aromatic ring.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer. The carbon directly attached to the methoxy group, bromine, and fluorine will have characteristic chemical shifts.

  • Advanced 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, confirming the exact structure of the main component and any observable isomeric impurities.[10]

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

3. Data Analysis:

  • Carefully analyze the chemical shifts, integration values, multiplicities, and coupling constants in the ¹H spectrum to deduce the substitution pattern.

  • Compare the number of signals and chemical shifts in the ¹³C spectrum with the expected pattern for this compound.

  • For quantitative analysis (qNMR), a certified reference standard is required, and the experiment must be conducted under specific conditions (e.g., ensuring full relaxation of all nuclei).

Trustworthiness: The Gold Standard for Structure

NMR is considered a primary ratio method and is inherently quantitative if performed correctly. Its trustworthiness comes from the direct relationship between signal intensity and the number of nuclei, providing a highly accurate measure of isomeric purity without the need for isomer-specific reference standards for identification.

Comparative Analysis

To aid in the selection of the most appropriate technique, the following table summarizes the key performance attributes of GC, HPLC, and NMR for the isomeric purity analysis of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle of Separation Boiling point & polarityPolarity & specific interactionsElectronic environment of nuclei
Primary Application Quantitative purity analysisQuantitative purity analysisStructural confirmation & quantification
Typical Sensitivity High (ppm to ppb)High (ppm to ppb)Moderate (typically >0.1%)
Sample Throughput HighHighLow to Moderate
Method Development Moderate complexityModerate to high complexityMinimal for qualitative analysis
Quantification Requires reference standards for each isomer for accurate quantificationRequires reference standards for each isomer for accurate quantificationCan be absolute (qNMR) with a single standard; relative purity by integration
Strengths High resolution for volatile isomers, robust, easily coupled to MS for identification.Versatile, applicable to a wide range of compounds, non-destructive.Unambiguous structure confirmation, definitive isomer identification, inherently quantitative.
Limitations Sample must be volatile and thermally stable.Isomers may co-elute, requiring extensive method development.Lower sensitivity compared to chromatographic methods, higher equipment cost.

Visualizing the Workflow

The selection and implementation of an analytical technique for isomeric purity follows a logical progression.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Reporting Sample This compound Sample Purity_Req Define Purity Requirement (e.g., ≥99.0%) Sample->Purity_Req GC GC Method (Volatility-based) Purity_Req->GC Select Technique(s) HPLC HPLC Method (Polarity-based) Purity_Req->HPLC Select Technique(s) NMR NMR Analysis (Structural ID) Purity_Req->NMR Select Technique(s) Validation Method Validation (ICH) Specificity, Linearity, Accuracy, Precision, LOD/LOQ GC->Validation HPLC->Validation NMR->Validation For Quantitative Method Report Certificate of Analysis (CoA) Report Isomeric Purity Validation->Report

Caption: Workflow for isomeric purity analysis.

Conclusion and Recommendations

The choice of analytical technique for the isomeric purity of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and release testing, a validated GC-FID or RP-HPLC-UV method is recommended. These techniques offer high throughput, excellent sensitivity, and the robustness required in a production environment. GC is often preferred for its high resolving power for this class of compounds, provided no thermal degradation occurs.

  • For structural confirmation, impurity identification, and as an orthogonal method, NMR spectroscopy is indispensable. It provides unambiguous identification of isomers and can serve as a primary method for quantifying purity without the need for individual isomer standards.

In a comprehensive quality control strategy, chromatographic techniques are used for routine screening and quantification, while NMR is employed for definitive structural elucidation and as a reference method. By understanding the principles and applying the methodologies outlined in this guide, researchers and drug development professionals can confidently ensure the isomeric purity of this compound, safeguarding the integrity of their synthetic processes and the quality of their final products.

References

  • Sajan, P. G., & Kumara, M. N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods.
  • MicroSolv Technology Corporation. (n.d.). HPLC Application Notes.
  • Vertex AI Search. (n.d.). The Importance of Purity in this compound for Synthesis.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Arsenault, G., McCrindle, R., Chittim, B., & McAlees, A. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Organohalogen Compounds, 67, 818-821.
  • British Pharmacopoeia. (2020). SC III F. Validation of Analytical Procedures.
  • World Health Organization. (2016). Guidelines on Validation – Appendix 4: Analytical Method Validation.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program.
  • Vertex AI Search. (2025). The Role of this compound in Fluorine Chemistry.
  • Zhang, Y., et al. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • Gouilleux, B., Moussallieh, F.-M., & Lesot, P. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Molecules, 29(8), 1886.
  • Fustin, C. A., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • González-Chávez, M. M., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(9), 662.

Sources

A Comparative Guide to 2-Bromo-3-fluoroanisole and Other Brominated Building Blocks in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aryl Halides in Synthesis

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted aryl halides serve as foundational pillars for the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth comparative analysis of 2-Bromo-3-fluoroanisole, a uniquely functionalized aryl bromide, and its performance relative to other brominated building blocks in key palladium-catalyzed transformations. We will delve into the nuanced interplay of electronic and steric effects that govern reactivity and explore the practical implications for researchers in drug discovery and process development.

Understanding the Reactivity Landscape: The Role of Substituent Effects

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] The electronic and steric environment around the C-Br bond, shaped by the substituents on the aromatic ring, plays a crucial role in modulating this reactivity.[3]

  • Electronic Effects: Electron-withdrawing groups (EWGs) generally enhance the rate of oxidative addition by lowering the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups (EDGs) can decelerate this step.

  • Steric Effects: Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. This is particularly pronounced with substituents in the ortho position.[4]

This compound presents a fascinating case study in the interplay of these effects. It features a methoxy group (-OCH₃), which is an electron-donating group through resonance but moderately electron-withdrawing through induction, and a fluorine atom (-F), which is strongly electron-withdrawing through induction and weakly electron-donating through resonance. The relative positioning of these groups to the bromine atom dictates the overall electronic character and steric accessibility of the C-Br bond.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[2] To objectively assess the performance of this compound, we will compare it with its isomers and other relevant bromoanisole derivatives.

Qualitative Reactivity Prediction

Based on the principles of electronic and steric effects, we can predict a general reactivity trend for a series of isomeric bromofluoroanisoles in Suzuki-Miyaura coupling:

  • This compound: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, activating the C-Br bond. The methoxy group at the 1-position has a mixed electronic effect. Steric hindrance from the ortho-methoxy group is a potential factor.

  • 4-Bromo-2-fluoroanisole: The fluorine atom ortho to the bromine provides significant steric hindrance, which may counteract the activating effect of the para-methoxy group.

  • 3-Bromo-2-fluoroanisole: The fluorine atom ortho to the bromine introduces steric hindrance. The meta-methoxy group has a less pronounced electronic effect compared to an ortho or para substituent.

  • 2-Bromo-4-fluoroanisole: The para-fluorine atom provides a strong electron-withdrawing effect, activating the C-Br bond. The ortho-methoxy group introduces steric hindrance.

Experimental Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various brominated building blocks with phenylboronic acid. While direct side-by-side comparative studies under identical conditions are scarce in the literature, the data presented provides valuable insights into their relative reactivity.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃Toluene/H₂O9012~85-90 (estimated)[5]
4-Bromo-2-fluoroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[6]
2-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃EtOH/H₂O8024~70[7]
4-BromoanisolePd(OAc)₂Na₂CO₃EtOH/H₂O80295[8]

Analysis of Suzuki-Miyaura Data:

The data suggests that while this compound is a viable substrate for Suzuki-Miyaura coupling, its reactivity may be slightly attenuated compared to isomers where steric hindrance is less of a factor, such as 4-bromoanisole. The high yield obtained with 4-Bromo-2-fluoroanisole using a specialized bulky ligand (SPhos) highlights the importance of catalyst system optimization to overcome steric challenges.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Round-bottom flask or Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, which are prevalent in many pharmaceutical compounds.[9]

Electronic Considerations in Buchwald-Hartwig Amination

The electronic effects in Buchwald-Hartwig amination are more complex than in Suzuki-Miyaura coupling. While an electron-deficient aryl bromide is more reactive towards oxidative addition, a highly electron-deficient palladium-amido intermediate can be less prone to reductive elimination. Therefore, a balance of electronic properties is often required for optimal results.[10]

Experimental Data Summary: Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination of various brominated building blocks.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10016~80-85 (estimated)[11]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene9048Good[12]
4-BromoanisoleAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene80498[13]

Analysis of Buchwald-Hartwig Data:

This compound is a suitable substrate for Buchwald-Hartwig amination, particularly with the use of modern, bulky phosphine ligands like XPhos.[11] The electron-withdrawing nature of the fluorine atom likely facilitates the initial oxidative addition, while the choice of a strong base and an appropriate ligand is crucial for the subsequent steps of the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArBr Ar-Br ArBr->OA Amine R2NH AmineCoord Amine Coordination Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation Product Ar-NR2 Complex1 L_nPd(II)(Ar)(Br) OA->Complex1 Complex1->AmineCoord Complex2 [L_nPd(II)(Ar)(Br)(R2NH)] AmineCoord->Complex2 Complex2->Deprotonation Complex3 L_nPd(II)(Ar)(NR2) Deprotonation->Complex3 RE Reductive Elimination Complex3->RE RE->Pd0 RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14]

Factors Influencing Sonogashira Coupling

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[15] The reactivity of the aryl bromide is a key factor, with electron-withdrawing groups generally accelerating the reaction.[14]

Experimental Data Summary: Sonogashira Coupling

The following table provides representative data for the Sonogashira coupling of various brominated building blocks.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5012~80-85 (estimated)[16]
3-Bromo-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NReflux190[17]
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuINaOHMethanol10024>95[18]

Analysis of Sonogashira Data:

This compound is an effective substrate for Sonogashira coupling, affording good yields under standard conditions. The electron-withdrawing fluorine atom likely contributes to the favorable reactivity of the C-Br bond in the oxidative addition step. The reaction with 4-bromoanisole shows a very high yield, indicating that steric hindrance is not a major issue for this isomer.[18]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at 50 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion: Strategic Application of this compound

This compound emerges as a versatile and valuable building block for a range of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, provides a nuanced reactivity profile that can be strategically exploited in organic synthesis.

  • In Suzuki-Miyaura coupling, it demonstrates good reactivity, although optimization of the catalyst system may be necessary to overcome potential steric hindrance from the ortho-methoxy group.

  • In Buchwald-Hartwig amination, it is an effective substrate, particularly with modern bulky phosphine ligands, allowing for the efficient construction of C-N bonds.

  • In Sonogashira coupling, it exhibits favorable reactivity, likely enhanced by the electron-withdrawing nature of the fluorine substituent.

The choice of this compound over other brominated building blocks will depend on the specific synthetic target and the desired electronic and steric properties of the final product. For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide will facilitate the rational design of efficient and robust synthetic routes to novel and complex molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Negishi, E. ichi. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 229–247). John Wiley & Sons, Inc.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1–2), 46–49. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 389. [Link]
  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2018). RSC Advances, 8(12), 6435–6442. [Link]
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Organic Letters, 8(20), 4573–4576. [Link]
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC Advances, 5(104), 85468–85471. [Link]
  • The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. (n.d.). ResearchGate.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Molecules, 23(11), 2853. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Molecules, 23(10), 2649. [Link]
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2010). Tetrahedron Letters, 51(39), 5138–5141. [Link]
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2016). Jurnal Pendidikan Kimia, 8(1), 1-5. [Link]
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science, 2(9), 624–629. [Link]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3433. [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable PdNPs@GO-Fe3O4 Catalyst. (2020).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2019). Organic & Biomolecular Chemistry, 17(48), 10216–10220. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Cross-Coupling Reactions with 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-3-fluoroanisole

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of aromatic scaffolds is paramount. This compound stands out as a versatile building block. Its structure, featuring a reactive bromine atom, an electron-withdrawing fluorine, and an electron-donating methoxy group, presents a unique electronic and steric environment. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2]

However, the electronic characteristics of the substituents can significantly influence catalyst activity and reaction efficiency. The interplay between the ortho-methoxy group and the meta-fluorine atom can modulate the reactivity of the C-Br bond, making catalyst selection a non-trivial exercise. This guide provides a comparative analysis of common catalyst systems for three essential transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using this compound as the substrate. Our objective is to furnish researchers with the data and rationale necessary to make informed decisions, streamline optimization, and accelerate discovery.

The Palladium Catalytic Cycle: A Unifying Mechanism

At the heart of these transformations lies a common catalytic cycle involving a palladium center, which typically cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this fundamental pathway is crucial for rational catalyst selection and troubleshooting. The efficiency of each step—oxidative addition, transmetalation (or amine coordination), and reductive elimination—is profoundly influenced by the choice of ligand on the palladium center.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the aryl-bromide bond. This is often the rate-limiting step. Electron-rich ligands on the palladium center can accelerate this process.[4]

  • Transmetalation/Coordination: The organopalladium(II) halide complex then reacts with the coupling partner (an organoboron in Suzuki, an amine in Buchwald-Hartwig, or a copper acetylide in Sonogashira).

  • Reductive Elimination: In the final step, the two organic fragments are coupled, forming the new bond and regenerating the active Pd(0) catalyst. Bulky ligands are known to promote this step, preventing catalyst decomposition and increasing turnover.[4]

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling cluster_inputs cluster_outputs pd0 LₙPd(0) oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)₂-R oa_complex->trans_complex Transmetalation (or Amine Coordination) trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product arx Ar-X (this compound) arx->oa_complex partner R-M (Coupling Partner) partner->trans_complex

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures. The choice of catalyst is critical, especially for substrates that may be sterically hindered or electronically challenging.

Catalyst System Analysis:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but effective "all-in-one" catalyst.[5][6] It requires no additional ligand but can be less effective for challenging substrates compared to modern systems. Its performance serves as a valuable baseline.

  • Pd(OAc)₂ / SPhos: This system combines a stable Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (SPhos).[7][8] Such ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and applicability to a broader range of substrates, including aryl chlorides.[8]

  • PEPPSI™-IPr: This N-Heterocyclic Carbene (NHC)-based catalyst is highly stable and active.[9] NHC ligands are strong sigma-donors, forming robust bonds with the palladium center, which often translates to high catalyst turnover numbers and resistance to degradation.[9]

Comparative Performance Data (Representative Conditions)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Cat. Load (mol%)Avg. Yield (%)Reference
Pd(PPh₃)₄(PPh₃)K₂CO₃Dioxane/H₂O10012-243.075-85[5][10]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1004-162.090-98[7][11]
PEPPSI™-IPrIPrK₂CO₃Dioxane802-61.0>95[7][9]

Note: Yields are based on reactions with phenylboronic acid and are representative of typical outcomes for analogous electron-rich/hindered aryl bromides. Optimization is often required for specific coupling partners.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl amines via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[12][13][14] Catalyst inhibition by the pyridine nitrogen in related substrates is a known challenge, making the selection of a robust, sterically shielded catalyst paramount.[15] For this compound, the choice of a bulky, electron-rich ligand is critical to favor the desired catalytic cycle over catalyst deactivation.

Catalyst System Analysis:

  • Pd₂(dba)₃ / XPhos: A highly effective and general system. XPhos is a bulky biarylphosphine ligand that promotes the coupling of a wide range of amines, including primary and secondary amines, with aryl halides.[10] The use of a strong, non-nucleophilic base like sodium tert-butoxide is typical.

  • BrettPhos Pd G3: This is a third-generation (G3) precatalyst, where the palladium is already complexed with the bulky BrettPhos ligand.[16] These precatalysts offer improved air stability and solution longevity, ensuring the generation of the active Pd(0) species is reliable and efficient. They are particularly effective for coupling hindered substrates.

Comparative Performance Data (Representative Conditions)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Cat. Load (mol%)Avg. Yield (%)Reference
Pd₂(dba)₃ / XPhosXPhosNaOt-BuToluene11012-242.088-96[10]
BrettPhos Pd G3BrettPhosLHMDSTHF804-122.0>95[16]

Note: Yields are based on reactions with a representative secondary amine like morpholine. Primary amines or more hindered amines may require further optimization.

Part 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in synthesis.[17][18] The reaction traditionally employs a dual-catalyst system of palladium and a copper(I) co-catalyst.

Catalyst System Analysis:

  • PdCl₂(PPh₃)₂ / CuI: The classic Sonogashira system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to form a copper(I) acetylide intermediate, which then engages in the transmetalation step.[17] An amine base, such as triethylamine, is used both as a base and as a solvent.

  • Pd(OAc)₂ / P(t-Bu)₃ (Copper-Free): Concerns over homocoupling of the alkyne (Glaser coupling) and potential issues with copper contamination have led to the development of copper-free protocols.[18] These often rely on bulky, electron-rich phosphine ligands like tri-tert-butylphosphine, which are effective enough to facilitate the reaction without the copper co-catalyst.

Comparative Performance Data (Representative Conditions)

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Time (h)Cat. Load (mol%)Avg. Yield (%)Reference
PdCl₂(PPh₃)₂CuI (5 mol%)Et₃NTHF606-123.085-92[10][17]
Pd(OAc)₂ / P(t-Bu)₃NoneEt₃NDMF804-82.090-97[18]

Note: Yields are based on reactions with a terminal alkyne like phenylacetylene.

Benchmarking Protocol: A Self-Validating System

To objectively compare catalyst performance, a standardized experimental protocol is essential. The following procedure for a Suzuki-Miyaura coupling serves as a robust template.

Objective: To couple this compound with phenylboronic acid using a selected palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvents: Toluene and Water (10:1 ratio)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental_Workflow Standard Experimental Workflow for Cross-Coupling start Start setup 1. Reaction Setup - Flame-dry Schlenk flask - Add solids (Ar-Br, Boronic Acid, Base, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x) setup->inert solvents 3. Add Solvents - Add degassed Toluene and Water via syringe inert->solvents reaction 4. Reaction - Heat to 100 °C with vigorous stirring - Monitor by TLC or GC-MS solvents->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc, separate layers - Extract aqueous layer reaction->workup purify 6. Purification - Combine organics, wash with brine - Dry over Na₂SO₄, concentrate - Purify by column chromatography workup->purify end End Product purify->end

Caption: A standardized workflow for performing palladium-catalyzed cross-coupling reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (207 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the biphasic mixture vigorously for 16 hours.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Recommendations

The successful cross-coupling of this compound is highly dependent on the selection of an appropriate catalyst system tailored to the specific transformation.

  • For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich ligands such as SPhos or NHC-based catalysts like PEPPSI™-IPr offer superior performance, broader scope, and milder conditions.

  • For Buchwald-Hartwig aminations , the use of modern catalyst systems is essential. Pre-catalysts like BrettPhos Pd G3 or in-situ systems with ligands like XPhos are highly recommended to overcome potential catalyst inhibition and achieve high yields.

  • For Sonogashira couplings , both the classic Pd/Cu system and modern copper-free protocols are effective. The choice may depend on the sensitivity of the substrate to copper or the desire to avoid alkyne homocoupling, making the copper-free approach an attractive alternative.

By starting with the recommended catalyst systems and employing the standardized benchmarking protocol, researchers can efficiently identify the optimal conditions for their specific synthetic goals, leveraging the full potential of this compound as a strategic synthetic intermediate.

References

  • Jain, P., & Lal, K. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
  • Omoregie, H. O., & Akpabot, S. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Gensch, T., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Akpabot, S. O., & Omoregie, H. O. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wikipedia. (2023).
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Smith, L., et al. (2023). Preformed Pd(II)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
  • Request PDF. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • ResearchGate. (2016). Robust and reusable supported palladium catalysts for cross-coupling reactions in flow.
  • MDPI. (2014). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Columbia University. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2023).
  • MDPI. (2017).
  • ResearchGate. (2005). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • PubMed. (2018).
  • Denmark, S. E., & Regens, C. S. (2008). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • ResearchGate. (2005). Practical Palladium Catalysts for C-N and C-O Bond Formation.
  • Mravíková, Z., et al. (2022). Benchmark Suzuki cross‐coupling for optimization of reaction conditions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (2019). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Semantic Scholar. (n.d.). C-N bond forming cross-coupling reactions: an overview. Semantic Scholar. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Bromo-3-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, particularly in the competitive arena of kinase inhibitors, the strategic selection of starting materials and the nuanced understanding of structure-activity relationships (SAR) are paramount. This guide provides an in-depth technical comparison of 2-Bromo-3-fluoroanisole derivatives, a class of compounds demonstrating significant potential in the development of targeted cancer therapies. As a versatile building block, this compound offers a unique combination of reactive sites and electronic properties that medicinal chemists can exploit to fine-tune the potency, selectivity, and pharmacokinetic profiles of novel kinase inhibitors.

The rationale behind employing the this compound scaffold lies in the strategic placement of its functional groups. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe the vast chemical space of the kinase ATP-binding site. The fluorine atom, a common bioisostere in modern medicinal chemistry, can modulate the compound's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties. The methoxy group can influence the molecule's conformation and solubility. This guide will delve into the synthesis of pyrimidine-based kinase inhibitors derived from this scaffold, their biological evaluation against key cancer targets like the Epidermal Growth Factor Receptor (EGFR), and the critical SAR insights gleaned from these studies.

The Synthetic Blueprint: From Building Block to Bioactive Agent

The journey from the starting material, this compound, to a potent kinase inhibitor involves a series of strategic chemical transformations. A common and effective approach is the construction of a pyrimidine core, a privileged scaffold in many approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.

A representative synthetic pathway begins with the conversion of this compound to a more reactive intermediate, often through metal-catalyzed cross-coupling reactions. This is followed by the construction of the pyrimidine ring and subsequent functionalization to introduce various substituents that can interact with different regions of the kinase active site. The modular nature of this synthesis allows for the systematic variation of these substituents, a key element in establishing a robust SAR.

Below is a generalized workflow illustrating the key synthetic steps:

Synthesis_Workflow Start This compound Intermediate1 Functionalized Anisole Intermediate Start->Intermediate1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2 Pyrimidine Core Construction Intermediate1->Intermediate2 Cyclization with a suitable partner Final_Compounds Diverse Pyrimidine Derivatives Intermediate2->Final_Compounds Further Functionalization (e.g., amination, alkylation)

Caption: Generalized synthetic workflow for pyrimidine-based kinase inhibitors.

Experimental Protocol: Synthesis of a Representative Pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a 4-anilino-pyrimidine derivative, a common structural motif in EGFR inhibitors.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added an appropriate boronic acid or ester (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the reaction is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Pyrimidine Ring Formation

  • The functionalized anisole intermediate from Step 1 is then subjected to a cyclization reaction. For example, reaction with a suitable three-carbon synthon in the presence of a strong base can yield the pyrimidine core.

  • The specific conditions for this step will vary depending on the desired substitution pattern of the pyrimidine ring.

Step 3: Introduction of the Anilino Moiety

  • The pyrimidine core, typically activated as a chloro- or sulfonyl-pyrimidine, is reacted with a substituted aniline in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol).

  • The reaction mixture is heated until completion, then cooled, and the product is isolated by filtration or extraction and purified by chromatography or recrystallization.

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives as EGFR Inhibitors

The potency and selectivity of pyrimidine-based kinase inhibitors are highly dependent on the nature and position of the substituents on both the pyrimidine core and the pendant aromatic rings. By systematically modifying these substituents, researchers can map the key interactions with the EGFR active site and optimize the compound's biological activity.

The following table summarizes the SAR of a hypothetical series of this compound-derived pyrimidine compounds against the EGFR kinase. The data illustrates how subtle changes in chemical structure can lead to significant differences in inhibitory potency.

Compound IDR1 (at C4 of Pyrimidine)R2 (on Aniline Moiety)EGFR IC50 (nM)Antiproliferative Activity (GI50, µM) - A549 Cell Line
1a Unsubstituted AnilineH25015.2
1b 3-ChloroanilineH855.8
1c 3-EthynylanilineH150.9
1d 3-Chloro-4-fluoroanilineH100.5
2a 3-Ethynylaniline4-Methoxy on anisole120.8
2b 3-Ethynylaniline4-(Dimethylamino)ethoxy on anisole50.2

Data is hypothetical and for illustrative purposes.

Analysis of SAR:

  • Substitution on the C4-Aniline Ring: The data clearly indicates that substitution on the aniline ring at the C4 position of the pyrimidine is crucial for potent EGFR inhibition. The unsubstituted aniline derivative 1a shows modest activity. The introduction of a chlorine atom at the meta-position (1b ) improves potency, likely due to favorable hydrophobic interactions. A significant enhancement in activity is observed with the introduction of a small, rigid ethynyl group (1c ), which is a common feature in many potent EGFR inhibitors that can form a key interaction in the ATP binding pocket. Combining a chloro and fluoro substituent (1d ) further enhances the activity.

  • Modification of the Anisole Moiety: Modifications on the original anisole ring also play a significant role. While the methoxy group in 2a provides a good starting point, introducing a more polar and flexible dimethylaminoethoxy side chain (2b ) leads to a notable increase in both enzymatic and cellular activity. This suggests that this region of the molecule can be optimized to improve solubility and potentially interact with solvent-exposed regions of the kinase.

The following diagram illustrates the key binding interactions of a potent this compound-derived pyrimidine inhibitor within the ATP-binding pocket of EGFR.

EGFR_Binding cluster_EGFR EGFR ATP-Binding Pocket cluster_Inhibitor Pyrimidine Inhibitor Met793 Met793 (Hinge Region) Gatekeeper Thr790 (Gatekeeper) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Met793 H-Bond Aniline_Moiety Aniline Moiety Aniline_Moiety->Hydrophobic_Pocket Hydrophobic Interaction Anisole_Derivative Anisole Derivative Anisole_Derivative->Solvent_Front Solvent Interaction

A Senior Application Scientist's Guide to the Computational Modeling of Reaction Mechanisms Involving 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, 2-Bromo-3-fluoroanisole stands out as a versatile and strategically important building block. Its unique substitution pattern—a methoxy group, a fluorine atom, and a bromine atom on an aromatic ring—offers a rich playground for a variety of chemical transformations. Understanding the intricate mechanisms of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This guide provides an in-depth, objective comparison of the computational modeling of key reaction mechanisms involving this compound, supported by experimental data and established theoretical principles.

The Strategic Importance of this compound

The arrangement of the methoxy, fluoro, and bromo substituents on the anisole ring of this compound gives rise to a unique combination of electronic and steric properties. The methoxy group is an ortho-, para-director and an activating group, while the fluorine and bromine atoms are ortho-, para-directing deactivators. This electronic interplay, coupled with the steric hindrance imparted by the substituents, governs the regioselectivity and reactivity of the molecule in various transformations. The bromine atom, in particular, serves as a versatile handle for a range of cross-coupling and lithiation-mediated reactions, making this molecule a valuable precursor for the synthesis of complex, functionalized aromatic compounds.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Computational and Experimental Overview

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular significance.

A. The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents. The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base is a key transformation.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycle of the Suzuki-Miyaura reaction.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)XL2" [label="Ar-Pd(II)-X(L2)"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)R'L2" [label="Ar-Pd(II)-R'(L2)"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "ArR'" [label="Ar-R'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "ArPd(II)XL2"; "ArPd(II)XL2" -> "Transmetalation" [label="R'-B(OR)2"]; "Transmetalation" -> "ArPd(II)R'L2"; "ArPd(II)R'L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "ArR'"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; } Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.[3] DFT calculations can model the transition state of this step, providing insights into the activation energy barrier. The electronic nature of the substituents on the aromatic ring significantly influences this barrier. The electron-withdrawing fluorine atom is expected to make the carbon atom of the C-Br bond more electrophilic, potentially facilitating oxidative addition. Conversely, the electron-donating methoxy group could have an opposing effect. Computational models can quantify these competing effects.

While specific computational data for this compound is not extensively available in the literature, we can infer its reactivity by comparing it with other halogenated aromatic compounds. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, which is directly related to the carbon-halogen bond dissociation energy.[4]

Aryl HalideRelative ReactivityTypical Reaction Conditions
Aryl IodideHighestMild (often room temperature)
Aryl BromideHighModerate (elevated temperatures often required)
Aryl ChlorideModerateMore forcing conditions, specialized ligands
Aryl FluorideLowVery harsh conditions, specific catalysts

For di-substituted compounds like bromo-fluoro-anisole isomers, the position of the substituents plays a crucial role. A comparative DFT study on different isomers would likely reveal subtle differences in the activation barriers for oxidative addition, arising from the interplay of inductive and resonance effects of the methoxy and fluoro groups.

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound, based on procedures for analogous compounds.[4][5] Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields.

dot graph "Suzuki_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"Setup" [label="Reaction Setup\n(Inert Atmosphere)"]; "Reagents" [label="Add this compound,\nBoronic Acid/Ester, Base"]; "Catalyst" [label="Add Pd Catalyst\nand Ligand"]; "Solvent" [label="Add Degassed Solvent"]; "Heating" [label="Heat to\n80-110 °C"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; "Workup" [label="Aqueous Workup\nand Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Setup" -> "Reagents" -> "Catalyst" -> "Solvent" -> "Heating" -> "Monitoring" -> "Workup" -> "Purification" -> "Product"; } Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of many biologically active molecules.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.

Similar to the Suzuki-Miyaura reaction, the mechanism of the Buchwald-Hartwig amination has been extensively studied using DFT.[8] The catalytic cycle also proceeds via oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)XL2" [label="Ar-Pd(II)-X(L2)"]; "Amine_Coordination" [label="Amine Coordination\n& Deprotonation", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)NR'R''L" [label="Ar-Pd(II)-NR'R''(L)"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "ArNR'R''" [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "ArPd(II)XL2"; "ArPd(II)XL2" -> "Amine_Coordination" [label="R'R''NH, Base"]; "Amine_Coordination" -> "ArPd(II)NR'R''L"; "ArPd(II)NR'R''L" -> "Reductive_Elimination"; "Reductive_Elimination" -> "ArNR'R''"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; } Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Computational studies have shown that the nature of the ligand and the base are critical for the efficiency of the reaction.[9] Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. DFT calculations can be used to compare the energies of different intermediates and transition states with various ligands, providing a rationale for ligand selection.

The electronic effects of the methoxy and fluoro groups in this compound will also influence its reactivity in the Buchwald-Hartwig amination. A comparative analysis with other halogenated aromatics is instructive. For instance, in a study comparing the reactivity of halogenated anilines, the trend I > Br > Cl was observed, consistent with the C-X bond strengths.[10]

Aryl HalideRelative Reactivity in Buchwald-Hartwig Amination
Aryl IodideHigh
Aryl BromideModerate to High
Aryl ChlorideLow to Moderate

The following is a general protocol for the Buchwald-Hartwig amination of this compound.[11][12] The choice of ligand, base, and solvent is highly dependent on the specific amine being used.

dot graph "Buchwald_Hartwig_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"Setup" [label="Reaction Setup\n(Inert Atmosphere)"]; "Reagents" [label="Add this compound,\nAmine, Base"]; "Catalyst" [label="Add Pd Pre-catalyst\nand Ligand"]; "Solvent" [label="Add Degassed Solvent"]; "Heating" [label="Heat to\n80-120 °C"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; "Workup" [label="Aqueous Workup\nand Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Setup" -> "Reagents" -> "Catalyst" -> "Solvent" -> "Heating" -> "Monitoring" -> "Workup" -> "Purification" -> "Product"; } Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the degassed solvent.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

II. Lithiation-Mediated Reactions: A Gateway to Diverse Functionalization

Lithiation of this compound, either through lithium-halogen exchange or deprotonation, generates a highly reactive organolithium intermediate. This species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Computational Insights into Lithiation Mechanisms

DFT calculations can provide valuable insights into the regioselectivity of lithiation.[1] For this compound, two main pathways are possible:

  • Lithium-Halogen Exchange: This involves the reaction of the C-Br bond with an organolithium reagent like n-butyllithium. This is typically a very fast process at low temperatures.

  • Deprotonation (Directed ortho-Metalation): The methoxy group can direct the deprotonation of an adjacent aromatic proton. The acidity of the aromatic protons is influenced by both the methoxy and fluoro substituents.

Computational modeling can be used to calculate the relative energies of the different possible organolithium intermediates, thus predicting the most likely site of lithiation under different conditions. The solvent and the nature of the organolithium reagent (monomeric vs. aggregated forms) can also be included in the models to provide a more accurate picture of the reaction.[13]

Experimental Protocol for Lithiation and Electrophilic Trapping

The following is a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.[14][15] Extreme caution must be exercised when working with pyrophoric organolithium reagents.

dot graph "Lithiation_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"Setup" [label="Reaction Setup\n(Dry, Inert Atmosphere)"]; "Substrate" [label="Dissolve this compound\nin Anhydrous Solvent"]; "Cooling" [label="Cool to -78 °C"]; "Lithiation" [label="Slow, Dropwise Addition\nof Organolithium Reagent"]; "Stirring" [label="Stir at -78 °C"]; "Electrophile" [label="Add Electrophile\nat -78 °C"]; "Warming" [label="Slowly Warm to\nRoom Temperature"]; "Quenching" [label="Quench with Saturated\nAqueous NH4Cl"]; "Workup" [label="Extraction and Drying"]; "Purification" [label="Column Chromatography"]; "Product" [label="Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Setup" -> "Substrate" -> "Cooling" -> "Lithiation" -> "Stirring" -> "Electrophile" -> "Warming" -> "Quenching" -> "Workup" -> "Purification" -> "Product"; } Caption: A typical experimental workflow for a lithiation-trapping reaction.

Materials:

  • This compound (1.0 equiv)

  • Organolithium reagent (e.g., n-BuLi, s-BuLi, 1.0-1.2 equiv)

  • Anhydrous ethereal solvent (e.g., THF, Diethyl ether)

  • Electrophile (1.1-1.5 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for the desired time (typically 30-60 minutes).

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for a period, then slowly warm to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

III. Comparative Analysis and Future Directions

The computational modeling of reaction mechanisms involving this compound provides a powerful lens through which to understand and predict its chemical behavior. While direct computational studies on this specific molecule are somewhat limited in the public domain, a comparative approach, drawing on data from analogous systems, allows for robust and insightful analysis.

For researchers in drug development and materials science, a combined experimental and computational approach is the most effective strategy. High-throughput experimentation can be used to rapidly screen reaction conditions, while DFT calculations can provide a deeper mechanistic understanding of the observed results, guiding further optimization and the rational design of new synthetic routes.

Future computational work should focus on building a comprehensive model of the reactivity of this compound, including a comparative study of its isomers in various reactions. Such studies would not only be of academic interest but would also provide invaluable practical guidance to synthetic chemists working with this important class of molecules.

References

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 9-27. [Link]
  • Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of organic chemistry, 67(26), 9346–9353. [Link]
  • Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (2019).
  • (2023).
  • Buchwald–Hartwig amin
  • Wu, Z., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (2019).
  • (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Szabó, K. J. (2017). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 22(9), 1485. [Link]
  • (2017). The yield versus time for Suzuki–Miyaura coupling reaction of....
  • (2025). The Role of the Base in Buchwald-Hartwig Amination.
  • (2018). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY.
  • (2017). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • (2025). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
  • (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
  • (2017). Bromide conversions in C-C coupling reactions using....
  • (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. Scientific Reports, 14(1), 1-15. [Link]
  • (2025). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Landscape of 2-Bromo-3-fluoroanisole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of key intermediates is not merely a procedural step but the foundation of reproducible, high-quality outcomes. 2-Bromo-3-fluoroanisole is a valuable substituted aromatic building block, prized for its specific substitution pattern that enables complex molecular architectures.[1] Its utility, however, is predicated on its purity and correct isomeric form.

This guide provides an in-depth spectroscopic comparison between this compound and its common synthetic precursors, 3-Fluoroanisole and 2-Bromo-3-fluorophenol. By moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to help you interpret your own analytical data with confidence. We will dissect the nuances of NMR, IR, and Mass Spectrometry data, grounded in the context of the synthetic pathways that produce these molecules.

Part 1: The Synthetic Context - From Precursor to Product

Understanding the synthesis of this compound is crucial for anticipating potential impurities and for appreciating the structural evolution that our spectroscopic methods will track. Two common pathways involve either the direct bromination of 3-fluoroanisole or a two-step sequence starting from 2-bromo-3-fluorophenol.

The direct bromination of an activated ring like 3-fluoroanisole requires careful control to achieve the desired regioselectivity. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This electronic tug-of-war influences the position of the incoming bromine electrophile. Alternatively, methylation of the more acidic phenolic proton on 2-Bromo-3-fluorophenol is a straightforward and high-yielding Williamson ether synthesis.[2]

G cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Williamson Ether Synthesis 3-Fluoroanisole 3-Fluoroanisole 2-Bromo-3-fluoroanisole_A This compound 3-Fluoroanisole->2-Bromo-3-fluoroanisole_A Br₂, Solvent (e.g., Chloroform) 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol 2-Bromo-3-fluoroanisole_B This compound 2-Bromo-3-fluorophenol->2-Bromo-3-fluoroanisole_B Iodomethane, Base (e.g., K₂CO₃)

Caption: Common synthetic routes to this compound.

Experimental Protocol: Synthesis of this compound from 2-Bromo-3-fluorophenol

This protocol is a representative Williamson ether synthesis. The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent like acetone is deliberate. This prevents potential side reactions while ensuring sufficient solubility and reactivity for the phenoxide to act as a nucleophile towards iodomethane.

  • Reagent Preparation : To a solution of 2-Bromo-3-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Methylation : Add iodomethane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring : Affix a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up : Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Dissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by distillation or column chromatography if necessary.

Part 2: A Head-to-Head Spectroscopic Comparison

The transformation from precursor to final product introduces distinct changes in molecular weight, functional groups, and electronic environment, all of which are clearly resolved by spectroscopic analysis.

Property3-Fluoroanisole2-Bromo-3-fluorophenolThis compound
Molecular Formula C₇H₇FO[3]C₆H₄BrFOC₇H₆BrFO[4]
Molecular Weight 126.13 g/mol [3]191.00 g/mol [5]205.02 g/mol [4]
¹H NMR Spectroscopy: The Proton's Perspective

Proton NMR provides a detailed map of the electronic environment around the hydrogen atoms. The introduction of the bulky, electronegative bromine atom and the change from a hydroxyl to a methoxy group cause predictable and diagnostic shifts in the aromatic region.

Compoundδ ~6.8-7.4 (Aromatic Protons)δ ~3.8 (Methoxy Protons)δ ~5.0-6.0 (Hydroxyl Proton)
3-Fluoroanisole Complex multipletSinglet, 3HAbsent
2-Bromo-3-fluorophenol Complex multipletAbsentBroad singlet, 1H (exchangeable)
This compound Complex multipletSinglet, 3HAbsent

Causality and Interpretation:

  • Disappearance of the Phenolic Proton : The most obvious change when comparing 2-Bromo-3-fluorophenol to its methylated product is the disappearance of the broad, D₂O-exchangeable hydroxyl proton signal and the appearance of a sharp singlet integrating to 3H around 3.8 ppm. This singlet is characteristic of the methoxy (-OCH₃) group protons.

  • Effect of Bromine : Comparing 3-Fluoroanisole with this compound, the introduction of the bromine atom at the C2 position significantly alters the chemical shifts and coupling constants of the remaining aromatic protons due to its deshielding effect and steric influence. The overall pattern becomes more complex, and protons adjacent to the bromine will typically shift downfield.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR is exceptionally powerful for this series due to the large and highly diagnostic coupling constants between carbon and fluorine.

CompoundC-F (δ ppm)C-Br (δ ppm)C-O (δ ppm)-OCH₃ (δ ppm)
3-Fluoroanisole ~163 (d, ¹JCF ≈ 245 Hz)Absent~160~55
2-Bromo-3-fluorophenol ~158 (d, ¹JCF ≈ 248 Hz)~105 (d, ³JCF ≈ 4 Hz)~147Absent
This compound ~160 (d, ¹JCF ≈ 250 Hz)~108 (d, ³JCF ≈ 3 Hz)~155~56
(Note: Chemical shifts are approximate and can vary with solvent. The key diagnostic is the large ¹JCF coupling constant.)

Causality and Interpretation:

  • The Fluorine Fingerprint : The most telling feature in the ¹³C NMR spectra of all three compounds is the carbon directly attached to the fluorine atom. It appears as a doublet with a very large coupling constant (¹JCF) of approximately 240-250 Hz.[6] This is an unambiguous indicator of a C-F bond.

  • Identifying the Brominated Carbon : In this compound and its phenolic precursor, the carbon atom bonded to bromine (C-Br) appears at a relatively upfield position (~105-108 ppm) compared to other aromatic carbons. It often shows a smaller doublet splitting due to three-bond coupling with fluorine (³JCF), further confirming the relative positions of the halogens.

  • The Methoxy Carbon : The presence of a signal around 55-56 ppm is a clear indicator of the methoxy group's carbon, distinguishing the anisoles from the phenol.[6]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy excels at identifying functional groups. The transition from a phenol to an ether is starkly visible.

CompoundKey Absorption Bands (cm⁻¹)
3-Fluoroanisole ~3100-3000 (Aromatic C-H), ~1250 (Asymmetric C-O-C stretch), ~1050 (Symmetric C-O-C stretch)
2-Bromo-3-fluorophenol ~3550-3200 (Broad, O-H stretch) , ~3100-3000 (Aromatic C-H), ~1200 (C-O stretch)
This compound ~3100-3000 (Aromatic C-H), ~1260 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch)

Causality and Interpretation:

The defining difference is the presence of a broad absorption band in the ~3550-3200 cm⁻¹ region for 2-Bromo-3-fluorophenol, which is characteristic of the O-H bond stretching in a phenol.[7] This band is completely absent in both 3-Fluoroanisole and this compound. Instead, the anisoles display strong, characteristic C-O-C ether stretching bands between ~1040 and 1260 cm⁻¹.[8]

Mass Spectrometry: Molecular Weight and Isotopic Fingerprints

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through fragmentation and isotopic patterns.

CompoundMolecular Ion (m/z)Key Feature
3-Fluoroanisole 126[3]Single M+ peak
2-Bromo-3-fluorophenol 190 / 192M/M+2 isotopic pattern (ratio ~1:1)
This compound 204 / 206[4]M/M+2 isotopic pattern (ratio ~1:1)

Causality and Interpretation:

The presence of a single bromine atom is definitively confirmed by its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[7] Consequently, any molecule containing one bromine atom will show two molecular ion peaks of almost equal intensity separated by 2 mass units (M+ and M+2). This pattern is a powerful diagnostic tool that immediately distinguishes the brominated compounds from 3-Fluoroanisole.

Part 3: Integrated Workflow for Structural Verification

A robust analytical workflow does not rely on a single technique but integrates the findings from multiple methods to build an irrefutable case for the compound's identity.

G cluster_workflow Structural Verification Workflow Sample Unknown Sample (Post-Synthesis) MS Mass Spectrometry Sample->MS Check MW & Isotope Pattern IR FT-IR Spectroscopy Sample->IR Check Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR MW=205, Br present IR->NMR Ether present, no -OH Conclusion Structure Confirmed: This compound NMR->Conclusion Confirm Connectivity & Regiochemistry

Caption: Logical workflow for the spectroscopic confirmation of this compound.

By systematically applying this workflow, a researcher can confidently differentiate the target product from its precursors and potential side products. The mass spectrum first confirms the correct molecular weight and the incorporation of bromine. The IR spectrum then verifies the successful conversion of the phenol to an ether (in Route B) or the retention of the ether group (in Route A). Finally, detailed 1D and 2D NMR experiments confirm the precise regiochemistry of the substituents on the aromatic ring, providing the final, unambiguous structural proof. This methodical approach is the hallmark of rigorous chemical science and is essential for advancing drug development and material science projects.

References

  • New Journal of Chemistry Supporting Information. New Journal of Chemistry.
  • 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem. National Institutes of Health.
  • Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com. PrepChem.com.
  • 3-Fluoroanisole - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase.
  • This compound | C7H6BrFO | CID 2779318 - PubChem. National Institutes of Health.
  • Unlock the Potential of 2-Bromo-3-fluorophenol - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Fluoroanisole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • 11: Infrared Spectroscopy and Mass Spectrometry - eCampusOntario Pressbooks. eCampusOntario.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-3-fluoroanisole. As a halogenated aromatic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and prevent environmental contamination.[1] This document moves beyond a simple checklist, explaining the critical reasoning behind each step to empower researchers with the knowledge for safe and effective hazardous waste management.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is the first step in managing its disposal. This compound is not benign; it is classified as a hazardous substance requiring specific handling procedures.[2] The primary hazards are summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation. [3][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [3][4]
Specific Target Organ Toxicity H335 May cause respiratory irritation. [3][4]

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long-lasting effects. |[3][4] |

The causality behind these classifications dictates our disposal protocol. Skin and eye irritation necessitate the use of robust Personal Protective Equipment (PPE).[3][4] The potential for respiratory irritation demands that all handling, including the preparation of waste, be conducted within a certified chemical fume hood.[1][5] Finally, its aquatic toxicity underscores the absolute prohibition of drain disposal; this compound must be managed as regulated hazardous waste to prevent environmental harm.[3][4][5]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any process that will generate this compound waste, the proper safety infrastructure must be in place.

Engineering Controls: All transfers and handling of this compound, including adding it to a waste container, must be performed within a properly functioning chemical fume hood.[1][5] This is a non-negotiable control to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[3]

Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct exposure. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale Source(s)
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes that can cause serious eye irritation. [2][6]
Hand Protection Nitrile gloves (or other chemically resistant gloves). Prevents skin contact, which can cause irritation. [5]
Body Protection A standard laboratory coat. Protects against incidental skin contact and contamination of personal clothing. [5]

| Respiratory | Not typically required when using a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood. |[7] |

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. The following workflow diagram and detailed steps provide a clear path from waste generation to final collection.

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_manage Container Management cluster_final Final Disposal A 1. Identify Waste Stream (Pure Chemical, Solution, Contaminated Solids) B 2. Select Designated 'Halogenated Organic Waste' Container A->B Segregation is Key C 3. Affix & Partially Complete Hazardous Waste Tag B->C D 4. Transfer Waste in Fume Hood C->D E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Store in Secondary Containment in a Ventilated Area E->F G Container >90% Full? F->G G->E No, continue use H 7. Finalize Waste Tag (List all constituents & percentages) G->H Yes I 8. Request Pickup via Institutional EHS Office H->I J Waste Collected for Proper Disposal I->J

Caption: Disposal Workflow for this compound.

Protocol Steps:
  • Segregate at the Source: As a brominated organic compound, this compound waste must be collected separately from non-halogenated waste.[1][8] This is the most critical step in the disposal process. Halogenated waste streams require specific disposal methods, such as high-temperature incineration with scrubbers to handle the resulting hydrobromic acid, making them more costly and complex to manage than non-halogenated streams.[8][9][10] Commingling wastes can lead to regulatory violations and improper disposal.

  • Select the Correct Waste Container: Use a designated container, often provided by your institution's Environmental Health and Safety (EHS) department, clearly labeled for "Halogenated Organic Waste".[5][8][11] The container must be made of a compatible material (e.g., high-density polyethylene) and have a tight-sealing lid.[12]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[1][11] Fill out your name, lab location, and the chemical name "this compound." This practice is mandated by OSHA and ensures that the container's contents are always known.[7]

  • Collect All Waste Streams: This includes:

    • Neat (Pure) Chemical: Unused or residual this compound.

    • Solutions: Any reaction mixtures or solutions containing the compound.

    • Rinsate: When decontaminating glassware, rinse it with a minimal amount of a suitable solvent (like acetone). This rinsate is now hazardous and must be collected in the halogenated waste container.[1] Do not wash it down the drain.

    • Contaminated Solids: Items like pipette tips, gloves, or absorbent materials used for minor spill cleanup should be collected in a sealed, labeled bag and disposed of as solid hazardous waste, following your institution's specific procedures.[13][14]

  • Maintain the Waste Log: As you add waste to the container, update the hazardous waste tag with the estimated amounts of each component. Accurate characterization is essential for the final disposal facility.[8]

  • Proper Storage: Keep the waste container tightly closed when not in use.[11][12] Store it in a designated satellite accumulation area within your lab, such as a secondary containment bin in a ventilated cabinet.[11] Do not store waste containers on the floor or in high-traffic areas.

  • Arrange for Final Disposal: Once the container is nearly full (never fill beyond 90% capacity to allow for expansion), complete the hazardous waste tag and submit a collection request to your institution's EHS office.[11][12] Only trained professionals should handle the transport and final disposal, which is typically done at an approved waste disposal plant.[2]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a prepared response is critical.

Spill Response:

  • Small Spill (inside a fume hood): If a small amount is spilled, you may clean it up if you have been trained to do so.[14] Use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid. Carefully sweep the material into a designated container, seal it, and label it as solid hazardous waste for disposal.[15]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team immediately.[14]

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or physician.[2]

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Bromo-2-fluoroanisole.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Apollo Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Bromo-5-fluoroanisole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2-Bromo-4-fluoroanisole.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Krishna Scientific Corporation Limited. (n.d.). Material Safety Data Sheet (MSDS).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromoanisole.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for the unseen risks they may carry. 2-Bromo-3-fluoroanisole (CAS No. 446-59-3), a key building block in synthetic chemistry, is one such compound where meticulous handling is not just a matter of compliance, but a foundational element of successful and safe research. This guide moves beyond a simple checklist to provide a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your safety protocols are as robust and well-validated as your experimental designs.

Foundational Hazard Analysis: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. The primary risks are not acute systemic toxicity but rather localized, corrosive-like actions on direct contact. According to aggregated GHS data, this compound is a significant irritant.[1][2] The causality is clear: exposure to the liquid or its vapors can compromise the integrity of our most vulnerable tissues—eyes, skin, and the respiratory tract.

This necessitates a multi-layered defense strategy focused on preventing any direct contact. The selection of each PPE component is therefore a direct response to a specific, identified risk.

Hazard StatementGHS ClassificationDescriptionPrimary Route of Exposure
H315Skin Irritation, Category 2Causes skin irritation.[1][2]Dermal Contact
H319Serious Eye Irritation, Category 2ACauses serious eye irritation.[1][2]Ocular Contact / Splash
H335STOT SE, Category 3May cause respiratory irritation.[1][2]Inhalation
H412Aquatic Chronic, Category 3Harmful to aquatic life with long lasting effects.[1][2]Environmental Release
The Core Directive: A Tri-Level PPE & Engineering Control System

Safe handling begins with engineering controls. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] PPE serves as the essential final barrier.

Level 1: Eye and Face Protection - The Non-Negotiable First Line

  • Causality: The eyes are exceptionally susceptible to chemical irritation. A direct splash of this compound can cause serious, potentially lasting damage.[1] Standard safety glasses are insufficient as they do not protect against splashes from all angles.[4]

  • Protocol:

    • Chemical Splash Goggles: Always wear ANSI Z87.1-rated chemical splash goggles. These form a seal around the eyes, providing robust protection against splashes, mists, and vapors.[4]

    • Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[5] A face shield alone is not adequate protection.[5]

Level 2: Skin and Body Protection - The Impermeable Barrier

  • Causality: As a classified skin irritant, direct contact with this compound can lead to dermatitis and local inflammation.[1] Contaminated clothing can hold the chemical against the skin, prolonging exposure and increasing the severity of the irritation.[6]

  • Protocol:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider a more robust glove like neoprene or a flexible laminate ("Silver Shield").[3][5] Always double-check the manufacturer's glove compatibility chart. Gloves should be inspected for tears or pinholes before each use.

    • Laboratory Coat: A flame-resistant lab coat is mandatory.[5] It should be fully buttoned with the sleeves rolled down to provide maximum coverage of the arms and torso.

    • Full Coverage: No exposed skin is permitted in the laboratory. This means wearing long pants and closed-toe shoes.[5]

Level 3: Respiratory Protection - A Contingency, Not a Standard

  • Causality: The compound may cause respiratory irritation, particularly if handled outside of proper ventilation or during a spill.[1][2]

  • Protocol:

    • Primary Control: A chemical fume hood is the primary method of respiratory protection.[3]

    • Contingency Use: In the event of a ventilation failure or a significant spill, respiratory protection is critical. A NIOSH-approved air-purifying respirator (APR) with an organic vapor (OV) cartridge is the minimum requirement.[7][8] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[9] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational Plan: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is "clean-to-clean, dirty-to-dirty."

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Protocol:

  • Donning (Before Entering Work Area):

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on your chemical splash goggles and, if required, your face shield.

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Doffing (Before Leaving Work Area):

    • Gloves: This is the most contaminated item. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.

    • Face Shield/Goggles: Remove by handling the head strap, not the front surface. Place in a designated area for decontamination.

    • Lab Coat: Remove by rolling it down your arms and turning it inside out to contain any surface contamination. Hang it in its designated storage area or place it in a laundry bin if contaminated.

    • Final Hand Wash: Wash your hands thoroughly with soap and water.

Emergency Response & Decontamination

In the event of an exposure, immediate and correct action is critical to mitigating harm.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event s1 Remove Contaminated Clothing Immediately start->s1 e1 Go to Eyewash Station start->e1 i1 Move to Fresh Air start->i1 s2 Flush with Water for 15+ min (Safety Shower) s1->s2 s3 Seek Medical Attention s2->s3 e2 Flush for 15+ min, Forcibly Holding Eyelids Open e1->e2 e3 Seek Immediate Medical Attention e2->e3 i2 If Symptoms Persist, Seek Medical Attention i1->i2

Caption: Immediate First Aid for this compound Exposure.

  • Skin Contact: Immediately go to the nearest safety shower.[6] While rinsing, remove all contaminated clothing and jewelry.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention and provide the Safety Data Sheet (SDS) to medical personnel.[6][11]

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes.[6][12] It is critical to forcibly hold the eyelids open to ensure the entire surface of the eye is rinsed.[6][11] Remove contact lenses while rinsing, but do not delay the flushing process to do so.[6] Seek immediate medical attention regardless of the apparent severity.[6]

  • Inhalation: Move the affected person to fresh air immediately.[13] If symptoms like headache, dizziness, or respiratory irritation persist, seek medical attention.[6]

Disposal of Contaminated Equipment and Chemical Waste
  • Disposable PPE: Contaminated gloves, bench paper, and other disposable items must be placed in a clearly labeled hazardous waste container for halogenated organic waste.

  • Reusable PPE: Goggles and face shields should be decontaminated according to your institution's standard procedures.

  • Chemical Waste: this compound and its solutions should be disposed of as halogenated organic waste.[10][14] Due to the bromine content, it should never be mixed with non-halogenated waste streams. Disposal often involves high-temperature incineration at a licensed hazardous waste facility.[15] Neutralization with reducing agents like sodium thiosulphate may be a viable pre-treatment for aqueous waste containing trace amounts, but this should only be performed by trained personnel following a validated institutional protocol.[15][16]

By integrating this comprehensive, causality-driven approach to PPE, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your invaluable research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Autech Industry Co.,Limited. (n.d.). High Quality this compound CAS No.: 446-59-3.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Blazsó, M., & Jakab, E. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
  • Trent University. (2013, April 2). Emergency Procedures.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Covestro Solution Center. (2013, March). Guidance for Selection of Protective Clothing for MDI Users.
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet (MSDS) - 3-Fluoroanisole.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Hydrofluoric Acid SOP.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluoroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.